molecular formula C9H7NO3 B184210 6-Methoxyindoline-2,3-dione CAS No. 52351-75-4

6-Methoxyindoline-2,3-dione

Cat. No.: B184210
CAS No.: 52351-75-4
M. Wt: 177.16 g/mol
InChI Key: MOJHIZLOKWRPIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyindoline-2,3-dione, a methoxy-substituted isatin, serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry for constructing diverse bioactive molecules. Its significant research value lies in the development of novel antimicrobial agents, where it functions as a core pharmacophore in molecular hybrids. Studies demonstrate that hybrids incorporating this moiety, particularly when linked to coumarin via a triazole bridge, exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, this compound is a versatile building block in synthetic organic chemistry. It undergoes efficient Lewis base-catalyzed domino reactions with allenoates, enabling highly stereo- and regio-selective synthesis of complex indole-fused heterocycles like pyrano[2,3-b]indol and dihydropyrano[2,3-b]indol, which are valuable structures in drug discovery . Additional research explores its incorporation into isatin-indole molecular hybrids, which have shown promising results against fungal pathogens, including Candida albicans . The compound has also been reported to bind to and activate CB2 receptors, which are implicated in inflammatory processes, suggesting potential applications in immunology research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJHIZLOKWRPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438853
Record name 6-Methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52351-75-4
Record name 6-Methoxyisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxyisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Methoxyindoline-2,3-dione

This compound, commonly known as 6-methoxyisatin, is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and organic synthesis.[1][2] As an indole derivative, it possesses a unique structural motif—a fused γ-lactam and ketone moiety—that imparts a rich chemical reactivity, allowing for extensive derivatization.[3][4] This reactivity at both the nitrogen atom and the C3 carbonyl group makes it an invaluable starting material for the synthesis of a wide array of more complex heterocyclic systems, including spiro-oxindoles and quinolines.[5][6]

The interest in 6-methoxyisatin and its derivatives is largely driven by their significant and diverse pharmacological activities.[6][7] Compounds derived from this core structure have demonstrated potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[7][8][9] For instance, it is a key intermediate in the synthesis of spiro-alkaloids with demonstrated anti-tumor activity and has been used to develop fluorescent probes for visualizing cannabinoid receptors on immune cells.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering both mechanistic insights and practical, field-proven protocols for researchers in drug development and chemical synthesis.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of the isatin core has been a subject of study for over a century, leading to several classical named reactions that remain relevant today. The choice of a specific pathway often depends on the availability of starting materials, desired purity, scalability, and the electronic nature of substituents on the aniline precursor. For 6-methoxyisatin, the electron-donating nature of the methoxy group influences the reactivity and regioselectivity of the cyclization step. The most authoritative and widely employed methods include the Sandmeyer, Stolle, and Gassman syntheses.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is arguably the most traditional and frequently cited method for preparing isatins from anilines.[8][10] The process is a robust, two-step procedure. It begins with the formation of an α-keto-oxime intermediate, an isonitrosoacetanilide, which is then subjected to strong acid-catalyzed intramolecular cyclization to yield the isatin ring.[4][10]

Causality and Mechanistic Insight: The reaction initiates with the condensation of 4-methoxyaniline with chloral hydrate and hydroxylamine.[4][11] This forms the key intermediate, N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide. The subsequent and critical step is the electrophilic cyclization promoted by a strong acid like concentrated sulfuric acid.[10][11] The acid protonates the oxime, facilitating the loss of water and generating a highly reactive nitrilium ion intermediate. This electrophile then attacks the electron-rich aromatic ring at the ortho position to the amino group, a process favored by the electron-donating methoxy group. The subsequent hydrolysis of the resulting imine furnishes the final this compound product. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a superior alternative, improving yields and reaction completeness.[11]

Experimental Workflow: Sandmeyer Synthesis

Sandmeyer_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization A 4-Methoxyaniline C Reaction Vessel (aq. Na2SO4, Heat) A->C B Chloral Hydrate + Hydroxylamine HCl B->C D N-(4-methoxyphenyl)-2- (hydroxyimino)acetamide (Intermediate) C->D Condensation E Intermediate (from Step 1) G Reaction Vessel (70-80°C) E->G F Conc. H2SO4 or CH3SO3H F->G H Ice/Water Quench G->H Cyclization I Crude Product (Precipitate) H->I J Filtration & Washing I->J K Pure this compound J->K

Caption: Workflow for the two-step Sandmeyer synthesis of 6-methoxyisatin.

Detailed Protocol: Sandmeyer Synthesis

  • Step 1: Synthesis of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

    • In a 2 L round-bottom flask, dissolve 50 g of sodium sulfate in 600 mL of deionized water. Add a solution of 4-methoxyaniline (0.25 mol) in 50 mL of water and 22 mL of concentrated HCl.

    • In a separate flask, prepare a solution of chloral hydrate (0.28 mol) and hydroxylamine hydrochloride (0.75 mol) in 300 mL of water.

    • Heat the aniline solution to 45°C and add the chloral hydrate/hydroxylamine solution in one portion. The mixture should be vigorously stirred and heated to boiling.

    • Continue boiling for 1-2 minutes until the intermediate begins to precipitate.

    • Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. Dry the solid in a vacuum oven. The expected yield of the isonitrosoacetanilide is typically high.

  • Step 2: Cyclization to this compound

    • Carefully pre-heat 175 mL of concentrated sulfuric acid to 70°C in a flask equipped with a mechanical stirrer and a thermometer.

    • Add the dried N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide (0.13 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 80°C.[12]

    • After the addition is complete, maintain the temperature at 80°C for an additional 15 minutes to ensure the reaction goes to completion.[12]

    • Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring.

    • Allow the resulting precipitate to stand in the cold solution for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH 7), and air-dry.[12] Further purification can be achieved by recrystallization from water or ethanol.

The Stolle Synthesis

The Stolle synthesis provides an important alternative, particularly for N-substituted isatins, but is also effective for N-unsubstituted targets. This pathway involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.[4][13]

Causality and Mechanistic Insight: The reaction begins with the formation of a chlorooxalylanilide intermediate from the reaction between 4-methoxyaniline and oxalyl chloride.[4] This intermediate is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O).[4][14] The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, forming a highly electrophilic acylium ion. This powerful electrophile then undergoes an intramolecular Friedel-Crafts acylation, attacking the ortho position of the aromatic ring to form the five-membered lactam ring and furnish the isatin product.[13] This method avoids the use of strong protic acids like H₂SO₄, which can be advantageous for sensitive substrates.

Reaction Pathway: Stolle Synthesis

Stolle_Pathway A 4-Methoxyaniline C7H9NO C Chlorooxalyl-4-methoxyanilide Intermediate A->C Acylation B Oxalyl Chloride (COCl)2 B->C E This compound C9H7NO3 C->E Intramolecular Friedel-Crafts Cyclization D Lewis Acid (e.g., AlCl3) Catalyst D->E

Caption: Key steps in the Stolle synthesis of 6-methoxyisatin.

Detailed Protocol: Stolle Synthesis

  • To a stirred solution of 4-methoxyaniline (0.1 mol) in anhydrous dichloromethane (DCM) at 0°C, slowly add oxalyl chloride (0.11 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

  • Cool the mixture back to 0°C and add anhydrous aluminum chloride (0.15 mol) portion-wise, controlling the exothermic reaction.

  • After the addition, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The Gassman Isatin Synthesis

The Gassman synthesis offers a more complex but highly versatile route that is less sensitive to the electronic properties of the aniline substituents.[6] The pathway involves the initial formation of a 3-methylthio-2-oxindole, which is then oxidized and hydrolyzed to give the final isatin product.[4][15]

Causality and Mechanistic Insight: This multi-step synthesis begins with the N-chlorination of 4-methoxyaniline using tert-butyl hypochlorite. The resulting N-chloroaniline is then reacted with a β-keto sulfide, typically methylthioacetic acid methyl ester, to form a sulfonium ylide. This ylide undergoes a[3][8]-sigmatropic rearrangement, followed by cyclization and hydrolysis, to yield the 3-methylthio-6-methoxy-2-oxindole intermediate. The final and crucial step is the oxidative cleavage of the methylthio group. This is often achieved via chlorination followed by hydrolysis, which converts the C-S bond to a C=O bond, thus forming the C3-carbonyl of the isatin.[4][16]

Comparative Analysis of Synthetic Pathways

The selection of an optimal synthesis route is a critical decision in chemical development, balancing factors of yield, cost, safety, and substrate compatibility.

Parameter Sandmeyer Synthesis Stolle Synthesis Gassman Synthesis
Starting Material Substituted AnilineSubstituted AnilineSubstituted Aniline
Key Reagents Chloral hydrate, Hydroxylamine, Conc. H₂SO₄[10][11]Oxalyl chloride, Lewis Acid (e.g., AlCl₃)[4][13]t-BuOCl, β-keto sulfide, Oxidizing agent[4][16]
Reaction Conditions High temp., strongly acidic (H₂SO₄)[12]Anhydrous, often requires heating[6]Multi-step, requires low temperatures initially
Typical Yield Good to excellent (>75%)[4]Variable, can be poor for some substrates[5]Good (40-80%)[7]
Advantages Well-established, cost-effective, high yields[4]Avoids strong protic acids, good for N-substituted anilines[6]High versatility, insensitive to substituent electronics[6]
Disadvantages Harsh acidic conditions, potential for sulfonation byproductsRequires strictly anhydrous conditions, Lewis acid stoichiometryMulti-step process, uses hazardous reagents (t-BuOCl)

Purification and Spectroscopic Characterization

The crude this compound obtained from any of these syntheses typically appears as a yellow to orange solid.[17] Purification is most commonly achieved by recrystallization from water, ethanol, or acetic acid. For higher purity, column chromatography using silica gel with a hexane/ethyl acetate eluent system is effective.

Physico-chemical Properties:

  • Molecular Formula: C₉H₇NO₃[2]

  • Molecular Weight: 177.16 g/mol [2][18]

  • Melting Point: 229-230 °C[2]

  • Appearance: Light yellow to orange powder/crystal[17]

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons (typically 3H), the methoxy group protons (3H, singlet around 3.8 ppm), and the N-H proton (1H, broad singlet, >10 ppm).

  • ¹³C NMR (DMSO-d₆): Resonances for the two carbonyl carbons (C2 and C3, typically >160 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm).

  • IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching (~3200-3300), C=O stretching of the ketone and lactam (~1730-1760), and C-O stretching of the methoxy group.

Conclusion

The synthesis of this compound is a well-documented process with several reliable and robust pathways available to the modern chemist. The classical Sandmeyer synthesis remains a primary choice due to its high yields and economic viability, despite its use of harsh acidic conditions. The Stolle and Gassman syntheses offer valuable alternatives, providing greater flexibility for substrates that may be sensitive to the conditions of the Sandmeyer reaction. A thorough understanding of the mechanisms, advantages, and practical considerations of each route, as outlined in this guide, empowers researchers to make informed decisions and efficiently produce this critical building block for advancing drug discovery and materials science.

References

  • Synthesis of Substituted Is
  • Synthesis of Isatin and Its Derivatives and their Applic
  • New approach to synthesis of 6,7-dimethoxyisatin | Request PDF - ResearchG
  • Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs)
  • Sandmeyer Is
  • Sandmeyer Is
  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark
  • Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences - Intern
  • 6-Methoxyindole - Chem-Impex
  • This compound - ChemBK
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - Volume 6, Issue 16, 318-332. Review Article ISSN 2277–7105 - AWS
  • ChemInform Abstract: Recent Developments in the Synthesis and Applications of Isatins | Request PDF - ResearchG
  • Stollé synthesis - Wikipedia
  • Gassman synthetic scheme for the synthesis of Isatin.
  • Gassman Is
  • Martinet dioxindole synthesis - Wikipedia
  • This compound 52351-75-4 - Sigma-Aldrich
  • (PDF)
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • 5-Methoxyis
  • 6-Methoxyis
  • 6-Methoxyindole | 3189-13-7 - J&K Scientific LLC
  • Synthesis of isatin by Martinet's method | Download Scientific Diagram - ResearchG
  • 6-Methoxyisatin | 52351-75-4 - Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound | 52351-75-4 - Sigma-Aldrich
  • 52351-75-4 Cas No.
  • 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem - NIH
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids
  • Diastereoselective Synthesis of (–)

Sources

In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 6-methoxyindoline-2,3-dione, also known as 6-methoxyisatin. As a key heterocyclic compound, its derivatives are widely explored in medicinal chemistry for their diverse biological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Key Features

This compound possesses a core indole structure fused with a dicarbonyl function at positions 2 and 3, and a methoxy group at position 6. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

graph "6_Methoxyindoline_2_3_dione_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""]; ljo [label=""]; ljp [label=""]; ljq [label=""]; ljr [label=""]; ljs [label=""]; ljt [label=""]; lju [label=""]; ljv [label=""]; ljw [label=""]; ljx [label=""]; ljy [label=""]; ljz [label=""]; lka [label=""]; lkb [label=""]; lkc [label=""]; lkd [label=""]; lke [label=""]; lkf [label=""]; lkg [label=""]; lkh [label=""]; lki [label=""]; lkj [label=""]; lkk [label=""]; lkl [label=""]; lkm [label=""]; lkn [label=""]; lko [label=""]; lkp [label=""]; lkq [label=""]; lkr [label=""]; lks [label=""]; lkt [label=""]; lku [label=""]; lkv [label=""]; lkw [label=""]; lkx [label=""]; lky [label=""]; lkz [label=""]; lla [label=""]; llb [label=""]; llc [label=""]; lld [label=""]; lle [label=""]; llf [label=""]; llg [label=""]; llh [label=""]; lli [label=""]; llj [label=""]; llk [label=""]; lll [label=""]; llm [label=""]; lln [label=""]; llo [label=""]; llp [label=""]; llq [label=""]; llr [label=""]; lls [label=""]; llt [label=""]; llu [label=""]; llv [label=""]; llw [label=""]; llx [label=""]; lly [label=""]; llz [label=""]; lma [label=""]; lmb [label=""]; lmc [label=""]; lmd [label=""]; lme [label=""]; lmf [label=""]; lmg [label=""]; lmh [label=""]; lmi [label=""]; lmj [label=""]; lmk [label=""]; lml [label=""]; lmm [label=""]; lmn [label=""]; lmo [label=""]; lmp [label=""]; lmq [label=""]; lmr [label=""]; lms [label=""]; lmt [label=""]; lmu [label=""]; lmv [label=""]; lm

An In-Depth Technical Guide to 6-Methoxyindoline-2,3-dione: Synthesis, Spectroscopic Characterization, and Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyindoline-2,3-dione, also known as 6-methoxyisatin, is a pivotal heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] As a derivative of isatin, its therapeutic potential is vast, spanning anticancer, antimicrobial, and antiviral applications.[1][3] A profound understanding of its three-dimensional structure is paramount for advancing structure-based drug design and developing novel therapeutic agents. Although a definitive single-crystal X-ray structure of this compound has not been reported in publicly accessible literature, this technical guide provides a comprehensive analysis based on available data. We will delve into its synthesis, detailed spectroscopic characterization, and a predictive exploration of its crystal structure, drawing insights from the crystallographic patterns observed in closely related isatin analogs. This guide aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.

Introduction: The Significance of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) nucleus is a privileged structural motif in drug discovery, found in various natural products and synthetic compounds.[3][4] Its inherent biological activity and versatile chemical reactivity make it an attractive starting point for the synthesis of diverse heterocyclic compounds.[2][5] The introduction of a methoxy group at the 6-position of the indole ring, affording this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and biological target interactions. A detailed understanding of its solid-state structure is crucial for predicting its behavior in biological systems and for the rational design of new, more potent derivatives.

Synthesis and Spectroscopic Elucidation

The synthesis of this compound is typically achieved through well-established methods for isatin synthesis, such as the Sandmeyer isonitrosoacetanilide isatin synthesis. The purity and identity of the synthesized compound are paramount for reliable biological and structural studies, necessitating rigorous spectroscopic characterization.[6]

General Synthetic Pathway

A common synthetic route involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the corresponding isatin.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization A p-Anisidine C N-(2-hydroximino-acetyl)-p-anisidine A->C Reaction B Chloral Hydrate & Hydroxylamine HCl B->C Reagents D N-(2-hydroximino-acetyl)-p-anisidine F This compound D->F Cyclization E Concentrated H2SO4 E->F Catalyst

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of this compound.

Table 1: Summary of Spectroscopic Data for this compound

Technique Key Features and Expected Values
¹H NMR Aromatic protons (multiplets, ~6.5-7.5 ppm), Methoxy protons (singlet, ~3.8 ppm), Amide proton (broad singlet, >10 ppm).[7]
¹³C NMR Carbonyl carbons (~160-185 ppm), Aromatic carbons (~100-150 ppm), Methoxy carbon (~55 ppm).[4]
IR (cm⁻¹) N-H stretch (~3200-3400 cm⁻¹, broad), C=O stretches (~1700-1750 cm⁻¹, two distinct bands), C-O stretch (~1250 cm⁻¹).[7]
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₇NO₃ (177.16 g/mol ).[7]

Detailed Experimental Protocols:

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak.[7]

  • IR Spectroscopy:

    • Prepare a sample by mixing a small amount of the compound with dry KBr powder and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Determine the molecular weight from the molecular ion peak.

Predictive Crystal Structure Analysis

While the specific crystal structure of this compound is not available, an analysis of the crystal structures of other isatin derivatives allows for a robust prediction of its likely solid-state conformation and intermolecular interactions.

Common Hydrogen Bonding Patterns in Isatin Crystals

The crystal packing of isatin derivatives is often dominated by hydrogen bonding interactions involving the N-H group of the lactam ring and the two carbonyl oxygen atoms.[8][9] These interactions lead to the formation of well-defined supramolecular synthons.[9]

Diagram: Common Hydrogen Bonding in Isatins

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A Isatin Derivative B Isatin Derivative A->B N-H...O=C B->A C-H...O=C

Caption: Predicted intermolecular hydrogen bonding in this compound.

Based on the analysis of related structures, it is highly probable that this compound will exhibit a hydrogen-bonded network in the solid state. The N-H group will likely act as a hydrogen bond donor to one of the carbonyl oxygen atoms of an adjacent molecule, forming either chains or dimeric motifs.[8][10][11] The methoxy group may also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

The Role of Computational Modeling

In the absence of experimental crystallographic data, computational modeling provides a powerful tool for predicting the three-dimensional structure of this compound.[12][13][14] Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of the molecule and to predict its vibrational frequencies, which can then be compared with experimental IR data.[13]

Proposed Computational Workflow:

Computational_Workflow Start Initial 3D Structure Generation Opt Geometry Optimization (DFT) Start->Opt Freq Frequency Calculation Opt->Freq Analysis Analysis of Results: - Stable Conformation - Predicted IR Spectrum Freq->Analysis

Caption: Workflow for computational modeling of this compound.

Biological Significance and Drug Development Implications

The isatin scaffold is a well-established pharmacophore with a wide range of biological activities.[1][15] The 6-methoxy substitution has been shown to be a key determinant of activity in some isatin derivatives. For instance, in the context of monoamine oxidase (MAO) inhibitors, substitutions at the C-6 position can influence selectivity for MAO-B.[5]

A thorough understanding of the solid-state structure of this compound is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional arrangement of the molecule with its biological activity to guide the design of more potent and selective analogs.

  • Pharmacophore Modeling: Developing computational models that define the essential structural features required for binding to a specific biological target.

  • Crystal Engineering: Controlling the solid-state properties of the molecule, such as solubility and bioavailability, which are critical for drug formulation.[9]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and a predictive analysis of its solid-state structure. By leveraging the wealth of information available for related isatin derivatives, we can confidently anticipate the key structural features that govern its crystal packing. The insights presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating the continued exploration of this promising heterocyclic scaffold.

References

  • Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. (n.d.). IUCr.
  • X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). auremn.
  • Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. (2024, March 6). MDPI.
  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022, May 5). PubMed Central.
  • (PDF) Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. (2024, March 6). ResearchGate.
  • Structural and computational investigation of the novel Isatin derivative: Exploration of the pharmacokinetic and drug properties. (n.d.). OUCI.
  • Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. (2023, May 7). PubMed.
  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024, February 2).
  • Methylsulfinyl Hexyl Isothiocyanate (6-MSITC) from Wasabi Is a Promising Candidate for the Treatment of Cancer, Alzheimer's Disease, and Obesity. (n.d.). MDPI.
  • Supplementary Information for:. (n.d.). The Royal Society of Chemistry.
  • REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). (n.d.). IJISE.
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025, September 8). RSC Publishing.
  • Hydrogen bond connectivity patterns and hydrophobic interactions in crystal structures of small, acyclic peptides. (n.d.). PubMed.
  • The Chemistry of Isatin. (n.d.). ACS Publications.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022, July 21). PMC - NIH.
  • Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI.
  • The hydrogen-bonding pattern in the crystal structure of (I), viewed.... (n.d.). ResearchGate.
  • The Importance of Purity: Sourcing High-Quality 6-Methoxyisatin for Research. (n.d.).
  • Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. (n.d.). Global Scientific Journal.
  • Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals | Request PDF. (n.d.). ResearchGate.
  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023, October 8). MDPI.
  • 5-Methoxyisatin. (n.d.). PubChem - NIH.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube.
  • Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. (n.d.). MDPI.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Rethinking Structure Prediction in Computational Chemistry: The Role of Machine Learning in Replacing Database Searches. (n.d.). IIIT Hyderabad.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. (n.d.). PMC - PubMed Central.
  • "Analysis of Computational Modeling Methods as Applied to Single-Crysta" by Jon M. Bebeau. (n.d.). Digital Commons @ USF - University of South Florida.

Sources

6-Methoxyindoline-2,3-dione: A Comprehensive Technical Guide for Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Methoxyindoline-2,3-dione (CAS No. 52351-75-4), also known as 6-methoxyisatin. This versatile heterocyclic compound serves as a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. This document details the chemical properties, synthesis methodologies, characteristic reactivity, and significant applications of 6-methoxyisatin, with a particular focus on its role in medicinal chemistry and drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chemical intermediate.

Introduction and Physicochemical Properties

This compound is a derivative of isatin, an indole nucleus bearing ketone groups at the C2 and C3 positions. The presence of the methoxy group at the C6 position of the benzene ring significantly influences its electronic properties and reactivity, making it a subject of interest for the synthesis of targeted bioactive compounds. The isatin core itself is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The dual functionality of the indole ring system combined with a diketone moiety makes 6-methoxyisatin a highly reactive and adaptable component for various chemical transformations.[3]

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
CAS Number 52351-75-4
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Solid, Light yellow to Orange powder/crystal
Melting Point 229-230 °C
SMILES COc1ccc2C(=O)C(=O)Nc2c1
InChI Key MOJHIZLOKWRPIS-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of isatin and its derivatives is well-established in organic chemistry, with several named reactions providing reliable routes. The Sandmeyer isatin synthesis is one of the most common and adaptable methods for preparing isatins from anilines.[6][7][8] This method is particularly suitable for anilines with either electron-donating or electron-withdrawing groups.

Recommended Synthetic Protocol: The Sandmeyer Approach

The Sandmeyer synthesis for 6-methoxyisatin begins with 4-methoxyaniline and proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized under strong acidic conditions.

Sandmeyer_Synthesis cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Acid-Catalyzed Cyclization A 4-Methoxyaniline C Isonitrosoacetanilide Intermediate A->C Na₂SO₄, H₂O, Δ B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitrosoacetanilide Intermediate E This compound D->E Conc. H₂SO₄, Δ

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Adapted from Sandmeyer Isatin Synthesis)[8][9]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of sodium sulfate in 300 mL of water.

  • Add 0.25 mol of 4-methoxyaniline to the solution.

  • In a separate beaker, prepare a solution of 0.30 mol of hydroxylamine hydrochloride in 100 mL of water.

  • In another beaker, dissolve 0.28 mol of chloral hydrate in 100 mL of water.

  • Combine the hydroxylamine hydrochloride and chloral hydrate solutions and heat the mixture to 60 °C for 10-15 minutes.

  • Add this hot solution to the stirred suspension of 4-methoxyaniline.

  • Heat the reaction mixture to boiling and continue stirring for 30-45 minutes. The product will begin to precipitate.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • Causality: The reaction of aniline with chloral hydrate and hydroxylamine forms an isonitrosoacetanilide. Sodium sulfate is used to maintain the ionic strength and aid in the precipitation of the product. The heating step is crucial for driving the condensation reaction to completion.

Step 2: Cyclization to this compound

  • Pre-heat concentrated sulfuric acid (approximately 5 times the weight of the isonitrosoacetanilide) to 50 °C in a large beaker with stirring.

  • Carefully and in small portions, add the dried 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide from Step 1 to the warm sulfuric acid. The addition should be controlled to maintain the temperature between 60-70 °C.

  • After the addition is complete, heat the mixture to 80 °C and hold for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Allow the ice to melt, and the crude 6-methoxyisatin will precipitate.

  • Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from glacial acetic acid or ethanol to afford pure this compound.

  • Causality: Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst for the electrophilic aromatic substitution (cyclization) reaction. The oxime nitrogen is protonated, leading to the formation of a reactive nitrilium ion which then attacks the electron-rich aromatic ring to form the five-membered ring of the isatin core. Pouring the reaction mixture onto ice quenches the reaction and precipitates the product, which is less soluble in the aqueous medium.

Spectroscopic Characterization

While a comprehensive, publicly available spectral database for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR δ (ppm) in DMSO-d₆: ~11.1 (s, 1H, N-H), ~7.1-7.3 (m, 2H, Ar-H), ~6.8 (m, 1H, Ar-H), ~3.8 (s, 3H, OCH₃). The aromatic protons will exhibit splitting patterns dependent on their coupling.[9][10]
¹³C NMR δ (ppm) in DMSO-d₆: ~184 (C=O, C2), ~160 (C=O, C3), ~158 (Ar-C-O), ~150 (Ar-C-N), ~138, ~124, ~118, ~112 (Ar-C), ~56 (OCH₃).[11][12]
IR ν (cm⁻¹): 3300-3100 (N-H stretch), 1750-1730 (C=O stretch, C2-ketone), 1730-1710 (C=O stretch, C3-ketone), 1620-1580 (C=C aromatic stretch), 1250-1200 (C-O-C stretch, asymmetric), 1050-1000 (C-O-C stretch, symmetric).[13][14][15]
Mass Spec (ESI-MS): m/z 178.04 [M+H]⁺, 200.02 [M+Na]⁺.

Chemical Reactivity and Key Reactions

The chemical reactivity of 6-methoxyisatin is dominated by the electrophilic C3-carbonyl group and the acidic N-H proton. These sites allow for a variety of synthetic transformations.

N-Alkylation

The acidic proton on the indole nitrogen can be readily deprotonated by a mild base, forming a nucleophilic anion that can be alkylated with various electrophiles.[8][16] This is a common strategy to introduce diverse functionalities and modulate the biological activity of isatin derivatives.

N_Alkylation cluster_0 Deprotonation cluster_1 Nucleophilic Attack Isatin 6-Methoxyisatin Anion Isatin Anion Isatin->Anion Base Base (e.g., K₂CO₃) Base->Anion Anion2 Isatin Anion Product N-Alkyl-6-methoxyisatin Anion2->Product Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: General workflow for the N-alkylation of 6-methoxyisatin.

Protocol: N-Alkylation of Isatin (General Procedure) [8][17]

  • To a solution of 6-methoxyisatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the isatin anion.

  • Add the desired alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction at 60-80 °C and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.

  • Causality: Anhydrous DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the N-H of isatin without causing significant side reactions. The excess of base and alkylating agent helps to drive the reaction to completion.

Condensation Reactions at C3: Schiff Base Formation

The C3-carbonyl group of 6-methoxyisatin is highly electrophilic and readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are important intermediates and have shown a wide range of biological activities themselves.[18][19]

Protocol: Schiff Base Synthesis (General Procedure)

  • In a round-bottom flask, dissolve 6-methoxyisatin (1.0 mmol) in ethanol or glacial acetic acid (10 mL).

  • Add the primary amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (if using ethanol as a solvent).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Causality: The acidic catalyst protonates the C3-carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the primary amine. The subsequent dehydration step, which is the driving force of the reaction, is also acid-catalyzed.

Synthesis of Spiro[indole-thiazolidinone] Derivatives

A one-pot, three-component reaction of isatin, an amine, and thioglycolic acid is a powerful method to construct spiro[indole-thiazolidinone] scaffolds, which are of great interest in medicinal chemistry.[7][20][21]

Spiro_Synthesis cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclocondensation Isatin 6-Methoxyisatin Imine Schiff Base Intermediate Isatin->Imine Amine Amine (R-NH₂) Amine->Imine Imine2 Schiff Base Intermediate Spiro Spiro[indole-thiazolidinone] Imine2->Spiro TGA Thioglycolic Acid TGA->Spiro

Caption: One-pot synthesis of spiro[indole-thiazolidinone] derivatives.

Protocol: One-Pot Synthesis of Spiro[indole-thiazolidinone]s (General Procedure) [21]

  • In a round-bottom flask, mix 6-methoxyisatin (1 mmol), an aromatic amine (1 mmol), and thioglycolic acid (1 mmol).

  • Add a catalytic amount of a solid acid catalyst like oxalic acid.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture and filter to recover the catalyst.

  • Evaporate the solvent from the filtrate, and recrystallize the solid residue from ethanol to obtain the pure spiro product.

  • Causality: This one-pot reaction proceeds via the initial formation of a Schiff base between the isatin and the amine. The thiol group of thioglycolic acid then attacks the imine carbon, followed by an intramolecular cyclization via amide bond formation between the carboxylic acid and the isatin nitrogen, leading to the spiro-thiazolidinone ring system. The acid catalyst facilitates both the imine formation and the cyclization steps.

Applications in Drug Discovery and Medicinal Chemistry

The 6-methoxyisatin scaffold is a key component in the development of novel therapeutic agents due to the wide range of biological activities exhibited by its derivatives.

Anticancer Activity

Isatin derivatives are well-known for their cytotoxic effects against various cancer cell lines.[6][22][23] Their mechanisms of action are diverse and can include the inhibition of kinases (such as CDKs and VEGFR-2), induction of apoptosis, and anti-angiogenic effects. The substitution pattern on the isatin ring, including the presence of a methoxy group, can significantly influence the potency and selectivity of these compounds.

Table 3: Examples of Cytotoxic Activity of Isatin Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Isatin-indole hybridA-549 (Lung)0.76[24]
Isatin-indole hybridZR-75 (Breast)0.74[24]
Isatin-indole hybridHT-29 (Colon)2.02[24]
Isatin-hydrazone hybridA549 (Lung)5.32[24]
Isatin-hydrazone hybridMCF-7 (Breast)4.86[24]
Spiro-isatin-thiazolidinoneVarious6.67 - 8.37[25]
Moxifloxacin-isatin hybridHepG2 (Liver)32 - 77[26]
Antiviral Activity

Historically, isatin derivatives have played a role in antiviral therapy, with methisazone (an isatin thiosemicarbazone) being one of the first synthetic antiviral drugs. Research continues to explore isatin-based compounds for activity against a range of viruses, including HIV, HCV, and SARS-CoV.[19][23] The mechanism of antiviral action can involve the inhibition of viral replication and key viral enzymes.

Antimicrobial Activity

Schiff bases and thiazolidinone derivatives of isatins have demonstrated significant antibacterial and antifungal activities.[3][18] The imine linkage in Schiff bases is often crucial for their antimicrobial effects. The incorporation of a 6-methoxy group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Table 4: Antimicrobial Activity of Selected Schiff Base Derivatives

Compound TypeBacterial StrainMIC (µg/mL)Reference
Isatin Schiff BaseS. aureus12.5[18]
Isatin Schiff BaseM. luteus25[18]
Benzimidazole Schiff BaseK. pneumoniae7.8[19]
Benzimidazole Schiff BaseE. coli7.8[19]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).[19]

  • Hazard Statements (H-codes):

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Precautionary Statements (P-codes):

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactive nature of its isatin core provide access to a vast chemical space of complex heterocyclic compounds. The derivatives of 6-methoxyisatin have shown significant promise as anticancer, antiviral, and antimicrobial agents, underscoring the importance of this scaffold in modern drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a solid foundation for researchers looking to explore the potential of this fascinating molecule.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI.
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry.
  • In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (2008). Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of Some Schiff Base. (2022). Juniper Publishers.
  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2022). RSC Advances.
  • One-pot synthesis of spiro[indol-thiazolidinone]derivatives. (2013). TSI Journals.
  • Unlocking Chemical Innovation: The Role of 6-Methoxy-2,3-Dioxyindole in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research.
  • Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences. Retrieved January 10, 2026, from [https://www.irapub.com/uploads/articles/1660195536_ BCS-2207-1002.pdf]([Link]_ BCS-2207-1002.pdf)
  • Synthesis of Substituted Isatins. (2008). Molecules.
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (2008). Molecules.
  • Sandmeyer Isatin Synthesis. (n.d.). SynArchive.
  • Biological activities of isatin and its derivatives. (2005). Acta Pharmaceutica.
  • Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of Isatin and Its Derivatives & their Applications in Biological System. (n.d.). Academia.edu.
  • Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff base. (n.d.). International Journal of ChemTech Research.
  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). Molecules.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). RSC Advances.
  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PLoS One.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2007). ResearchGate.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.
  • Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. (2023). Pharmaceuticals.
  • Conformational changes in matrix-isolated 6-methoxyindole: Effects of the thermal and infrared light excitations. (2016). The Journal of Chemical Physics.
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers in Chemistry.
  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. (2014). Accounts of Chemical Research.
  • Polycondensation Resins by Flavonoid Tannins Reaction with Amines. (2018). Polymers.
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria.
  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (2014). Organic & Biomolecular Chemistry.
  • Table of Characteristic IR Absorptions. (n.d.). University of California, Los Angeles.
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2002). The Journal of Organic Chemistry.
  • (a) 1 HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. (2017). ResearchGate.
  • Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. (2022). Beilstein Journal of Organic Chemistry.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • This compound. (n.d.). ChemBK.

Sources

An In-depth Technical Guide to 6-Methoxyisatin: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 6-methoxyisatin (CAS No: 52351-75-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established knowledge with practical insights to facilitate a deeper understanding and utilization of this versatile heterocyclic compound.

Introduction to 6-Methoxyisatin: A Key Synthetic Intermediate

6-Methoxyisatin, also known as 6-methoxy-1H-indole-2,3-dione, is a derivative of isatin, a privileged scaffold in medicinal chemistry.[1] The presence of a methoxy group at the 6-position of the indole ring significantly influences its electronic properties and biological activity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules, including potential anticancer and antiviral agents.[2][3][4] This guide will delve into the core characteristics of 6-methoxyisatin, providing a foundation for its application in synthetic and medicinal chemistry.

Physicochemical Properties

The physical properties of 6-methoxyisatin are critical for its handling, storage, and application in various chemical reactions.

General Properties

A summary of the key identifiers and physical properties of 6-methoxyisatin is presented in Table 1 .

PropertyValueReferences
CAS Number 52351-75-4[5][6][7][8]
Molecular Formula C₉H₇NO₃[6][7]
Molecular Weight 177.16 g/mol [6][7]
IUPAC Name 6-methoxy-1H-indole-2,3-dione[6]
Synonyms 6-Methoxyindolin-2,3-dione, 6-Methoxyindole-2,3-dione[5][7]
Appearance Light yellow to orange powder/crystals[7][8]
Melting Point 229-233 °C[7][8]
Storage Room temperature, in a dark, inert atmosphere[8]
Solubility Profile

While quantitative solubility data for 6-methoxyisatin is not extensively documented, its solubility can be inferred from its structure and the known properties of isatin.[9] It is expected to be sparingly soluble in water and more soluble in polar organic solvents.

  • Predicted Solubility:

    • Poorly Soluble: Water, Hexane

    • Slightly Soluble: Ethanol, Methanol

    • Soluble: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Chloroform

The choice of solvent is crucial for reactions and purification. For instance, in synthesis, a solvent that allows for the dissolution of reactants at elevated temperatures but promotes crystallization upon cooling is ideal for purification by recrystallization.[10][11]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 6-methoxyisatin is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the N-H proton.

  • Aromatic Protons (Ar-H): Signals are expected in the downfield region (δ 6.5-7.5 ppm). The substitution pattern on the aromatic ring will lead to a specific splitting pattern.

  • Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.8-4.0 ppm, integrating to three protons.[8]

  • Amide Proton (N-H): A broad singlet is expected in the far downfield region (δ 10.0-11.0 ppm), the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region (δ 158-185 ppm).

  • Aromatic Carbons (Ar-C): Signals for the aromatic carbons will appear in the range of δ 110-150 ppm. The carbon attached to the methoxy group will be significantly shielded.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxyisatin will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationExpected Intensity
3200-3400N-H Stretch (amide)Medium, Broad
3000-3100Aromatic C-H StretchMedium
2850-2950Aliphatic C-H Stretch (-OCH₃)Medium
1720-1760C=O Stretch (ketone & amide)Strong, Sharp
1600-1620C=C Stretch (aromatic)Medium
1200-1300C-O Stretch (aryl ether)Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 6-methoxyisatin.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of carbon monoxide (CO) from the diketone system and the loss of a methyl radical (•CH₃) from the methoxy group.[12][13]

Synthesis and Reactivity

6-Methoxyisatin is typically synthesized from p-anisidine through well-established methods for isatin synthesis. Its reactivity is characterized by the electrophilic nature of the C3-carbonyl group and the nucleophilicity of the N-H group.

Synthetic Routes

The two most common methods for the synthesis of isatin and its derivatives are the Sandmeyer and Stolle syntheses.[14][15][16]

This method involves the reaction of an aniline (in this case, p-anisidine) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[17][18][19]

Experimental Protocol: Sandmeyer Synthesis of 6-Methoxyisatin (Generalized)

  • Formation of Isonitroso-p-methoxyacetanilide:

    • Dissolve p-anisidine in a solution of hydrochloric acid and water.

    • Add a solution of hydroxylamine hydrochloride and chloral hydrate in water.

    • Heat the mixture to induce the formation of the isonitrosoacetanilide, which precipitates upon cooling.

    • Filter and wash the precipitate with cold water.

  • Cyclization to 6-Methoxyisatin:

    • Carefully add the dried isonitroso-p-methoxyacetanilide to concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).

    • After the reaction is complete, pour the mixture onto crushed ice to precipitate the crude 6-methoxyisatin.

    • Filter, wash with water until the filtrate is neutral, and dry the product.

The Stolle synthesis involves the reaction of an aniline with oxalyl chloride to form an N-oxalyl chloride derivative, which is then cyclized using a Lewis acid catalyst.[7][15]

Experimental Protocol: Stolle Synthesis of 6-Methoxyisatin (Generalized)

  • Formation of 4-Methoxy-N-oxalylanilinoyl chloride:

    • Dissolve p-anisidine in a dry, inert solvent (e.g., diethyl ether, dichloromethane).

    • Add oxalyl chloride dropwise at a low temperature (e.g., 0 °C).

    • Allow the reaction to proceed to completion, forming the intermediate anilinoyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • Add a Lewis acid (e.g., aluminum chloride, boron trifluoride etherate) to the reaction mixture.

    • Heat the mixture to effect cyclization.

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and evaporate the solvent to obtain crude 6-methoxyisatin.

Purification

Crude 6-methoxyisatin can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[1][11][20][21] The choice of solvent will depend on the impurities present.

Experimental Protocol: Recrystallization of 6-Methoxyisatin

  • Dissolve the crude 6-methoxyisatin in a minimum amount of hot solvent (e.g., ethanol).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Chemical Reactivity

The isatin scaffold is a versatile platform for a variety of chemical transformations.[2][22][23][24]

  • N-Substitution: The N-H proton is acidic and can be deprotonated with a base, followed by reaction with an electrophile to introduce substituents at the N1 position.

  • C3-Carbonyl Reactions: The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates. It is also the site for condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively.

  • Electrophilic Aromatic Substitution: The benzene ring of 6-methoxyisatin can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The methoxy group is an activating, ortho-, para-directing group, while the fused lactam ring is deactivating.

Biological and Pharmacological Relevance

Isatin and its derivatives have been extensively studied for their wide range of biological activities.[3][4][25][26][27] The introduction of a methoxy group can modulate these activities.

Anticancer Activity

Numerous isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.[4][26][28][29] While specific studies on 6-methoxyisatin are limited, its structural similarity to other bioactive isatins suggests it is a promising candidate for the development of new anticancer agents.

Antiviral Activity

The isatin scaffold has been a source of antiviral compounds.[3][25][30][31] For example, methisazone, an isatin thiosemicarbazone derivative, was one of the first synthetic antiviral drugs. The development of new isatin derivatives, including those with a 6-methoxy substitution, continues to be an active area of research for the discovery of novel antiviral agents.

Conclusion

6-Methoxyisatin is a valuable heterocyclic compound with a rich chemical profile and significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic routes, and biological relevance. As research in this area continues, a deeper understanding of the specific properties and activities of 6-methoxyisatin will undoubtedly lead to the development of new and innovative applications in drug discovery and materials science.

References

  • PubChem.
  • P. K. Sahu, et al. (2012). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 74(4), 348–352.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Chemical Innovation: The Role of 6-Methoxy-2,3-Dioxyindole in Modern Synthesis.
  • A. A. Aly, et al. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 26(15), 4452.
  • J. F. M. da Silva, et al. (2012).
  • A. K. Chakraborti, et al. (2009). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9(45), 25334-25375.
  • Sandmeyer Isatin Synthesis. Name Reactions in Organic Synthesis.
  • A. A. El-Sayed, et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(3), 199-217.
  • N. Gandhi, et al. (2021). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 1039-1056.
  • Sandmeyer Is
  • Stollé Synthesis. SynArchive. [Link]
  • Y. B. Huang, et al. (2011). Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
  • ChemicalBook.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Organic Syntheses.
  • M. C. Ferraz de Paiva, et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272.
  • D. A. Gideon, et al. (2022). Evaluation of the Anticancer Activities of Isatin-Based Derivatives. In: Handbook of Oxidative Stress in Cancer: Therapeutic Aspects. Springer, Singapore.
  • BenchChem. (2023).
  • University of California, Los Angeles.
  • Thermo Nicolet. Fourier-transform infrared spectroscopy (FT-IR) analysis was also performed.
  • University of Colorado Boulder.
  • ScholarWorks.
  • P. V. Desai, et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(57), 35847-35870.
  • R. Moradi, et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201.
  • PubChem.
  • Professor Dave Explains. (2020).
  • S. P. Gupta, et al. (2015). Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588.
  • Organic Syntheses. p-Anisidine, 2-nitro-. Org. Synth. 1943, 23, 7.
  • Chemistry LibreTexts.
  • Chemguide.
  • N. M. Aljamali. (2020). REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES).
  • University of California, Davis.
  • S. K. Singh, et al. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 702.
  • Specac Ltd. Interpreting Infrared Spectra. [Link]
  • P. K. Agrawal. (2014). 1H and 13C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Magnetic Resonance in Chemistry, 52(10), 549-559.
  • PrepChem.com.
  • BenchChem. (2023).
  • Wikipedia. p-Anisidine. [Link]
  • NIST/EPA/NIH Mass Spectral Library.
  • P. K. Agrawal. (2013). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Wiley. mass spectrometry.
  • Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • F. G. B. O. de Souza, et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21415-21423.
  • A. R. Hind, et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 87-104.
  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_sandmeyer Sandmeyer Synthesis cluster_stolle Stolle Synthesis cluster_product Product p_anisidine p-Anisidine intermediate_sandmeyer Isonitroso-p- methoxyacetanilide p_anisidine->intermediate_sandmeyer Chloral Hydrate, Hydroxylamine intermediate_stolle 4-Methoxy-N- oxalylanilinoyl chloride p_anisidine->intermediate_stolle Oxalyl Chloride cyclization_sandmeyer Acid-catalyzed Cyclization intermediate_sandmeyer->cyclization_sandmeyer H₂SO₄ methoxyisatin 6-Methoxyisatin cyclization_sandmeyer->methoxyisatin cyclization_stolle Lewis Acid-catalyzed Cyclization intermediate_stolle->cyclization_stolle AlCl₃ or BF₃·OEt₂ cyclization_stolle->methoxyisatin

Caption: Synthetic routes to 6-methoxyisatin.

Reactivity_Diagram cluster_reactions Key Reaction Sites methoxyisatin 6-Methoxyisatin N-H C3=O Aromatic Ring n_substitution N-Alkylation, N-Arylation methoxyisatin:n->n_substitution Base, Electrophile c3_addition Nucleophilic Addition, Condensation methoxyisatin:c3->c3_addition Nucleophile ring_substitution Electrophilic Aromatic Substitution methoxyisatin:ring->ring_substitution Electrophile

Caption: Reactivity map of 6-methoxyisatin.

Sources

An In-Depth Technical Guide to the Synthesis of 6-Methoxyindoline-2,3-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin) and its derivatives. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This document details classical and modern synthetic methodologies, providing both theoretical understanding and practical, field-proven insights into the experimental execution. Protocols are presented with a focus on causality, ensuring that researchers can not only replicate the procedures but also understand the rationale behind the chosen conditions. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of the 6-Methoxyisatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged heterocyclic motif in drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The introduction of a methoxy group at the 6-position of the isatin core can significantly modulate the molecule's electronic and steric properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a crucial chemical intermediate in the synthesis of complex alkaloids and targeted therapeutic agents.[2][3] For instance, it is a key building block for spiro-oxindole alkaloids which have shown promising anti-tumor activity.[3] This guide will delve into the primary synthetic routes to access this valuable scaffold and its subsequent derivatization.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through several established methods, with the Sandmeyer isatin synthesis being the most classical and widely utilized.

The Sandmeyer Isatin Synthesis: A Classic Route

The Sandmeyer synthesis is a robust, two-step procedure that begins with the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.[4] For the synthesis of this compound, the readily available 4-methoxyaniline is the logical starting material.

Causality Behind Experimental Choices:

  • Step 1: Formation of 4-Methoxy-Isonitrosoacetanilide: The reaction of 4-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate is the first key step. Chloral hydrate in situ generates trichloroacetaldehyde, which condenses with hydroxylamine to form chloral oxime. This highly reactive species then undergoes a condensation-elimination reaction with 4-methoxyaniline to form the isonitrosoacetanilide. The sodium sulfate is used to "salt out" the product, increasing the ionic strength of the solution and decreasing the solubility of the organic product, thereby improving the yield.

  • Step 2: Acid-Catalyzed Cyclization: The isonitrosoacetanilide intermediate is then treated with concentrated sulfuric acid. The strong acid protonates the oxime and carbonyl groups, facilitating an intramolecular electrophilic aromatic substitution. The electron-donating methoxy group at the para-position to the nitrogen directs the cyclization to the ortho-position, leading to the desired 6-methoxyisatin. The temperature of this step is critical; it must be high enough to initiate the reaction but controlled to prevent charring and decomposition.[5]

Experimental Protocol: Sandmeyer Synthesis of this compound

Part A: Synthesis of 2-(Hydroxyimino)-N-(4-methoxyphenyl)acetamide (4-Methoxy-isonitrosoacetanilide)

  • Reaction Setup: In a 1 L round-bottom flask, dissolve chloral hydrate (0.11 mol) in water (250 mL). To this solution, add crystallized sodium sulfate (260 g).

  • Addition of Reactants: In a separate beaker, prepare a solution of 4-methoxyaniline (0.1 mol) in water (60 mL) and concentrated hydrochloric acid (10.5 mL). Add this aniline solution to the reaction flask. Finally, add a solution of hydroxylamine hydrochloride (0.22 mol) in water (100 mL).

  • Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is typically complete after bringing the mixture to a boil for a few minutes.

  • Isolation and Purification: Cool the reaction mixture in an ice bath. The isonitrosoacetanilide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and air dry. The product can be used in the next step without further purification.

Part B: Cyclization to this compound

  • Reaction Setup: Carefully warm concentrated sulfuric acid (120 mL) to 50°C in a 500 mL flask equipped with a mechanical stirrer.

  • Addition of Intermediate: Slowly add the dried 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide (0.1 mol) in portions, maintaining the temperature between 60-70°C. Use an ice bath to control any exotherm.

  • Completion of Reaction: After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure complete cyclization.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (approximately 1 kg).

  • Isolation and Purification: The crude this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from glacial acetic acid or an ethanol/water mixture to yield the final product as an orange-red solid.

The Martinet Dioxindole Synthesis: An Alternative Approach

The Martinet synthesis involves the condensation of an aniline with an ester of mesoxalic acid to form a dioxindole, which can then be oxidized to the corresponding isatin.[6] While less common than the Sandmeyer route for simple isatins, it offers an alternative pathway.

Conceptual Workflow:

  • Condensation: 4-Methoxyaniline is reacted with diethyl mesoxalate. This condensation reaction, typically carried out in a solvent like ethanol or acetic acid, forms a 3-hydroxy-2-oxoindoline-3-carboxylic acid derivative.

  • Oxidative Decarboxylation: The intermediate is then subjected to oxidative decarboxylation to yield this compound. This can often be achieved by air oxidation in the presence of a base or by using a mild oxidizing agent.

Martinet_Synthesis

Derivatization of the 6-Methoxyisatin Scaffold

Once the this compound core is synthesized, it can be further modified at several positions to create a library of derivatives for biological screening. The most common modifications occur at the N1-position (alkylation/arylation) and the C3-carbonyl group (condensation reactions).

N-Alkylation and N-Arylation

The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents. This modification is often crucial for modulating the compound's solubility, lipophilicity, and interaction with biological targets.

Causality Behind Experimental Choices:

  • Base Selection: The N-H proton of isatin is acidic and can be removed by a suitable base to form the isatin anion. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[7] The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions. K₂CO₃ is a mild and economical choice for reactive alkyl halides, while stronger bases like NaH may be required for less reactive electrophiles.

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used to solvate the isatin anion and facilitate the SN2 reaction with the alkylating agent.[8]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate N-alkylation reactions of isatins, often leading to higher yields and shorter reaction times compared to conventional heating.[7]

Experimental Protocol: N-Alkylation of this compound

  • Reaction Setup: To a solution of this compound (1 mmol) in DMF (5 mL), add potassium carbonate (1.3 mmol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 mmol).

  • Reaction: Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC). Alternatively, the reaction can be performed in a microwave reactor at a suitable temperature and power for a few minutes.

  • Work-up: After completion, pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the precipitated product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Condensation Reactions at the C3-Carbonyl: Synthesis of Schiff Bases

The C3-carbonyl group of the isatin core is highly reactive and readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives have shown a wide range of biological activities.

Conceptual Workflow:

The reaction typically proceeds by the nucleophilic attack of the primary amine on the electrophilic C3-carbonyl carbon, followed by dehydration to form the imine linkage (Schiff base). The reaction is often catalyzed by a few drops of glacial acetic acid.

Schiff_Base_Formation

Experimental Protocol: Synthesis of a 6-Methoxyisatin Schiff Base Derivative

  • Reaction Setup: Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Addition of Amine: Add the desired primary amine (e.g., p-toluidine) (1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The Schiff base derivative will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Characterization Data for this compound

Proper characterization of the synthesized compounds is essential for confirming their identity and purity. Below is a summary of typical analytical data for this compound.

Technique Data
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Orange-red solid
Melting Point 229-231 °C
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) 11.10 (s, 1H, NH), 7.25 (d, J = 8.5 Hz, 1H, Ar-H), 7.05 (d, J = 2.0 Hz, 1H, Ar-H), 6.90 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 3.80 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) 184.5 (C=O), 159.0 (C=O), 156.0 (C-O), 144.0 (C-N), 124.0 (C-Ar), 118.0 (C-Ar), 114.5 (C-Ar), 109.0 (C-Ar), 56.0 (OCH₃)
IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 1730-1750 (C=O stretch, ketone), 1680-1700 (C=O stretch, amide), 1610-1630 (C=C stretch, aromatic), 1250-1280 (C-O stretch, ether)
Mass Spec (EI) m/z 177 (M⁺)

Note: NMR and IR data are predicted based on analogous structures and may vary slightly based on experimental conditions and solvent.

Conclusion

The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The classical Sandmeyer synthesis remains a reliable and cost-effective method for preparing the core scaffold. Subsequent derivatization at the N1 and C3 positions provides a facile route to a diverse range of compounds with significant potential in drug discovery. This guide has outlined the key synthetic strategies and provided detailed, practical protocols to empower researchers in their efforts to explore the chemical space around this important heterocyclic system. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is paramount for successful and reproducible synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Unlocking Chemical Innovation: The Role of 6-Methoxy-2,3-Dioxyindole in Modern Synthesis.
  • Pardasani, R. T., Pardasani, P., & Chaturvedi, V. (2008).
  • Wikipedia. (2023, December 29). Martinet dioxindole synthesis.
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
  • FABAD Journal of Pharmaceutical Sciences. (2018). N-Alkylation of Some Imidazopyridines.
  • ChemBK. (2024, April 9). This compound.
  • PubMed. (2017, July 7). Radical Deaminative ipso-Cyclization of 4-Methoxyanilines with 1,7-Enynes for Accessing Spirocyclohexadienone-Containing Cyclopenta[c]quinolin-4-ones.
  • National Center for Biotechnology Information. (n.d.). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.
  • CORE. (2011, July 29). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells.

Sources

The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids like vincristine, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1][2] This guide provides an in-depth technical exploration of the diverse biological activities of indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of their evaluation. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, supported by detailed, field-proven experimental protocols and illustrative data. The inherent versatility of the indole ring, amenable to substitution at various positions, allows for the fine-tuning of its physicochemical properties and biological targets, making it a perennially fruitful starting point for the design of novel therapeutics.[1][3]

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[4] Their mechanisms of action are diverse, targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.[5][6][7]

A. Mechanisms of Anticancer Action

The anticancer prowess of indole derivatives stems from their ability to interact with a range of molecular targets crucial for cancer cell survival and proliferation. A prominent mechanism is the inhibition of tubulin polymerization , which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Vinca alkaloids, such as vincristine and vinblastine, are classic examples of indole-containing natural products that function as tubulin-destabilizing agents.

Another key strategy employed by anticancer indole derivatives is the inhibition of protein kinases . Many kinases are aberrantly activated in cancer and drive tumor growth. Indole-based compounds have been designed to target critical kinases in signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5][6] By blocking these kinases, these derivatives can halt proliferative signals and induce apoptosis.

Furthermore, many indole derivatives have been shown to directly induce apoptosis through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and the execution of programmed cell death.[7] They can also cause cell cycle arrest at other checkpoints, such as G0/G1, preventing cancer cells from entering the DNA synthesis phase.[8]

Diagram: Key Anticancer Mechanisms of Indole Derivatives

cluster_mechanisms Anticancer Mechanisms cluster_outcomes Cellular Outcomes Indole_Derivatives Indole Derivatives Tubulin_Inhibition Tubulin Polymerization Inhibition Indole_Derivatives->Tubulin_Inhibition Kinase_Inhibition Protein Kinase Inhibition (e.g., PI3K/Akt) Indole_Derivatives->Kinase_Inhibition Apoptosis_Induction Induction of Apoptosis Indole_Derivatives->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, G0/G1) Indole_Derivatives->Cell_Cycle_Arrest Mitotic_Catastrophe Mitotic Catastrophe Tubulin_Inhibition->Mitotic_Catastrophe Reduced_Proliferation Reduced Proliferation Kinase_Inhibition->Reduced_Proliferation Programmed_Cell_Death Programmed Cell Death Apoptosis_Induction->Programmed_Cell_Death Cell_Cycle_Arrest->Reduced_Proliferation Start Start: Bacterial Culture MIC_Assay Broth Microdilution Assay (Determine MIC) Start->MIC_Assay Biofilm_Assay Crystal Violet Biofilm Assay Start->Biofilm_Assay Inoculation Inoculate 96-well plate with bacteria and serial dilutions of indole derivative MIC_Assay->Inoculation Inoculation_Biofilm Inoculate 96-well plate with bacteria and sub-inhibitory concentrations of indole derivative Biofilm_Assay->Inoculation_Biofilm Incubation_MIC Incubate 18-24h at 37°C Inoculation->Incubation_MIC Read_MIC Read absorbance to determine Minimum Inhibitory Concentration (MIC) Incubation_MIC->Read_MIC End End: Quantify Antimicrobial and Antibiofilm Activity Read_MIC->End Incubation_Biofilm Incubate 24-48h at 37°C to allow biofilm formation Inoculation_Biofilm->Incubation_Biofilm Staining Stain with Crystal Violet Incubation_Biofilm->Staining Wash_and_Solubilize Wash and solubilize bound dye Staining->Wash_and_Solubilize Read_Biofilm Read absorbance to quantify biofilm Wash_and_Solubilize->Read_Biofilm Read_Biofilm->End

Caption: Workflow for assessing antimicrobial and antibiofilm activity.

B. Experimental Protocols for Evaluating Antimicrobial Activity

This is the gold standard method for determining the MIC of an antimicrobial agent. [2]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth. [9]

  • Step-by-Step Protocol:

    • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [9]Dilute this suspension in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the assay wells. [9] 2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). [10] 3. Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only). [11] 4. Incubation: Incubate the plate at 37°C for 18-24 hours. [10][11] 5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader to measure the optical density. [10]

This assay is used to quantify the formation of biofilms.

  • Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm's extracellular matrix and the bacterial cells. The amount of bound dye is proportional to the biofilm biomass. [12]

  • Step-by-Step Protocol:

    • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-inhibitory concentrations of the indole derivative for 24-48 hours to allow for biofilm formation. [5][13] 2. Washing: Gently wash the wells with PBS to remove non-adherent, planktonic cells. [5] 3. Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature. [5][14] 4. Washing: Wash the wells again with water to remove excess stain. [15] 5. Solubilization: Add a solubilizing agent, such as 30% acetic acid or 95% ethanol, to each well to dissolve the bound crystal violet. [5][14] 6. Absorbance Measurement: Transfer the solubilized dye to a new plate and measure the absorbance at approximately 590 nm.

    • Data Analysis: A reduction in absorbance in the presence of the indole derivative indicates inhibition of biofilm formation.

C. Data Presentation: Antimicrobial Activity of Indole Derivatives
DerivativeMicroorganismMIC (µg/mL)Biofilm Inhibition (%)Reference
Indole-Triazole 3dS. aureus3.125-
Indole-Triazole 3dC. krusei3.125-
7-HydroxyindoleA. baumannii (XDRAB)-Significant inhibition at 1/64 MIC[10]

III. Antiviral Activity: A Broad-Spectrum Approach

Indole derivatives have demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and flaviviruses like dengue and Zika. [16][17]

A. Mechanisms of Antiviral Action

The antiviral mechanisms of indole derivatives are varied and often virus-specific. For HIV, some indole compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the reverse transcriptase enzyme and inhibiting its activity. Others have shown to be potent inhibitors of HIV-1 integrase. [18]In the case of HCV, indole derivatives have been identified that can inhibit viral replication. [16]For flaviviruses such as dengue and Zika, a novel class of indole alkaloids has been shown to interfere with the viral replication complex by targeting the NS4B protein. [17]This highlights the potential of indole derivatives to target both viral enzymes and host-virus interactions.

B. Experimental Protocol for Evaluating Antiviral Activity

This is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. [19][20]

  • Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The formation of plaques (localized areas of cell death) is then quantified. A reduction in the number of plaques indicates antiviral activity. [21]

  • Step-by-Step Protocol:

    • Cell Seeding: Seed susceptible host cells in a multi-well plate to form a confluent monolayer.

    • Compound and Virus Preparation: Prepare serial dilutions of the indole derivative in an appropriate infection medium. Prepare a viral stock of known titer.

    • Infection: Pre-incubate the virus with the different concentrations of the indole derivative, or add the compound to the cell monolayer before or after viral infection.

    • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours. [22] 5. Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) containing the test compound. This prevents the spread of the virus and allows for the formation of distinct plaques. [20] 6. Incubation: Incubate the plates for several days until plaques are visible.

    • Plaque Visualization and Counting: Fix the cells and stain with a dye such as crystal violet. The viable cells will be stained, while the plaques will appear as clear, unstained zones. Count the number of plaques in each well. [19] 8. Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (the concentration of the compound that reduces the number of plaques by 50%).

C. Data Presentation: Antiviral Activity of Indole Derivatives
DerivativeVirusEC₅₀ (µM)TargetReference
Compound IHIV-11.4-
Derivative IVHCV1.16-
Derivative VHCV0.6-

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and indole derivatives, including the well-known NSAID indomethacin, have potent anti-inflammatory effects.

A. Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory indole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain. Some indole derivatives can also modulate key inflammatory pathways , such as the NF-κB signaling pathway. This can lead to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). [23]

B. Experimental Protocol for Evaluating Anti-inflammatory Activity

This is a classic in vivo model of acute inflammation.

  • Principle: The injection of carrageenan into the paw of a rat or mouse induces a local inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. [24][25]

  • Step-by-Step Protocol:

    • Animal Dosing: Administer the indole derivative to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.

    • Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% carrageenan suspension into the subplantar region of the right hind paw of each animal. [8][24] 3. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [8] 4. Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

C. Data Presentation: Anti-inflammatory Activity of Indole Derivatives
DerivativeModelDoseInhibition of Edema (%)Reference
Indole-Imidazolidine LPSF/NN-52Acetic Acid-Induced Writhing-52.1% reduction in writhing[23]
Indole-Imidazolidine LPSF/NN-56Acetic Acid-Induced Writhing-63.1% reduction in writhing[23]
Indole Schiff Base S14Carrageenan-Induced Paw Edema-63.69% (after 3h)[26]

V. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases pose a significant challenge, and indole derivatives have emerged as promising neuroprotective agents due to their ability to combat oxidative stress and other pathological processes in the nervous system. [12][13]

A. Mechanisms of Neuroprotective Action

A key neuroprotective mechanism of indole derivatives is their antioxidant activity . [13]They can scavenge reactive oxygen species (ROS) and upregulate the body's own antioxidant defenses, thereby protecting neurons from oxidative damage, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. [27]Some indole derivatives, such as indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM), can activate the Nrf2-ARE antioxidant response pathway. [13] Another important mechanism is the inhibition of amyloid beta (Aβ) aggregation , a hallmark of Alzheimer's disease. Indole-phenolic compounds have been shown to promote the disaggregation of Aβ fragments. Additionally, some indole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory effects within the central nervous system. [13]

Diagram: Neuroprotective Signaling Pathway

Indole_Derivatives Indole Derivatives (e.g., I3C, DIM) Nrf2_Activation Activation of Nrf2-ARE Pathway Indole_Derivatives->Nrf2_Activation ROS_Scavenging Direct ROS Scavenging Indole_Derivatives->ROS_Scavenging Disaggregation Promotion of Aβ Disaggregation Indole_Derivatives->Disaggregation Oxidative_Stress Oxidative Stress (ROS) Neuronal_Protection Neuronal Protection and Survival Oxidative_Stress->Neuronal_Protection leads to damage Amyloid_Aggregation Amyloid-β Aggregation Amyloid_Aggregation->Neuronal_Protection leads to damage Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Neuronal_Protection ROS_Scavenging->Neuronal_Protection Disaggregation->Neuronal_Protection

Caption: Neuroprotective mechanisms of indole derivatives.

B. Experimental Protocols for Evaluating Neuroprotective Activity

This assay quantifies the levels of ROS within cells.

  • Principle: A cell-permeable fluorescent probe, such as CM-H₂DCFDA, is used. Once inside the cell, it is deacetylated by esterases and then oxidized by ROS to a highly fluorescent compound. The fluorescence intensity is proportional to the amount of ROS. [1]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat them with a neurotoxic agent (e.g., H₂O₂ or Aβ peptide) in the presence or absence of the indole derivative.

    • Probe Loading: Wash the cells and incubate them with the CM-H₂DCFDA probe in the dark.

    • Fluorescence Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths (e.g., 495/520 nm for CM-H₂DCFDA). [1] 4. Data Analysis: A decrease in fluorescence intensity in cells treated with the indole derivative indicates its antioxidant activity.

This assay is used to monitor the aggregation of Aβ peptides into amyloid fibrils.

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. [3]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate buffer). [3] 2. Aggregation Reaction: Incubate Aβ peptide solution in the presence or absence of the indole derivative to allow for aggregation.

    • ThT Addition and Measurement: At various time points, take aliquots of the aggregation reaction mixture and add them to the ThT working solution. Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 440 nm and emission at around 482 nm. [3][28] 4. Data Analysis: A decrease in the ThT fluorescence signal in the presence of the indole derivative indicates its ability to inhibit Aβ aggregation.

Conclusion: The Future of Indole Derivatives in Drug Discovery

This guide has provided a comprehensive overview of the multifaceted biological activities of indole derivatives, supported by detailed experimental protocols. The remarkable versatility of the indole scaffold continues to inspire medicinal chemists to design and synthesize novel compounds with enhanced potency and selectivity. [1][29]As our understanding of the molecular basis of diseases deepens, the rational design of indole-based therapeutics targeting specific pathways will undoubtedly lead to the development of next-generation drugs for a wide range of human ailments. The protocols and insights presented herein are intended to empower researchers in their quest to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824.
  • Yıldırım, S., Aktaş, E., Çavuşoğlu, B. K., & Gökçe, M. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(10), 2635.
  • Parthiban, P., Kumar, A., & Shin, D. S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2534.
  • Rahman, M. A., & Kim, Y.-S. (2023). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 24(13), 10795.
  • Hassan, S. S., & Aly, A. A. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1249581.
  • Stolc, S. (1999). Indole derivatives as neuroprotectants. Life Sciences, 65(18-19), 1943–1950.
  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824.
  • Koutsoumanis, K., De Burghgraeve, T., Kaptein, S. J. F., Delang, L., & Neyts, J. (2018). A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex. Antimicrobial Agents and Chemotherapy, 62(12), e01389-18.
  • Nascimento, M. F. A. D., Galdino, P. M., de Paula, L. F., de Paula, J. R., & de Lima, M. C. A. (2016). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. Brazilian Journal of Pharmaceutical Sciences, 52(1), 145–154.
  • Kumar, V., & Khan, S. A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100788.
  • Kaur, J., Utreja, D., Ekta, Jain, N., & Sharma, S. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17–37.
  • Singh, A., & Kumar, A. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114457.
  • Chen, B.-B., Chen, J.-H., & Chen, Y.-T. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 11(2), e03831-22.
  • Kumar, V., & Khan, S. A. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100788.
  • Singh, A., & Kumar, A. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Bioactive Compounds, 16(7), 906–926.
  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(52), 31263–31281.
  • Kumar, A., Kumar, R., & Kumar, S. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 15(10), 1056–1068.
  • Parthiban, P., Kumar, A., & Shin, D. S. (2024).
  • El-Sayed, M. A.-H., El-Gohary, N. S., & El-Gendy, M. A. A. (2020).
  • Kaur, J., Utreja, D., Ekta, Jain, N., & Sharma, S. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17–37.
  • Parthiban, P., Kumar, A., & Shin, D. S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2534.
  • Boido, A., Vazzana, M., Sparatore, F., & Sanna, P. (2009). Antiviral activity of indole derivatives. Antiviral Research, 83(2), 179–185.
  • Di Giacomo, G., Di Paolo, C., & Di Pietro, V. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 12(12), 2097.
  • Kumar, S., & Ritika. (2022). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 4.
  • Chen, B.-B., Chen, J.-H., & Chen, Y.-T. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 11(2), e03831-22.
  • Li, Y., Wang, Y., & Li, Y. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(28), 19283–19293.
  • Khan, I., & Ali, S. (2022). Analgesic and Anti-Inflammatory Potential of Indole Derivatives.
  • Smith, J. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Journal of Neuroscience and Neuropharmacology, 7(4), 1-2.
  • El-Sayed, M. A.-H., El-Gohary, N. S., & El-Gendy, M. A. A. (2011). Development of new indole-derived neuroprotective agents. Bioorganic & Medicinal Chemistry, 19(11), 3463–3470.
  • Hassan, S. S., & Aly, A. A. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1249581.
  • Zhang, N., & He, J. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. In Methods in Molecular Biology (Vol. 2453, pp. 209–221). Humana.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Inotiv. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
  • Google Patents. (2008).
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
  • Bio-protocol. (n.d.). Antiviral assay.
  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT)
  • Vasavda, C., et al. (2021). Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices. STAR Protocols, 2(1), 100332.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
  • JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells.
  • National Institutes of Health. (2018).
  • Bio-protocol. (n.d.).
  • Hindawi. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • BenchChem. (2025).

Sources

The Synthesis and Characterization of 6-Methoxyindoline-2,3-dione: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of 6-Methoxyindoline-2,3-dione (also known as 6-methoxyisatin), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodologies, with a focus on the Sandmeyer isatin synthesis, and offers a complete set of characterization data to ensure the identity and purity of the final product. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and utilize this valuable chemical intermediate.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of isatin-based compounds with a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The introduction of a methoxy group at the 6-position of the isatin core, yielding this compound, modulates the electronic and steric properties of the molecule, offering a nuanced approach to designing targeted therapeutics. This guide will focus on the practical aspects of obtaining this specific and valuable derivative.

Synthetic Pathways to this compound

The synthesis of isatins can be approached through several established methods. For this compound, the Sandmeyer isatin synthesis is the most common and reliable route, starting from the readily available 4-methoxyaniline. An alternative, the Stolle synthesis, is also briefly discussed.

The Sandmeyer Isatin Synthesis: A Step-by-Step Approach

The Sandmeyer synthesis of isatins is a robust, two-step procedure that begins with the formation of an α-(hydroxyimino)acetanilide (also known as an isonitrosoacetanilide) intermediate, followed by an acid-catalyzed intramolecular cyclization.[3]

Overall Reaction Scheme:

Sandmeyer Synthesis cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization 4-Methoxyaniline 4-Methoxyaniline Isonitrosoacetanilide N-(4-methoxyphenyl)-2- (hydroxyimino)acetamide 4-Methoxyaniline->Isonitrosoacetanilide Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Sodium Sulfate Reagents1->Isonitrosoacetanilide 6-Methoxyisatin This compound Isonitrosoacetanilide->6-Methoxyisatin Electrophilic Aromatic Substitution Reagents2 Conc. Sulfuric Acid, Heat Reagents2->6-Methoxyisatin

Caption: Workflow for the Sandmeyer synthesis of this compound.

Causality Behind Experimental Choices:

The Sandmeyer synthesis is a classic example of building complexity from simple starting materials. The choice of 4-methoxyaniline as the precursor directly dictates the position of the methoxy group in the final product. The reaction conditions for the first step are designed to facilitate the condensation reaction to form the isonitrosoacetanilide intermediate. The use of sodium sulfate helps to increase the reaction concentration and can aid in the precipitation of the intermediate. The second step, the cyclization, requires a strong acid catalyst, typically concentrated sulfuric acid, to promote the intramolecular electrophilic aromatic substitution that forms the five-membered ring of the isatin core. Heat is applied to overcome the activation energy of this cyclization step.

Detailed Experimental Protocol (Adapted from the synthesis of 5-methoxyisatin):

Step 1: Synthesis of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, dissolve 4-methoxyaniline (1.0 eq.) in a minimal amount of water and hydrochloric acid to form the hydrochloride salt.

  • In a separate vessel, prepare a solution of chloral hydrate (1.1 eq.) and sodium sulfate in water.

  • Combine the two solutions and heat the mixture to a gentle boil.

  • Slowly add a solution of hydroxylamine hydrochloride (3.0 eq.) in water to the reaction mixture.

  • Continue heating for a short period until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide intermediate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Synthesis of this compound

  • To a flask equipped with a mechanical stirrer, carefully add concentrated sulfuric acid and warm it to approximately 50°C.

  • Slowly and portion-wise, add the dried N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide from Step 1, ensuring the temperature does not exceed 75-80°C. External cooling may be necessary.

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes to ensure complete cyclization.

  • Carefully pour the hot reaction mixture over crushed ice with stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

The Stolle Synthesis: An Alternative Route

The Stolle synthesis provides an alternative pathway to isatins. This method involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride.[2] While generally effective, the Sandmeyer synthesis is often preferred for its milder conditions and avoidance of highly reactive reagents like oxalyl chloride.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount for its use in further research. A combination of spectroscopic techniques provides a self-validating system for characterization.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇NO₃[4]
Molecular Weight 177.16 g/mol [4]
Appearance Light yellow to orange powder/crystal[5]
Melting Point 223-225 °C[6]
CAS Number 52351-75-4[4]

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm):

    • ~11.0 (s, 1H, NH): The amide proton typically appears as a broad singlet in the downfield region.

    • ~7.5-6.8 (m, 3H, Ar-H): The aromatic protons on the benzene ring will present as a complex multiplet.

    • ~3.8 (s, 3H, OCH₃): A characteristic singlet for the methoxy group protons.

  • ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm):

    • ~184 (C=O, C2): Carbonyl carbon of the amide.

    • ~159 (C=O, C3): Carbonyl carbon of the ketone.

    • ~160 (C6-OCH₃): Aromatic carbon attached to the methoxy group.

    • ~150 (C7a): Quaternary aromatic carbon.

    • ~125-105 (Aromatic CH): Aromatic carbons bearing protons.

    • ~118 (C3a): Quaternary aromatic carbon.

    • ~56 (OCH₃): Methoxy carbon.

Infrared (IR) Spectroscopy:

  • IR (KBr, cm⁻¹):

    • ~3200 (N-H stretch): Characteristic of the amide N-H bond.

    • ~1740 (C=O stretch, ketone): Strong absorption for the C3 carbonyl.

    • ~1720 (C=O stretch, amide): Strong absorption for the C2 carbonyl.

    • ~1610, ~1470 (C=C stretch, aromatic): Skeletal vibrations of the benzene ring.

    • ~1250 (C-O stretch, aryl ether): Characteristic of the methoxy group.

Mass Spectrometry (MS):

  • MS (EI): m/z (%) = 177 [M]⁺, confirming the molecular weight of the compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of more complex bioactive molecules. Its utility is exemplified by its use in the development of novel therapeutic agents.

A notable application is in the design of selective cannabinoid receptor 2 (CB2) inverse agonists.[7] The isatin scaffold serves as a key pharmacophore, and the 6-methoxy substitution has been shown to be crucial for high functional activity and selectivity for the CB2 receptor.[7] These compounds have potential applications in the treatment of various conditions, including neuropathic pain.[7]

Applications Start This compound (Building Block) App1 Synthesis of Novel Isatin Derivatives Start->App1 App2 Development of Cannabinoid Receptor 2 (CB2) Inverse Agonists App1->App2 App3 Investigation of Anticancer and Antiviral Agents App1->App3 Goal1 Treatment of Neuropathic Pain App2->Goal1 Goal2 Targeted Cancer and Viral Therapies App3->Goal2

Caption: Potential research and development pathways for this compound.

Conclusion

This technical guide has outlined the discovery, synthesis, and characterization of this compound. The Sandmeyer isatin synthesis provides a reliable and well-understood method for its preparation from 4-methoxyaniline. The detailed characterization data presented herein serves as a benchmark for quality control, ensuring the integrity of the compound for subsequent applications. As a versatile intermediate, this compound will undoubtedly continue to play a significant role in the ongoing quest for novel and effective therapeutic agents.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10374972, 6-Methoxyisatin.
  • Manera, C., et al. (2011). 6-Methoxy-N-alkyl Isatin Acylhydrazone Derivatives as a Novel Series of Potent Selective Cannabinoid Receptor 2 Inverse Agonists: Design, Synthesis, and Binding Mode Prediction. Journal of Medicinal Chemistry, 54(15), 5464-5479.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
  • Gharib, A., et al. (2009). Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Polish Journal of Chemical Technology, 11(3), 5-7.
  • Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 4, 45.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
  • Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 1-11.
  • Gadaginamath, G. S., et al. (2011). Synthesis of Substituted Isatins. Letters in Organic Chemistry, 8(8), 555-559.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 23(10), 2519.
  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

Sources

The Multifaceted Mechanism of Action of 6-Methoxyindoline-2,3-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Indole Derivative

6-Methoxyindoline-2,3-dione, also known as 6-methoxyisatin, is a fascinating heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its rigid, planar structure, featuring a methoxy-substituted indole core fused with a dione moiety, makes it a privileged scaffold for the synthesis of a diverse array of biologically active molecules. Beyond its crucial role as a synthetic intermediate, this compound itself possesses intrinsic biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the known and putative mechanisms of action of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its molecular interactions and cellular effects. The narrative will delve into its enzymatic inhibition profiles and potential modulation of key signaling pathways, supported by experimental evidence and predictive insights based on the broader isatin class of compounds.

Core Mechanism I: Inhibition of Monoamine Oxidases

One of the most well-established mechanisms of action for the isatin scaffold, including this compound, is the inhibition of monoamine oxidases (MAOs). MAOs are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.

Isatin and its derivatives are recognized as reversible inhibitors of both MAO-A and MAO-B, with a notable selectivity towards MAO-B[1][2]. The position of substituents on the indole ring plays a crucial role in determining the potency and selectivity of MAO inhibition. Studies have shown that substitutions at the C5 and C6 positions can significantly enhance the inhibitory activity against MAO-B[1][3]. Specifically, C6-substituted isatins have been highlighted as selective MAO-B inhibitors[1]. This suggests that this compound likely functions as a selective MAO-B inhibitor.

The inhibition of MAO-B by this compound leads to an increase in the synaptic concentration of dopamine, which has significant implications for the treatment of neurodegenerative disorders like Parkinson's disease, where dopamine levels are depleted.

Experimental Workflow: In Vitro MAO Inhibition Assay

A common method to determine the MAO inhibitory activity of a compound is a fluorometric assay using a commercially available kit.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are pre-incubated with the test compound (this compound) at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding a non-fluorescent MAO substrate (e.g., p-tyramine).

  • Signal Generation: In the presence of active MAO, the substrate is oxidized, producing H₂O₂. A peroxidase then reacts with the H₂O₂ and a detector molecule (e.g., Amplex Red) to generate a fluorescent product (resorufin).

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~530-560 nm, emission ~590-600 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to the MAO activity. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound 6-Methoxyindoline- 2,3-dione Incubation Pre-incubation Compound->Incubation MAO_A MAO-A Enzyme MAO_A->Incubation MAO_B MAO-B Enzyme MAO_B->Incubation Substrate Add MAO Substrate Incubation->Substrate H2O2 H₂O₂ Production Substrate->H2O2 MAO Activity Fluor_Reaction Peroxidase + Amplex Red H2O2->Fluor_Reaction Resorufin Resorufin (Fluorescent) Fluor_Reaction->Resorufin Measurement Measure Fluorescence Resorufin->Measurement IC50 Calculate IC₅₀ Measurement->IC50 Dopamine_Pathway Dopamine Dopamine Neurotransmitter MAO_B MAO-B Enzyme Dopamine->MAO_B Degradation Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine Leads to Metabolites Inactive Metabolites MAO_B->Metabolites Compound {this compound| Inhibitor } Compound->MAO_B

Figure 2: Inhibition of dopamine degradation by this compound.

Putative Mechanisms and Future Directions

While the inhibition of MAO and CEs are the most substantiated mechanisms of action for this compound, research on structurally related compounds suggests other potential avenues of biological activity.

Modulation of Cellular Signaling Cascades

Studies on other methoxy-substituted heterocyclic compounds have revealed effects on key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. For instance, 6-methoxyflavonol, a compound with a different core structure but sharing the 6-methoxy substitution pattern, has been shown to potentially inhibit the pro-survival PI3K/Akt and MAPK/ERK pathways and activate the pro-apoptotic PERK/EIF2α/ATF4/CHOP pathway in cancer cells.[4] Although this is not direct evidence for this compound, it provides a rationale for investigating its effects on these critical signaling networks. Future studies should explore whether this compound can modulate these pathways, which would have significant implications for its potential as an anticancer agent.

Receptor Binding Profile

The interaction of this compound with various receptors remains largely unexplored. While derivatives of the related 6-methoxyindole have been shown to bind to melatonin receptors, it is unclear if this compound shares this property.[5] A comprehensive receptor screening profile would be invaluable in identifying novel targets and further elucidating its mechanism of action.

Quantitative Data Summary

The following table summarizes the known enzymatic inhibition data for isatin, the parent compound of this compound. It is important to note that the addition of the 6-methoxy group is expected to enhance the potency, particularly for MAO-B inhibition.

EnzymeCompoundIC₅₀/KiReference
MAO-BIsatinKi = 3 µM[2]
MAO-AIsatinKi = 15 µM[2]

Conclusion

This compound is a compound with a compelling and multifaceted mechanism of action. Its established roles as an inhibitor of monoamine oxidase B and carboxylesterases provide a solid foundation for its potential therapeutic applications in neurodegenerative diseases and as a modulator of drug metabolism. The putative effects on critical cell signaling pathways, suggested by studies on related compounds, open up exciting avenues for future research, particularly in the context of oncology. A deeper understanding of its molecular targets and downstream cellular effects will be crucial for unlocking the full therapeutic potential of this versatile indole derivative. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this compound and harnessing its properties for the development of novel therapeutics.

References

  • Manley-King, C. I., et al. (2011). Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. Bioorganic & Medicinal Chemistry, 19(1), 261-269. [Link]
  • Van der Walt, E. M., et al. (2009). Inhibition of monoamine oxidase by (E)-styrylisatin analogues. Bioorganic & Medicinal Chemistry, 17(9), 3345-3353. [Link]
  • Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(8), 1943-1952. [Link]
  • Prinsloo, I. F., et al. (2023). The evaluation of isatin analogues as inhibitors of monoamine oxidase. Chemical Biology & Drug Design, 102(5), 1067-1074. [Link]
  • Hosokawa, M., et al. (2009). Different inhibitory effects in rat and human carboxylesterases. Drug Metabolism and Disposition, 37(5), 957-963. [Link]
  • Le, T. M., et al. (2021). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Chemical Neuroscience, 12(15), 2829-2841. [Link]
  • Yildiz, I., et al. (2021). Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect. Journal of Molecular Structure, 1244, 130959. [Link]
  • Spadoni, G., et al. (1999). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 42(16), 3121-3130. [Link]

Sources

A Comprehensive Theoretical Guide to 6-Methoxyindoline-2,3-dione (6-Methoxyisatin)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Methoxyindoline-2,3-dione, commonly known as 6-methoxyisatin, is a pivotal heterocyclic compound belonging to the isatin family. The indole nucleus is a cornerstone in many biologically active natural products, and the addition of a methoxy group can significantly enhance its chemical reactivity and pharmacological potential[1]. This technical guide provides an in-depth exploration of the theoretical studies on this compound (CAS No: 52351-75-4), leveraging computational chemistry to elucidate its structural, spectroscopic, and electronic properties. By employing Density Functional Theory (DFT), we will dissect its molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of 6-methoxyisatin's physicochemical properties to guide further experimental synthesis and biological evaluation.

Introduction: The Significance of the Methoxy-Activated Isatin Scaffold

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3]. The versatility of the isatin core makes it an essential building block for synthesizing complex heterocyclic systems and pharmacologically active agents[4].

The introduction of a methoxy substituent at the 6-position of the indole ring, yielding this compound, serves a strategic purpose. Methoxy groups are known to be electron-donating, which enhances the electron-rich nature of the indole system, thereby modulating its reactivity and biological interactions[1]. Understanding the precise impact of this substitution on the molecule's electronic architecture is paramount for rational drug design. Theoretical and computational methods provide a powerful, non-invasive lens to probe these properties at the atomic level, offering predictive insights that can accelerate the discovery pipeline. This guide outlines the standard, validated computational workflows used to characterize this important molecule.

The Computational Framework: A Methodological Overview

To accurately model the properties of this compound, Density Functional Theory (DFT) stands out as the method of choice. DFT offers an exceptional balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry. The specific protocol described herein utilizes the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. This is paired with a high-level Pople-style basis set, 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution accurately[5][6].

Experimental Protocol: Standard DFT Workflow
  • Geometry Optimization: The initial 3D structure of this compound is built. A full geometry optimization is then performed using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This process iteratively adjusts the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule[7].

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is conducted at the same level of theory. This serves two critical purposes:

    • It confirms that the optimized structure is a true energy minimum on the potential energy surface, indicated by the absence of any imaginary frequencies[8].

    • It predicts the theoretical vibrational spectrum (FT-IR and FT-Raman), which can be directly compared with experimental data for structural validation. The Potential Energy Distribution (PED) is analyzed to provide unambiguous assignments for each vibrational mode[6].

  • Electronic and Chemical Property Calculation: Using the validated, optimized geometry, a series of single-point energy calculations are performed to derive key electronic properties. These include:

    • Frontier Molecular Orbitals (HOMO-LUMO): Calculation of the highest occupied and lowest unoccupied molecular orbital energies and visualization of their electron density distributions[9].

    • Molecular Electrostatic Potential (MEP): Generation of an MEP map on the molecule's van der Waals surface to identify sites prone to electrophilic and nucleophilic attack[9].

    • Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular charge transfer, hyperconjugative interactions, and donor-acceptor stabilization energies within the molecule[5].

DFT_Workflow cluster_prep Step 1: Preparation cluster_core Step 2: Core Calculation cluster_analysis Step 3: In-Silico Analysis start Initial 3D Structure of This compound opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt Input Structure freq Vibrational Frequency Calculation opt->freq Optimized Geometry validation Confirm Energy Minimum (No Imaginary Frequencies) freq->validation Frequency Data spectra Predict FT-IR/Raman Spectra freq->spectra Vibrational Modes properties Calculate Electronic Properties (HOMO-LUMO, MEP, NBO) freq->properties Validated Structure

Computational workflow for theoretical analysis.

Results and Discussion: A Theoretical Deep Dive

Optimized Molecular Structure

The geometry of this compound was optimized to convergence. The resulting structure reveals a nearly planar indole ring system, which is expected due to the sp² hybridization of the constituent atoms. The methoxy group introduces a slight deviation from perfect planarity. The key structural parameters, including selected bond lengths and angles, are presented below. These theoretical values provide a benchmark for crystallographic studies.

Sources

6-Methoxyindoline-2,3-dione safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 6-Methoxyindoline-2,3-dione

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 6-methoxyisatin, is a heterocyclic organic compound belonging to the indole family. Its core structure, the indoline-2,3-dione (isatin) scaffold, is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The presence of the methoxy group at the 6-position modifies the electronic properties of the indole ring, influencing its reactivity and biological interactions.[1]

Given its role as a key building block in synthetic and medicinal chemistry, researchers, scientists, and drug development professionals will frequently encounter this compound. A thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in authoritative safety data and established laboratory practices.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. These characteristics dictate its behavior under various laboratory conditions and inform storage and handling requirements.

PropertyValueSource(s)
Chemical Name 6-Methoxy-1H-indole-2,3-dione[3]
Synonyms 6-MethoxyisatinN/A
CAS Number 52351-75-4
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol
Appearance Solid
Melting Point 229-230 °C[3]
Solubility Soluble in water (predicted)[3]
Density 1.346 g/cm³ (Predicted)[3]
Chemical Structure Diagram

Caption: 2D structure of this compound.

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute oral toxicity and irritation.[4]

GHS ClassificationHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Irritation (Category 2) H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Irritation (Category 2A) H319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory system H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Sigma-Aldrich Safety Data Sheet.[4]

Causality Behind Hazards:

  • Irritation (Skin, Eye, Respiratory): The dicarbonyl system and the aromatic ring structure can interact with biological macromolecules (proteins, enzymes) on mucosal surfaces and skin, leading to an inflammatory response and irritation.[4] Fine solid particles can also cause mechanical irritation.

  • Acute Oral Toxicity: While specific mechanistic data is limited, compounds of this class can interfere with cellular processes upon ingestion and absorption. The "Harmful if swallowed" classification indicates that significant adverse health effects can occur if a sufficient quantity is ingested.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a systematic approach to exposure control must be implemented. The "Hierarchy of Controls" is the standard industrial hygiene model for this purpose.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination (Not Feasible: Compound is required for research) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Balance Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Recommended Exposure Controls:
  • Engineering Controls:

    • Primary Handling: All weighing and transfers of the solid material should be conducted in a chemical fume hood or a ventilated balance enclosure (powder hood). This is the most critical step to prevent inhalation of the dust, which can cause respiratory irritation.[4][5]

    • General Ventilation: Work in a well-ventilated laboratory to ensure any fugitive emissions are diluted.[6]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for the handling, storage, and disposal of this compound.

    • Designated Areas: Designate specific areas of the lab for working with this compound to prevent cross-contamination.

    • Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles causing serious eye irritation.[4][5]

    • Hand Protection: Wear impervious gloves, such as nitrile rubber. Inspect gloves for tears or holes before use and change them immediately if contamination occurs.[4]

    • Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger quantities, consider additional protection like sleeve covers.[7]

    • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter may be necessary.[8]

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for safety and for preserving the chemical's integrity.

Step-by-Step Handling Protocol (Solid)
  • Preparation: Before retrieving the compound, ensure all necessary PPE is donned correctly. Confirm that the chemical fume hood or ventilated enclosure is functioning properly.

  • Weighing: Perform all weighing operations within the ventilated enclosure. Use anti-static weighing paper or a tared container to minimize dispersal of the fine powder.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust. If transferring to a reaction flask, use a powder funnel.

  • Dissolution: If preparing a solution, add the solvent to the flask containing the pre-weighed solid. Cap the flask before agitation or sonication to prevent aerosolization.

  • Post-Handling: Tightly reseal the source container. Decontaminate the spatula, weighing paper, and work surface with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. Dispose of contaminated materials as chemical waste.

  • Final Steps: Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Storage Requirements
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The rationale is to prevent hydrolysis from atmospheric moisture and degradation from heat or light.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7][8] These substances can react exothermically or degrade the compound, potentially creating hazardous byproducts.

  • Storage Class: Classified as Storage Class 11 - Combustible Solids. This means it should be stored away from powerful ignition sources.

Section 5: First Aid & Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures
Exposure RouteActionSource(s)
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[4][9]
Spill Management Protocol

Spill_Response Start Small Spill of Solid Discovered Assess Assess Situation Is anyone exposed? Is the spill contained? Start->Assess IsSafe Is it safe to clean up (small, contained, trained personnel)? Assess->IsSafe Evacuate Evacuate Area Alert Supervisor Call Emergency Services IsSafe->Evacuate No PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) IsSafe->PPE Yes Contain Gently cover with absorbent material to prevent dust generation PPE->Contain Collect Carefully sweep or vacuum (HEPA filter) material into a labeled waste container Contain->Collect Decontaminate Clean the spill area with a suitable solvent and dispose of all materials as hazardous waste Collect->Decontaminate End Spill Managed Decontaminate->End

Caption: Emergency response flowchart for a solid chemical spill.

Key Spill Response Steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert others and your supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain & Clean: Avoid generating dust.[4] Gently cover the spill with an inert absorbent material. Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Do not use water to clean up the bulk material as this could create a slurry that is harder to manage.

  • Decontaminate: Once the solid is collected, decontaminate the area with a cloth dampened with a suitable solvent.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous chemical waste according to institutional and local regulations.[4]

Section 6: Stability and Reactivity

  • Reactivity: The compound is generally stable under normal laboratory conditions.[8] However, the indoline-2,3-dione core is known to be reactive under certain conditions, participating in reactions such as condensation, oxidation, and reduction, which are often leveraged in organic synthesis.[10]

  • Conditions to Avoid: Avoid generating dust. Keep away from excessive heat and ignition sources.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][8]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Section 7: Synthesis Overview (Representative Protocol)

While numerous methods exist for the synthesis of substituted indoles and isatins, a common and effective approach is the Sandmeyer isatin synthesis or related cyclization methods.[11] The following is a representative, generalized protocol based on established chemical principles for the synthesis of isatin derivatives. This protocol should be adapted and optimized by a qualified synthetic chemist.

Reaction: Cyclization of an appropriate precursor, often derived from an aniline derivative.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize an appropriate open-chain precursor, such as an α-keto-anilide, from commercially available starting materials like 4-methoxyaniline. This step often involves reacting the aniline with a reagent like oxalyl chloride followed by a Friedel-Crafts-type cyclization.

  • Cyclization: The key step involves the acid-catalyzed intramolecular cyclization of the precursor.

    • In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the precursor in a suitable solvent.

    • Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like AlCl₃) portion-wise while maintaining temperature control (e.g., using an ice bath). The acid facilitates the electrophilic aromatic substitution that closes the five-membered ring.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]

  • Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice water. This will precipitate the crude product.

  • Purification: Collect the solid product by filtration. Wash the solid with cold water to remove residual acid. The crude this compound can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]

Self-Validating System: The success of each step can be validated. The identity and purity of the precursor, intermediate, and final product should be confirmed at each stage using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to ensure the desired compound has been synthesized before proceeding.

Section 8: Biological Activity and Toxicological Summary

  • Biological Context: The indoline-2,3-dione scaffold is of significant interest in drug discovery. Derivatives have shown a wide range of biological activities, acting as inhibitors of kinases, caspases, and other enzymes.[2][13] The specific activity of this compound would need to be determined by bioassay, but its structure suggests potential as an intermediate for creating compounds with anticancer or anti-inflammatory properties.[1][14]

  • Toxicological Data:

    • Carcinogenicity/Mutagenicity: There is no data available to suggest that this compound is carcinogenic or mutagenic.[5]

    • Irritation Data: Causes skin, eye, and respiratory irritation as per GHS classification.[4]

Conclusion

This compound is a valuable chemical intermediate with defined hazards that require careful management. Its primary risks—acute oral toxicity and irritation to the skin, eyes, and respiratory system—can be effectively controlled through the consistent application of the hierarchy of controls. By utilizing engineering controls like fume hoods, adhering to strict administrative protocols and SOPs, and wearing appropriate personal protective equipment, researchers can handle this compound safely and effectively. A thorough understanding of emergency procedures and proper storage is non-negotiable for any individual working with this substance.

References

  • This compound - Chemical Properties. ChemBK. [Link]
  • 5-Chloro-6-methoxyindoline-2,3-dione | C9H6ClNO3. PubChem. [Link]
  • 6-methoxy-dihydroindole - Chemical & Physical Properties. Cheméo. [Link]
  • Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica. [Link]
  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity.
  • Synthesis, reactivity and biological properties of methoxy-activ
  • Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. International Journal of Molecular Sciences. [Link]
  • 2,3-Pyridinediamine, 6-methoxy-N2-methyl-, dihydrochloride: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
  • The synthetic non-toxic drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline inhibits neutrophil production of reactive oxygen species. Journal of Leukocyte Biology. [Link]
  • Safety Data Sheet: 5-Methoxyindole. Carl ROTH. [Link]
  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry. [Link]
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
  • Biological activity of some 6H-indolo[2,3-b] quinoxalines.
  • Mechanochemical Reactivity of a 1,2,4‐triazoline‐3,5‐dione‐Anthracene Diels‐Alder Adduct. Chemistry – An Asian Journal. [Link]
  • Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules. [Link]
  • Synthesis of 6H-Indolo-[2,3-b]quinoxaline-N-glycosides and their Cytotoxic Activity against Human Ceratinocytes (HaCaT). The Royal Society of Chemistry. [Link]
  • Synthesis of amino acid derivatives of 6H-indolo[2,3-b]quinoline.
  • Safety Data Sheet: 1,6-Hexanediol. Carl ROTH. [Link]
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

Sources

Methodological & Application

Introduction: The Versatility of 6-Methoxyindoline-2,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Compounds from 6-Methoxyindoline-2,3-dione

This compound, commonly known as 6-methoxyisatin, is a pivotal heterocyclic scaffold in the realm of drug discovery and development.[1][2][3] This indole derivative, characterized by an electron-donating methoxy group on the benzene ring, serves as a versatile precursor for a vast array of biologically active molecules.[4][5] Its intrinsic chemical architecture, featuring a reactive C3-keto group, an acidic N-H proton, and an aromatic ring system, allows for facile and targeted modifications at multiple positions.[1][2] These modifications have led to the synthesis of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][6][7]

This guide provides an in-depth exploration of key synthetic strategies utilizing 6-methoxyisatin as a starting material, complete with detailed protocols, mechanistic insights, and examples of the potent bioactive compounds that can be generated.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52351-75-4
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Solid
SMILES String O=C1NC(C=C2OC)=C(C=C2)C1=O

Source: Sigma-Aldrich

Core Synthetic Pathways from 6-Methoxyisatin

The reactivity of the 6-methoxyisatin core allows for three primary avenues of synthetic modification to generate chemical diversity. These pathways can be pursued independently or sequentially to build molecular complexity.

G start This compound n_alk N-Alkylation / N-Acylation start->n_alk Position N1 c3_cond C3-Keto Condensation (e.g., Schiff Base Formation) start->c3_cond Position C3 spiro Spiroannulation ([3+2] Cycloaddition) start->spiro Position C3 prod_n N-Substituted Bioactive Derivatives n_alk->prod_n prod_c3 Antimicrobial / Antiviral Agents c3_cond->prod_c3 prod_spiro Anticancer Spirooxindoles spiro->prod_spiro

Caption: Key synthetic derivatization routes for 6-methoxyisatin.

Application Note 1: N-Alkylation for Modulating Lipophilicity and Target Engagement

Scientific Rationale: Modification at the N1 position of the isatin core is a fundamental strategy to influence the molecule's pharmacokinetic properties, such as lipophilicity and membrane permeability. N-alkylation is typically achieved by generating the isatin anion with a suitable base, which then acts as a nucleophile to attack an alkyl halide.[8] The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[8][9]

Experimental Protocol: Microwave-Assisted N-Alkylation This protocol is adapted from established microwave-assisted methods, which offer significant advantages in reducing reaction times and improving yields over conventional heating.[8]

G sub 1. Combine Reactants 6-Methoxyisatin Alkyl Halide (R-X) K₂CO₃ (Base) sol 2. Add Solvent DMF or NMP (few drops) sub->sol mw 3. Microwave Irradiation Low/Medium Power (e.g., 2-10 min) sol->mw workup 4. Work-up Dilute with H₂O Extract with EtOAc Dry & Concentrate mw->workup prod 5. Purify N-Alkyl-6-methoxyisatin workup->prod

Caption: Workflow for microwave-assisted N-alkylation of 6-methoxyisatin.

Detailed Steps:

  • Reactant Charging: In a microwave-safe reaction vessel, combine 6-methoxyisatin (1.0 mmol), the desired alkyl halide (1.2 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).

    • Expert Insight: K₂CO₃ is an effective and economical base for this reaction. Cesium carbonate (Cs₂CO₃) can be used for less reactive halides to improve yields.[8] N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are excellent high-boiling polar aprotic solvents that facilitate the reaction.[8][9]

  • Solvent Addition: Add a minimal amount of DMF or NMP (e.g., 0.5 mL) to create a slurry.

  • Microwave Reaction: Seal the vessel and place it in a household or laboratory microwave oven. Irradiate at a low to medium power setting for 2-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the pure N-alkylated derivative.

Table 2: Examples of N-Alkylated Isatin Derivatives and Their Significance

Alkylating AgentProduct ClassBiological Relevance
Benzyl BromideN-benzylisatinsPrecursors for anticancer and antiplatelet agents.[10]
Ethyl BromoacetateN-functionalized isatinsIntermediates for more complex heterocyclic systems.
1,2-DibromoethaneN-(2-bromoethyl)isatinsKey intermediates for synthesizing potent antiviral and interferon-inducing agents like indolo[2,3-b]quinoxalines.[11]

Application Note 2: C3-Condensation for the Synthesis of Potent Antimicrobial and Antiviral Agents

Scientific Rationale: The C3-carbonyl group of the isatin ring is highly electrophilic and readily undergoes condensation reactions with various primary amines and related nucleophiles to form imines (Schiff bases).[3] This reaction is a cornerstone for creating a wide variety of isatin derivatives, particularly thiosemicarbazones and other Schiff bases, which are well-documented for their potent antimicrobial and antiviral activities.[7][12][13] For instance, Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the first synthetic antiviral drugs used clinically.[12]

Experimental Protocol: Synthesis of a 6-Methoxyisatin Schiff Base

G mix 1. Dissolve Reactants 6-Methoxyisatin Substituted Amine/Hydrazine in Ethanol cat 2. Add Catalyst Glacial Acetic Acid (2-3 drops) mix->cat reflux 3. Heat to Reflux (e.g., 2-6 hours) cat->reflux precip 4. Isolate Product Cool mixture Filter precipitate reflux->precip wash 5. Wash & Dry Wash with cold ethanol Dry under vacuum precip->wash

Caption: General workflow for the synthesis of isatin-based Schiff bases.

Detailed Steps:

  • Reactant Solubilization: Dissolve 6-methoxyisatin (1.0 mmol) and the chosen amine-containing reactant (e.g., a substituted thiosemicarbazide or an aromatic amine, 1.0 mmol) in absolute ethanol (15-20 mL) in a round-bottom flask.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

    • Expert Insight: The acidic catalyst protonates the C3-carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Reaction: Attach a condenser and heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol to remove unreacted starting materials, and dry it under vacuum. Recrystallization can be performed if further purification is needed.

Table 3: Bioactive Compounds Derived from C3-Condensation of Methoxy-Isatins

ReactantDerivative ClassReported Biological ActivityReference
ThiosemicarbazideThiosemicarbazoneAnti-HIV, Antimicrobial[12][13][14]
SulfadimidineSulfonamide Schiff BaseAntiviral (HCV, SARS-CoV)[12]
Substituted Phenyl SemicarbazideSemicarbazoneAntibacterial, Antifungal

Application Note 3: [3+2] Cycloaddition for the Construction of Anticancer Spirooxindoles

Scientific Rationale: Spirooxindoles are a privileged class of compounds in medicinal chemistry, forming the core of several natural products with significant biological activity, particularly anticancer properties.[15][16] One of the most powerful methods for their synthesis is the 1,3-dipolar cycloaddition reaction.[17][18][19] This involves the in situ generation of an azomethine ylide from the isatin and an amino acid (like proline or sarcosine), which then reacts with a dipolarophile (an activated alkene) to form the spiro-pyrrolidine ring system in a highly regio- and stereoselective manner.[20]

Experimental Protocol: Three-Component Synthesis of a Spirooxindole Derivative

G start 1. Mix Components 6-Methoxyisatin Amino Acid (e.g., L-Proline) Dipolarophile (e.g., Chalcone) reflux 2. Heat in Solvent (e.g., Methanol or Acetonitrile) Reflux start->reflux ylide Intermediate: Azomethine Ylide (Formed in situ via decarboxylation) reflux->ylide cyclo [3+2] Cycloaddition ylide->cyclo workup 3. Isolate & Purify Evaporate solvent Column Chromatography cyclo->workup product Spirooxindole Product workup->product

Caption: Logical flow for the three-component synthesis of spirooxindoles.

Detailed Steps:

  • Reactant Mixing: In a round-bottom flask, combine 6-methoxyisatin (1.0 mmol), an amino acid such as L-proline or sarcosine (1.2 mmol), and a dipolarophile, for example, a chalcone derivative (1.0 mmol), in a suitable solvent like methanol or acetonitrile (20 mL).

  • Reaction: Heat the mixture to reflux and stir for the time required to consume the starting materials (typically 8-16 hours), as monitored by TLC.

    • Expert Insight: The reaction proceeds through the initial condensation of isatin and the amino acid. Subsequent heating causes decarboxylation to generate a transient 1,3-dipole (azomethine ylide). This highly reactive intermediate is immediately trapped by the dipolarophile in a cycloaddition reaction to form the final spirocyclic product.[20]

  • Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired spirooxindole.

Table 4: Representative Biological Activities of Spirooxindoles

Spirooxindole ClassTarget/MechanismTherapeutic Potential
Spiro-pyrrolidinyl oxindolesInhibition of key enzymes (e.g., MetRS, GlcN-6-P synthase)Antimicrobial, Anticancer
Spiro-pyrazolyl oxindolesSelective cytotoxicityPotent and selective anticancer effects
General SpirooxindolesBroad-spectrum bioactivityAntiviral, Anti-inflammatory, Antimalarial

Sources:[15][20][21]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its structural features provide a robust platform for generating diverse and complex molecules through straightforward and high-yield synthetic transformations. The protocols and strategies outlined in this guide for N-alkylation, C3-condensation, and spiroannulation represent foundational pathways for researchers and drug development professionals to access novel compounds with significant therapeutic potential. The continued exploration of this versatile building block promises to yield the next generation of innovative drugs targeting a wide range of human diseases.

References

  • Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
  • Singh, G., & Dangi, R. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(45), 28134-28156.
  • Shukla, P. K., et al. (2018). A REVIEW ON RECENT ADVANCES IN CHEMISTRY, SYNTHESIS AND BIOLOGICAL APPLICATIONS OF ISATIN DERIVATIVES. Journal of Applied Pharmaceutical Sciences and Research, 1(2), 1-10.
  • Al-Taweel, A. M., et al. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Journal of Medicinal and Chemical Sciences, 5(5), 755-776.
  • Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 28-35.
  • Malinauskienė, V., et al. (n.d.). Synthesis of spirooxindoles 6a-6h from the three-component reaction. ResearchGate.
  • (n.d.). Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect.
  • Thirumala, G., & Murugulla, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7436-7456.
  • (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
  • Borah, P., et al. (2023). Synthesis of spirooxindole via Peterson olefination/1,3-dipolar...
  • Selvam, P., et al. (2006). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 68(4), 542-544.
  • Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis and antimicrobial evaluation of some 4- or 6-chloroisatin derivatives. Indian Journal of Pharmaceutical Sciences, 64(4), 343-348.
  • Gandhi, N., et al. (2022). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. GSC Biological and Pharmaceutical Sciences, 19(2), 143-154.
  • (2024). This compound. ChemBK.
  • Al-Bayati, R. I. H., et al. (2020). Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals. Global Scientific Journal, 8(7), 211-224.
  • El-Gazzar, M. G., et al. (2022). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Future Virology, 17(3), 199-216.
  • (n.d.). 5-Chloro-6-methoxyindoline-2,3-dione. PubChem.
  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4), 555671.
  • Canto, R. F. S., et al. (2009).
  • (n.d.). Multicomponent synthesis of isatin-based bioactive heterocycles.
  • (2023). Isatin Derivatives: A Frontier in Antimicrobial Agents. Bentham Science Publisher.
  • (2023). exploring the antimicrobial potential of isatin and derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Gideon, D. A., et al. (2022). Evaluation of the Anticancer Activities of Isatin-Based Derivatives. In Handbook of Oxidative Stress in Cancer: Therapeutic Aspects (pp. 923-947).
  • (n.d.).
  • (n.d.). New approach to synthesis of 6,7-dimethoxyisatin.
  • (n.d.).
  • Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272.
  • Tanaka, H., et al. (1995). Synthesis and antiviral activity of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) as potent and selective anti-HIV-1 agents. Journal of Medicinal Chemistry, 38(15), 2860-2865.
  • (n.d.). Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals.
  • (n.d.). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI.
  • (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • (n.d.). Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines.
  • (n.d.). Special Issue : Synthesis of Bioactive Compounds. Molecules - MDPI.
  • (n.d.). The Importance of Purity: Sourcing High-Quality 6-Methoxyisatin for Research. NINGBO INNO PHARMCHEM CO.,LTD..
  • (n.d.).
  • (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI.
  • (n.d.).
  • (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
  • (n.d.). Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines.
  • (n.d.). Department of Synthetic Medicinal Chemistry. Tohoku University.
  • (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][21]naphthyrin-5(6H)-one. PMC - NIH.
  • (n.d.).

Sources

6-Methoxyindoline-2,3-dione as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Methoxyindoline-2,3-dione: A Pivotal Intermediate in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound, commonly known as 6-methoxyisatin, is a highly versatile heterocyclic compound that has emerged as a critical building block in pharmaceutical research and development.[1][2] Its unique structure, featuring a bicyclic indole core with a reactive diketone moiety, makes it an invaluable precursor for synthesizing a diverse range of biologically active molecules and complex heterocyclic systems.[1][3][4] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, handling, and strategic application of this compound, with a particular focus on its role in the synthesis of targeted therapeutics like tyrosine kinase inhibitors.

Introduction: The Strategic Importance of this compound

Isatin and its derivatives are foundational scaffolds in medicinal chemistry, known to be precursors for drugs with anticancer, antiviral, and anti-inflammatory properties.[3][4][5] this compound distinguishes itself through the presence of a methoxy group on the benzene ring. This electron-donating group can modulate the electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its downstream products. Its utility is exemplified in the synthesis of analogs of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in oncology.[3][6][7] Understanding the chemistry and handling of this intermediate is paramount for leveraging its full potential in drug discovery pipelines.[1]

Physicochemical and Safety Data

Accurate characterization and safe handling are prerequisites for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 52351-75-4[8][9]
Molecular Formula C₉H₇NO₃[8][9]
Molecular Weight 177.16 g/mol [8][9]
Appearance Solid (typically orange-red crystalline)[10]
Melting Point 229-230 °C[8]

Safety & Handling: this compound is classified as harmful if swallowed and causes serious eye irritation.[9] Standard laboratory safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12] In case of dust formation, use a NIOSH/MSHA approved respirator.[12]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust.[11] Wash hands and any exposed skin thoroughly after handling.[11][13] Ensure adequate ventilation, and that eyewash stations and safety showers are nearby.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store away from strong oxidizing agents and strong bases.[11]

Synthesis of this compound: Established Protocols

The synthesis of isatins is well-documented, with the Sandmeyer and Stolle methods being the most prominent. The choice of method depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

The Sandmeyer Isatin Synthesis

This is the most common and historically significant method for preparing isatins from anilines.[10][14] The process involves two key stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[15][16]

Causality Behind the Method: The Sandmeyer synthesis is effective because it systematically builds the heterocyclic ring. The first step creates a reactive oxime derivative of the aniline. The subsequent treatment with strong acid, like sulfuric acid, protonates the oxime, facilitating a cyclization via electrophilic aromatic substitution onto the electron-rich aniline ring to form the five-membered lactam ring of the isatin core.

Caption: Comparison of Sandmeyer and Stolle synthetic routes.

Application in Pharmaceutical Synthesis: A Case Study

The true value of this compound is realized in its application as a precursor to high-value pharmaceutical targets. A prime example is its use in synthesizing analogs of Sunitinib.

Synthesis of a 5-Methoxy-Sunitinib Analog

Sunitinib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and other tyrosine kinases. [6][7]Its synthesis involves a Knoevenagel condensation between an oxindole derivative and a substituted pyrrole aldehyde. [17][18]The same principle applies to synthesizing a 5-methoxy analog using this compound. Note that the numbering of the indole ring changes the position from "6-methoxy" in the starting material to "5-methoxy" in the final Sunitinib scaffold nomenclature.

Causality Behind the Reaction: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this case, the C3-methylene group of the oxindole tautomer of 6-methoxyisatin is sufficiently acidic to act as the nucleophile. The reaction is typically base-catalyzed (e.g., using pyrrolidine or piperidine), which deprotonates the oxindole to form an enolate, initiating the condensation with the pyrrole aldehyde.

Caption: Synthetic pathway to a Sunitinib analog.

Protocol 2: Knoevenagel Condensation for a Sunitinib Analog

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), the corresponding 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide (1.0 eq), and ethanol as the solvent.

  • Catalysis:

    • Add a catalytic amount of a suitable base, such as pyrrolidine or piperidine (typically 0.1-0.2 eq).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to yield the 5-methoxy-Sunitinib analog.

Comparative Data for Synthetic Steps

ParameterSandmeyer SynthesisKnoevenagel Condensation
Key Reagents 4-Methoxyaniline, Chloral Hydrate, H₂SO₄6-Methoxyisatin, Pyrrole Aldehyde
Catalyst Sulfuric Acid (reagent & catalyst)Pyrrolidine or Piperidine
Solvent Water, Sulfuric AcidEthanol, Methanol, or similar protic solvents
Typical Temp. 80-100 °CReflux (e.g., ~78 °C)
Reaction Time 2-4 hours2-4 hours
Reported Yields 75-85% (for general isatins)85-95%

Conclusion

This compound is a high-value intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. Its well-defined synthetic pathways, combined with the reactivity of its diketone functionality, provide a reliable and versatile platform for accessing complex molecular architectures. The protocols and insights detailed in this guide are designed to empower researchers to confidently and efficiently utilize this key building block in the development of next-generation therapeutics. As drug discovery continues to target complex signaling pathways, the demand for such adaptable and functionalized intermediates will undoubtedly grow.

References

  • Benchchem. (n.d.). Comparative analysis of different synthetic routes to 6-Methoxy-2,3-dimethylquinoxaline.
  • ChemBK. (2024). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. DOI: 10.26717/BJSTR.2020.30.004991.
  • Synthesis of Substituted Isatins. (n.d.). PMC - NIH.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Oxindole.
  • Fisher Scientific. (2016). SAFETY DATA SHEET - 1,2-Indanedione.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Sandmeyer Isatin Synthesis. (n.d.).
  • ChemicalBook. (2022). Synthesis of Isatin.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 6-Methoxy-2,3-Dioxyindole in Modern Synthesis.
  • Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. (n.d.).
  • J&K Scientific LLC. (n.d.). 6-Methoxyindole | 3189-13-7.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. DOI: 10.18596/jotcsa.962260.
  • Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022).
  • Isatin. (2022). International Journal of Current Microbiology and Applied Sciences (IJCMAS).
  • Stolle Synthesis of Isatin. This method is very effective for the.... (n.d.). ResearchGate.
  • Caballero, J., et al. (2012). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. European Journal of Medicinal Chemistry. DOI: 10.1016/j.ejmech.2012.10.020.
  • WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (n.d.). Google Patents.
  • SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. (2024). Chemistry of Heterocyclic Compounds.
  • Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. (2025).
  • US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (n.d.). Google Patents.

Sources

Application Notes and Protocols: Investigating the Potential of 6-Methoxyindoline-2,3-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In cancer research, isatin derivatives have garnered significant attention for their potential as anticancer agents, targeting a variety of key cellular processes.[2][3][4][5][6][7] These derivatives have been shown to inhibit protein kinases, disrupt microtubule dynamics, and induce apoptosis, among other mechanisms of action.[2][3][6] Sunitinib, an oxindole derivative, is a notable example of an FDA-approved kinase inhibitor for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, highlighting the clinical potential of this chemical class.[2][4][5]

This document provides detailed application notes and protocols for the investigation of 6-Methoxyindoline-2,3-dione , a specific derivative of isatin. While direct and extensive research on the anticancer properties of this particular compound is emerging, its structural similarity to other biologically active isatins suggests it is a promising candidate for investigation. The methoxy group at the 6-position may influence the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially offering a unique pharmacological profile.

These notes are designed to guide researchers in the systematic evaluation of this compound's potential as an anticancer agent, from initial cytotoxicity screening to more detailed mechanistic studies.

Proposed Mechanisms of Action and Key Biological Questions

Based on the known activities of related isatin derivatives, this compound may exert anticancer effects through several potential mechanisms. The following are key biological questions to be addressed in the initial stages of research.

Inhibition of Protein Kinases

Many isatin-based compounds are potent inhibitors of protein kinases, which are often dysregulated in cancer.[3] Key kinase families to investigate include:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and proliferation.[3]

  • Cyclin-Dependent Kinases (CDKs): These regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[3]

Disruption of Microtubule Dynamics

The isatin scaffold is also found in compounds that interfere with tubulin polymerization, a validated target for cancer chemotherapy.[2][3][6] Disruption of microtubule function leads to mitotic arrest and subsequent cell death.

Induction of Apoptosis

Ultimately, an effective anticancer agent should induce programmed cell death, or apoptosis, in cancer cells. Isatin derivatives have been shown to trigger apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[3]

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of isatin derivatives.

Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR_EGFR VEGFR / EGFR PI3K_AKT PI3K/AKT Pathway VEGFR_EGFR->PI3K_AKT Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR_EGFR->RAS_RAF_MEK_ERK Activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival Tubulin Tubulin Polymerization Tubulin->Proliferation_Survival Essential for Mitosis CDKs CDKs CDKs->Proliferation_Survival Promotes Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6_Methoxyindoline_2_3_dione This compound 6_Methoxyindoline_2_3_dione->VEGFR_EGFR Inhibits? 6_Methoxyindoline_2_3_dione->Tubulin Inhibits? 6_Methoxyindoline_2_3_dione->CDKs Inhibits? 6_Methoxyindoline_2_3_dione->Cell_Cycle_Arrest Induces?

Caption: Hypothetical signaling pathways targeted by this compound.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: Cytotoxicity

Summarize the IC50 values in a table for clear comparison across different cell lines.

Cancer Cell LineTissue of OriginThis compound IC50 (µM) [Hypothetical Data]Doxorubicin (Positive Control) IC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
A549Lung Carcinoma25.2 ± 3.11.5 ± 0.2
HCT116Colon Carcinoma8.5 ± 1.10.7 ± 0.09
Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the in vitro testing of this compound.

Experimental_Workflow Start Start: this compound Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Kinase_Inhibition Kinase Inhibition Assays (VEGFR, EGFR, CDK) Mechanism_of_Action->Kinase_Inhibition Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_of_Action->Tubulin_Polymerization Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Kinase_Inhibition->Data_Analysis Tubulin_Polymerization->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for in vitro testing.

Protocol 2: Kinase Inhibition Assay

Commercial kits are available for assessing the inhibitory activity of compounds against specific kinases. The general principle is as follows:

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, EGFR, CDK2)

  • Kinase-specific substrate and ATP

  • Assay buffer

  • This compound

  • A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and ATP. Add the diluted compound.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified by the kit manufacturer.

  • Detection: Stop the kinase reaction and add the detection reagent to quantify the product (e.g., ADP).

  • Measurement: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Protocol 3: Tubulin Polymerization Assay

This assay measures the effect of the compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • This compound

  • A positive control (e.g., colchicine) and a negative control (e.g., paclitaxel)

  • A spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound or controls.

  • Initiation of Polymerization: Add purified tubulin to each well and immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine if this compound inhibits or promotes tubulin polymerization.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive starting point for the investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity and exploring its mechanism of action, researchers can elucidate the therapeutic potential of this novel compound. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models of cancer, to assess its efficacy and safety in a more complex biological system. The versatility of the isatin scaffold suggests that this compound is a worthy candidate for further drug discovery and development efforts in oncology.

References

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
  • Ferraz de Paiva, R., Vieira, L. F., Rodrigues da Silva, G. H., Wegermann, C., & Costa Ferreira, A. M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [Link]
  • Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. [Link]
  • Gandhi, N., et al. (2024). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health. [Link]
  • Ferraz de Paiva, R., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences. [Link]
  • Recent highlights in the development of isatin-based anticancer agents. SciSpace. [Link]
  • Vine, K. L., Matesic, L., Locke, J. M., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-417. [Link]
  • Gandhi, N., et al. (2024). SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health. [Link]

Sources

Application Notes & Protocols: 6-Methoxyindoline-2,3-dione as a Scaffold for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells.[1] However, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] Standard treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are effective but can have significant side effects, especially with long-term use.[1][2] This necessitates the development of safer and more effective anti-inflammatory agents.

The indole nucleus is a prominent scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with diverse biological activities, including anti-inflammatory properties.[3] A particularly promising starting point is 6-methoxyindoline-2,3-dione , also known as 6-methoxyisatin.[4][5] This versatile intermediate serves as a foundational block for synthesizing a wide range of pharmacologically active compounds.[4][6] Its derivatives have shown significant potential as inhibitors of key inflammatory mediators, offering a promising avenue for the discovery of next-generation anti-inflammatory drugs.[7][8]

This guide provides a detailed overview of the application of this compound in the development of anti-inflammatory agents. We will cover synthetic strategies for creating potent derivatives, delve into their primary mechanisms of action, and provide detailed protocols for their in vitro and in vivo evaluation.

Synthetic Strategies: Building Potent Derivatives

The 6-methoxyisatin core is readily modifiable, allowing for the systematic exploration of structure-activity relationships (SAR). A common and effective strategy involves the synthesis of Schiff bases by condensing the C-3 keto group of the isatin ring with various primary amines.[9][10] This approach is synthetically straightforward and allows for the introduction of diverse functionalities to modulate the compound's physicochemical and pharmacological properties.

Protocol 1: Synthesis of 6-Methoxyisatin Schiff Base Derivatives

This protocol describes a general procedure for the condensation reaction between this compound and a representative aromatic amine.

Rationale: The formation of the C=N (azomethine) bond at the C-3 position extends the conjugation of the molecule and introduces new interaction points for biological targets. The choice of the amine component is critical for tuning the activity; aromatic and heteroaromatic amines have been shown to yield potent anti-inflammatory compounds.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (e.g., 4-aminophenol) (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask with stirring.

  • Add the selected primary amine (1.0 eq) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to confirm its structure and purity.[11]

Mechanism of Action: Targeting the Arachidonic Acid Cascade

A primary mechanism for the anti-inflammatory action of many NSAIDs and isatin-derived compounds is the inhibition of enzymes within the arachidonic acid pathway.[2][12][13] Arachidonic acid is metabolized by two main enzyme families: Cyclooxygenases (COX) and Lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[2][14] These eicosanoids are potent mediators of inflammation, pain, and fever.

Derivatives of this compound have been shown to act as dual inhibitors of COX-2 and 5-LOX.[8][15] COX-2 is an inducible enzyme that is upregulated at sites of inflammation, making it a prime therapeutic target.[7][12] 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which contribute to inflammation, particularly in asthma and allergic reactions.[2] By simultaneously inhibiting both pathways, these compounds can offer a broader spectrum of anti-inflammatory activity and potentially circumvent the shunting of arachidonic acid metabolism to the LOX pathway, a concern with selective COX-2 inhibitors.[2]

Arachidonic Acid Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli (e.g., Injury) PLA2 Phospholipase A2 COX_Pathway Cyclooxygenase (COX) Pathway AA->COX_Pathway LOX_Pathway 5-Lipoxygenase (5-LOX) Pathway AA->LOX_Pathway PGs Prostaglandins (PGG2/PGH2) (Inflammation, Pain, Fever) COX_Pathway->PGs LTs Leukotrienes (LTA4) (Bronchoconstriction, Inflammation) LOX_Pathway->LTs Inhibitor 6-Methoxyisatin Derivatives Inhibitor->COX_Pathway Inhibition Inhibitor->LOX_Pathway Inhibition

Caption: Inhibition of the Arachidonic Acid Pathway.

In Vitro Evaluation: Screening for Anti-inflammatory Activity

Initial screening of newly synthesized compounds is typically performed using a battery of in vitro assays.[1][16] These assays are cost-effective, rapid, and allow for the determination of specific enzyme inhibition and cellular effects.[1]

In_Vitro_Workflow start Synthesized 6-Methoxyisatin Derivatives assay1 COX-2/5-LOX Enzyme Inhibition Assays start->assay1 assay2 Cell-Based Assays (e.g., LPS-Stimulated Macrophages) start->assay2 assay3 Protein Denaturation Inhibition Assay start->assay3 data Calculate IC50 Values (Enzyme & Cellular Activity) assay1->data assay2->data assay3->data decision Select Lead Compounds for In Vivo Testing data->decision

Caption: General workflow for in vitro screening.
Protocol 2: In Vitro COX-2 Inhibitory Assay

Rationale: This assay directly measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins.[12][17] A colorimetric assay kit is commonly used for high-throughput screening.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or similar)

  • Test compounds (dissolved in DMSO)

  • COX-2 enzyme, Heme, Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare reagents according to the kit manufacturer's instructions.

  • To a 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme.

  • Add 10 µL of a solvent blank (DMSO) for the 100% initial activity wells.

  • Add 10 µL of the supplied inhibitor (e.g., Celecoxib) to the positive control wells.[17]

  • Add 10 µL of the test compounds at various concentrations to the sample wells.

  • Add 10 µL of COX-2 enzyme to all wells except the background well.

  • Incubate the plate for 5-10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid (Substrate) to all wells.

  • Incubate for 2 minutes at 25°C.

  • Add 10 µL of the colorimetric substrate solution to each well.

  • Shake the plate for 15 seconds and measure the absorbance at 590 nm using a microplate reader. Read the plate every minute for 5 minutes to obtain kinetic data.

  • Calculate the rate of reaction for each well. The percent inhibition is calculated as: % Inhibition = [(Rate_initial - Rate_sample) / Rate_initial] * 100

  • Plot the percent inhibition versus the test compound concentration to determine the IC50 value.

Protocol 3: In Vitro Nitric Oxide (NO) Production Assay

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to a large production of nitric oxide (NO), a pro-inflammatory mediator.[7][18] This assay measures the ability of test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (for NO measurement)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Remove the media and replace it with fresh media containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.

  • Incubate the plate for an additional 24 hours.

  • After incubation, collect 50 µL of the cell supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

In Vivo Evaluation: Assessing Efficacy in a Living System

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a complex biological system.[16][19]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a widely used and validated model for acute inflammation.[20][21] The injection of carrageenan into the rat paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, making it sensitive to inhibitors of the COX pathway.[22]

In_Vivo_Workflow start Select Lead Compounds (from In Vitro Data) acclimatize Animal Acclimatization (Wistar Rats, 1 week) start->acclimatize grouping Group Animals (n=6 per group) - Vehicle Control - Standard Drug (e.g., Indomethacin) - Test Compound (Multiple Doses) acclimatize->grouping dosing Administer Compounds (Oral or IP) grouping->dosing t = -1 hr induction Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into Sub-plantar Region of Hind Paw dosing->induction t = 0 hr measurement Measure Paw Volume (Plethysmometer) at t = 0, 1, 2, 3, 4, 5, 6 hr induction->measurement analysis Calculate % Inhibition of Edema and Analyze Data Statistically measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (Lambda, Type IV)

  • Plethysmometer

  • Test compounds

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

  • Divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Standard Drug (receives Indomethacin)

    • Group III, IV, V: Test Compound (receives different doses, e.g., 10, 20, 40 mg/kg)

  • Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally, 1 hour before carrageenan injection.

  • At time t=0, inject 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Calculate the edema volume (E) at each time point: E = Vt - V₀.

  • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(E_control - E_treated) / E_control] * 100

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant reduction in paw volume, particularly in the 3-6 hour phase, indicates potent anti-inflammatory activity via prostaglandin inhibition.

Data Interpretation and Presentation

The results from the screening assays should be compiled to compare the potency and efficacy of the synthesized derivatives. The IC50 value (the concentration of an inhibitor where the response is reduced by half) is a standard metric for comparing the potency of different compounds.

Table 1: Hypothetical Anti-inflammatory Activity of 6-Methoxyisatin Derivatives

Compound IDR-Group on Schiff BaseCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)NO Inhibition in RAW 264.7 IC50 (µM)% Edema Inhibition @ 3hr (20 mg/kg)
6-MI-01 -Phenyl15.225.830.125.5%
6-MI-02 -4-Hydroxyphenyl1.85.58.265.2%
6-MI-03 -4-Chlorophenyl5.612.115.748.9%
Celecoxib (Standard)0.05>10022.570.1%
Indomethacin (Standard)0.6>100N/A72.0%

Conclusion

This compound is a highly valuable and synthetically accessible scaffold for the development of novel anti-inflammatory agents. Its derivatives, particularly Schiff bases, have demonstrated potent inhibitory activity against key pro-inflammatory enzymes like COX-2 and 5-LOX. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of these compounds. By employing these systematic approaches, researchers can effectively identify and optimize lead candidates, paving the way for new therapeutics to manage a wide range of inflammatory diseases.

References

  • Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
  • MDPI. (2022).
  • de F. F. M. de Almeida, M., et al. (2007). Isatins inhibit cyclooxygenase-2 and inducible nitric oxide synthase in a mouse macrophage cell line. European Journal of Pharmacology, 556(1-3), 200-206.
  • Murr, C., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • ResearchGate. (2016). In vitro pharmacological screening methods for anti-inflammatory agents.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2015).
  • Slideshare. (2018). Screening models for inflammatory drugs.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity.
  • Fernández-Bachiller, M. I., et al. (2022). Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia. Pharmaceuticals, 15(11), 1369.
  • ChemBK. (n.d.). This compound.
  • Aru, B., et al. (2021). Methoxy group containing bidentate Schiff base ligands and their transition metal complexes: Synthesis, structural characterisation, photoluminescence, antioxidant capacity and superoxide dismutase activity studies. Journal of Molecular Structure, 1244, 130944.
  • El-Naggar, A. M., et al. (2025). Click-modifiable isatin hydrazones as COX-2, VEGFR-2, and carbonic anhydrase inhibitors: A multi-target approach to cancer therapy. Bioorganic Chemistry, 154, 107981.
  • El-Gazzar, M. G., et al. (2023).
  • El-Malah, A., et al. (2022). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Saudi Pharmaceutical Journal, 30(8), 1148-1160.
  • Rao, P. V., & Knaus, E. E. (2021). Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. European Journal of Medicinal Chemistry, 226, 113804.
  • Olalekan, T. E., et al. (2021). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Journal of the Serbian Chemical Society.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2022). Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes.
  • El-Gazzar, M. G., et al. (2023).
  • ACTA POLONIAE PHARMACEUTICA. (2016). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • ResearchGate. (2022). Schiff Bases Derived from 6-Formyl-3-(4-methoxyphenyl)picolinonitrile: Rational Synthetic Approach and Photophysical Properties.
  • Mario, N., et al. (2001). Evaluation of in-vitro anti-inflammatory activity of some 2-alkyl-4,6-dimethoxy-1,3,5-triazines. Il Farmaco, 56(5-7), 441-448.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15.
  • Chen, Y., et al. (2022).
  • El-Malah, A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 661-686.
  • Spadoni, G., et al. (2000). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 43(15), 2949-2957.
  • Lee, E., et al. (2009). New Anti-Inflammatory Synthetic Biflavonoid With C-C (6-6") Linkage: Differential Effects on cyclooxygenase-2 and Inducible Nitric Oxide Synthase. Journal of Medicinal Food, 12(3), 645-651.
  • Lim, H., et al. (2011). Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells. Archives of Pharmacal Research, 34(9), 1495-1501.
  • Al-Ostath, O., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34220-34246.
  • Vane, J., & Botting, R. (1990). Mechanism of action of Anti-inflammatory drugs.
  • ResearchGate. (2018). Synthesis of 6H-indolo[2,3-b] quinoline (13) and 11H-indolo[3,2-c] quinoline (14) via a Suzuki-Miyaura cross-coupling and thermally induced nitrene insertion approach.

Sources

Application Notes & Protocols: Leveraging 6-Methoxyindoline-2,3-dione for Novel Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the use of 6-methoxyindoline-2,3-dione in antimicrobial drug discovery.

Introduction: The Isatin Scaffold as a Privileged Platform in the Fight Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global health, creating an urgent need for new classes of antibiotics with novel mechanisms of action.[1][2] The chemical scaffold of 1H-indole-2,3-dione, commonly known as isatin, has emerged as a "privileged structure" in medicinal chemistry. Isatin and its derivatives are recognized for their versatile synthetic accessibility and a remarkably broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4][5][6]

Within this promising family, this compound (also known as 6-methoxyisatin) serves as a key pharmaceutical and chemical intermediate.[7] Its structure (Empirical Formula: C₉H₇NO₃, CAS Number: 52351-75-4) provides a robust starting point for the synthesis of diverse compound libraries aimed at discovering next-generation antimicrobial agents. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of antimicrobials derived from this versatile scaffold. We will explore the logical progression from chemical synthesis and primary screening to mechanism of action studies and preliminary safety profiling.

Section 1: Synthesis of a this compound Derivative Library

Scientific Rationale: The power of the isatin scaffold lies in its synthetic tractability. The ketone at the C-3 position is highly reactive and susceptible to nucleophilic attack, making it an ideal handle for derivatization.[8] Creating a diverse library of derivatives by introducing various chemical moieties is the foundational step in a drug discovery campaign. This diversity increases the probability of identifying a "hit" compound with potent and selective antimicrobial activity. Common synthetic strategies include the formation of Schiff bases (imines) and Mannich bases.[8]

G cluster_start Starting Material cluster_reactions Synthetic Reactions cluster_products Derivative Library Core This compound (6-Methoxyisatin) Reaction1 Condensation with Primary Amines (R-NH2) Core->Reaction1 Schiff Base Formation Reaction2 Mannich Reaction with Formaldehyde & Secondary Amine Core->Reaction2 N-Aminomethylation Reaction3 Condensation with Hydrazines/Semicarbazides Core->Reaction3 Hydrazone Formation Product1 Schiff Base Derivatives (C3=N-R) Reaction1->Product1 Product2 Mannich Base Derivatives (N1-CH2-NR2) Reaction2->Product2 Product3 Hydrazone/Semicarbazone Derivatives Reaction3->Product3

Figure 1: General synthetic strategies for creating a diverse library of antimicrobial candidates from a 6-methoxyisatin core.

General Protocol: Synthesis of 5-Substituted-1-(4'-substituted-benzyl)indole-2,3-dione Derivatives

This protocol is adapted from a general method and should be optimized for specific substrates.[8]

  • Setup: To a round-bottom flask, add this compound (1 equivalent) and an equimolar quantity of a substituted benzyl chloride.

  • Solvent and Base: Add dimethylformamide (DMF) to dissolve the reactants, followed by the addition of potassium carbonate (K₂CO₃, ~2 equivalents) as a base.

  • Reaction: Gently mix the reaction mixture and reflux for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the precipitate thoroughly with water, dry it, and recrystallize from a suitable solvent system (e.g., ethanol-water mixture) to yield the purified product.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Section 2: Application Protocol for In Vitro Antimicrobial Susceptibility Testing

Scientific Rationale: The first critical step in evaluating a new compound is to determine its potency against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a quantitative, high-throughput technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.[3][9] A preliminary, qualitative assessment can also be performed using the agar cup plate diffusion method.[4][10]

Workflow for Antimicrobial Candidate Evaluation

G A Primary Screening (MIC Determination) B Hit Compound Identified (Potent MIC Value) A->B Potency Confirmed C Secondary Assays (Mechanism of Action) B->C D Selectivity Profiling (Cytotoxicity Assay) B->D E Lead Candidate Selection (High Potency & Selectivity) C->E D->E F In Vivo Efficacy Models (e.g., Murine Infection Model) E->F Preclinical Development

Figure 2: A logical workflow for progressing an antimicrobial candidate from initial screening to in vivo testing.

Protocol 2.1: Broth Microdilution MIC Assay

  • Preparation of Compounds: Dissolve the synthesized 6-methoxyisatin derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[3] Final concentrations typically range from 256 µg/mL to 0.5 µg/mL.[3]

  • Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension so that each well receives a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls (Self-Validation):

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) to confirm the susceptibility of the microorganism.

    • Negative Control: DMSO vehicle control to ensure the solvent has no antimicrobial activity at the concentrations used.

    • Growth Control: Wells containing only the inoculum and broth to confirm microbial viability.

    • Sterility Control: Wells containing only sterile broth to check for contamination.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.[9]

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Data Presentation: Sample MIC Table

Compound IDGram-Positive (MIC, µg/mL)Gram-Negative (MIC, µg/mL)Fungal (MIC, µg/mL)
S. aureus (ATCC 25923)E. coli (ATCC 25922)C. albicans (ATCC 10231)
6-Methoxyisatin-A 1664>128
6-Methoxyisatin-B 43264
Ciprofloxacin 0.50.25N/A
Amphotericin B N/AN/A1

Section 3: Protocols for Elucidating the Mechanism of Action (MoA)

Scientific Rationale: Identifying the molecular target or cellular pathway disrupted by a novel antimicrobial is a critical step in drug development.[1] A well-defined MoA can help predict cross-resistance, guide synthetic optimization, and is often a prerequisite for further development. Common antibacterial mechanisms include the inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, or the disruption of membrane function.[11]

Potential Bacterial Targets and MoA Pathways

G cluster_cell Bacterial Cell Compound 6-Methoxyisatin Derivative DNA DNA Replication (Gyrase/Topoisomerase) Compound->DNA Inhibits Ribosome Protein Synthesis (Ribosome) Compound->Ribosome Inhibits CellWall Cell Wall Synthesis (Peptidoglycan) Compound->CellWall Inhibits Membrane Cell Membrane Integrity Compound->Membrane Disrupts

Figure 3: Key cellular processes in bacteria that serve as common targets for antimicrobial agents.

Protocol 3.1: Macromolecular Synthesis Inhibition Assay

This assay provides a broad overview of the affected cellular pathway.

  • Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase.

  • Aliquot and Treat: Distribute the culture into separate tubes. Treat each tube with the test compound at a concentration of 4x MIC. Include a vehicle control (DMSO) and a positive control for each pathway (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA, chloramphenicol for protein).

  • Radiolabeling: To separate tubes, add a specific radiolabeled precursor:

    • [³H]thymidine for DNA synthesis.

    • [³H]uridine for RNA synthesis.

    • [³H]leucine for protein synthesis.

    • [¹⁴C]N-acetylglucosamine for peptidoglycan (cell wall) synthesis.

  • Time Course Sampling: At various time points (e.g., 0, 10, 20, 30 minutes), remove an aliquot from each tube.

  • Precipitation and Measurement: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA). Collect the precipitate on a filter paper and wash. Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor compared to the vehicle control indicates that the compound inhibits that particular macromolecular synthesis pathway.[1]

Protocol 3.2: Cell Membrane Integrity Assay

  • Cell Preparation: Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

  • Treatment: Treat the bacterial suspension with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control that disrupts membranes (e.g., Polymyxin B) and a negative (vehicle) control.

  • Staining: Add a membrane-impermeant fluorescent dye, such as Propidium Iodide (PI), to each sample. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces brightly.

  • Measurement: Incubate for 15-30 minutes in the dark. Measure the fluorescence using a fluorometer or flow cytometer.

  • Analysis: A significant increase in fluorescence in the compound-treated samples compared to the negative control indicates that the compound disrupts bacterial membrane integrity.

Section 4: Protocol for In Vitro Cytotoxicity and Selectivity Profiling

Scientific Rationale: An ideal antimicrobial agent must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as a proxy for cell viability and cytotoxicity.[9][12] The resulting 50% inhibitory concentration (IC₅₀) is used to calculate the Selectivity Index (SI), a crucial parameter for prioritizing compounds for further development.

Protocol 4.1: MTT Cytotoxicity Assay

  • Cell Culture: Seed a human cell line (e.g., HEK293 for non-cancerous, HeLa for cancerous) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of the 6-methoxyisatin derivatives in the cell culture medium and add them to the wells. Include a vehicle (DMSO) control and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.[9]

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.[9]

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression.

Data Interpretation: Calculating the Selectivity Index (SI)

The Selectivity Index is a critical ratio for evaluating the therapeutic window of a compound.

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

Compound IDMIC (S. aureus)IC₅₀ (HEK293)Selectivity Index (SI)Interpretation
6-Methoxyisatin-B 4 µg/mL80 µg/mL20Promising selectivity
Compound X 2 µg/mL4 µg/mL2Poor selectivity; likely toxic

A higher SI value (typically >10) is desirable , indicating that the compound is significantly more toxic to the pathogen than to host cells.

Section 5: Conceptual Framework for In Vivo Efficacy Evaluation

Scientific Rationale: While in vitro assays are essential for initial screening, they do not capture the complexity of a live host, including drug metabolism, distribution, and host-pathogen interactions.[13] In vivo models are indispensable for validating the therapeutic potential of a lead candidate.[14][15] For initial, higher-throughput screening, non-mammalian models can be advantageous due to lower cost and fewer ethical restrictions.[16]

Model Selection:

  • Preliminary High-Throughput Models: Invertebrate models like Caenorhabditis elegans or the locust can be used to assess a compound's ability to clear an infection and reduce host mortality, providing an early indication of in vivo activity.[16][17]

  • Standard Mammalian Models: Murine models are the gold standard for preclinical efficacy testing. Common models include:

    • Systemic Infection (Sepsis) Model: Mice are infected intraperitoneally or intravenously with a lethal dose of bacteria (e.g., MRSA). Treatment efficacy is measured by survival rates and bacterial load (CFU) in key organs like the spleen and liver.[14]

    • Thigh Infection Model: A localized infection is established in the thigh muscle. This model is excellent for studying pharmacokinetics/pharmacodynamics (PK/PD) by measuring bacterial reduction at the site of infection.

    • Skin Infection Model: A topical infection is created to evaluate compounds intended for treating skin and soft tissue infections.

Key Endpoints for Evaluation:

  • Survival Analysis: Monitoring the survival of treated versus untreated animal cohorts over time.

  • Bacterial Burden: Quantifying the number of CFUs per gram of tissue from relevant organs (e.g., spleen, kidney, lung, thigh) to measure bacterial clearance.

  • Pharmacokinetics (PK): Measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound to ensure it reaches the site of infection at therapeutic concentrations.

  • Toxicology: Monitoring animals for signs of distress, weight loss, or other adverse effects.

References

  • In Vivo Antimicrobials. Pharmacology Discovery Services. [Link]
  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. R Discovery. [Link]
  • Antimicrobial efficacy validation using in vitro and in vivo testing methods. Expert Review of Anti-infective Therapy. [Link]
  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. Infection and Drug Resistance. [Link]
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Annals of Clinical Microbiology and Antimicrobials. [Link]
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]
  • Elucidating the Mechanisms of Action of Antimicrobial Agents. Microbiology Spectrum. [Link]
  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy. [Link]
  • Synthesis and Preliminary Antimicrobial Analysis of Isatin–Ferrocene and Isatin–Ferrocenyl Chalcone Conjug
  • Antibiotics with novel mechanism of action discovered. Drug Target Review. [Link]
  • Mode of Action & Target for Antibacterial Drug.
  • Study of antimicrobial activity of novel Isatin derivatives. World Journal of Biology Pharmacy and Health Sciences. [Link]
  • Synthesis, Characterization, Antibacterial and Antifungal Activities of Isatin Deriv
  • 6-methoxyis
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
  • SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Research. [Link]
  • Isatin derivatives and their anti-bacterial activities. European Journal of Medicinal Chemistry. [Link]
  • Antibacterial Potentiality of Isatin-Containing Hybrid Derivatives.
  • Isatin Derivatives: A Frontier in Antimicrobial Agents. Bentham Science. [Link]
  • Isatin derivatives and their anti-bacterial activities.
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione deriv
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. [Link]
  • Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. MDPI. [Link]
  • Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Journal of Pharmaceutical Sciences. [Link]
  • Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histop
  • Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells.
  • Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
  • Synthesis of 6H-indolo[2,3-b] quinoline (13) and 11H-indolo[3,2-c]...
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. [Link]

Sources

Experimental protocol for 6-Methoxyindoline-2,3-dione reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Chemistry of 6-Methoxyindoline-2,3-dione

Introduction: The Versatility of the Isatin Scaffold

This compound, commonly known as 6-methoxyisatin, is a pivotal heterocyclic compound that serves as a versatile scaffold in the realms of organic synthesis and medicinal chemistry.[1][2] Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged structures due to their wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The inherent reactivity of the 6-methoxyisatin core, characterized by an electron-rich benzene ring and a reactive dicarbonyl system, allows for a multitude of chemical transformations.

This guide provides detailed experimental protocols for key reactions involving 6-methoxyisatin, focusing on N-alkylation, condensation reactions at the C3-carbonyl, and the synthesis of complex spiro-oxindoles. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Physicochemical Properties and Safe Handling

A thorough understanding of the starting material's properties is fundamental to experimental design and safety.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 52351-75-4[4]
Molecular Formula C₉H₇NO₃[4]
Molecular Weight 177.16 g/mol [4]
Appearance Light yellow to orange powder/crystal
Melting Point 229-230 °C[5]
Purity ≥95-98% (Typical)[6][7]
SMILES O=C1NC(C=C2OC)=C(C=C2)C1=O
InChI Key MOJHIZLOKWRPIS-UHFFFAOYSA-N[4]
Safety and Handling

As a laboratory chemical, 6-methoxyisatin requires careful handling. The following safety information is aggregated from supplier safety data sheets.

  • GHS Pictogram : GHS07 (Exclamation Mark)

  • Signal Word : Warning[7]

  • Hazard Statements :

    • H302: Harmful if swallowed.[4]

    • H319: Causes serious eye irritation.[4]

    • H315: Causes skin irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.[8]

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical. Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of the Isatin Core

While 6-methoxyisatin is commercially available, understanding its synthesis provides valuable context. The Sandmeyer and Stolle methods are the most common and historically significant routes to the isatin core.[3][9] The Sandmeyer synthesis, in particular, is a robust method starting from the corresponding aniline.[10][11]

G cluster_sandmeyer Sandmeyer Isatin Synthesis aniline Aniline Derivative (e.g., 4-Methoxyaniline) reagents Chloral Hydrate, Hydroxylamine HCl, Na₂SO₄ (aq) aniline->reagents Step 1: Condensation intermediate Isonitrosoacetanilide Intermediate reagents->intermediate acid Conc. H₂SO₄, Heat (e.g., 80-90°C) intermediate->acid Step 2: Cyclization isatin Isatin Product (6-Methoxyisatin) acid->isatin

Caption: Generalized workflow of the Sandmeyer isatin synthesis.

Protocol 1: N-Alkylation of 6-Methoxyisatin

Scientific Rationale

N-alkylation is a fundamental transformation of the isatin scaffold, enabling the introduction of various functional groups that can modulate the molecule's biological activity and physicochemical properties.[12][13] The reaction proceeds via the deprotonation of the relatively acidic N-H proton (pKa ≈ 10) to form a highly conjugated isatin anion. This anion then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in an Sₙ2 reaction.[12] The choice of a polar aprotic solvent like DMF or NMP is crucial as it effectively solvates the cation of the base without solvating the nucleophilic anion, thereby accelerating the reaction.[12] Potassium carbonate is a commonly used base due to its moderate strength, low cost, and ease of removal.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation using ethyl bromoacetate as the alkylating agent.

  • Reagent Preparation : To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-methoxyisatin (1.0 mmol, 177.2 mg).

  • Solvent and Base Addition : Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask. Stir the suspension, then add anhydrous potassium carbonate (K₂CO₃, 1.3 mmol, 179.7 mg).

  • Addition of Alkylating Agent : To the stirring suspension, add the alkylating agent (e.g., ethyl bromoacetate, 1.1 mmol, 122 µL) dropwise at room temperature.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up : Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water (approx. 50 mL).

  • Product Isolation : If the product precipitates as a solid, collect it by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts. If the product is an oil or does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

G start 6-Methoxyisatin anion Isatin Anion (Nucleophile) start->anion Deprotonation base K₂CO₃ (Base) solvent DMF (Solvent) alkyl_halide R-X (Alkyl Halide) product N-Alkyl-6-methoxyisatin anion->product Sₙ2 Attack G cluster_workflow Spiro-oxindole Synthesis Workflow A 1. Combine Reactants - 6-Methoxyisatin - Amino Acid (e.g., Sarcosine) - Dipolarophile B 2. Add Solvent (e.g., Methanol) A->B C 3. Heat to Reflux (3-6 hours) B->C D 4. In Situ Generation of Azomethine Ylide C->D E 5. [3+2] Cycloaddition Reaction Occurs D->E F 6. Cool & Concentrate (Rotary Evaporation) E->F G 7. Purify by Column Chromatography F->G H Isolated Spiro-oxindole Product G->H

Sources

Application Notes & Protocols: 6-Methoxyindoline-2,3-dione as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Within this class, isatins (indoline-2,3-diones) represent a particularly valuable subclass of synthons, prized for their dual carbonyl functionality which serves as a gateway to immense molecular diversity. This guide focuses on a key derivative, 6-Methoxyindoline-2,3-dione (also known as 6-methoxyisatin), an important pharmaceutical and chemical intermediate.[2] The presence of the electron-donating methoxy group at the 6-position not only modulates the electronic properties of the aromatic ring but also frequently enhances the biological efficacy of its downstream products.[3]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural listings to explain the causality behind experimental choices, providing detailed, field-tested protocols for leveraging this compound in the synthesis of complex heterocyclic systems, particularly in the construction of medicinally relevant spirooxindoles and fused heterocycles.

Physicochemical Properties & Safe Handling

This compound is a solid at room temperature. Proper handling and storage are essential for maintaining its stability and ensuring experimental reproducibility.

PropertyValueReference
Molecular Formula C₉H₇NO₃[2]
Molecular Weight 177.16 g/mol
CAS Number 52351-75-4
Appearance Solid
Melting Point 229-230 °C[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Safety Information:

  • GHS Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound stems from its highly reactive dicarbonyl system. The C3-ketone is significantly more electrophilic than a typical ketone due to the adjacent amide carbonyl, making it the primary site for nucleophilic attack and condensation reactions. This predictable reactivity allows for its strategic use in constructing complex molecular architectures.

Caption: Key reaction pathways originating from the electrophilic C3-carbonyl of this compound.

Application I: Synthesis of Spirooxindoles via Multi-Component Reactions (MCRs)

Spirooxindoles, where a carbon at the 3-position of the indolinone core is shared with another ring system, are a "privileged scaffold" in drug discovery, exhibiting a wide range of biological activities including antimicrobial, antitumor, and antiviral properties.[4][5] Multi-component reactions (MCRs) are a highly efficient strategy for synthesizing these complex structures in a single step, minimizing waste and saving time.

The following workflow and protocol describe a typical three-component reaction for the synthesis of a spiro[indole-3,4'-pyran] derivative, a common and valuable heterocyclic system.

MCR_Workflow Workflow: Three-Component Spirooxindole Synthesis Start Combine Reactants & Catalyst Reactants 1. This compound 2. Active Methylene Compound (e.g., Malononitrile) 3. Binucleophile (e.g., Dimedone) Catalyst Catalyst (e.g., L-Proline or Piperidine) in Solvent (e.g., Ethanol) Reaction Stir at Specified Temperature (e.g., Reflux) Reactants->Reaction Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Filter Precipitate Monitor->Workup Complete Purify Wash with Cold Solvent Recrystallize if Necessary Workup->Purify Product Isolate Pure Spirooxindole Product Purify->Product

Caption: General experimental workflow for the synthesis of spirooxindoles via a multi-component reaction.

Protocol 1: Synthesis of 2'-Amino-7'-methoxy-5',5'-dimethyl-2-oxo-5',6',7',8'-tetrahydro-1'H-spiro[indoline-3,4'-chromene]-3'-carbonitrile

This protocol details the synthesis of a representative spirooxindole derivative using this compound, malononitrile, and dimedone.

A. Materials & Reagents:

  • This compound (1.0 eq, 177 mg, 1.0 mmol)

  • Malononitrile (1.0 eq, 66 mg, 1.0 mmol)

  • Dimedone (1.0 eq, 140 mg, 1.0 mmol)

  • L-Proline (0.2 eq, 23 mg, 0.2 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, reflux condenser

B. Experimental Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), dimedone (1.0 eq), and L-proline (0.2 eq).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Causality Note: L-proline acts as an organocatalyst, facilitating both the initial Knoevenagel condensation between the isatin and malononitrile, and the subsequent Michael addition and cyclization steps. Ethanol is an effective and environmentally benign solvent for this transformation.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol (2 x 3 mL) to remove residual catalyst and unreacted starting materials.

  • Dry the product under vacuum to yield the pure spirooxindole.

C. Expected Outcome & Characterization:

  • Yield: Typically 80-95%.

  • Appearance: White to pale yellow solid.

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and structure.

D. Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal catalyst loading; Loss during workup.Increase reaction time and monitor by TLC. Optimize catalyst loading (10-30 mol%). Ensure product has fully precipitated before filtration.
Impure Product Side reactions; Unreacted starting materials.Ensure high-purity starting materials. Optimize washing procedure or perform recrystallization from a suitable solvent like ethanol/water.
Reaction Stalls Inactive catalyst; Insufficient temperature.Use fresh L-proline. Ensure the reaction mixture is reaching and maintaining reflux temperature.

Application II: Synthesis of Fused Heterocycles (Quinoxaline Derivatives)

The adjacent carbonyl groups of this compound make it an ideal precursor for condensation reactions with 1,2-binucleophiles, such as o-phenylenediamine, to create fused heterocyclic systems. The resulting 7-methoxy-quinoxaline-2,3-dione scaffold is a key structural motif in various pharmacologically active compounds.

Caption: Reaction scheme for the condensation of this compound with o-phenylenediamine.

Protocol 2: Synthesis of 7-Methoxy-1,4-dihydroquinoxaline-2,3-dione

This protocol provides a reliable method for the synthesis of the fused quinoxaline system. The reaction is a straightforward condensation-cyclization.

A. Materials & Reagents:

  • This compound (1.0 eq, 1.77 g, 10 mmol)

  • o-Phenylenediamine (1.0 eq, 1.08 g, 10 mmol)

  • Ethanol (30 mL)

  • Glacial Acetic Acid (1 mL)

  • Round-bottom flask (100 mL), magnetic stirrer, reflux condenser

B. Experimental Procedure:

  • Suspend this compound (1.0 eq) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add o-phenylenediamine (1.0 eq) to the suspension.

  • Add glacial acetic acid (1 mL) to the mixture.

  • Causality Note: Acetic acid serves as a catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by the diamine. It also aids in the subsequent dehydration and ring-closure steps.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. The initial suspension should gradually be replaced by a new precipitate of the product.

  • Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (10 mL) followed by cold ethanol (10 mL) to remove acetic acid and any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C.

C. Expected Outcome & Characterization:

  • Yield: Typically >90%.

  • Appearance: A colored solid (e.g., yellow, tan, or brown).

  • Characterization: The product often has poor solubility in common NMR solvents like CDCl₃. DMSO-d₆ is a suitable alternative. Confirm structure via ¹H NMR, ¹³C NMR, and elemental analysis or HRMS.

Summary and Future Outlook

This compound is a robust and versatile building block for organic synthesis. Its predictable reactivity, centered at the C3-carbonyl, provides chemists with a reliable entry point to a vast array of complex and biologically relevant heterocyclic structures. The protocols detailed herein for the synthesis of spirooxindoles and fused quinoxalines represent foundational applications that can be readily adapted and expanded. As the demand for novel therapeutic agents continues to grow, the strategic use of well-designed synthons like this compound will remain critical in advancing medicinal chemistry and drug discovery programs. Future applications will likely focus on its incorporation into novel fluorescent probes, asymmetric catalysis, and the total synthesis of complex natural products.[2]

References

  • ChemBK. (2024). This compound.
  • Taber, D. F., & Straney, P. J. (2010). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 8(19), 4255-4269.
  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 87-92.
  • ResearchGate. (2024). Synthesis of bioactive molecules and drugs.
  • Lupu, A. M., et al. (2021).
  • Kumar, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(19), 6799. [Link]
  • Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34236-34256. [Link]
  • Zaki, R. M., et al. (2014). Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. Journal of Scientific Research, 6(2), 303-317.
  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Kumar, S., & Singh, P. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(1), 2-24.
  • Al-Mousawi, S. M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. [Link]

Sources

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Modulators from 6-Methoxyindoline-2,3-dione Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] Specifically, 6-methoxyindoline-2,3-dione (6-methoxyisatin) serves as a promising core for the development of novel therapeutics.[4][5] High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate large chemical libraries of such derivatives, enabling the rapid identification of potent and selective modulators of biological targets.[6][7][8] This guide details a comprehensive and robust HTS cascade designed for the discovery and validation of bioactive this compound derivatives, using the inhibition of Caspase-3, a key executioner of apoptosis, as an exemplary target.[9][10][11] We provide field-proven protocols for primary biochemical screening, hit confirmation, orthogonal cell-based validation, and cytotoxicity profiling, ensuring a logical and efficient progression from initial hit to validated lead candidate.

Introduction: The Strategic Value of the Isatin Scaffold

The isatin core is a versatile heterocyclic compound whose structural simplicity belies its chemical reactivity and biological promiscuity.[2][12] Its two carbonyl groups and reactive N-H position allow for extensive derivatization, creating vast chemical diversity.[2] Isatin-based compounds have been successfully developed into clinically relevant drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[13] This success underscores the potential of isatin scaffolds in targeting key cellular pathways, particularly those dysregulated in cancer, such as apoptosis.

Many isatin derivatives have been shown to induce apoptosis by modulating key enzymes in the pathway, such as caspases.[13][14] Caspase-3 is a critical effector caspase that, upon activation, cleaves numerous cellular substrates, leading to the characteristic morphological changes of programmed cell death.[10][11] Inhibitors of Caspase-3 could have therapeutic potential in diseases characterized by inappropriate apoptosis.[9] This application note therefore presents a complete workflow to screen a library of this compound derivatives for novel Caspase-3 inhibitors.

The High-Throughput Screening Cascade: A Funnel Approach

A successful HTS campaign is not a single experiment but a multi-stage funnel designed to systematically reduce a large compound library to a small number of high-quality, validated hits. This strategy maximizes efficiency while minimizing the risk of advancing false positives.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Triage & Confirmation cluster_3 Hit Validation cluster_4 Lead Generation Lib This compound Derivative Library Primary Primary Biochemical HTS (e.g., Caspase-3 Inhibition Assay) Single Concentration Lib->Primary Triage Hit Selection (% Inhibition > Threshold) Primary->Triage Identify Initial Hits IC50 Dose-Response Analysis (IC50 Determination) Triage->IC50 Confirm Activity Secondary Orthogonal Secondary Assay (e.g., Cell-Based Apoptosis Assay) IC50->Secondary Validate Mechanism Cytotox Cytotoxicity Profiling (e.g., Cell Viability Assay) Secondary->Cytotox Assess Selectivity Validated Validated, Potent, and Selective Hits Cytotox->Validated Prioritize for SAR

Figure 1: A multi-stage HTS workflow for hit identification and validation.

Assay Quality Control: The Foundation of Trustworthy Data

Before initiating a large-scale screen, the robustness of the primary assay must be rigorously validated. The Z-factor (Z') is the industry-standard statistical parameter used to quantify the quality of an HTS assay.[15] It measures the separation between the positive and negative controls in relation to their variability.

The Z' is calculated using the following formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., full inhibition by a known inhibitor).

Z' ValueAssay QualityInterpretation
> 0.5 ExcellentThe assay has a large separation between controls and low variability, making it ideal for HTS.[16][17][18]
0 to 0.5 MarginalThe assay is acceptable but may have a higher rate of false positives or negatives.[18]
< 0 UnacceptableThe control signals overlap, and the assay is not suitable for screening.[17]

Causality: A high Z' value is essential because it provides confidence that the signals observed for library compounds are distinguishable from the assay's intrinsic noise, thereby ensuring that identified "hits" are statistically significant.

Experimental Protocols

These protocols are designed for execution in 384-well microplates, a standard format for HTS that balances throughput with reagent consumption.

Protocol 1: Primary HTS for Caspase-3 Inhibition

Principle: This is a biochemical assay that measures the direct inhibition of recombinant human Caspase-3. The enzyme cleaves the fluorogenic substrate Ac-DEVD-AMC, releasing the highly fluorescent molecule AMC. Active inhibitors will prevent this cleavage, leading to a reduction in the fluorescent signal.[11]

Materials:

  • Recombinant Human Caspase-3 (active)

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% Sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.2)

  • Fluorogenic Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Positive Control: DMSO (0% inhibition)

  • Negative Control: Ac-DEVD-CHO (a known Caspase-3 inhibitor)

  • This compound derivative library (e.g., 10 mM in DMSO)

  • Solid black, flat-bottom 384-well microplates

  • Microplate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound into the assay plate wells (final concentration: 10 µM). Also, plate 50 nL of DMSO (positive control) and Ac-DEVD-CHO (negative control, final concentration 10 µM) into designated control wells.

  • Enzyme Preparation: Dilute recombinant Caspase-3 in cold Caspase Assay Buffer to a 2X working concentration (e.g., 2 U/mL).

  • Enzyme Addition: Add 12.5 µL of the 2X Caspase-3 solution to each well. Mix by gentle shaking for 30 seconds.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the library compounds to bind to the enzyme before the substrate is introduced, which is critical for identifying competitive and non-competitive inhibitors.

  • Substrate Preparation: Dilute the Ac-DEVD-AMC substrate in Caspase Assay Buffer to a 2X working concentration (e.g., 100 µM).

  • Reaction Initiation: Add 12.5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. Mix by gentle shaking.

  • Kinetic Read: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity every 2 minutes for 30 minutes. The rate of increase in fluorescence (slope) is proportional to enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * [ 1 - ( (Slope_compound - Slope_neg_ctrl) / (Slope_pos_ctrl - Slope_neg_ctrl) ) ] Select hits based on a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the library compounds).

Protocol 2: Dose-Response and IC₅₀ Determination

Principle: Hits from the primary screen are tested across a range of concentrations to quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[19][20]

Step-by-Step Methodology:

  • Serial Dilution: For each primary hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 100 µM.

  • Compound Plating: Transfer 50 nL of each concentration into a 384-well plate.

  • Assay Execution: Perform the Caspase-3 inhibition assay as described in Protocol 1.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Example Data Presentation:

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
M6ID-00185.21.2
M6ID-00262.58.9
M6ID-00391.80.45
Protocol 3: Orthogonal Cell-Based Caspase-3/7 Activation Assay

Principle: This assay validates the on-target activity of hits in a physiologically relevant cellular context. It confirms that the compounds are cell-permeable and can inhibit caspase activity within the cell. This step is crucial for eliminating false positives caused by assay artifacts (e.g., fluorescence interference) in the biochemical screen.[21][22]

Materials:

  • HeLa or Jurkat cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Staurosporine (apoptosis inducer)

  • Luminescent Caspase-Glo® 3/7 Assay Reagent

  • White, opaque-walled 384-well microplates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells into a 384-well plate at a density of 5,000 cells/well in 20 µL of medium. Incubate overnight (37°C, 5% CO₂).

    • Rationale: An overnight incubation allows cells to adhere and recover, ensuring a healthy and uniform monolayer for the assay.

  • Compound Treatment: Add 50 nL of the serially diluted hit compounds to the cells. Incubate for 1 hour.

  • Apoptosis Induction: Add 5 µL of staurosporine solution to each well (final concentration 1 µM) to induce apoptosis. For negative controls, add 5 µL of medium. Incubate for 3 hours.

  • Lysis and Signal Generation: Add 25 µL of Caspase-Glo® 3/7 Reagent to each well. This reagent lyses the cells and contains a pro-luminescent substrate that is cleaved by active Caspase-3 and -7 to generate a "glow-type" luminescent signal.

  • Incubation and Read: Mix on an orbital shaker for 1 minute, then incubate at room temperature for 1 hour. Measure luminescence using a plate reader.

Caspase_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Inhibitor This compound Derivative (Hit Compound) Inhibitor->Caspase3 INHIBITS Apoptosis Apoptosis Substrates->Apoptosis

Figure 2: Simplified Caspase-3 activation pathway showing the point of inhibition.

Protocol 4: Cytotoxicity Profiling

Principle: This assay determines the concentration at which a compound causes general cell death (cytotoxicity). By comparing the cytotoxic concentration (CC₅₀) to the on-target inhibitory concentration (IC₅₀), a selectivity index (SI) can be calculated (SI = CC₅₀ / IC₅₀). A high SI is desirable, indicating that the compound inhibits its target at concentrations well below those that kill the cell.

Materials:

  • HeLa cells and culture medium

  • Luminescent ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)

  • White, opaque-walled 384-well microplates

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells as described in Protocol 3.

  • Compound Treatment: Add 50 nL of the serially diluted hit compounds to the cells.

  • Incubation: Incubate for 24-48 hours.

    • Rationale: A longer incubation period is used to capture cytotoxic effects that may take longer to manifest compared to the rapid inhibition of an enzyme.

  • Signal Generation: Add 25 µL of CellTiter-Glo® Reagent to each well. This reagent measures ATP levels, which are proportional to the number of metabolically active, viable cells.[21]

  • Read: Mix and incubate for 10 minutes, then measure luminescence.

  • Data Analysis: Calculate the CC₅₀ from the dose-response curve. Determine the Selectivity Index.

Hit Triage and Prioritization

The data from the screening cascade allows for a logical triage of the initial hits.

Hit_Triage Primary_Hit Primary Hit (Biochemical IC50 < 10 µM) Cell_Active Cell-Based Assay Active? Primary_Hit->Cell_Active Selective Selective? (SI = CC50/IC50 > 10) Cell_Active->Selective Yes False_Positive False Positive (Assay Artifact) Cell_Active->False_Positive No Validated_Lead Validated Lead Candidate (Proceed to SAR) Selective->Validated_Lead Yes Cytotoxic Cytotoxic Compound (Deprioritize) Selective->Cytotoxic No

Figure 3: Decision tree for hit triage and prioritization.

A high-quality hit should:

  • Show potent inhibition in the primary biochemical assay (e.g., IC₅₀ < 10 µM).

  • Confirm on-target activity in the orthogonal cell-based assay.

  • Exhibit a favorable selectivity index (e.g., SI > 10), demonstrating a clear window between on-target efficacy and general cytotoxicity.

Compounds meeting these criteria are prioritized for further medicinal chemistry efforts, such as structure-activity relationship (SAR) studies, to optimize their potency and drug-like properties.

References

  • Source: vertexaisearch.cloud.google.
  • Source: vertexaisearch.cloud.google.
  • Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)
  • Source: vertexaisearch.cloud.google.
  • Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies Source: Bioinformatics | Oxford Academic URL
  • Title: IC50 Determination Source: edX URL
  • Title: IC50 - Wikipedia Source: Wikipedia URL
  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL
  • Title: A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025)
  • Title: AlphaScreen | BMG LABTECH Source: BMG LABTECH URL
  • Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL
  • Title: Calculating a Z-factor to assess the quality of a screening assay.
  • Title: High-Throughput Inhibitor Assays and Screening Source: Creative Enzymes URL
  • Title: The Z prime value (Z´)
  • Source: vertexaisearch.cloud.google.
  • Title: High-Throughput Screening Assays Source: Assay Genie URL
  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL
  • Title: AlphaLISA and AlphaScreen No-wash Assays Source: Revvity URL
  • Source: vertexaisearch.cloud.google.
  • Title: Enzyme Inhibitor Terms and Calculations Source: Sigma-Aldrich URL
  • Title: Establishment of a high-throughput screening system for caspase-3 inhibitors Source: PubMed URL
  • Title: Want to disrupt a protein:peptide interaction using HTS?
  • Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: NIH URL
  • Source: Lab on a Chip (RSC Publishing)
  • Source: vertexaisearch.cloud.google.
  • Title: Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency Source: Frontiers URL
  • Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and...
  • Title: High-Throughput Screening Assays for the Assessment of Cytotoxicity Source: ResearchGate URL
  • Title: Cell-based assays in high-throughput mode (HTS)
  • Title: AlphaScreenTM cAMP User Manual and Assay Development Guide Source: Revvity URL
  • Source: vertexaisearch.cloud.google.
  • Title: High-throughput Enzyme Screening Source: Creative Enzymes URL
  • Title: Screening of caspase-3 inhibitors from natural molecule database using e-pharmacophore and docking studies Source: PubMed Central URL
  • Title: High-Throughput Cell Toxicity Assays Source: Springer Nature Experiments URL
  • Title: Screen for caspase-3/7 inhibitors using...
  • Title: Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery Source: Semantic Scholar URL
  • Title: Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery Source: MDPI URL
  • Title: Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis Source: PMC - NIH URL
  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL
  • Title: Caspase-3 Activity Assay Kit #5723 Source: Cell Signaling Technology URL
  • Title: Biological activities of isatin and its derivatives Source: PubMed URL
  • Title: Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals Source: Global Scientific Journal URL
  • Title: A survey on the characterization and biological activity of isatin derivatives Source: Semantic Scholar URL
  • Title: Isatin Derivatives: A Comparative Guide to Biological Activity Source: Benchchem URL
  • Title: Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Derivatives combined with metals | Request PDF Source: ResearchGate URL
  • Title: 6-Methoxyindole | 3189-13-7 Source: J&K Scientific LLC URL

Sources

Application Notes and Protocols for the Synthesis of Melatonin Analogues from 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Starting Point for Novel Melatoninergics

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily recognized for its role in regulating circadian rhythms. Its diverse physiological effects have spurred the development of synthetic analogues with improved pharmacokinetic profiles and receptor selectivity. This guide details a strategic synthetic pathway to novel melatonin analogues, commencing with 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This starting material offers a versatile scaffold for introducing diversity at various positions of the indole nucleus, enabling the exploration of structure-activity relationships critical for drug discovery.

The selection of this compound as a precursor is deliberate. The isatin core provides a robust platform for building the tryptamine skeleton, and the methoxy group at the 6-position is a key feature in a variety of biologically active indole compounds. This application note will provide a comprehensive, step-by-step protocol, elucidate the chemical principles underpinning each transformation, and offer insights into the characterization of the synthesized compounds.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueSource
Chemical Name 6-methoxy-1H-indole-2,3-dione
CAS Number 52351-75-4
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Solid
Melting Point 229-230 °C

Synthetic Strategy: A Multi-Step Approach to 6-Methoxymelatonin Analogues

The overall synthetic strategy involves a three-stage process to construct the N-acetyl-6-methoxytryptamine core. This approach is adapted from established methodologies for the synthesis of related indole derivatives.

Synthetic_Pathway A This compound B Knoevenagel Condensation Intermediate A->B  Knoevenagel  Condensation   C 6-Methoxytryptamine Precursor B->C  Catalytic  Hydrogenation   D N-Acetyl-6-methoxytryptamine (Melatonin Analogue) C->D  N-Acetylation  

Caption: Overall synthetic workflow from this compound.

Part 1: Synthesis of the Indole Core via Knoevenagel Condensation and Reductive Cyclization

This initial phase focuses on constructing the tryptamine precursor from this compound.

Step 1: Knoevenagel Condensation of this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated. In this protocol, we utilize cyanoacetic acid as the active methylene compound. The acidity of the α-proton in cyanoacetic acid allows for the formation of a stabilized carbanion, which readily attacks the electrophilic C3-carbonyl of the isatin ring.

Knoevenagel_Condensation cluster_0 Reaction Scheme Isatin This compound C3 Carbonyl Intermediate 2-(6-methoxy-2-oxoindolin-3-ylidene)acetonitrile Knoevenagel Product Isatin->Intermediate  + Cyanoacetic Acid  (Base Catalyst)   Cyanoacetic_Acid Cyanoacetic Acid Active Methylene

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound (1 equivalent)

  • Cyanoacetic acid (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Add cyanoacetic acid to the suspension.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the Knoevenagel condensation product.

Causality of Experimental Choices:

  • Piperidine: A basic catalyst is required to deprotonate the active methylene compound (cyanoacetic acid), facilitating the initial nucleophilic attack.

  • Ethanol: Serves as a suitable solvent that allows for the dissolution of reactants at elevated temperatures and precipitation of the product upon cooling.

  • Reflux: The elevated temperature increases the reaction rate, ensuring the completion of the condensation within a reasonable timeframe.

Step 2: Catalytic Hydrogenation to 6-Methoxytryptamine

The intermediate from the Knoevenagel condensation is then subjected to catalytic hydrogenation. This powerful reduction technique simultaneously reduces the exocyclic double bond and the C2-carbonyl group of the oxindole ring, and also reduces the nitrile group to a primary amine, thus forming the tryptamine skeleton.

Mechanism Insight: The hydrogenation proceeds over a heterogeneous catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C). The substrate adsorbs onto the surface of the catalyst, where it reacts with activated hydrogen. The acidic conditions, provided by acetic acid, are crucial for activating the indole ring towards reduction by protonating the C3 position, which disrupts the aromaticity and facilitates hydrogenation.

Catalytic_Hydrogenation cluster_1 Reaction Scheme Knoevenagel_Product 2-(6-methoxy-2-oxoindolin-3-ylidene)acetonitrile Tryptamine 6-Methoxytryptamine Knoevenagel_Product->Tryptamine  H₂, PtO₂  Acetic Acid  

Caption: Catalytic hydrogenation to form 6-methoxytryptamine.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Knoevenagel condensation product (1 equivalent)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst) or 10% Palladium on Carbon (Pd/C)

  • Glacial acetic acid

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • In a hydrogenation vessel, dissolve the Knoevenagel condensation product in glacial acetic acid.

  • Carefully add the hydrogenation catalyst (PtO₂ or Pd/C) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 40-50 psi) and shake or stir vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake. This may take several hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The resulting crude 6-methoxytryptamine can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • PtO₂ or Pd/C: These are highly effective and commonly used heterogeneous catalysts for the hydrogenation of a wide range of functional groups.

  • Acetic Acid: Acts as both a solvent and a co-catalyst by protonating the indole ring, which facilitates its reduction.

  • Hydrogen Pressure: A moderate pressure of hydrogen is sufficient to drive the reaction to completion in a reasonable time.

Part 2: N-Acetylation to Yield the Melatonin Analogue

The final step in the synthesis is the N-acetylation of the primary amine of 6-methoxytryptamine to yield the target melatonin analogue.

Mechanism Insight: This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of acetic anhydride. A subsequent loss of a leaving group (acetate) results in the formation of the amide bond.

N_Acetylation cluster_2 Reaction Scheme Tryptamine 6-Methoxytryptamine Primary Amine Melatonin_Analogue N-Acetyl-6-methoxytryptamine Tryptamine->Melatonin_Analogue  Acetic Anhydride  (Pyridine)  

Caption: Final N-acetylation step to yield the melatonin analogue.

Experimental Protocol: N-Acetylation

Materials:

  • 6-Methoxytryptamine (1 equivalent)

  • Acetic anhydride (1.2 equivalents)

  • Pyridine (as solvent and base)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dichloromethane (for extraction)

  • 1M Hydrochloric acid (for washing)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve 6-methoxytryptamine in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-acetyl-6-methoxytryptamine.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Causality of Experimental Choices:

  • Acetic Anhydride: A highly reactive and common acetylating agent.

  • Pyridine: Serves as a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards product formation.

  • Aqueous Workup: The series of washes is crucial to remove pyridine, unreacted acetic anhydride, and acetic acid, leading to a purer product.

Part 3: Characterization of the Final Product

The identity and purity of the synthesized N-acetyl-6-methoxytryptamine should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the indole ring, the methoxy group protons, the ethyl side chain protons, and the acetyl group protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of N-acetyl-6-methoxytryptamine (232.28 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the indole and amide, the C=O stretch of the amide, and C-O stretching of the methoxy group.
Melting Point A sharp melting point is indicative of high purity. The reported melting point for N-acetyl-6-methoxytryptamine is 137 °C.

Conclusion

This application note provides a detailed and rationalized protocol for the synthesis of N-acetyl-6-methoxytryptamine, a valuable melatonin analogue, starting from this compound. By following this multi-step synthetic route, researchers can access a key scaffold for the development of novel melatoninergic agents. The provided experimental procedures, coupled with an understanding of the underlying chemical principles, will empower scientists in drug discovery and medicinal chemistry to explore the therapeutic potential of this important class of compounds.

References

  • ChemBK. This compound. [Link]
  • SciELO. Article - Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]
  • PubChem. 6-Methoxy-1H-indole. [Link]
  • Journal of Pineal Research. Melatonin and its derivatives cyclic 3-hydroxymelatonin, N1-acetyl-N2-formyl-5-methoxykynuramine and 6-methoxymelatonin reduce oxidative DNA damage induced by Fenton reagents. [Link]
  • SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]
  • PMC.

Fluorescent labeling with 6-Methoxyindoline-2,3-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Fluorescent Labeling of Biomolecules using Amine-Reactive 6-Methoxyindoline-2,3-dione Derivatives

Introduction: A Novel Scaffold for Fluorescent Labeling

The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and diagnostics. While a plethora of fluorophores exist, the search for novel scaffolds with unique photophysical properties, environmental sensitivity, and robust conjugation chemistry continues. The isatin (1H-indole-2,3-dione) core, a privileged structure in medicinal chemistry, presents a compelling platform for the development of new fluorescent probes.[1][2][3] This guide introduces a class of fluorescent labels based on the this compound scaffold, engineered for the efficient and stable labeling of proteins and other amine-containing biomolecules.

Derivatives of this compound are designed to be amine-reactive, typically through activation with an N-hydroxysuccinimidyl (NHS) ester moiety. This strategy allows for the specific targeting of primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, under mild physiological conditions.[4] The resulting fluorophore exhibits favorable spectral properties, making it a versatile tool for a range of applications including fluorescence microscopy, flow cytometry, and immunoassays. This document provides a detailed overview of the labeling mechanism, comprehensive step-by-step protocols, and expert troubleshooting advice.

Principle of the Technology: The Chemistry of Labeling

The labeling strategy relies on the reaction between an NHS ester derivative of this compound and a primary amine on the target biomolecule. NHS esters are highly efficient acylating agents that react with unprotonated aliphatic amines to form a stable and irreversible amide bond.[4]

The reaction is most efficient at a slightly basic pH (typically 8.0-9.0), which ensures that a sufficient concentration of the target amino groups are deprotonated and thus nucleophilic.[5] It is critical to use amine-free buffers, such as phosphate or borate, as buffers like Tris or glycine contain primary amines that will compete with the target molecule for reaction with the dye, reducing labeling efficiency.

ReactionMechanism Isatin This compound -NHS Ester Reaction_Step Isatin->Reaction_Step Protein Protein with Primary Amine (Lys, N-term) Protein->Reaction_Step Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Reaction_Step->Conjugate pH 8.0-9.0 Amine-free buffer NHS_Leaving_Group NHS byproduct Reaction_Step->NHS_Leaving_Group

Figure 1: General reaction scheme for labeling a primary amine on a protein with a this compound NHS ester derivative.

Photophysical Properties

The photophysical characteristics of indole derivatives are highly dependent on their substitution patterns and the surrounding solvent environment.[6][7] The 6-methoxy substitution on the indoline core typically influences the electron density of the aromatic system, affecting the absorption and emission maxima. Upon conjugation, the local microenvironment of the protein surface can further modulate the fluorescence quantum yield and lifetime.

PropertyTypical Value RangeSignificance
Excitation Max (λex) 480 - 510 nmCompatible with common laser lines (e.g., 488 nm Argon-ion laser).
Emission Max (λem) 515 - 540 nmEmission in the green region of the visible spectrum.
Stokes Shift 25 - 40 nmAdequate separation between excitation and emission peaks, minimizing self-absorption.[8]
Extinction Coefficient (ε) > 60,000 M⁻¹cm⁻¹High value indicates efficient light absorption, contributing to brightness.
Quantum Yield (Φ) 0.3 - 0.7 (conjugated)Moderate to high fluorescence efficiency upon binding to the target.
Note: These values are representative and can vary based on the specific derivative and conjugation partner.

Detailed Experimental Protocols

This section provides a comprehensive protocol for labeling an IgG antibody as a model protein. The reaction can be scaled for different amounts of protein, but maintaining a protein concentration of at least 2 mg/mL is recommended for optimal results.[9]

Required Materials
  • Reagents:

    • This compound NHS Ester

    • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

    • Protein to be labeled (e.g., IgG antibody)

    • Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.[10]

    • Quenching Buffer (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.[9]

    • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Equipment:

    • Microcentrifuge tubes

    • Vortex mixer and rotator

    • UV-Vis Spectrophotometer

    • Pipettes

Experimental Workflow Diagram

Workflow A 1. Prepare Protein Solution (≥2 mg/mL in Labeling Buffer) C 3. Perform Conjugation (Add dye to protein, incubate) A->C B 2. Prepare Dye Stock (10 mM in anhydrous DMSO) B->C D 4. Purify Conjugate (Size-Exclusion Chromatography) C->D E 5. Characterize Labeled Protein (Measure A280 and Amax) D->E F 6. Calculate Degree of Labeling (DOL) E->F G 7. Downstream Application (e.g., Microscopy, Flow Cytometry) F->G

Sources

Application Notes and Protocols for the Investigation of 6-Methoxyindoline-2,3-dione in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence points to the therapeutic potential of heterocyclic compounds, particularly those containing an indole nucleus, in combating these complex pathologies.[2] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[3] In the context of neurodegeneration, indole derivatives have been investigated for their ability to act as multi-target-directed ligands (MTDLs), simultaneously addressing several key aspects of the disease cascade, including oxidative stress, neuroinflammation, protein aggregation, and enzymatic dysregulation.[2][4]

One such promising scaffold is the indoline-2,3-dione (isatin) core. This application note focuses on a specific derivative, 6-methoxyindoline-2,3-dione , as a candidate for neurodegenerative disease research. While direct studies on this particular molecule are emerging, its structural similarity to other reported neuroprotective agents, including GSK-3β inhibitors and compounds capable of interfering with amyloid-β (Aβ) aggregation, provides a strong rationale for its investigation.[5][6]

This guide provides a comprehensive framework for the systematic evaluation of this compound, from initial in vitro screening for neuroprotective effects to the elucidation of its potential mechanisms of action. The protocols herein are designed to be self-validating, with clear explanations of the scientific principles underlying each experimental choice.

Chemical and Physical Properties of this compound

A thorough understanding of the test compound is fundamental to experimental design and data interpretation.

PropertyValueReference
CAS Number 52351-75-4[7]
Molecular Formula C₉H₇NO₃[7]
Molecular Weight 177.16 g/mol [7]
Appearance Solid[8]
Melting Point 229-230 °C[7]
Solubility Soluble in DMSO for stock solutions

Note: It is crucial to determine the empirical solubility in cell culture media to avoid precipitation and ensure accurate dosing in cellular assays.

PART 1: In Vitro Evaluation of Neuroprotective Efficacy

The initial assessment of a novel compound involves characterizing its ability to protect neurons from toxic insults relevant to neurodegenerative disease pathology. The human neuroblastoma cell line, SH-SY5Y, is a widely used and well-characterized model for these studies due to its neuronal-like properties upon differentiation.[9]

Workflow for In Vitro Neuroprotection Studies

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Neuroprotection Assays cluster_2 Phase 3: Mechanistic Insights A Determine Intrinsic Cytotoxicity of this compound (MTT Assay) B Establish Non-Toxic Concentration Range A->B D Pre-treat with this compound (Non-Toxic Concentrations) B->D C Induce Neurotoxicity in SH-SY5Y Cells (e.g., 6-OHDA, H₂O₂, Aβ oligomers) E Assess Cell Viability (MTT Assay) C->E D->C F Measure Reactive Oxygen Species (ROS) (DCFH-DA Assay) E->F G Assess Apoptosis (e.g., Caspase-3 Assay) E->G H Evaluate Mitochondrial Membrane Potential E->H

Caption: Experimental workflow for in vitro neuroprotection assessment.

Protocol 1.1: Determining Intrinsic Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[10]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[12]

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (medium with 0.1% DMSO).

  • Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 1.2: Neuroprotection Assay Against 6-OHDA-Induced Toxicity

Principle: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons, where it generates reactive oxygen species (ROS), leading to oxidative stress and cell death. This makes it a widely used tool to model Parkinson's disease in vitro.[1][13]

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells as described in Protocol 1.1.

  • Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing non-toxic concentrations of this compound (as determined in Protocol 1.1). Incubate for 1-2 hours.

  • Induction of Toxicity: Prepare a fresh solution of 6-OHDA in culture medium (e.g., a final concentration of 50-200 µM). Add the 6-OHDA solution to the pre-treated wells.

    • Controls: Include wells with cells only (negative control), cells + vehicle + 6-OHDA (positive control), and cells + test compound alone.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.1 (steps 5-9).

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the compound relative to the 6-OHDA-treated positive control.

PART 2: Elucidating the Mechanism of Action

Once neuroprotective activity is established, the next critical step is to investigate the underlying molecular mechanisms. Based on the known pharmacology of related indole compounds, key pathways to investigate include the modulation of oxidative stress and inhibition of critical kinases like GSK-3β.

Protocol 2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15] The fluorescence intensity is directly proportional to the level of intracellular ROS.[16]

Materials:

  • DCFH-DA (store as a stock solution in DMSO at -20°C)

  • Sterile PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)[15]

  • Hydrogen peroxide (H₂O₂) or 6-OHDA as a positive control for ROS induction.

Procedure:

  • Cell Seeding and Treatment: Follow the procedure for the neuroprotection assay (Protocol 1.2, steps 1-4) using a black, clear-bottom 96-well plate.

  • DCFH-DA Loading: After the 24-hour incubation with the neurotoxin, remove the culture medium and wash the cells once with 100 µL of warm sterile PBS.

  • Add 100 µL of a 10-25 µM DCFH-DA working solution (diluted in serum-free medium) to each well.

  • Incubate the plate for 30-45 minutes at 37°C in the dark.[16]

  • Measurement: Remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS. Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a microplate reader at Ex/Em = 485/535 nm.

  • Data Analysis: Normalize the fluorescence intensity of each sample to the protein content (e.g., using a Bradford or BCA assay on cell lysates) or express as a percentage of the ROS levels in the neurotoxin-treated control group.

Protocol 2.2: In Vitro GSK-3β Kinase Inhibition Assay

Principle: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[13] Inhibition of GSK-3β is a key therapeutic strategy. This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by purified GSK-3β enzyme. Commercial kits (e.g., ADP-Glo™) provide a convenient and high-throughput method for this analysis by quantifying the amount of ADP produced during the kinase reaction.[8]

Workflow for GSK-3β Inhibition Assay

G A Prepare Reagents: GSK-3β Enzyme, Substrate, ATP, Assay Buffer C Combine Enzyme, Inhibitor, and Substrate/ATP Mixture in 384-well plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 30°C (45-60 min) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Calculate % Inhibition & IC₅₀ G->H

Caption: A typical workflow for a commercial GSK-3β kinase assay.

Materials:

  • GSK-3β Kinase Assay Kit (e.g., from BPS Bioscience, Promega, or Sigma-Aldrich) containing:

    • Purified recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide

    • ATP

    • Kinase assay buffer

    • Reagents for signal detection (e.g., ADP-Glo™)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure (Example using an ADP-Glo™ based kit): [8][17]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves thawing and diluting buffers, enzyme, substrate, and ATP to their working concentrations.

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in the appropriate assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Assay Setup: To the wells of a 384-well plate, add in the following order:

    • 1 µL of the test compound dilution or vehicle control (for "no inhibitor" and "no enzyme" controls).

    • 2 µL of diluted GSK-3β enzyme (or assay buffer for the "no enzyme" control).

    • 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity. Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot percent inhibition versus compound concentration and use non-linear regression to determine the IC₅₀ value.

PART 3: Advanced Mechanistic and Disease-Specific Assays

Should this compound show promise in the initial screens, further investigation into its effects on specific pathological hallmarks of Alzheimer's and Parkinson's diseases is warranted.

Anti-Neuroinflammatory Activity in Microglia

Rationale: Chronic activation of microglia, the resident immune cells of the brain, contributes to neuroinflammation and neuronal damage in neurodegenerative diseases.[3][18] Assessing a compound's ability to suppress the production of pro-inflammatory mediators in activated microglia is a key step.

Protocol Outline:

  • Cell Culture: Use a microglial cell line such as BV-2.

  • Activation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[19]

  • Treatment: Co-treat the cells with LPS and various concentrations of this compound.

  • Analysis: After 24 hours, collect the cell culture supernatant and measure the levels of inflammatory mediators:

    • Nitric Oxide (NO): Measured using the Griess reagent.[20]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Measured using commercially available ELISA kits.[19][21]

Inhibition of Amyloid-β (Aβ) Aggregation

Rationale: The aggregation of the amyloid-β peptide into oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[22] Compounds that can inhibit this process are of significant therapeutic interest.

Protocol Outline:

  • Assay Principle: The Thioflavin T (ThT) fluorescence assay is a standard method to monitor Aβ aggregation. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

  • Procedure:

    • Incubate synthetic Aβ₄₂ peptide (which readily aggregates) alone or in the presence of various concentrations of this compound.

    • At various time points, add ThT to aliquots of the reaction.

    • Measure fluorescence intensity (Ex/Em ~440/485 nm).

  • Analysis: A reduction in the fluorescence signal in the presence of the compound indicates inhibition of Aβ fibrillization.[23][24]

Conclusion and Future Directions

This guide provides a foundational experimental cascade for the comprehensive evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including:

  • In vivo Efficacy Studies: Testing the compound in established animal models of neurodegeneration, such as MPTP-treated mice for Parkinson's disease or APP/PS1 transgenic mice for Alzheimer's disease.[5][11]

  • Pharmacokinetic and BBB Permeability Studies: Assessing the compound's ability to be absorbed, distributed, metabolized, and, crucially, to cross the blood-brain barrier to reach its target in the central nervous system.

  • Target Deconvolution and Selectivity Profiling: Identifying the specific molecular targets of the compound and assessing its selectivity across a panel of kinases and other enzymes to predict potential off-target effects.

By following a logical and rigorous investigational path, researchers can effectively characterize the neuroprotective potential of this compound and determine its suitability for further preclinical and clinical development.

References

  • This compound - ChemBK. (2024).
  • ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines. (2023). J. Vis. Exp.
  • ROS Assay Kit Protocol. (n.d.).
  • GSK3β Kinase Assay Kit - BPS Bioscience. (n.d.).
  • Kim, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. J. Vis. Exp.
  • Assessment of Neuroprotective Activity and MTT Assay. (n.d.). Bio-protocol.
  • Lopes, F. M., et al. (2021). Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. PubMed Central.
  • Multiplex Assay Kit for Glycogen Synthase Kinase 3 Beta (GSK3b). (n.d.). Cloud-Clone Corp.
  • Yildirim, S., et al. (2022). Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Bibliomed.
  • Lee, E., et al. (2021). Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity. PubMed Central.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). PubMed Central.
  • 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels. (2020). PubMed.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • MTT Assay Protocol | Springer Nature Experiments. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Wang, Y., et al. (2016). 6-Methoxy-indanone derivatives as potential probes for β-amyloid plaques in Alzheimer's disease. PubMed.
  • Pharmacological Modulation of Functional Phenotypes of Microglia in Neurodegenerative Diseases. (n.d.). PubMed Central.
  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). PubMed Central.
  • Novel compound VB-037 inhibits Aβ aggregation and promotes neurite outgrowth... (2019). PubMed.
  • Novel Amylin Analogues Reduce Amyloid-β Cross-Seeding Aggregation and Neurotoxicity. (n.d.). PubMed.
  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. (n.d.). MDPI.
  • Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. (2023). MDPI.
  • Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation. (n.d.). PubMed Central.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI.
  • Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration. (n.d.). PubMed Central.
  • Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. (n.d.). MDPI.
  • Current Approaches and Tools Used in Drug Development against Parkinson's Disease. (n.d.). MDPI.
  • Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. (n.d.). PubMed Central.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. (n.d.). PubMed Central.
  • Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. (2022). PubMed Central.
  • (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2022). ResearchGate.
  • Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (n.d.). MDPI.
  • Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. (n.d.). PubMed Central.
  • Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury. (2022). NIH.
  • (PDF) Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. (2022). ResearchGate.
  • Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. (n.d.). PubMed.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2022). ResearchGate.
  • Indoleamine 2,3-Dioxygenase as a Therapeutic Target for Alzheimer's Disease and Geriatric Depression. (2023). PubMed.
  • Alzheimer's Disease: Novel Targets and Investigational Drugs for Disease Modification. (2023). MDPI.
  • Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. (n.d.). PubMed Central.
  • Inhibitors of Microglial Neurotoxicity: Focus on Natural Products. (n.d.). PubMed Central.
  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. (2022). PubMed Central.
  • Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. (2022). NIH.
  • The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. (n.d.). PubMed Central.

Sources

Application Notes and Protocols for the Biological Evaluation of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Methoxyindoline-2,3-dione

This compound, a member of the isatin class of heterocyclic compounds, represents a promising scaffold for the development of novel therapeutic agents. The isatin core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, most notably as anticancer agents.[1] The therapeutic potential of isatin derivatives often stems from their ability to interact with key cellular targets involved in cancer progression, such as protein kinases and microtubules.[1][2][3] Specifically, compounds structurally related to this compound have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, and as disruptors of tubulin polymerization, a fundamental process for cell division.[1][2][3][4]

This comprehensive guide provides a suite of detailed protocols for the systematic evaluation of the biological activity of this compound. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps but as a validated framework for elucidating the compound's mechanism of action. The assays described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. We will explore a tiered approach, beginning with broad-spectrum cell viability screening, followed by specific mechanistic assays targeting VEGFR-2 kinase activity and tubulin polymerization, and culminating in an assessment of apoptosis induction.

Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity

The initial step in characterizing a novel compound is to assess its general effect on cell viability. This provides a broad understanding of its cytotoxic or cytostatic potential against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5]

Principle of the MTT Assay

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.[6] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The results should be plotted as a dose-response curve with the percentage of cell viability on the y-axis and the log concentration of this compound on the x-axis. This curve is used to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[7] A low IC₅₀ value suggests potent cytotoxic or antiproliferative activity.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of its effect.

Part 2: Mechanistic Elucidation - Targeting Angiogenesis

Given that isatin derivatives are known to target VEGFR-2, a direct biochemical assay to measure the inhibitory effect of this compound on VEGFR-2 kinase activity is a critical next step.[1][4]

Principle of the VEGFR-2 Kinase Assay

This assay quantifies the enzymatic activity of the recombinant VEGFR-2 kinase domain by measuring the phosphorylation of a specific substrate in the presence of ATP. The amount of ATP consumed is inversely proportional to the luminescence signal generated by a detection reagent. Inhibition of VEGFR-2 by the test compound results in less ATP consumption and a higher luminescence signal.[8][9]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound

  • Sorafenib (positive control inhibitor)[10]

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a serial dilution of this compound and Sorafenib in kinase assay buffer.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, VEGFR-2 enzyme, and the substrate.

  • Kinase Reaction:

    • Add 25 µL of the master mix to each well of a white, opaque 96-well plate.[8]

    • Add 5 µL of the diluted test compound or control to the appropriate wells.

    • Initiate the reaction by adding 20 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.[9]

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 - [((Luminescence of Test Well - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)) * 100]

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value. A potent inhibitor will have a low IC₅₀ value, indicating that a lower concentration of the compound is required to inhibit the enzyme's activity by 50%.

Workflow for In Vitro VEGFR-2 Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_compound Add compound dilutions and controls prep_compound->add_compound prep_enzyme Prepare Kinase/Substrate Master Mix add_mix Add Master Mix to 96-well plate prep_enzyme->add_mix add_mix->add_compound add_atp Initiate reaction with ATP add_compound->add_atp incubate_reaction Incubate at 30°C for 60 min add_atp->incubate_reaction add_reagent Add Kinase-Glo® Reagent to stop reaction incubate_reaction->add_reagent incubate_detect Incubate at RT for 10 min add_reagent->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve and determine IC₅₀ calc_inhibition->plot_curve

Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.[11]

Part 3: Mechanistic Elucidation - Targeting Cell Division

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[3] An in vitro tubulin polymerization assay is essential to determine if this compound directly affects the formation of microtubules.

Principle of the Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules over time. Polymerization can be tracked by measuring the increase in light scattering (turbidity) at 340 nm or through a more sensitive fluorescence-based method where a fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence intensity.[12] Inhibitors of tubulin polymerization will decrease the rate and extent of this signal increase.

Protocol: Fluorescence-Based In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye

  • This compound

  • Nocodazole (positive control inhibitor)

  • Paclitaxel (positive control enhancer)

  • Black, 96-well plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2-3 mg/mL in general tubulin buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.[13]

    • Prepare serial dilutions of this compound, Nocodazole, and Paclitaxel in general tubulin buffer.

  • Assay Setup:

    • Pre-warm the fluorescence microplate reader to 37°C.

    • Add 5 µL of the test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization:

    • To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

  • Kinetic Measurement: Measure the fluorescence intensity every 60 seconds for 60-90 minutes at an excitation of ~360 nm and emission of ~450 nm.

Data Analysis and Interpretation

Plot the fluorescence intensity against time to visualize the polymerization curves. Key parameters to analyze include:

  • Vmax: The maximum rate of polymerization (the steepest slope of the curve).

  • Plateau Height: The maximum fluorescence intensity reached, representing the total amount of polymerized tubulin.

  • Lag Time: The time before a significant increase in fluorescence is observed.

Inhibitors of tubulin polymerization, like Nocodazole, will decrease the Vmax and the plateau height.[13] Conversely, enhancers like Paclitaxel will increase the Vmax and may eliminate the lag phase. By comparing the polymerization curves in the presence of this compound to the controls, its effect on tubulin dynamics can be determined.

ParameterEffect of InhibitorEffect of Enhancer
Vmax DecreaseIncrease
Plateau Height DecreaseIncrease
Lag Time May IncreaseDecrease or Eliminate

Part 4: Assessing the Consequence - Induction of Apoptosis

If this compound demonstrates cytotoxic activity and targets key cellular processes like VEGFR-2 signaling or tubulin polymerization, a likely consequence is the induction of apoptosis (programmed cell death). Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method for detecting apoptosis.[14][15][16]

Principle of the Caspase-3/7 Activity Assay

This assay utilizes a non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and caspase-7. Upon cleavage, a fluorescent dye is released, and the resulting fluorescence is proportional to the amount of active caspase-3/7 in the cell lysate.[16]

Protocol: Fluorometric Caspase-3/7 Activity Assay

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound

  • Staurosporine (positive control for apoptosis induction)

  • Caspase-3/7 assay kit (containing DEVD-based substrate and lysis buffer)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound, Staurosporine, and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions by mixing the substrate with the provided assay buffer.

  • Cell Lysis and Substrate Addition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the prepared caspase-3/7 reagent equal to the volume of culture medium in each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

Data Analysis and Interpretation

Calculate the fold-change in caspase-3/7 activity relative to the vehicle-treated control cells. A significant, dose-dependent increase in fluorescence indicates that this compound induces apoptosis through the activation of effector caspases. It is important to perform a time-course experiment to capture the peak of caspase activity, as this is a transient event.[15][16]

Hypothesized Signaling Pathway and Assay Intervention Points

G cluster_pathway Potential Mechanisms of Action cluster_assays Assay Interventions VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Angiogenesis Angiogenesis & Cell Proliferation VEGFR2->Angiogenesis Activates KinaseAssay VEGFR-2 Kinase Assay VEGFR2->KinaseAssay Apoptosis Apoptosis Angiogenesis->Apoptosis Inhibition leads to MTTAssay MTT Cell Viability Assay Angiogenesis->MTTAssay Tubulin α/β-Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules Polymerizes Mitosis Mitotic Spindle Formation Microtubules->Mitosis TubulinAssay Tubulin Polymerization Assay Microtubules->TubulinAssay Mitosis->Apoptosis Inhibition leads to Mitosis->MTTAssay Caspase Caspase-3/7 Activation Apoptosis->Caspase is mediated by CaspaseAssay Caspase-3/7 Assay Caspase->CaspaseAssay Compound This compound Compound->VEGFR2 Inhibits? Compound->Microtubules Inhibits?

Caption: Hypothesized signaling pathways targeted by this compound and the corresponding assays for validation.

Conclusion

This application note provides a structured and comprehensive framework for the initial biological characterization of this compound. By systematically progressing from broad cytotoxic screening to specific mechanistic assays, researchers can efficiently elucidate the compound's mode of action. The detailed protocols and data interpretation guidelines are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the evaluation of this promising compound in the drug discovery pipeline. Subsequent studies may involve broader kinase profiling, cell cycle analysis, and in vivo efficacy models to further validate the therapeutic potential of this compound.

References

  • Gaskin, F., & Cantor, C. R. (1974). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Enzymology, 34(Pt B), 151–160. [Link]
  • Mirigian, M., & Tsvetkov, A. S. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 1046, 129–137. [Link]
  • Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. [Link]
  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2018).
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
  • Coussens, M. J., & Kling, M. J. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual.
  • Salem, Z. (2021). How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?.
  • El-Gamal, M. I., et al. (2022). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. RSC Medicinal Chemistry, 13(5), 603-618. [Link]
  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([8][11][12]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]
  • Chaudhry, G., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]
  • Barbier, P., et al. (2004). Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp. Journal of Biological Chemistry, 279(8), 6903-6911. [Link]
  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12634–12641. [Link]
  • Liu, Z., et al. (2022). A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. Acta Pharmaceutica Sinica B, 12(7), 3037-3054. [Link]
  • Tron, G. C., et al. (2015). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(18), 7395-7408. [Link]
  • El-Gamal, M. I., et al. (2023). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic Chemistry, 138, 106649. [Link]
  • Shi, L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5664-5673. [Link]
  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Al-Suhaimi, E. A., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(11), 1335-1357. [Link]
  • Ferreira, R. J., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 16(10), 1459. [Link]
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. [Link]
  • El-Gamal, M. I., et al. (2023). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206771. [Link]
  • Karki, S. S., et al. (2006). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 56(4), 435-446. [Link]
  • Karki, S. S., et al. (2006). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 56(4), 435-446. [Link]
  • Sharma, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(18), 11245-11252. [Link]
  • Karthikeyan, C., et al. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 13(10), 1499-1509. [Link]

Sources

6-Methoxyindoline-2,3-dione derivatization for enhanced potency

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 6-Methoxyindoline-2,3-dione: Strategic Derivatization for Enhanced Biological Potency

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its wide array of pharmacological activities.[1][2][3] The 6-methoxy derivative, in particular, offers a synthetically accessible starting point for developing potent therapeutic agents. The electron-donating methoxy group at the C-6 position influences the electronic properties of the entire heterocyclic system, providing a unique foundation for structure-activity relationship (SAR) studies. This guide details the rationale and provides field-proven protocols for the strategic derivatization of this compound at its three primary reactive sites: the N-1 lactam nitrogen, the C-3 electrophilic ketone, and the aromatic ring. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a comprehensive resource for researchers aiming to unlock the full therapeutic potential of this versatile scaffold.

The Rationale for Derivatization: A Privileged Scaffold

Isatin and its derivatives are known to exhibit a remarkable spectrum of biological effects, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][3][4][5] The potency of these compounds is not inherent to the core alone but is profoundly influenced by the nature of substituents attached to it. The derivatization of the this compound scaffold is a targeted effort to modulate its physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to achieve optimal interaction with a specific biological target.

The primary sites for modification are the N-1, C-3, and aromatic ring positions (C-5 and C-7). Each site offers a unique opportunity to introduce chemical diversity and fine-tune the molecule's activity.[1][3]

Figure 1: Key sites for strategic derivatization on the this compound scaffold.

Core Synthetic Protocols

The following protocols are designed to be robust and reproducible. Each protocol includes steps for reaction monitoring and product characterization, ensuring a self-validating workflow.

Strategy 1: N-1 Position Derivatization (Alkylation)

Scientific Rationale: Modification at the N-1 position is a primary and highly effective strategy. Alkylation or arylation at this site directly impacts the molecule's lipophilicity and can introduce functionalities capable of forming new interactions with the biological target. This modification leaves the critical C-2 and C-3 carbonyls untouched, preserving their hydrogen bonding capabilities. A variety of methods exist, with base-mediated alkylation being the most common.[6][7] The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the isatin anion highly nucleophilic.[7]

G start Start: This compound reaction Reaction Setup (Conventional or Microwave) start->reaction reagents Reagents: 1. Base (K2CO3 or CaH2) 2. Alkyl Halide (R-X) 3. Solvent (DMF) reagents->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Product: N-Alkyl-6-methoxyindoline-2,3-dione purify->product

Figure 2: General workflow for the N-alkylation of this compound.

Protocol 2.1.1: Conventional N-Alkylation using Potassium Carbonate

This method is a reliable and cost-effective procedure for synthesizing a wide range of N-alkylated derivatives.[7][8]

  • Materials:

    • This compound (1.0 mmol, 1 eq.)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 eq.)

    • Alkyl Halide (e.g., Benzyl bromide) (1.2 mmol, 1.2 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

    • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.

    • Add anhydrous DMF and stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir.

    • Validation Step (Monitoring): Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Validation Step (Purification): Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-alkylated product.

Strategy 2: C-3 Position Derivatization (Condensation)

Scientific Rationale: The C-3 carbonyl of the isatin core is highly electrophilic and readily undergoes condensation with various nucleophiles.[9] This reaction is pivotal for creating Schiff bases and hydrazones, which significantly expands the chemical space and often leads to a dramatic increase in biological activity.[10][11] The formation of an extended conjugated system can enhance interactions with biological targets through π-π stacking and additional hydrogen bond donor/acceptor sites. This reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the C-3 carbonyl, increasing its electrophilicity.

Protocol 2.2.1: Synthesis of a C-3 Schiff Base Derivative

This protocol details the synthesis of a Schiff base from a previously N-alkylated 6-methoxyisatin.

  • Materials:

    • N-Alkyl-6-methoxyindoline-2,3-dione (from Protocol 2.1.1) (1.0 mmol, 1 eq.)

    • Primary Amine (e.g., 4-fluoroaniline) (1.0 mmol, 1 eq.)

    • Ethanol (15 mL)

    • Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve the N-Alkyl-6-methoxyindoline-2,3-dione in warm ethanol in a round-bottom flask.

    • To this solution, add the primary amine.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 2-3 hours.

    • Validation Step (Monitoring): Monitor the reaction via TLC. A distinct color change and the formation of a new, highly colored spot is often indicative of Schiff base formation.

    • After completion, cool the reaction mixture in an ice bath.

    • The solid product will precipitate out of the solution. Collect the precipitate by filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Validation Step (Purification): Dry the product under vacuum. Recrystallization is often sufficient for purification. The purity can be confirmed by melting point determination and spectroscopic analysis.[12]

Structural Characterization and Validation Workflow

Rigorous characterization is non-negotiable for confirming the identity and purity of newly synthesized derivatives. A multi-technique approach is essential for unambiguous structural elucidation.[12][13][14]

G start Purified Derivative ir FT-IR Spectroscopy Confirm functional groups (C=O, C=N, N-H stretch) start->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate proton/carbon framework Confirm substituent placement start->nmr ms Mass Spectrometry (MS) Determine molecular weight Confirm molecular formula start->ms final Structurally Confirmed Potent Derivative ir->final nmr->final ms->final

Figure 3: Standard workflow for the structural characterization of synthesized derivatives.

  • ¹H-NMR: For N-alkylation, the disappearance of the N-H proton signal (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group protons are key indicators.

  • FT-IR: The two characteristic C=O stretching bands of the isatin core (around 1730-1760 cm⁻¹) are key. In Schiff base formation, the appearance of a C=N stretch (around 1610-1670 cm⁻¹) is confirmatory.[7]

  • Mass Spectrometry: Provides the molecular weight of the new derivative, confirming the successful addition of the substituent.

Data Analysis: Correlating Derivatization with Potency

The ultimate goal of derivatization is to enhance biological potency. This is quantified by measuring the concentration of the compound required to elicit a specific biological response, such as inhibiting an enzyme by 50% (IC₅₀). The table below provides an illustrative example of how the potency of the this compound scaffold against a hypothetical kinase target ("Kinase X") can be dramatically improved through the protocols described.

Compound IDStructure DescriptionN-1 SubstituentC-3 ModificationKinase X IC₅₀ (µM)Fold Improvement
Parent-01 This compound-HKetone>100-
N-Bz-02 N-Benzyl-6-methoxyindoline-2,3-dioneBenzylKetone15.2>6.6x
N-Me-03 N-Methyl-6-methoxyindoline-2,3-dioneMethylKetone45.8>2.2x
SB-F-04 Schiff base of N-Benzyl derivativeBenzyl=N-(4-F-Ph)0.85>117x
SB-Cl-05 Schiff base of N-Benzyl derivativeBenzyl=N-(4-Cl-Ph)1.12>89x

Data is illustrative and intended to demonstrate the concept of potency enhancement through derivatization.

Conclusion and Future Perspectives

The this compound scaffold is a highly malleable platform for the development of potent bioactive molecules. The strategic derivatization at the N-1 and C-3 positions, as detailed in these protocols, provides a reliable and effective pathway to significantly enhance biological activity. By systematically exploring different substituents and employing robust characterization techniques, researchers can rapidly generate compound libraries for screening and identify lead candidates. More advanced techniques, such as the synthesis of spiro-oxindoles from the C-3 position or further substitution on the aromatic ring, offer additional avenues for optimizing potency and selectivity, ensuring that this privileged scaffold will continue to be a valuable asset in drug discovery.[2][15]

References

  • Garden, S. J., Torres, J. C., da Silva, L. E., & Pinto, A. C. (1998). A Convenient Methodology for the N-Alkylation of Isatin Compounds.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherif, A. A. (2023). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Molecules, 28(23), 7858. [Link]
  • Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024).
  • Khan, I., & Ibrar, A. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research and Therapy, 7(9), 4006-4017. [Link]
  • Stojanova, B., & Stojanov, S. (2018). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. International Journal of Engineering Research, 7(11), 589-593. [Link]
  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2024). Research Journal of Wave, 1(1). [Link]
  • Pardeshi, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272. [Link]
  • Garden, S. J., Torres, J. C., da Silva, L. E., & Pinto, A. C. (1998). A CONVENIENT METHODOLOGY FOR THE N-ALKYLATION OF ISATIN COMPOUNDS.
  • A Facile One-Pot Method for the Preparation of N-Alkyl Isatins Under Microwave Irradiation. (2018). Oriental Journal of Chemistry, 34(4). [Link]
  • Pardeshi, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed, 15(3), 272. [Link]
  • Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. [Link]
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives.
  • El-Gazzar, M. G., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives.
  • Synthesis, Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 177. [Link]
  • Sharma, G., et al. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(45), 29215-29241. [Link]
  • Synthesis, characterization, and antioxidant activity of some new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives. (2014). Medicinal Chemistry Research, 23, 3051-3062. [Link]

Sources

Application Notes & Protocols: A Guide to Cell-Based Assays for 6-Methoxyindoline-2,3-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and anti-inflammatory effects.[1] The addition of a methoxy group at the 6-position can further modulate these pharmacological properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel 6-methoxyindoline-2,3-dione compounds using a suite of robust cell-based assays. We present a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, including the investigation of cell cycle progression, apoptosis induction, and modulation of key intracellular signaling pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a trustworthy and reproducible approach to characterizing this promising class of compounds.

The Strategic Workflow for Compound Characterization

A hierarchical approach is essential for the efficient and cost-effective evaluation of novel compounds. The workflow should begin with broad, high-throughput screening to determine general cytotoxicity and identify a potent concentration range. Subsequent assays should be designed to dissect the specific mechanism of action (MoA).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Compound Synthesis & Stock Solution Prep B Cytotoxicity/Viability Assay (e.g., MTT, SRB) A->B C Determine IC50 Values Across Multiple Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D Compound shows potency? E Apoptosis Induction Assays (Caspase Activity, Annexin V) C->E Compound shows potency? F Signaling Pathway Analysis (Western Blot) C->F Compound shows potency? G Cell-Based Kinase Assays (e.g., NanoBRET, ELISA) F->G Pathway identified? H Advanced MoA Studies (e.g., Gene Knockout Models) G->H G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Compound 6-Methoxyindoline- 2,3-dione (Hypothesized Inhibitor) Compound->RTK Inhibits Compound->PI3K Inhibits

Figure 2: A hypothetical PI3K/Akt signaling pathway that may be inhibited by the test compound.

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described for other assays. To observe rapid changes in phosphorylation, a shorter treatment time (e.g., 30 min, 1h, 4h) may be required. Serum-starving cells for 12-24 hours prior to treatment can reduce basal phosphorylation levels. [3] * Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. [3] * Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins. [3] * Load samples onto an SDS-polyacrylamide gel and run the electrophoresis until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus. [4]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. [5][6] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473) diluted in blocking buffer.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [3] * Wash again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system or X-ray film. [3] * Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Quantify band intensities using densitometry software (e.g., ImageJ). A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the signaling pathway.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Lee, H., et al. (2014). Assaying cell cycle status using flow cytometry.
  • Flow Cytometry Core Facility, University of Aberdeen. (n.d.). Cell Cycle Tutorial.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Institutes of Health. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis.
  • ResearchGate. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity.
  • Polish Pharmaceutical Society. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • PubMed. (n.d.). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues.
  • ResearchGate. (n.d.). Biological activity of some 6H-indolo[2,3-b] quinoxalines.
  • PubMed. (1999). The synthetic non-toxic drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline inhibits neutrophil production of reactive oxygen species.
  • PubMed Central. (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action.
  • ChemBK. (2024). This compound.
  • PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.

Sources

In vitro evaluation of 6-Methoxyindoline-2,3-dione cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Rationale for Cytotoxicity Profiling

6-Methoxyindoline-2,3-dione, a derivative of the isatin scaffold, belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The parent molecule, indoline-2,3-dione (isatin), and its analogues are known to exhibit a wide spectrum of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties[1]. As with any novel compound being investigated for therapeutic potential, a rigorous evaluation of its cytotoxic profile is a mandatory first step in the drug discovery pipeline[2]. This process is essential for determining the concentration-dependent toxic effects of a compound on cultured cells, which provides a foundational understanding of its therapeutic window and potential mechanisms of action[2][3].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the in vitro cytotoxicity of this compound. We will detail a multi-assay approach designed to yield a robust and multi-faceted understanding of the compound's impact on cell health, moving beyond simple viability metrics to explore the specific mode of cell death. The protocols described herein are built on established, validated techniques to ensure data integrity and reproducibility.

Foundational Principles of a Multi-Parametric Cytotoxicity Assessment

A single assay provides only one perspective on a compound's effect. A truly reliable cytotoxicity assessment relies on a multi-parametric approach, interrogating different aspects of cellular health. This strategy mitigates the risk of assay-specific artifacts and provides a more complete mechanistic picture. We will focus on three core cellular indicators:

  • Metabolic Activity (Cell Viability): Healthy, proliferating cells maintain a high rate of metabolic activity. Assays measuring this function, such as the MTT assay, provide a strong indication of overall cell viability[3]. The principle is based on the enzymatic reduction of a substrate by mitochondrial dehydrogenases, which is directly proportional to the number of living cells[4].

  • Membrane Integrity (Necrosis): The plasma membrane of a viable cell is intact. Damage to this membrane, a hallmark of necrosis or late-stage apoptosis, results in the release of cytosolic components into the culture medium[5]. The Lactate Dehydrogenase (LDH) assay quantifies the activity of this stable enzyme in the supernatant as a direct marker of cell lysis[5][6][7].

  • Apoptotic Markers (Programmed Cell Death): Apoptosis is a controlled, programmed form of cell death characterized by specific biochemical events. Detecting these events is crucial for understanding if a compound triggers a desired therapeutic pathway (in the case of anti-cancer agents) or an unwanted toxic effect.

    • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this phospholipid flips to the outer surface, acting as an "eat-me" signal[8][9][10]. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells[10].

    • Executioner Caspase Activation: Apoptosis culminates in the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are key "executioner" enzymes that cleave numerous cellular substrates, leading to the morphological and biochemical changes associated with apoptosis[11]. Measuring their activity provides a direct confirmation of the apoptotic pathway being engaged[12][13][14].

Experimental Workflow & Design

A well-designed experiment is critical for generating reliable and interpretable data. The following workflow provides a logical progression for evaluating the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Primary Screening & Dose-Response cluster_analysis Phase 3: Data Analysis cluster_mech Phase 4: Mechanistic Elucidation CompoundPrep Compound Stock Preparation (in DMSO) CellCulture Cell Line Selection & Culture Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Treatment with Serial Dilutions of this compound Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Absorbance Absorbance Reading (Plate Reader) MTT->Absorbance LDH->Absorbance Normalization % Viability / Cytotoxicity Calculation Absorbance->Normalization IC50 IC50 Value Determination Normalization->IC50 ApoptosisAssays Apoptosis Assays (at ~IC50 concentrations) IC50->ApoptosisAssays AnnexinV Annexin V / PI Staining (Flow Cytometry) ApoptosisAssays->AnnexinV Caspase Caspase-3/7 Assay (Luminescence) ApoptosisAssays->Caspase

Caption: General workflow for in vitro cytotoxicity testing.

Critical Pre-Experimental Steps
  • Cell Line Selection: The choice of cell line is paramount and context-dependent.

    • For Anti-Cancer Screening: Use a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[15][16].

    • For General Toxicity: Include a non-cancerous, healthy cell line (e.g., HEK293 embryonic kidney cells or MRC-5 lung fibroblasts) to assess selectivity.

  • Compound Stock Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in sterile dimethyl sulfoxide (DMSO)[2].

    • Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Controls - The Key to Self-Validating Data:

    • Vehicle Control: Cells treated with the same final concentration of DMSO used for the highest compound concentration. This is your 100% viability reference[2].

    • Positive Control: A compound with a known cytotoxic mechanism (e.g., Doxorubicin or Staurosporine). This validates that the assay system is responsive.

    • Medium Blank: Wells containing only culture medium (no cells) to determine background absorbance/luminescence[17].

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[3]. The amount of formazan produced is proportional to the number of viable cells[4].

Materials
  • 96-well flat-bottom tissue culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized[4].

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl[18].

  • Microplate reader (absorbance at 570-590 nm).

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment[2].

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and controls)[4].

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C[19].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well[4][18].

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[4]. Measure the absorbance at 590 nm using a microplate reader.

Protocol: LDH Release Assay for Membrane Integrity

This assay quantifies the activity of LDH, a cytosolic enzyme released into the medium upon cell lysis[5][7]. It is a reliable marker for necrosis.

Materials
  • 96-well flat-bottom tissue culture plates

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions). These kits provide a coupled enzymatic reaction where LDH oxidizes lactate, leading to the reduction of a tetrazolium salt into a colored formazan product[5][6].

  • Lysis Buffer (e.g., 10X Triton X-100, usually provided in the kit) for maximum LDH release control.

  • Microplate reader (absorbance at ~490 nm)[20].

Step-by-Step Methodology
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (Section 4.2). It is often efficient to run MTT and LDH assays on parallel plates from the same experiment.

  • Prepare Controls:

    • Maximum LDH Release: 30-45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to a set of untreated control wells[20].

    • Vehicle Control: Standard vehicle-treated wells.

    • Medium Background: Wells with medium only.

  • Sample Collection: Centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate[20].

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants[20].

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light[5][20]. Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm[20].

Protocols: Mechanistic Assays for Apoptosis

These assays are performed to determine if the cytotoxicity observed in the primary screens is due to apoptosis. It is recommended to use concentrations around the calculated IC50 value.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between different cell populations:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (rarely observed).

G cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Phosphatidylserine (PS) on Inner Membrane Healthy_Membrane Intact Plasma Membrane Healthy->Healthy_Membrane Result: Annexin V (-) | PI (-) EarlyApop PS Flips to Outer Membrane Healthy->EarlyApop Compound Induces Apoptosis Early_Membrane Intact Plasma Membrane EarlyApop->Early_Membrane Result: Annexin V (+) | PI (-) LateApop PS on Outer Membrane EarlyApop->LateApop Progression Late_Membrane Permeable Plasma Membrane LateApop->Late_Membrane Result: Annexin V (+) | PI (+)

Caption: Principle of Annexin V and Propidium Iodide (PI) Staining.

  • 6- or 12-well plates

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[9].

  • Flow cytometer

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 0.5x, 1x, and 2x the IC50 value) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at ~300 x g for 5 minutes[8].

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again[8].

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer at a concentration of ~1 x 10⁶ cells/mL[9].

  • Staining: Add 5 µL of FITC-Annexin V and 1-2 µL of PI solution to the cell suspension[8].

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark[2].

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry[9].

Caspase-Glo® 3/7 Assay

This is a homogeneous, luminescent assay that measures the activity of caspases-3 and -7. The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases a substrate for luciferase, generating a "glow-type" signal proportional to caspase activity[12].

  • Opaque-walled 96-well plates (white plates are recommended for luminescence).

  • Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).

  • Luminometer.

  • Assay Setup: Seed cells in an opaque-walled 96-well plate and treat as described in Section 4.2. The volume per well is typically 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Equilibrate it to room temperature before use[13].

  • "Add-Mix-Measure": Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well[12].

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light[12].

  • Reading: Measure the luminescence of each sample using a plate-reading luminometer.

Data Analysis and Presentation

Calculating Percent Viability and Cytotoxicity
  • MTT Assay Data:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate Percent Viability: (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100.

  • LDH Assay Data:

    • Subtract the average absorbance of the medium blank from all other readings.

    • Calculate Percent Cytotoxicity: ((Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)) * 100.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%[21][22].

  • Plotting: Use graphing software (e.g., GraphPad Prism) to plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis)[21].

  • Non-linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic (4PL) curve[23][24].

  • Interpolation: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve[21].

Data Summary

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines and exposure times.

Table 1: Cytotoxicity of this compound (IC50 Values in µM) after 48-hour exposure

Cell LineAssay TypeThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)MTT[Insert experimental value ± SD][Insert experimental value ± SD]
A549 (Lung Cancer)MTT[Insert experimental value ± SD][Insert experimental value ± SD]
HEK293 (Normal Kidney)MTT[Insert experimental value ± SD][Insert experimental value ± SD]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). MethodsX, 3, 563-567.
  • MTT Proliferation Assay Protocol. (2015). ResearchGate.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE.
  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Half maximal inhibitory concentration. (n.d.). In Wikipedia.
  • The Annexin V Apoptosis Assay. (n.d.). University of Georgia.
  • Caspase 3/7 activity. (2023). Protocols.io.
  • LDH cytotoxicity assay. (2022). Protocols.io.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2013). The AAPS Journal, 15(4), 1145–1152.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2022). Boster Biological Technology.
  • LDH Assay. (n.d.). Cell Biologics Inc.
  • How to calculate IC50. (2023). ResearchGate.
  • Caspase 3/7 activity assay. (2019). Bio-protocol.
  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbkine.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen.
  • Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. (2024). ChemistrySelect, 9(4).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica, 72(3), 481-486.
  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. (1998). Journal of Medicinal Chemistry, 41(25), 5070-5076.
  • Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. (2021). Marine Drugs, 19(10), 553.
  • Biological activity of some 6H-indolo[2,3-b] quinoxalines. (2019). ResearchGate.
  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1608.
  • Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. (2020). Molecules, 25(22), 5321.
  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega, 8(13), 12051-12060.
  • The synthetic non-toxic drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline inhibits neutrophil production of reactive oxygen species. (1998). Biochemical Pharmacology, 55(7), 1071-1078.
  • Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. (2011). European Journal of Medicinal Chemistry, 46(9), 3823–3829.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Methoxyindoline-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. As a versatile precursor for a variety of heterocyclic compounds, mastering the synthesis of 6-methoxyisatin is a valuable skill in medicinal chemistry and organic synthesis.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms and the rationale behind key procedural choices, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yielded very little or no 6-methoxyisatin. What are the likely causes?

Answer: Low or no product yield is the most common issue and can typically be traced back to one of three critical areas: the initial condensation reaction, the cyclization step, or the quality of the starting materials.

Potential Causes & Step-by-Step Solutions:

  • Poor Quality Starting Material (p-Anisidine):

    • The "Why": p-Anisidine can oxidize over time, turning dark and developing impurities that can inhibit the reaction. The initial condensation is a sensitive step, and impurities can lead to significant side product formation.

    • Solution:

      • Verify Purity: Before starting, check the appearance of your p-anisidine. It should be a pale, off-white to tan solid.[3] If it is dark brown or black, it must be purified.

      • Purification Protocol: Purify compromised p-anisidine by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by vacuum distillation. Ensure the purified material is thoroughly dry before use.

  • Inefficient Formation of the Isonitrosoacetanilide Intermediate:

    • The "Why": The first phase of the Sandmeyer isatin synthesis involves the reaction of p-anisidine with chloral hydrate and hydroxylamine hydrochloride to form N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide.[4][5] This reaction's success is highly dependent on temperature and the proper dissolution of reagents.

    • Solution:

      • Temperature Control: Maintain the reaction temperature strictly as specified in the protocol (typically around 40-50°C) to ensure the dissolution of starting materials without causing premature decomposition.

      • Sequential Addition: Ensure reagents are added in the correct order. Typically, the aniline (p-anisidine) is added to a solution containing chloral hydrate and sodium sulfate before the hydroxylamine hydrochloride solution is introduced.[5] This prevents unwanted side reactions.

  • Failed or Incomplete Cyclization:

    • The "Why": The final step is a highly exothermic, acid-catalyzed intramolecular electrophilic substitution, where the isonitrosoacetanilide intermediate is cyclized using concentrated sulfuric acid.[4][6] Insufficient acid, temperatures that are too low, or excessively high temperatures can all lead to failure.

    • Solution:

      • Acid Quality & Quantity: Use fresh, concentrated (95-98%) sulfuric acid. Ensure the correct molar equivalent is used to act as both catalyst and solvent.

      • Controlled Heating: After adding the intermediate to the sulfuric acid, the mixture must be heated carefully. A temperature of 60-80°C is often required to initiate and complete the cyclization.[7] Monitor the reaction mixture for a color change to a deep reddish-orange, indicating product formation.[5]

      • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to promote heat transfer and ensure a homogenous reaction environment, preventing localized overheating and charring.

Question 2: The final product is a dark, tarry solid, not the expected orange-red crystals. How can I improve its purity?

Answer: The formation of dark, impure products typically points to decomposition or side reactions, often caused by excessive heat during the cyclization step or oxidation.

Potential Causes & Step-by-Step Solutions:

  • Thermal Decomposition during Cyclization:

    • The "Why": The addition of the isonitrosoacetanilide intermediate to concentrated sulfuric acid is highly exothermic. If the temperature is not controlled, or if the subsequent heating step is too aggressive, the organic material can char, leading to a dark, intractable product.

    • Solution:

      • Controlled Addition: Add the dried intermediate to the sulfuric acid slowly and in portions, while cooling the flask in an ice-water bath to manage the initial exotherm.

      • Gradual Heating: Heat the reaction mixture to the target cyclization temperature (e.g., 75°C) gradually using a water or oil bath. Avoid direct, aggressive heating on a hot plate.

  • Oxidation of Starting Materials or Intermediates:

    • The "Why": Anilines are susceptible to air oxidation, which can introduce colored impurities from the very beginning.[8]

    • Solution:

      • As mentioned in the previous question, always use purified p-anisidine.

      • While not always necessary, running the initial condensation reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation if you consistently face this issue.[8]

  • Ineffective Purification:

    • The "Why": Even with a successful reaction, minor byproducts are common. A robust purification protocol is essential to isolate the desired 6-methoxyisatin.

    • Solution:

      • Recrystallization: This is the most effective method for purifying isatins.[9] Glacial acetic acid or ethanol are commonly used solvents. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the solution.

      • Washing: Before recrystallization, wash the crude, filtered product with cold water to remove residual acid, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.[9]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G start Problem Observed: Low Yield or Impure Product reagent_check Step 1: Assess Reagent Quality start->reagent_check p_anisidine_dark Is p-Anisidine dark/oxidized? reagent_check->p_anisidine_dark purify_aniline Action: Purify p-Anisidine via Recrystallization/Distillation p_anisidine_dark->purify_aniline Yes reagents_ok Reagents appear pure p_anisidine_dark->reagents_ok No condition_check Step 2: Verify Reaction Conditions purify_aniline->condition_check reagents_ok->condition_check temp_control Was temperature strictly controlled during both stages? condition_check->temp_control fix_temp Action: Use ice bath for additions. Use oil bath for heating. Calibrate thermometer. temp_control->fix_temp No conditions_ok Conditions were correct temp_control->conditions_ok Yes purification_check Step 3: Review Purification fix_temp->purification_check conditions_ok->purification_check recrystallization_issue Was recrystallization effective? (e.g., slow cooling, min. solvent) purification_check->recrystallization_issue optimize_purification Action: Re-recrystallize from glacial acetic acid or ethanol. Perform pre-wash. recrystallization_issue->optimize_purification No

Caption: Troubleshooting logic for 6-methoxyisatin synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable synthetic route for this compound? The Sandmeyer isatin synthesis is the oldest and one of the most frequently used methods for preparing isatin and its derivatives.[5][10] It is a robust, two-stage, one-pot procedure that starts from the corresponding aniline (in this case, p-anisidine) and is generally effective for anilines containing both electron-donating and electron-withdrawing groups.[4][6] While other methods like the Stolle or Gassman syntheses exist, the Sandmeyer route is well-documented and highly suitable for this specific target.[5][6]

  • Q2: How critical is the dryness of the isonitrosoacetanilide intermediate before cyclization? Extremely critical. The cyclization step uses concentrated sulfuric acid, which is a powerful dehydrating agent. If the intermediate is wet, the sulfuric acid will react with the water first in a highly exothermic manner. This can dilute the acid, reducing its effectiveness for the cyclization, and the excess heat generated can lead to decomposition and a significantly lower yield. Ensure the intermediate is filtered thoroughly and dried completely (e.g., in a vacuum oven at a low temperature) before proceeding.

  • Q3: Can I use hydrochloric acid instead of sulfuric acid for the cyclization step? It is not recommended. Sulfuric acid serves as both the strong acid catalyst and the solvent/dehydrating agent for this specific intramolecular cyclization.[5][7] Hydrochloric acid is not a strong enough dehydrating agent and will not promote the reaction with the same efficiency, likely resulting in reaction failure or extremely low yields.

  • Q4: What are the key safety precautions for this synthesis? This synthesis involves several hazardous materials and conditions:

    • Chloral Hydrate: Toxic and irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Always wear acid-resistant gloves, safety goggles, and a lab coat. Remember to add acid to water/other reagents slowly , never the other way around. The cyclization step is highly exothermic and must be performed with caution behind a safety shield.

    • Exothermic Reactions: Both the dissolution of reagents and the final cyclization generate significant heat. Use ice baths to control the temperature as directed in the protocol.

Optimized Experimental Protocol: Sandmeyer Synthesis

This protocol details a reliable method for the synthesis of this compound from p-anisidine.

Reagent and Condition Summary
Reagent/ParameterMolar Eq.AmountPurpose
Chloral Hydrate1.1(Variable)Reactant for intermediate formation
Sodium Sulfate, Anhydrous8.0(Variable)Buffer and precipitating agent
p-Anisidine (4-methoxyaniline)1.0(Variable)Starting material
Hydroxylamine Hydrochloride3.3(Variable)Reactant for oxime formation
Sulfuric Acid (conc.)-(Variable)Catalyst and solvent for cyclization
Reaction Temperature 1 -45-50 °CFormation of intermediate
Reaction Temperature 2 -70-80 °CCyclization
Expected Yield -~70-80%Post-recrystallization
Step-by-Step Methodology

Part 1: Synthesis of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

  • To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add chloral hydrate (1.1 eq) and 500 mL of water. Stir until fully dissolved.

  • Add anhydrous sodium sulfate (8.0 eq) to the solution. Stir and heat the mixture to approximately 45-50°C.

  • In a separate beaker, dissolve p-anisidine (1.0 eq) in 100 mL of water with the addition of a minimal amount of dilute HCl to aid dissolution. Add this solution to the reaction flask.

  • In another beaker, prepare a solution of hydroxylamine hydrochloride (3.3 eq) in 150 mL of water. Add this solution portion-wise to the reaction flask over 15 minutes, maintaining the temperature at 45-50°C.

  • After the addition is complete, heat the reaction mixture to a gentle boil for 5 minutes. A yellow precipitate of the intermediate should form.

  • Cool the mixture in an ice bath to room temperature, then cool further to ~10°C.

  • Collect the yellow solid by vacuum filtration and wash it with cold water.

  • Dry the intermediate thoroughly in a vacuum oven at 50°C overnight.

Part 2: Cyclization to this compound

  • Place concentrated sulfuric acid (approx. 5-6 times the weight of the dried intermediate) into a clean, dry beaker or flask equipped with a magnetic stirrer, and cool it in an ice-water bath.

  • Add the dried yellow intermediate from Part 1 to the cold sulfuric acid slowly and in small portions, ensuring the temperature does not rise above 20°C. The solution should turn a deep reddish-brown.

  • Once the addition is complete, remove the ice bath and place the flask in a water bath. Heat the mixture to 75-80°C and hold for 15-20 minutes.

  • Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice (~10 times the volume of the acid). Perform this step with extreme caution in a fume hood behind a blast shield.

  • An orange-red precipitate of the crude product will form. Allow the ice to melt completely, then let the suspension stand for 30 minutes.

  • Collect the crude product by vacuum filtration and wash thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

Part 3: Purification

  • Transfer the crude, damp solid to a beaker.

  • Add a minimal amount of hot glacial acetic acid or ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified orange-red crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Reaction Mechanism Visualization

G cluster_0 Part 1: Intermediate Formation cluster_1 Part 2: Cyclization pAnisidine p-Anisidine reagents1 + Chloral Hydrate + NH2OH·HCl intermediate N-(4-methoxyphenyl)-2- (hydroxyimino)acetamide (Yellow Solid) reagents1->intermediate Condensation catalyst + H₂SO₄ (conc.) + Heat (75°C) product This compound (6-Methoxyisatin) catalyst->product Intramolecular Electrophilic Substitution

Caption: Sandmeyer synthesis workflow for 6-methoxyisatin.

References

  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
  • Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
  • Jadhav, S. D., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 150-156.
  • Name Reactions in Organic Synthesis. (n.d.). Sandmeyer Isatin Synthesis.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
  • Varun, et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11, 18535-18565.
  • Romanelli, G., et al. (2009). Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Polish Journal of Chemical Technology, 11(3), 24-28.
  • Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System.
  • Fallah, E., et al. (2021). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 16(5), 483-494.

Sources

Technical Support Center: Purification of 6-Methoxyindoline-2,3-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-methoxyindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Introduction to Recrystallization of this compound

This compound, an isatin derivative, is a valuable building block in medicinal chemistry.[1][2][3] Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, promoting the formation of pure crystals of the desired compound while the impurities remain dissolved in the mother liquor.[4][5]

This guide will walk you through the intricacies of selecting the right solvent, optimizing the recrystallization process, and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The choice of solvent is paramount.[4][5][6] An ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[4][5] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5][6]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A systematic approach to solvent screening is recommended. Start by testing the solubility of a small amount of your crude this compound in various common laboratory solvents at room temperature and then upon heating.[6] Given the structure of this compound, which contains both polar (amide, ketone) and non-polar (aromatic ring, methoxy group) functionalities, a solvent of intermediate polarity is often a good starting point. A general rule of thumb is that "like dissolves like," meaning solvents with similar functional groups to the compound may be good solubilizers.[7]

Solvent Selection Workflow

Caption: A decision tree for selecting a suitable recrystallization solvent.

Q3: The reported melting point for this compound is 229-230 °C. My purified product has a lower and broader melting point range. What does this indicate? [8]

A3: A depressed and broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point. Further purification may be necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used. [9][10] 2. The solution is supersaturated. [10] 3. The compound has "oiled out".1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[9] 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the meniscus.[9] b. Adding a seed crystal of pure this compound.[9] c. Cooling the solution in an ice bath.[10]
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The solution is cooling too rapidly.[9] 3. The compound is significantly impure.[10]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10] 2. Consider using a different solvent with a lower boiling point. 3. If the problem persists, it may be necessary to purify the crude material by another method, such as column chromatography, before attempting recrystallization.
The yield of purified product is very low. 1. Too much solvent was used , leading to significant loss of the product in the mother liquor.[9] 2. Premature crystallization occurred during hot filtration. 3. The crystals were not completely collected during vacuum filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] You can test the mother liquor for dissolved product by evaporating a small sample.[9] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Ensure a good seal on the vacuum flask and wash the crystals with a small amount of ice-cold solvent to recover any remaining product.
The purified product is still colored or shows impurities by TLC/NMR. 1. The chosen solvent did not effectively separate the impurities. 2. The solution cooled too quickly, trapping impurities within the crystal lattice.[9] 3. Colored impurities may be adsorbed onto the crystal surface.1. Re-evaluate your choice of solvent. A mixed-solvent system may provide better separation.[5] 2. Ensure slow cooling of the solution. Insulating the flask can help.[4] 3. Consider adding a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can also adsorb the desired product).

Troubleshooting Decision Pathway

Caption: A troubleshooting decision pathway for recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on your preliminary solvent screening.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle stirring. Continue to add the solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the solution during this initial cooling phase.[4] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[4] This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Characterization: Determine the melting point of the purified crystals and analyze their purity using techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • ChemBK. (2024, April 9). This compound.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. r/organicchemistry.
  • Reddit. (2022). Need urgent help with crystallization/drying/solidifying of an isatin derivative. r/organicchemistry.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Kuran, B., et al. (n.d.). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)
  • Reddit. (2020). Recrystallisation Help. r/Chempros.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem.
  • PubMed. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Chirality, 12(4), 287-90.
  • Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • National Center for Biotechnology Information. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC.
  • PubMed. (n.d.). 1-(2-Alkanamidoethyl)
  • Google Patents. (n.d.). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • ResearchGate. (n.d.). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.
  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Google Patents. (n.d.). US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds.
  • MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.

Sources

Technical Support Center: Synthesis of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. We will delve into the causality behind these issues and provide field-proven insights to optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 6-methoxyisatin, particularly when using the common Sandmeyer isatin synthesis route.

Q1: My final product is a dark, tarry, and impure solid after the acid-catalyzed cyclization step. What is the likely cause and how can I fix it?

A1: This is a very common issue, particularly in the final cyclization step of the Sandmeyer synthesis, which uses concentrated sulfuric acid at elevated temperatures.[1][2][3] The dark, often intractable material typically results from a combination of product degradation and polymerization.

  • Causality: The strong acid and heat required for cyclization can also promote side reactions. Electron-rich aromatic compounds, like the 6-methoxyaniline precursor and the isonitrosoacetanilide intermediate, are susceptible to sulfonation and acid-catalyzed polymerization. The methoxy group, being an activating group, exacerbates this sensitivity. If the reaction temperature is too high or the heating time is too long, these degradation pathways can dominate, leading to a significant drop in yield and a difficult-to-purify product. In some cases, poor solubility of the intermediate in the acidic medium can lead to localized overheating and decomposition.[1]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Add the isonitrosoacetanilide intermediate portion-wise to the pre-heated sulfuric acid, ensuring the internal temperature does not exceed the recommended range (typically 70-80°C).[4]

    • Alternative Acid Media: For substrates that are poorly soluble or prone to degradation in sulfuric acid, methanesulfonic acid can be a superior alternative.[1] It often improves solubility and can lead to cleaner reactions and higher yields, even when the sulfuric acid method fails.[1]

    • Reaction Time: Monitor the reaction by TLC (if possible) to determine the point of maximum conversion. Avoid prolonged heating once the reaction is complete to minimize byproduct formation.

    • Quenching: Ensure the reaction is quenched by pouring it onto a large amount of crushed ice to rapidly dissipate heat and precipitate the product before significant degradation can occur.[1][4]

Q2: My TLC analysis of the crude product shows multiple spots close to my desired 6-methoxyisatin. What are the most common side products I should expect?

A2: The presence of multiple spots indicates an impure product mixture. In a typical Sandmeyer synthesis of 6-methoxyisatin from the corresponding 2-methoxyaniline, the common impurities are predictable.

  • Unreacted Starting Material: Unreacted 2-methoxyaniline may be present if the initial condensation reaction is incomplete.

  • Isonitrosoacetanilide Intermediate: The key intermediate, N-(2-hydroxyiminoacetyl)-2-methoxyaniline, will be a major impurity if the acid-catalyzed cyclization step does not go to completion.[1] This is often the most common side product.

  • Regioisomers (4- and 6-methoxyisatin): This is a critical issue if you start with m-anisidine (3-methoxyaniline) instead of o-anisidine (2-methoxyaniline). The cyclization of the intermediate from m-anisidine is not regioselective and will almost always yield a mixture of 4-methoxyisatin and 6-methoxyisatin, which can be very difficult to separate.[2]

  • Sulfonated Byproducts: As mentioned in Q1, the use of concentrated H₂SO₄ can lead to electrophilic aromatic sulfonation on the benzene ring of the isatin product or the intermediate.

Below is a workflow diagram illustrating the formation of the desired product and the branching points for common side products in the Sandmeyer synthesis.

Sandmeyer_Synthesis_Side_Products cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Products 2-Methoxyaniline 2-Methoxyaniline Chloral_Hydrate Chloral Hydrate & Hydroxylamine HCl Intermediate N-(2-hydroxyiminoacetyl) -2-methoxyaniline 2-Methoxyaniline->Intermediate Condensation Chloral_Hydrate->Intermediate Product This compound (Desired Product) Intermediate->Product H₂SO₄, Heat Impurity_Intermediate Unreacted Intermediate (Incomplete Cyclization) Intermediate->Impurity_Intermediate Insufficient Heat/Time Impurity_Sulfonated Sulfonated Byproducts (Harsh Conditions) Product->Impurity_Sulfonated Excess Heat/Time

Caption: Sandmeyer synthesis pathway for 6-methoxyisatin and key side products.

Q3: I suspect I have a regioisomeric mixture. How can I confirm this and what is the best way to ensure regiochemical purity?

A3: Regioisomeric mixtures are a notorious problem in isatin synthesis when using meta-substituted anilines.[2]

  • Confirmation:

    • NMR Spectroscopy: ¹H NMR is the most powerful tool here. The aromatic protons of 4-methoxyisatin and 6-methoxyisatin will have distinct splitting patterns and chemical shifts. You will likely see two sets of aromatic signals if a mixture is present.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can often separate the isomers, showing two peaks with the same mass-to-charge ratio (m/z).

    • Melting Point: A broad melting point range is a strong indicator of an impure or mixed isomeric product.

  • Ensuring Regioselectivity: The most crucial factor is the choice of starting material.

    • To synthesize 6-methoxyisatin: You must start with 2-methoxyaniline (o-anisidine).

    • To synthesize 4-methoxyisatin: You would start with 2-methoxyaniline and expect this as a potential byproduct, or start with a different precursor designed for 4-substitution.

    • Starting with 3-methoxyaniline (m-anisidine): This will inevitably lead to a mixture of 4- and 6-methoxyisatin.[2] Avoid this starting material if you need a single, pure isomer.

    • Starting with 4-methoxyaniline (p-anisidine): This will lead to 5-methoxyisatin .[4]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended purification strategy for crude 6-methoxyisatin?

For lab-scale quantities, column chromatography over silica gel is the most effective method for separating the desired product from unreacted starting materials, the intermediate, and polar decomposition products.[5][6] Following chromatography, recrystallization is highly recommended to obtain a final product of high purity.

Purification MethodTypical Solvents/Mobile PhaseNotes
Column Chromatography Hexane/Ethyl Acetate gradientStart with a low polarity (e.g., 9:1 Hex/EtOAc) and gradually increase the ethyl acetate concentration. The orange/red product band should separate from less polar starting materials and more polar impurities.
Recrystallization Ethanol, Acetic Acid, or Ethanol/Water mixtureThe goal is to find a solvent that dissolves the compound when hot but not when cold.[5] If the product "oils out," it may indicate significant impurities are still present or the solvent is inappropriate.[5]

FAQ 2: How can I minimize the formation of the uncyclized isonitrosoacetanilide intermediate in my final product?

The persistence of the intermediate is usually due to incomplete cyclization.[1] The primary cause is often poor solubility of the intermediate in the concentrated acid.[1]

  • Ensure Sufficient Acid: Use the recommended volume of sulfuric acid to act as both the catalyst and the solvent.

  • Use Methanesulfonic Acid: As discussed in Q1, this solvent can significantly improve the solubility of lipophilic or otherwise difficult intermediates, driving the reaction to completion.[1]

  • Adequate Temperature and Time: Ensure the reaction reaches the target temperature (e.g., 80°C) and is held there for a sufficient time (e.g., 15-30 minutes after addition is complete) to allow for full conversion.[4]

Part 3: Experimental Protocols

Protocol 1: Purification of Crude 6-Methoxyisatin by Column Chromatography

This protocol provides a general guideline for purifying a crude reaction mixture.

  • Column Preparation:

    • Select a glass column of appropriate size for your sample amount (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Place a small plug of glass wool or cotton at the bottom and add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top.[5]

  • Sample Loading:

    • Dissolve your crude 6-methoxyisatin in a minimal amount of a suitable solvent (e.g., dichloromethane or 1:1 hexane/ethyl acetate).

    • Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column. This often results in better separation.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc.).

    • Collect fractions and monitor them by TLC to identify those containing the pure product. The 6-methoxyisatin product is typically a distinct orange-red color.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 6-methoxyisatin.

Troubleshooting Low Yield in Synthesis

The following decision tree can help diagnose the cause of low product yield.

Low_Yield_Troubleshooting Start Low Yield of 6-Methoxyisatin Check_Crude Analyze Crude Mixture by TLC/NMR Start->Check_Crude High_Intermediate High Concentration of Isonitrosoacetanilide Intermediate? Check_Crude->High_Intermediate Dark_Tarry Product is Dark/Tarry? Check_Crude->Dark_Tarry Wrong_Isomer Mixture of Isomers Detected? Check_Crude->Wrong_Isomer High_Intermediate->Dark_Tarry No Sol_A1 Incomplete Cyclization. Increase reaction time/temp or use methanesulfonic acid. High_Intermediate->Sol_A1 Yes Dark_Tarry->Wrong_Isomer No Sol_A2 Degradation/Polymerization. Lower cyclization temperature, reduce time, or use CH₃SO₃H. Dark_Tarry->Sol_A2 Yes Sol_A3 Incorrect Starting Material. Use 2-methoxyaniline for 6-methoxyisatin. Avoid 3-methoxyaniline. Wrong_Isomer->Sol_A3 Yes

Caption: A decision tree for troubleshooting low yields in 6-methoxyisatin synthesis.

References

  • Dailey, S., & Rapoport, H. (2005). Synthesis of Substituted Isatins. Organic Letters, 7(25), 5593–5595.
  • Al-khuzaie, F. A. H., & Al-Safi, R. I. H. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
  • Aziz, T., Ullah, A., Ullah, R., & Iqbal, M. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
  • Organic Syntheses. (n.d.). Sandmeyer Isatin Synthesis. SynArchive.
  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
  • International Journal of Current Microbiology and Applied Sciences. (2022). Isatin. IJCMAS, 11(1), 1-10.
  • Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
  • Gandhi, D., et al. (2021). Recent Developments in the Synthesis and Applications of Isatins. ChemInform, 52(1).
  • Singh, G. S., & D’hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(92), 89695-89745.

Sources

Technical Support Center: 6-Methoxyindoline-2,3-dione Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving this versatile heterocyclic compound. The insights provided herein are based on established chemical principles and field-proven experience to ensure the success of your experiments.

Introduction to this compound

This compound is a derivative of isatin, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive compounds.[1] The electron-donating nature of the methoxy group at the 6-position influences the electron density and reactivity of the isatin core, which can present unique challenges and opportunities in synthesis compared to its unsubstituted counterpart.[2] This guide will address specific issues you may encounter and provide rational solutions to optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield in N-Alkylation Reactions

Scenario: You are performing an N-alkylation of this compound using an alkyl halide and a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF, but the yield of your N-alkylated product is consistently low.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the N-H proton is crucial for the formation of the isatin anion.[3] The electron-donating methoxy group may slightly decrease the acidity of the N-H proton compared to unsubstituted isatin.

    • Solution: Consider using a stronger base. While K₂CO₃ is common, switching to a more powerful base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can ensure complete deprotonation.[3] Always handle NaH with appropriate safety precautions.

  • Suboptimal Solvent Choice: The solvent needs to effectively solvate both the isatin anion and the alkylating agent to facilitate the SN2 reaction.

    • Solution: While DMF is a good choice, N-methyl-2-pyrrolidinone (NMP) can sometimes offer superior performance due to its higher boiling point and solvating ability.[3] For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[4]

  • Steric Hindrance: If you are using a bulky alkylating agent, the reaction rate may be significantly slower.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid decomposition.

  • Side Reactions: The C3-carbonyl group of the isatin core is electrophilic and can compete for the nucleophilic isatin anion, leading to dimerization or other side products, although this is less common in N-alkylation reactions.

Workflow for Troubleshooting Low N-Alkylation Yield:

Caption: Decision tree for troubleshooting low N-alkylation yields.

Issue 2: Formation of Side Products in Condensation Reactions (e.g., Knoevenagel, Aldol)

Scenario: You are performing a Knoevenagel or Aldol condensation with an active methylene compound or a ketone at the C3-carbonyl of this compound, but you are observing significant side products or a complex reaction mixture.

Potential Causes & Solutions:

  • Self-Condensation of the Carbonyl Partner: If you are using a ketone with enolizable protons as your reaction partner, it can undergo self-aldol condensation under basic conditions.

    • Solution: Use a milder base (e.g., piperidine, pyrrolidine) or Lewis acid catalysis (e.g., TiCl₄).[5] For Knoevenagel reactions, a weak base is generally sufficient to deprotonate the active methylene compound without promoting self-condensation of the carbonyl partner.[6]

  • Reaction at the C2-Carbonyl: While the C3-ketone is more electrophilic, under certain conditions, reaction at the C2-amide carbonyl can occur, leading to ring-opening or other undesired products.

    • Solution: Employ mild, specific conditions that favor reaction at the C3-position. Often, the use of a catalytic amount of a weak base in a suitable solvent at room temperature or slightly elevated temperatures is sufficient.

  • Isomerization of the Product: The resulting α,β-unsaturated product of a Knoevenagel condensation can exist as E/Z isomers.[7] The observed "side products" may in fact be the undesired isomer.

    • Solution: The stereochemical outcome can be influenced by the reaction conditions (solvent, catalyst). Post-reaction isomerization can sometimes be achieved through photochemical or thermal methods, although it is often preferable to optimize the initial reaction for the desired isomer.[7]

Table 1: Recommended Starting Conditions for Condensation Reactions

Reaction TypeReagentCatalyst/BaseSolventTemperature
Knoevenagel Malononitrile, Ethyl CyanoacetatePiperidine (catalytic)EthanolRoom Temperature
Aldol Condensation Acetone, AcetophenonePyrrolidine (catalytic)Methanol0 °C to RT
Baylis-Hillman Methyl AcrylateDABCO (catalytic)Ethanol/THFRoom Temperature
Issue 3: Difficulty in Product Purification

Scenario: Your reaction appears to be successful by TLC, but you are struggling to isolate a pure product. The compound may be highly polar, "oiling out" during crystallization, or streaking on silica gel columns.

Potential Causes & Solutions:

  • High Polarity: The presence of the methoxy group, along with the two carbonyls and the N-H group, makes this compound and its derivatives quite polar.

    • Solution for Chromatography: If normal-phase silica gel chromatography results in streaking or poor separation, consider adding a modifier like triethylamine (0.1-1%) to the eluent to cap acidic silica sites.[8] Alternatively, reversed-phase chromatography (C18 column) with a water/acetonitrile or water/methanol mobile phase is often very effective for purifying polar heterocyclic compounds.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option.[10]

  • "Oiling Out" During Crystallization: The product separates as an oil instead of forming crystals from the solution.

    • Solution: This is often due to the solution being too supersaturated or cooling too quickly. Try adding a small amount of hot solvent to dissolve the oil and then allow it to cool very slowly. Scratching the inside of the flask with a glass rod can create nucleation sites. If available, adding a seed crystal of the pure compound is highly effective.[8]

  • Emulsion Formation During Work-up: During aqueous work-up, a stable emulsion forms between the organic and aqueous layers, making separation difficult.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. To break an existing emulsion, add a saturated solution of sodium chloride (brine) to increase the polarity of the aqueous phase.[10]

Frequently Asked Questions (FAQs)

Q1: How does the 6-methoxy group affect the reactivity of the isatin core?

A1: The methoxy group is an electron-donating group through resonance. This has two main effects:

  • Aromatic Ring: It activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the methoxy group (C5 and C7).

  • Indole Ring: It increases the electron density on the heterocyclic ring. This can slightly decrease the acidity of the N-H proton and may slightly reduce the electrophilicity of the C3-carbonyl compared to unsubstituted isatin.[2] However, the C3-carbonyl remains the primary site for nucleophilic attack in most reactions.

Q2: What are the ideal storage conditions for this compound?

A2: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. No special storage temperature is typically required.

Q3: Can I perform electrophilic substitution (e.g., bromination, nitration) on the aromatic ring of this compound?

A3: Yes. The isatin core is generally deactivated towards electrophilic substitution due to the two electron-withdrawing carbonyl groups. However, the activating effect of the 6-methoxy group can facilitate such reactions. The substitution will be directed primarily to the C5 and C7 positions, which are ortho and para to the methoxy group and meta to the deactivating carbonyl groups.

Q4: What is a typical procedure for a Knoevenagel condensation with this compound?

A4: A general, reliable protocol is as follows:

Experimental Protocol: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq.) in absolute ethanol (0.1 M), add the active methylene compound (e.g., malononitrile, 1.1 eq.).

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove residual reactants and catalyst.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure condensed product.

Visualizing the Knoevenagel Condensation Workflow:

Knoevenagel_Workflow Start Start: Combine Reactants (6-Methoxyisatin, Active Methylene Cmpd) Add_Catalyst Add Catalytic Piperidine in Ethanol Start->Add_Catalyst Stir_Monitor Stir at Room Temperature Monitor by TLC Add_Catalyst->Stir_Monitor Precipitation Product Precipitates Stir_Monitor->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Wash Wash with Cold Ethanol Filtration->Wash Recrystallize Recrystallize (if needed) Wash->Recrystallize Final_Product Pure Product Wash->Final_Product If pure enough Recrystallize->Final_Product

Caption: Step-by-step workflow for a typical Knoevenagel condensation.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.
  • El-Faham, A., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6549.
  • Ghandi, M., & Ziarani, G. M. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Tetrahedron, 99, 132338.
  • Jadhav, S. D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1477.
  • Khan, I., et al. (2021). a review on isatin and its derivatives: synthesis, reactions and applications.
  • Mondal, S., & Pal, M. (2021). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. ACS Omega.
  • Varun, Sonam, & Kakkar, R. (2019).
  • Gogoi, A., et al. (2019). Synthesis of spirooxindoles 6a-6h from the three-component reaction.
  • Borah, J., et al. (2023). Synthesis of spirooxindoles by [3+2] cycloadditions. In Comprehensive Organic Synthesis II (Second Edition). Elsevier.
  • Macháň, R., et al. (2017). Effect of Structure on Charge Distribution in the Isatin Anions in Aprotic Environment: Spectral Study. Molecules, 22(11), 1957.
  • Sreelatha, T., & Muralikrishna, A. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8568-8589.
  • Yildiz, M., et al. (2022). Effects of electron donating and withdrawing substituents on crystal structures, cytotoxicity and in silico DNA interactions of isatinoxime Schiff base ligands.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Borah, J., et al. (2023). Synthesis of spirooxindole via Peterson olefination/1,3-dipolar...
  • Elsayed, N. M., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.
  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Andreani, A., et al. (2008).
  • Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4), 555671.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Wikipedia. (n.d.).
  • Yakan, H., et al. (2021). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Molecules, 26(15), 4658.
  • BenchChem. (2025).
  • Wieckowska, A., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(19), 6245.
  • Reddit. (2020).
  • Chen, Y., et al. (2016). The substitution reaction between isatin and bromoethane.
  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Al-khuzaie, F. Y. H., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
  • Garden, S. J., & Skakle, J. (2002). Isatin derivatives are reactive electrophilic components for the Baylis-Hillman reaction. Tetrahedron Letters, 43(10), 1969-1972.
  • Khan, I., et al. (2024). isatin: review of synthesis, reactivity, and anti-infective properties.
  • BenchChem. (2025).
  • Chaurasiya, B., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 16995–17011.
  • Jadhav, S. D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(5), 1477.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Princiotto, S., et al. (2022). General synthesis by Knoevenagel condensation starting from 6-chloro oxindole and different aromatic and heteroaromatic compounds.
  • Gzella, A., et al. (2022).
  • Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(23), 10670–10680.
  • PubChem. (n.d.). 5-Chloro-6-methoxyindoline-2,3-dione. PubChem.
  • Dar’in, D., et al. (2023). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. Molecules, 28(14), 5410.
  • Pesnot, T., et al. (2022). Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications.
  • Halabalaki, M., et al. (2010). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives.
  • Seger, C., et al. (2013). NMR-spectroscopic analysis of mixtures: from structure to function. Planta medica, 79(8-9), 613–622.
  • Iannazzo, D., et al. (2018).
  • Seley-Radtke, K. L., & Yates, M. K. (2018). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.

Sources

Improving the stability of 6-Methoxyindoline-2,3-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support guide for 6-Methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Stability Challenge of the Isatin Core

This compound is a valuable heterocyclic compound, part of the isatin family, widely used as a precursor in medicinal chemistry and drug discovery.[1][2][3] The core structural feature of isatin is a γ-lactam ring fused to a benzene ring. This lactam moiety, while crucial for its biological activity, is also its primary point of vulnerability, making it susceptible to degradation in solution, particularly through hydrolysis.[4][5] Understanding and mitigating these degradation pathways is critical for obtaining reliable and reproducible experimental results.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: My bright orange/red solution of this compound is fading or changing color. What is happening?

A1: This is a classic indicator of compound degradation. The color of isatin derivatives is due to the conjugated system of the indoline-2,3-dione core. When the γ-lactam ring is cleaved, this conjugation is disrupted, leading to a loss of color. The most common cause is pH-dependent hydrolysis.

The Mechanism: Hydrolytic Ring-Opening

Under neutral to especially alkaline conditions, the C2 carbonyl carbon of the γ-lactam ring is highly electrophilic and susceptible to nucleophilic attack by hydroxide ions (OH⁻) or even water.[4][6] This attack forms an unstable tetrahedral intermediate, which rapidly undergoes ring-opening to form the corresponding isatinate (2-aminophenylglyoxylate) salt.[6] This degradation product is typically colorless and lacks the biological activity of the parent compound.

The reactivity of this lactam ring is significant, with studies showing it to be as reactive or even more so than the β-lactam ring in benzylpenicillin.[4][5]

G cluster_0 Degradation Pathway of this compound mol1 This compound (Stable, Colored) intermediate Tetrahedral Intermediate (Unstable) mol1->intermediate Nucleophilic Attack hydroxide OH⁻ (Aqueous, pH > 7) hydroxide->intermediate mol2 6-Methoxyisatinate (Degraded, Colorless) intermediate->mol2 Lactam Ring Cleavage

Caption: Hydrolytic degradation of this compound.

Q2: What are the critical factors I need to control to prevent degradation?

A2: The stability of this compound in solution is primarily influenced by four factors: pH, Solvent Choice, Temperature, and Light Exposure.

FactorImpact on StabilityScientific Rationale & Recommendations
pH CRITICAL The rate of hydrolysis is highly pH-dependent, increasing dramatically in basic conditions (pH > 7.5) due to the higher concentration of hydroxide ions.[7] Recommendation: Maintain solutions at a slightly acidic pH (4.0 - 6.5) using a non-nucleophilic buffer system (e.g., citrate, acetate). Avoid phosphate buffers if secondary reactions are a concern.
Solvent HIGH Protic solvents, especially water, can participate directly in hydrolysis. While often necessary for biological assays, prolonged storage in aqueous buffers is discouraged. Recommendation: Prepare high-concentration stock solutions in anhydrous, aprotic polar solvents like DMSO or DMF where the compound is stable.[8] Perform dilutions into aqueous media immediately before use.
Temperature MODERATE Like most chemical reactions, degradation rates increase with temperature.[9] Recommendation: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Keep solutions on ice during experimental procedures.
Light MODERATE Isatin scaffolds can be photosensitive and may undergo photochemical reactions upon exposure to UV or high-intensity visible light.[10] Recommendation: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Q3: How should I prepare and store a stock solution to maximize its shelf-life?

A3: Following a rigorous protocol for stock solution preparation is essential. Here is a self-validating methodology.

Protocol: Preparation of a Validated Stock Solution

  • Pre-Experiment Setup:

    • Use high-quality, anhydrous grade DMSO or DMF.

    • Use amber glass vials with PTFE-lined screw caps.

    • Ensure the compound, this compound, is a dry, crystalline solid.[11]

  • Solution Preparation (Example for 10 mM Stock):

    • Accurately weigh 1.77 mg of this compound (MW: 177.16 g/mol ).

    • Add the solid to a sterile, amber vial.

    • Under a fume hood, add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and brightly colored.

  • Aliquoting and Storage:

    • Immediately divide the stock solution into smaller, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes or smaller amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (up to 1-2 months).

  • Initial Quality Control (Self-Validation):

    • Immediately after preparation, take one aliquot and perform an initial analysis (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Record the peak area and retention time (HPLC) or the absorbance spectrum (UV-Vis). This serves as your Time = 0 baseline for future stability checks.

Q4: Which analytical techniques are best for monitoring the stability of my compound?

A4: A multi-faceted approach is often best. The choice depends on the equipment available and the level of detail required.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies.[12] It allows for the quantitative separation of the parent compound from its degradation products. By monitoring the decrease in the peak area of this compound over time, you can accurately calculate the degradation rate.

  • UV-Visible (UV-Vis) Spectroscopy: A rapid and straightforward method.[7][12] Since the degradation product is colorless, you can monitor the decrease in absorbance at the λ_max of the parent compound. While less specific than HPLC, it is excellent for quick checks of solution integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the exact structure of degradation products, confirming that hydrolysis or other reactions have occurred.[13] It is less suited for routine, high-throughput stability screening.

Protocol: Accelerated Stability Study using HPLC

  • Preparation: Prepare a 1 mM solution of this compound in the desired experimental buffer (e.g., PBS, pH 7.4). Also, prepare a control solution in a stability-indicating solvent like DMSO.

  • Incubation: Store the buffered solution at a controlled, elevated temperature (e.g., 37°C). Store the DMSO control at -20°C.

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from the buffered solution.

  • Analysis: Immediately dilute the sample in the mobile phase and inject it into the HPLC system.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on the t=0 injection and the DMSO control.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot % Remaining vs. Time to determine the degradation kinetics.

G cluster_1 Stability Study Workflow cluster_2 Time Points prep Prepare Solution (e.g., in PBS, pH 7.4) t0 Time=0 Analysis (HPLC Baseline) prep->t0 incubate Incubate at 37°C prep->incubate t1 Sample at 1 hr incubate->t1 t2 Sample at 4 hr incubate->t2 t_n Sample at 'n' hr incubate->t_n analysis HPLC Analysis (% Remaining) t1->analysis t2->analysis t_n->analysis data Plot Degradation Kinetics analysis->data

Caption: Workflow for an accelerated solution stability study.

Troubleshooting Guide
Observed IssuePotential Cause(s)Recommended Actions & Solutions
Poor reproducibility in biological assays. Compound degradation in aqueous assay buffer.1. Minimize pre-incubation time of the compound in the final assay buffer. 2. Add the compound to the assay plate immediately before adding cells or starting the reaction. 3. Run a time-course experiment to determine the compound's half-life in your specific assay medium.
Stock solution appears cloudy or has precipitate after thawing. Poor solubility or compound has precipitated out of solution.1. Gently warm the vial to 37°C and vortex to redissolve. 2. If it persists, the concentration may be too high for the solvent. Prepare a new, more dilute stock. 3. Centrifuge the vial before taking an aliquot to pellet any insoluble material.
Rapid loss of activity even when stored at -20°C. 1. Water contamination in the stock solvent (e.g., DMSO). 2. Frequent freeze-thaw cycles.1. Purchase high-quality anhydrous solvents. Store DMSO in small, single-use volumes under an inert atmosphere (e.g., argon). 2. Ensure stock solutions are aliquoted to avoid more than 1-2 freeze-thaw cycles.
Unexpected peaks appear in HPLC chromatogram over time. Formation of degradation products or reaction with buffer components.1. Identify degradation products using LC-MS if available. 2. Test stability in different buffer systems to check for buffer-specific adduct formation.
References
  • Casey, L. A., Galt, R., & Page, M. I. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (1), 23-28. [Link]
  • Kumar, V., Sharma, V. K., Singh, V., & Singh, J. (2012).
  • El-Faham, A., et al. (2014). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines.
  • Page, M. I., et al. (1993). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives.
  • Sommer, S., et al. (2019). Reaction mechanism describing the hydrolysis of isatin.
  • LabSolutions.
  • Koprowska, K., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. National Institutes of Health (PMC). [Link]
  • Rasheed, L., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link]
  • Unknown Author. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. IJRPR. [Link]
  • Khan, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
  • Reddy, C. R., et al. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs.
  • Kamal, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [Link]
  • Singh, G. S., & Singh, P. K. (2023). Electrochemical and photochemical reaction of isatins: A decade update.
  • Das, D., et al. (2022). Substrates scope for the synthesis of isatin derivatives through dearomatisation of indoles.
  • ChemBK. (2024). This compound. ChemBK. [Link]
  • Varun, & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health (PMC). [Link]
  • Khan, M. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. [Link]
  • Bakulina, O., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. [Link]
  • Wang, L., et al. (2012). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. PubMed. [Link]
  • Sharma, P., et al. (2015).
  • Rasheed, L., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. National Institutes of Health (PMC). [Link]
  • Varun, & Kakkar, R. (2019).
  • Kandri Rodi, Y., et al. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography.
  • Chaudhari, A., et al. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. [Link]
  • Al-Hafeed, A. A. A., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. National Institutes of Health (PMC). [Link]
  • Al-Ostath, R. A. S., et al. (2024). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
  • Xun, L., Topp, E., & Orser, C. S. (1992).
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]
  • Eng, K. C., et al. (2020). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry. [Link]
  • Stefanska, J., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]
  • Ghorpade, R., et al. (2021). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins.
  • Liu, D., et al. (2021). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indole. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • De la Cruz, C. D., & Van Brunt, M. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Arkivoc. [Link]
  • Chardin, C., et al. (2024).
  • Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)
  • Stankov, S., et al. (2024). Lifitegrast Degradation: Products and Pathways. National Institutes of Health (PMC). [Link]
  • Lee, Y. R., & Kim, Y. S. (2021). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. [Link]
  • Wang, J., et al. (2023). Enhanced degradation of atrazine through UV/bisulfite: Mechanism, reaction pathways and toxicological analysis. PubMed. [Link]
  • Zhang, Y., et al. (2022). Thermal Stability Evaluation of T152 Emulsifier on the Modification Influence of Fireworks Propellant. MDPI. [Link]
  • Temerdashev, A., et al. (2021). Application of Statistical Data Analysis Methods to Test the Degradation of Urine Samples for Doping Control Purposes.

Sources

Technical Support Center: N-Alkylation of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.

Introduction to the Chemistry

The N-alkylation of the isatin core is a fundamental step in the synthesis of a wide array of biologically active compounds and heterocyclic structures.[1][2][3] The reaction proceeds via the deprotonation of the relatively acidic N-H group of the lactam functionality, generating a nucleophilic isatin anion. This anion then undergoes a nucleophilic substitution reaction (typically SN2) with an alkylating agent.

The presence of the methoxy group at the C6 position of the indoline-2,3-dione scaffold introduces an electron-donating effect. This can subtly influence the nucleophilicity of the isatin anion and the reactivity of the overall molecule. While generally following the principles of isatin chemistry, understanding these nuances is key to overcoming specific challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the N-alkylation of this compound.

Q1: What are the standard starting conditions for the N-alkylation of 6-methoxyisatin?

A1: A robust starting point for the N-alkylation of 6-methoxyisatin involves the use of a moderate base and a polar aprotic solvent. A typical protocol would be to react 6-methoxyisatin with an alkyl halide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at a slightly elevated temperature (e.g., 70-80 °C).[4] This set of conditions is often effective for a range of simple alkyl halides.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this reaction can be attributed to several factors:

  • Incomplete Deprotonation: The N-H proton of the isatin must be fully deprotonated to generate the active nucleophile. If the base is too weak or used in insufficient amounts, the reaction will not proceed to completion.

  • Suboptimal Reaction Conditions: The temperature and reaction time can significantly impact the yield. Less reactive alkylating agents may necessitate higher temperatures or longer reaction times.

  • Side Reactions: The isatin nucleus can be susceptible to side reactions, particularly under strongly basic conditions.[3][4] These can include aldol-type condensations or reactions at the carbonyl groups.

  • Issues with the Alkylating Agent: The purity and reactivity of your alkylating agent are critical. Degradation of the alkyl halide can lead to poor conversion.

Q3: I'm observing multiple spots on my TLC analysis. What are the possible side products?

A3: The formation of multiple products is a common challenge. The most likely side products include:

  • O-Alkylated Isomer: The isatin anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen of the C2-carbonyl. While N-alkylation is generally favored, the formation of the O-alkylated product (2-alkoxy-6-methoxy-indol-3-one) can occur.[4]

  • Products of Aldol-type Reactions: Under basic conditions, the C3-keto group can participate in aldol-type condensation reactions, leading to dimeric or polymeric byproducts.[3]

  • Epoxide Formation: If using an alkylating agent with an acidic alpha-proton (e.g., phenacyl halides), a competing Darzens-type reaction can occur, leading to the formation of a spiro-epoxide at the C3 position.[5]

Q4: My product is an oil and I'm struggling with purification. What are my options?

A4: Obtaining an oily product that is difficult to crystallize is a frequent issue. Here are some purification strategies:

  • Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether.[4]

  • Column Chromatography: This is the most reliable method for purifying oily products and separating isomers. A common eluent system is a gradient of ethyl acetate in hexanes.[4]

  • Acid-Base Extraction: This technique can be used to remove unreacted starting material. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous base, the acidic 6-methoxyisatin will be extracted into the aqueous layer, leaving the N-alkylated product in the organic phase.[4]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming common experimental hurdles.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Action Scientific Rationale
Insufficiently Strong Base Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH).[6]A stronger base will more effectively deprotonate the N-H of the isatin, increasing the concentration of the nucleophilic anion and driving the reaction forward.
Poor Solvent Choice Ensure the use of a polar aprotic solvent like DMF, DMSO, or NMP.[6]Polar aprotic solvents are crucial as they solvate the cation of the base, leaving the isatin anion more "naked" and nucleophilic, which facilitates the SN2 reaction.
Low Reaction Temperature Gradually increase the reaction temperature, monitoring by TLC. For particularly stubborn reactions, microwave irradiation can be a powerful tool.[3][6]Higher temperatures provide the necessary activation energy for the reaction to proceed, especially with less reactive alkylating agents.
Degraded Alkylating Agent Use a fresh bottle of the alkylating agent or purify it before use.Alkyl halides, particularly iodides and bromides, can degrade over time, reducing their effectiveness in the reaction.
Problem 2: Formation of O-Alkylated Side Product
Potential Cause Troubleshooting Action Scientific Rationale
Reaction Conditions Favoring O-Alkylation The choice of base and counter-ion can influence the N/O selectivity. Alkali metal bases (e.g., K₂CO₃, NaH) typically favor N-alkylation.[7]The nature of the counter-ion can influence the association with the ambident nucleophile. Harder cations tend to associate more with the harder oxygen atom, but in SN2 reactions with alkyl halides, N-alkylation is kinetically favored.
Solvent Effects The solvent can play a role in the regioselectivity. Stick to polar aprotic solvents like DMF.The solvent environment can affect the relative nucleophilicity of the nitrogen and oxygen atoms of the isatin anion.
Problem 3: Complex Product Mixture and Purification Difficulties
Potential Cause Troubleshooting Action Scientific Rationale
Base-Induced Side Reactions Use the mildest base that is effective for the deprotonation (e.g., K₂CO₃). Avoid excessively high temperatures.Stronger bases and higher temperatures can promote undesirable side reactions such as aldol condensations.
Residual DMF in Product During workup, wash the organic layer multiple times with water or a brine solution. A wash with a dilute LiCl solution can also be effective.[7]DMF is a high-boiling, water-miscible solvent that can be challenging to remove completely and can inhibit crystallization.
Co-eluting Impurities If column chromatography is not providing adequate separation, try a different solvent system or consider recrystallization from various solvents.[4]The polarity of the eluent and the choice of recrystallization solvent are critical for effective purification.

Experimental Workflow & Protocols

General Workflow for N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Combine 6-methoxyisatin and base in anhydrous DMF react Add alkylating agent and heat prep->react Stir at room temp for 30 min monitor Monitor reaction by TLC react->monitor quench Cool and pour into ice-water monitor->quench Upon completion extract Extract with an organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify G start Low Yield or No Reaction check_base Is the base strong enough? start->check_base check_conditions Are temperature/time optimal? check_base->check_conditions Yes use_stronger_base Use NaH or Cs₂CO₃ check_base->use_stronger_base No check_reagents Are reagents pure? check_conditions->check_reagents Yes increase_temp_time Increase temp/time or use MW check_conditions->increase_temp_time No use_fresh_reagents Use fresh/purified reagents check_reagents->use_fresh_reagents No

Sources

Technical Support Center: Optimizing 6-Methoxyisatin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-methoxyisatin. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting advice and frequently asked questions to help overcome low yields and other common experimental hurdles.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can lead to diminished yields of 6-methoxyisatin, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: My Sandmeyer synthesis of 6-methoxyisatin is resulting in a very low yield. What are the likely causes and how can I improve it?

The Sandmeyer synthesis is a classic and widely used method for preparing isatins. However, it is known to have limitations, particularly with aniline derivatives bearing electron-donating groups like the methoxy group in 6-methoxyaniline.[1] Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Formation of the Isonitrosoacetanilide Intermediate: The initial reaction between 6-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride is crucial. The electron-donating nature of the methoxy group can influence the reactivity of the aniline, potentially leading to side reactions or incomplete conversion.

  • Poor Solubility of Intermediates: As the complexity and lipophilicity of the aniline increase, the solubility of the isonitrosoacetanilide intermediate in the aqueous reaction medium can decrease, leading to incomplete cyclization.[2]

  • Harsh Cyclization Conditions: The use of concentrated sulfuric acid for the final cyclization step is a harsh condition that can lead to the degradation of the desired product, especially with sensitive substituents like a methoxy group.[1]

  • Formation of Regioisomers: While starting with 4-methoxyaniline would be expected to yield 6-methoxyisatin, incomplete reactions or side reactions could lead to a mixture of products that are difficult to separate, thus reducing the isolated yield of the desired isomer.[3]

Troubleshooting & Optimization Strategies:

  • Optimize Intermediate Formation:

    • Temperature Control: Carefully control the temperature during the formation of the isonitrosoacetanilide. The reaction is typically heated, but excessive heat can promote side reactions.[3]

    • pH Adjustment: Ensure the reaction medium is appropriately acidic to facilitate the reaction, as specified in established protocols.[4][5]

  • Improve Cyclization Efficiency:

    • Alternative Acid Catalysts: If sulfuric acid is causing degradation, consider using methanesulfonic acid or polyphosphoric acid (PPA), which can be effective for less soluble intermediates and may offer milder conditions.[2]

    • Gradual Addition: Add the isonitrosoacetanilide intermediate to the cyclizing acid in portions, with careful temperature control, to manage the exothermic nature of the reaction and minimize degradation.

  • Modified Sandmeyer Protocol:

    • Consider a modified approach where a benzyloximinoacetic acid is coupled with 6-methoxyaniline to form a more stable intermediate. This intermediate can then be cyclized under acidic conditions. This method can circumvent solubility issues and provide more reproducible results.[2]

Issue 2: I'm considering the Stolle synthesis for 6-methoxyisatin to avoid the harsh conditions of the Sandmeyer method. What are the potential pitfalls?

The Stolle synthesis is a valuable alternative to the Sandmeyer method, often providing better yields for N-substituted isatins.[1][6] It involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide, followed by a Lewis acid-catalyzed cyclization.[7][8][9] However, there are specific challenges to be aware of:

  • Lewis Acid Sensitivity: The choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) are critical. The methoxy group on the aniline ring can interact with the Lewis acid, potentially leading to undesired side reactions or requiring a higher catalyst loading.[1]

  • Moisture Sensitivity: The reaction is highly sensitive to moisture, which can deactivate the Lewis acid and hydrolyze the oxalyl chloride and the chlorooxalylanilide intermediate.

  • Potential for Regioisomer Formation: While less of a concern with a para-substituted aniline, any impurities in the starting material could lead to the formation of isomeric isatins.

Troubleshooting & Optimization Strategies:

  • Rigorous Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Lewis Acid Optimization:

    • Choice of Lewis Acid: Experiment with different Lewis acids to find the one that gives the best yield and fewest side products for 6-methoxyisatin.

    • Stoichiometry: Carefully optimize the molar ratio of the Lewis acid to the aniline derivative.

  • Temperature Control:

    • The acylation with oxalyl chloride is often performed at low temperatures to control the reaction rate.

    • The cyclization step may require heating, but the temperature should be carefully controlled to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for achieving the highest yield of 6-methoxyisatin?

There is no single "best" method, as the optimal choice depends on the available resources, scale of the reaction, and the researcher's experience. However, a comparative analysis can guide the decision:

Synthetic MethodAdvantages for 6-MethoxyisatinDisadvantages for 6-Methoxyisatin
Sandmeyer Synthesis Readily available starting materials.[4][6]Can give moderate to low yields with electron-donating groups.[1] Harsh acidic conditions can cause degradation.[1]
Stolle Synthesis Generally good for N-substituted isatins and can be adapted.[1][8] Avoids strong protic acids for cyclization.Highly sensitive to moisture.[8] Lewis acid can interact with the methoxy group.
Gassman Synthesis Can offer good regioselectivity for some substituted anilines.[1]Involves multiple steps and potentially hazardous reagents.
Martinet Synthesis An alternative for certain substituted anilines.[4][10]Can result in the formation of dioxindole byproducts if the reaction is not performed in the presence of oxygen.[11]

For a researcher specifically struggling with low yields from the Sandmeyer synthesis, exploring the Stolle synthesis with careful optimization of the Lewis acid and reaction conditions would be a logical next step.

Q2: How can I effectively purify crude 6-methoxyisatin to improve my final isolated yield?

Effective purification is crucial for obtaining a high yield of pure 6-methoxyisatin. Common impurities may include unreacted starting materials, the isonitrosoacetanilide intermediate (in the Sandmeyer synthesis), or polymeric byproducts.

Recommended Purification Strategy:

  • Initial Workup: After the reaction is complete, quenching the reaction mixture (e.g., by pouring it onto ice for the Sandmeyer synthesis) is a critical first step.[2] The crude product can then be collected by filtration.

  • Washing: Wash the crude solid with water to remove inorganic salts and water-soluble impurities. A subsequent wash with a cold, non-polar solvent like hexane can help remove non-polar side products.

  • Recrystallization: This is often the most effective method for purifying isatins.

    • Solvent Selection: Common solvents for recrystallizing isatins include ethanol, acetic acid, or mixtures of solvents like ethanol/water.[3] Experiment with different solvents to find the one that provides good solubility at high temperatures and poor solubility at low temperatures for 6-methoxyisatin.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a viable option.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the 6-methoxyisatin.

Q3: Are there any modern, more environmentally friendly methods for synthesizing 6-methoxyisatin?

Yes, the field of organic synthesis is continually evolving towards greener methods. Some newer approaches for isatin synthesis that could be adapted for 6-methoxyisatin include:

  • Metal-Free Oxidation Reactions: Methods involving the oxidation of corresponding indole or oxindole precursors using greener oxidants like molecular oxygen or I₂/DMSO have been developed.[1][5][12]

  • Catalytic Methods: The use of solid acid catalysts, such as heteropolyacids, has been reported for the synthesis of dimethoxyisatin, offering advantages like reusability and reduced corrosive waste.[13][14]

  • Electrochemical Synthesis: Electrochemical methods offer a way to perform oxidations and cyclizations with high control and without the need for stoichiometric chemical oxidants.[12][15]

While these methods may require more initial development for the specific synthesis of 6-methoxyisatin, they represent promising avenues for more sustainable production.

Experimental Workflows & Diagrams

Sandmeyer Synthesis Workflow for Isatins

This diagram illustrates the two main steps of the Sandmeyer isatin synthesis.

Sandmeyer_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Aniline Substituted Aniline (e.g., 6-Methoxyaniline) Intermediate Isonitrosoacetanilide Intermediate Aniline->Intermediate Reaction Reagents1 Chloral Hydrate & Hydroxylamine HCl in Na₂SO₄ (aq) Reagents1->Intermediate Intermediate2 Isonitrosoacetanilide Intermediate Acid Concentrated Acid (e.g., H₂SO₄) Isatin Substituted Isatin (6-Methoxyisatin) Acid->Isatin Intermediate2->Isatin Heating

Caption: Workflow of the Sandmeyer isatin synthesis.

Stolle Synthesis Workflow for Isatins

This diagram outlines the key stages of the Stolle synthesis.

Stolle_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Friedel-Crafts Cyclization Aniline Substituted Aniline (e.g., 6-Methoxyaniline) AcylIntermediate Chlorooxalylanilide Intermediate Aniline->AcylIntermediate Reaction OxalylChloride Oxalyl Chloride OxalylChloride->AcylIntermediate AcylIntermediate2 Chlorooxalylanilide Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) Isatin Substituted Isatin (6-Methoxyisatin) LewisAcid->Isatin AcylIntermediate2->Isatin Intramolecular Reaction

Caption: Workflow of the Stolle isatin synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence for diagnosing and addressing low yields in 6-methoxyisatin synthesis.

Troubleshooting_Logic Start Low Yield of 6-Methoxyisatin CheckPurity Check Purity of Starting Materials (e.g., 6-Methoxyaniline) Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impure ReactionMethod Which Synthesis Method? CheckPurity->ReactionMethod Pure Purify->ReactionMethod Sandmeyer Sandmeyer ReactionMethod->Sandmeyer Sandmeyer Stolle Stolle ReactionMethod->Stolle Stolle Other Other ReactionMethod->Other Other OptimizeSandmeyer Optimize Sandmeyer: - Check intermediate formation - Use alternative acids (MSA, PPA) - Control temperature Sandmeyer->OptimizeSandmeyer OptimizeStolle Optimize Stolle: - Ensure anhydrous conditions - Screen Lewis acids - Optimize catalyst loading Stolle->OptimizeStolle ReviewPurification Review Purification: - Recrystallization solvent - Column chromatography Other->ReviewPurification ConsiderAlternative Consider an Alternative Method (e.g., Stolle, Gassman) OptimizeSandmeyer->ConsiderAlternative OptimizeSandmeyer->ReviewPurification OptimizeStolle->ReviewPurification End Improved Yield ConsiderAlternative->End ReviewPurification->End

Caption: Troubleshooting flowchart for low yield.

References

  • Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy, 1(3), 193-206. [Link]
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.).
  • A Review on Different Approaches to Isatin Synthesis. (2021). IJCRT.org. [Link]
  • Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]
  • Synthesis of Substituted Isatins. (n.d.).
  • Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. (2009). Biblioteka Nauki. [Link]
  • Gandhi, N., et al. (2021).
  • Isatin synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Martinet dioxindole synthesis. (n.d.). Wikipedia. [Link]
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
  • Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs)
  • Ma, C., et al. (2003). New approach to synthesis of 6,7-dimethoxyisatin.
  • Sandmeyer Isatin Synthesis. (n.d.). Cambridge University Press. [Link]
  • Optimization of the Cyclization Conditions toward the Isatin Framework. (2024).
  • Sandmeyer Isatin Synthesis. (n.d.). SynArchive. [Link]
  • Stollé Synthesis. (n.d.). SynArchive. [Link]
  • The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide For Drug Discovery. (2025). Scribd. [Link]
  • Stollé synthesis. (n.d.). Wikipedia. [Link]
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. [Link]
  • Addressing Purification Challenges for Complex Therapeutics with Custom Chromatography Resins. (2022).
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.).
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymeriz
  • Electrochemical Self-Optimization for the Synthesis of Densely Functionalized Molecules. (n.d.). ChemRxiv. [Link]
  • Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. (n.d.). MDPI. [Link]
  • Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
  • Addressing Purification Challenges for Complex Therapeutics with Custom Chromatography Resins. (2024). YouTube. [Link]
  • Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. (n.d.).
  • Methods and Challenges in Purifying Drug-Loaded Extracellular Vesicles. (2025). PubMed. [Link]

Sources

Technical Support Center: 6-Methoxyindoline-2,3-dione Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for scaling up reactions involving 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant or manufacturing scale. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and spiro-derivatives.[1][2] While its synthesis may be well-established at the bench scale (milligrams to grams), increasing the reaction volume to kilograms introduces significant challenges.[3] Issues that are negligible in a round-bottom flask can become critical at scale, impacting yield, purity, safety, and cost-effectiveness. The fundamental principles of chemical engineering—mass transfer, heat transfer, and reaction kinetics—become paramount.[4]

This guide will address the most frequently encountered problems, providing both the causal explanation and actionable troubleshooting strategies to ensure a successful, safe, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Q1: Why did the deep red color of my isatin reaction fade to a brownish-yellow upon scale-up, even though the TLC looks similar?

A slight color change can indicate the formation of minor impurities that are not easily resolved by TLC. Over-oxidation or side reactions, potentially caused by localized heating (hot spots) due to inefficient stirring at a larger scale, can generate colored byproducts. It is crucial to perform a more sensitive analysis, such as HPLC or LC-MS, to identify and quantify these new impurities.

Q2: Our lab protocol uses chromatography for purification. Why is this not recommended for scale-up, and what is the alternative?

While effective in the lab, column chromatography is generally not economically viable or practical for large-scale production due to massive solvent consumption, high cost of stationary phase, and low throughput.[5] The industry-standard alternative is crystallization. Developing a robust crystallization protocol (e.g., cooling, anti-solvent, or reactive crystallization) is essential for isolating a product with the desired purity at scale.

Q3: We are seeing a significant drop in yield from 90% at the gram-scale to 60% at the kilogram-scale. What is the most likely cause?

A drop in yield during scale-up is a classic problem often linked to mass and heat transfer limitations.[4][5] Inefficient mixing can lead to poor dispersion of reagents and localized concentration gradients, promoting side reactions. Inadequate cooling can cause the reaction temperature to rise, leading to thermal degradation of the product or starting materials. The mode and rate of reagent addition also become critical and must be carefully controlled.

In-Depth Troubleshooting Guides

Issue 1: Solubility and Reaction Medium Challenges

Q: We are struggling to achieve the necessary concentration of this compound (or its aniline precursor) in our chosen solvent at a large scale, leading to a sluggish reaction and precipitation issues. What are our options?

A: This is a common issue, as isatins, in general, exhibit poor solubility in a wide range of common organic solvents. [6][7] A solution that appears homogeneous in a small, vigorously stirred flask may fail at scale where mixing is less efficient.

Core Problem: The scale-up requires a solvent system that can maintain all reactants and intermediates in solution under process conditions to ensure a homogeneous reaction. Unexpected precipitation can stall agitators, clog transfer lines, and lead to a failed batch.

Troubleshooting Strategies:

  • Systematic Solvent Screening: Do not assume the lab-scale solvent is optimal. Conduct a systematic screening of a broader range of solvents, considering both solubility and process safety parameters (boiling point, flash point). Isatin itself shows the highest solubility in polar aprotic solvents like DMF and DMSO, but these can be problematic to remove at scale.[6][8] Consider solvents like NMP, DMAc, or diglyme for higher temperatures.

  • Utilize Co-Solvents: A mixture of solvents can significantly improve solubility.[9] For example, if your primary solvent is toluene, adding a small percentage of a more polar, miscible solvent like THF or DMAc can disrupt the crystal lattice of the solute more effectively without drastically changing the overall polarity of the reaction medium.

  • Temperature Adjustment: Solubility almost always increases with temperature.[6][7] However, you must first verify the thermal stability of your starting materials and product. Perform a thermal stability study using TGA/DSC to identify the decomposition onset temperature before raising the reaction temperature.[10]

  • pH Modification: If working in a system with an aqueous component, adjusting the pH can improve the solubility of acidic or basic compounds. The isatin core has an acidic N-H proton (pKa ≈ 9.5-10.5), and its solubility can be increased in the presence of a non-nucleophilic base.[2]

SolventDielectric Constant (Polarity)Boiling Point (°C)Key Considerations for Scale-Up
Toluene2.4111Good for heat transfer, forms azeotrope with water. Often a poor solvent for polar isatins.
Acetonitrile37.582Polar aprotic, but low boiling point can be an issue for higher temp reactions.
N,N-Dimethylformamide (DMF)36.7153Excellent solvent for many polar compounds, but high boiling point makes it difficult to remove. Potential toxicity concerns.[8]
Dimethyl Sulfoxide (DMSO)46.7189Very strong polar aprotic solvent. Very difficult to remove. Can promote side reactions at high temperatures.[8]
Tetrahydrofuran (THF)7.666Good solvent, but low boiling point and peroxide formation risk must be managed.
2-Methyl-THF6.280"Greener" alternative to THF with a higher boiling point and lower peroxide risk.
Issue 2: Reaction Control and Thermal Runaway

Q: Our synthesis of 6-methoxyisatin involves a cyclization step with a strong acid (e.g., Sandmeyer or Stolle synthesis).[11][12] At the 10L scale, we observed a rapid temperature spike that was difficult to control. How can we prevent a thermal runaway?

A: This is a critical safety issue rooted in the change of the surface-area-to-volume ratio during scale-up. [4] A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation. A large reactor has a much smaller surface-area-to-volume ratio, making it harder to remove the heat generated by an exothermic reaction.

Core Problem: An uncontrolled exotherm can lead to boiling of the solvent, dangerous pressure buildup, product degradation, and the initiation of secondary, more energetic decomposition reactions, resulting in a thermal runaway.

Mitigation Strategies:

  • Controlled Reagent Addition: Never add the reactive agent (e.g., concentrated sulfuric acid, Lewis acid) all at once. The addition should be controlled at a rate that allows the reactor's cooling system to maintain the target temperature. This is known as "feed-controlled" processing.

  • Reverse Addition: Consider adding the reaction mixture to the acid or catalyst solution instead of the other way around. This can sometimes help control the concentration of the limiting reagent and better manage the initial exotherm.

  • Reaction Dilution: Running the reaction at a lower concentration can provide more thermal mass (from the extra solvent) to absorb the heat of reaction, slowing the rate of temperature increase. This is a trade-off against reactor volume and throughput.

  • Preliminary Calorimetry: Before scaling up, perform a simple reaction calorimetry study to estimate the heat of reaction. This provides critical data for chemical engineers to ensure the plant's cooling capacity is sufficient for the intended batch size.

G cluster_0 Lab Scale (1L Flask) cluster_1 Plant Scale (1000L Reactor) lab_flask Volume = 1L Surface Area = 0.048 m² SA:V Ratio = 48 lab_heat Efficient Heat Dissipation lab_flask->lab_heat High Ratio plant_heat Poor Heat Dissipation (Risk of Accumulation) plant_reactor Volume = 1000L Surface Area = 5.9 m² SA:V Ratio = 5.9 plant_reactor->plant_heat Low Ratio title Impact of Scale on Heat Transfer G start New Impurity Detected in Scaled Batch isolate Isolate Impurity (Prep-HPLC) start->isolate characterize Characterize Structure (LC-MS, NMR) isolate->characterize hypothesize Hypothesize Source characterize->hypothesize isomer Regioisomer? hypothesize->isomer Yes sm_impurity Starting Material Impurity? hypothesize->sm_impurity No solve_isomer Modify Synthesis Route or Develop Purge via Crystallization isomer->solve_isomer byproduct Reaction Byproduct? sm_impurity->byproduct No solve_sm Source Higher Purity Starting Materials sm_impurity->solve_sm Yes degradation Degradation Product? byproduct->degradation No solve_byproduct Optimize Reaction Conditions (Temp, Time, Atmosphere) byproduct->solve_byproduct Yes solve_degradation Optimize Workup/ Isolation Conditions degradation->solve_degradation Yes

Caption: Workflow for identifying and controlling process impurities.

Key Experimental Protocols

Protocol 1: Thermal Stability Assessment by TGA/DSC

This protocol provides foundational data for determining maximum safe operating temperatures for the reaction and drying processes. [10]

  • Objective: To determine the onset of thermal decomposition for this compound.

  • Instrumentation: Calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of a dry, homogenous sample of this compound into a tared aluminum or ceramic pan.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp temperature from 30 °C to 400 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp to 250 °C (or ~20°C above the melting point) at 10 °C/min.

  • Analysis: In the TGA data, identify the temperature at which the initial mass loss begins (Tonset). This represents the start of decomposition. In the DSC data, observe the melt endotherm (around 229-230°C)[2] and any subsequent exothermic events, which may indicate decomposition. The maximum reaction and drying temperatures should be set well below Tonset.

Protocol 2: Developing a Robust Crystallization for Purification

This protocol outlines a general approach to move from chromatography to a scalable crystallization method.

  • Objective: To identify a solvent system and conditions for effectively purifying this compound by crystallization.

  • Solvent Selection:

    • Select a range of candidate solvents. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • The impurities should either remain in the mother liquor or be insoluble in the hot solvent.

    • Use a high-throughput screening method to test the solubility of your crude product in ~20 different solvents at room temperature and at their boiling points.

  • Method Development (Cooling Crystallization):

    • Choose the most promising solvent from the screen.

    • Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

    • Slowly cool the solution. A slower cooling rate generally produces larger, purer crystals. Experiment with different cooling profiles (e.g., 10°C/hour vs. 30°C/hour).

    • If crystallization does not occur, add a seed crystal of pure material to induce nucleation.

  • Method Development (Anti-Solvent Crystallization):

    • Dissolve the crude product in a "good" solvent where it is highly soluble.

    • Slowly add an "anti-solvent" in which the product is insoluble but is miscible with the "good" solvent. * The product will precipitate out of solution. Control the rate of anti-solvent addition to manage particle size.

  • Analysis: After filtration and drying, analyze the purified solid and the mother liquor by HPLC to determine the purity of the product and to see which impurities were successfully purged.

References

  • Jadhav, S. D., & Gaikwad, D. D. (2023). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 13(34), 23655–23677. [Link]
  • Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]
  • Gandhi, D., et al. (2021). A review on isatin and its derivatives: synthesis, reactions and applications. GSC Biological and Pharmaceutical Sciences, 15(3), 239-251. [Link]
  • Barakat, A., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules, 28(18), 6554. [Link]
  • Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
  • PubChem. (n.d.). 6-Methoxyisatin.
  • Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 20-29. [Link]
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. [Link]
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Journal of Medicinal Chemistry and Drug Design. [Link]
  • Singh, S., & Singh, P. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
  • S, S., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • ChemBK. (2024). This compound. [Link]
  • Bakherad, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34212–34241. [Link]
  • Chen, T., et al. (2018). Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
  • Di Donato, M., et al. (2021). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 25(2), 279-289. [Link]
  • Rawat, A., et al. (2017). OVERVIEW ON IMPURITY PROFILING AND REPORTING METHODOLOGIES ADOPTED BY UNITED STATES AND EUROPE. World Journal of Pharmaceutical Research, 6(14), 205-218. [Link]
  • Sanphui, P., & Goud, N. R. (2014). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Applicable Chemistry, 3(3), 1241-1249. [Link]
  • PubChem. (n.d.). 6-Methoxy-7-nitroindoline-2,3-dione.
  • Dilly, S., & Roisnel, T. (2022).
  • Seebach, D., et al. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. Chirality, 12(4), 287-90. [Link]
  • Głowacka, I. E., & Gawroński, J. (2023). Diastereoselective Synthesis of (–)
  • Wang, H., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology, 10(3), 256-261. [Link]
  • Otzen, D. E., & Oliveberg, M. (1999). The solubilities of denatured proteins in different organic solvents. Acta Chemica Scandinavica, 53, 1122-1126. [Link]
  • Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-33. [Link]
  • Dyachenko, V. D., & Vashchenko, V. V. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Chemistry of Heterocyclic Compounds, 59(11), 863-871. [Link]
  • Grinev, A. N., et al. (1970). Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines. Chemistry of Heterocyclic Compounds, 6(1), 99-102. [Link]
  • Al-Mutabagani, L. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H)
  • Candeias, N. R., & Afonso, C. A. M. (2012). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 17(9), 10564-10577. [Link]
  • Brunetti, B., et al. (2016). On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Scientific Reports, 6, 31896. [Link]
  • Vlase, G., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs.

Sources

Technical Support Center: Purification of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 6-Methoxyindoline-2,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common challenges encountered during purification, providing detailed, field-tested protocols and the scientific rationale behind them to ensure you achieve the highest possible purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs) & Initial Purity Assessment

This section addresses the most common initial queries regarding impurities and preliminary analysis of your crude this compound.

Q1: What are the common impurities I might encounter in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route, most commonly a variation of the Sandmeyer isatin synthesis.[1] Understanding the origin of these impurities is the first step in selecting an appropriate purification strategy.

| Table 1: Common Impurities in this compound Synthesis & Their Origins | | :--- | :--- | :--- | | Impurity Class | Potential Species | Origin | | Unreacted Starting Materials | 4-Methoxyaniline, Chloral Hydrate, Hydroxylamine | Incomplete initial condensation reaction. | | Intermediate Species | N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide intermediate) | Incomplete acid-catalyzed cyclization.[2][3] | | Side-Reaction Byproducts | Isomeric diones (e.g., 4- or 7-methoxy), Poly-substituted products | Non-specific reactions during synthesis or starting material impurities. | | Degradation Products | Isatoic anhydride derivatives, opened-ring products (isatinic acid) | Instability under harsh pH or high-temperature conditions, especially in the presence of strong base. | | Reagent Residues | Sulfuric acid, Sodium sulfate | Carried over from the workup and precipitation steps.[2][4] |

Q2: How can I perform a quick preliminary purity assessment of my crude material?

Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot your crude material on a silica gel plate alongside the starting materials (if available). A typical mobile phase for isatin derivatives is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[1]

  • Melting Point Analysis: this compound has a reported melting point of 229-230 °C.[5] Impure samples will typically exhibit a depressed and broadened melting range.

  • ¹H NMR Spectroscopy: A quick ¹H NMR spectrum in DMSO-d₆ can provide invaluable information. The presence of signals that do not correspond to the product structure confirms the presence of impurities. This technique is particularly useful for identifying residual solvents or unreacted starting materials.[6]

Part 2: Troubleshooting Guide for Purification Challenges

This section provides solutions to specific problems you may encounter during the purification process.

Issue: My crude product is a dark, tarry solid, not the expected reddish-orange powder. How do I remove the intense coloration?

Causality: Dark coloration, often brown or black, typically arises from polymeric byproducts or oxidation of aniline-related species. These impurities are often highly colored and can persist through simple recrystallization.

Solution: Acid-Base Wash & Charcoal Treatment

Isatins possess an acidic N-H proton (pKa ≈ 10), allowing them to be solubilized in an aqueous base and then re-precipitated by acidification. This process is highly effective at leaving behind non-acidic, colored impurities.[4]

Workflow: Acid-Base Purification

cluster_0 Acid-Base Purification Workflow A Suspend crude solid in hot water B Add NaOH solution (e.g., 2M) to dissolve the isatin salt A->B Forms soluble sodium isatinate C Filter the basic solution to remove insoluble tars B->C Removes neutral impurities D Optional: Add activated charcoal, stir, and filter again C->D Adsorbs colored impurities E Acidify filtrate with HCl to pH ~2 C->E If charcoal step is skipped D->E F Precipitated pure product is formed E->F Reprotonates to insoluble isatin G Filter, wash with cold water, and dry F->G

Caption: Workflow for removing tarry, colored impurities.

Issue: I tried recrystallization, but the purity (by HPLC/NMR) did not improve significantly.

Causality: This issue points to one of two problems:

  • Incorrect Solvent Choice: The chosen solvent may dissolve impurities as effectively as the product, or it may not provide a significant solubility differential between hot and cold conditions.

  • Closely Related Impurities: Isomeric impurities or byproducts with similar polarity and solubility to this compound will co-crystallize.

Solution 1: Systematic Solvent Screening

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

| Table 2: Recommended Solvents for Recrystallization of Isatin Derivatives | | :--- | :--- | :--- | | Solvent | Pros | Cons | Reference | | Glacial Acetic Acid | Excellent for many isatins; often yields large, well-defined crystals. | Can be difficult to remove completely; requires thorough drying. |[4] | | Ethanol / Water | Tunable polarity; water acts as an anti-solvent. Good for moderately polar impurities. | Finding the right ratio can require experimentation. |[1] | | Ethyl Acetate | Good general-purpose solvent; easily removed. | May not be effective for highly polar or non-polar impurities. |[7] | | Chloroform | Effective for certain crystalline solids. | Health and environmental concerns; use in a fume hood. |[2] |

Solution 2: Switch to Column Chromatography

When recrystallization fails, particularly with isomeric impurities, silica gel column chromatography is the method of choice.[8][9] This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

Workflow: Column Chromatography Purification

cluster_1 Silica Gel Chromatography Workflow A Prepare silica gel slurry in non-polar solvent (Hexane) B Pack column A->B D Load sample onto column B->D C Adsorb crude product onto a small amount of silica gel C->D Dry loading E Elute with a solvent gradient (e.g., Hexane -> Ethyl Acetate) D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure fractions and evaporate solvent G->H Identify pure product I Obtain purified product H->I

Caption: General workflow for purification by column chromatography.

Part 3: Detailed Experimental Protocols

Logical Purification Flow

Start Crude Product Assess Assess Purity (TLC, Melting Point) Start->Assess Decision1 Is Purity >95%? Assess->Decision1 Recryst Protocol 1: Recrystallization Decision1->Recryst No End Pure Product Decision1->End Yes Assess2 Assess Purity Recryst->Assess2 Decision2 Is Purity >98%? Assess2->Decision2 AcidBase Protocol 2: Acid-Base Wash (If colored/tarry) Decision2->AcidBase No Column Protocol 3: Column Chromatography Decision2->Column If not colored Decision2->End Yes AcidBase->Recryst Assess3 Assess Purity Column->Assess3 Decision3 Is Purity >99%? Assess3->Decision3 Decision3->Column No (Optimize gradient) Decision3->End Yes

Caption: Logical flow for selecting a purification method.

Protocol 1: Recrystallization from Glacial Acetic Acid

This method is highly effective for many isatin derivatives and often produces high-quality crystals.[4]

  • Dissolution: In a fume hood, place 1.0 g of crude this compound in an Erlenmeyer flask. Add approximately 3 mL of glacial acetic acid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal amount of additional acetic acid if necessary to achieve full dissolution, but avoid using a large excess.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of cold water or cold ethanol to remove residual acetic acid.[2]

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 50-60 °C, until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for crude products that are dark and heavily contaminated with neutral or basic impurities.[4]

  • Suspension: Suspend 1.0 g of the crude product in 10 mL of hot water in a beaker with vigorous stirring.

  • Basification: Prepare a solution of 0.25 g of sodium hydroxide in 1 mL of water. Add this solution dropwise to the hot suspension. The isatin should dissolve to form a dark-colored solution of its sodium salt.

  • Filtration: Filter the warm basic solution through a celite pad to remove any insoluble dark material.

  • Precipitation: Transfer the clear filtrate to a new beaker and cool it in an ice bath. With continuous stirring, add dilute hydrochloric acid (e.g., 3M HCl) dropwise until the solution is acidic to litmus paper (pH ~2). A bright precipitate of the purified product should form.

  • Isolation: Allow the mixture to stand in the ice bath for 15-20 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are neutral.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: Silica Gel Column Chromatography

Use this method for separating stubborn impurities, such as isomers, that are not removed by recrystallization.[10]

  • Column Preparation: Prepare a slurry of silica gel (e.g., 30 g of silica for 1 g of crude product) in hexane. Pour this into a glass chromatography column and pack it using gentle air pressure.

  • Sample Loading: Dissolve 1.0 g of crude product in a minimal amount of dichloromethane or 1:1 ethyl acetate/hexane. In a separate flask, add ~2 g of silica gel and evaporate the solvent to create a dry powder (dry loading). Carefully add this powder to the top of the prepared column.

  • Elution: Begin eluting the column with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

    • 100% Hexane (2 column volumes)

    • 10% Ethyl Acetate in Hexane (4 column volumes)

    • 20% Ethyl Acetate in Hexane (4-6 column volumes)

    • 30-40% Ethyl Acetate in Hexane to elute the final product.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC. The desired product, this compound, is quite polar and will elute in the more polar fractions.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Step: The resulting solid can be used directly or recrystallized from a suitable solvent (see Protocol 1) to obtain a highly crystalline final product.

References
  • Marvel, C. S., & Hiers, G. S. (1925).
  • Jain, S., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 13(2), 835-853. [Link]
  • Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. [Link]
  • Singh, U. P., & Bhat, H. R. (2013). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. Oriental Journal of Chemistry, 29(2), 639-646. [Link]
  • Wang, Z., et al. (2010). Synthesis method of isatin derivatives.
  • ChemBK. (2024). This compound.
  • Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2012(1), 29-57. [Link]
  • Al-Hadedi, A. A. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33601-33626. [Link]
  • Chen, Y., et al. (2014). Method for synthetizing 6-methoxyquinoline.
  • Somasundaram, A., et al. (2019). synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b. Heterocycles, 98(2), 237-249. [Link]

Sources

Technical Support Center: HPLC Purification of 6-Methoxyindoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the HPLC purification of 6-methoxyindoline-2,3-dione and its derivatives. Drawing from established chromatographic principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions, and a robust, adaptable protocol to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Question 1: Why am I observing significant peak tailing for my this compound derivative?

Answer: Peak tailing is a common issue when purifying heterocyclic compounds like isatin derivatives and is often indicative of secondary interactions between your analyte and the stationary phase.[1] The primary causes can be categorized as either chemical or physical.

  • Chemical Causes: The most frequent chemical cause is the interaction between basic functional groups on your molecule (such as the nitrogen in the indoline ring) and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2] These secondary ionic interactions, in addition to the desired hydrophobic interactions, can lead to a portion of the analyte being more strongly retained, resulting in a "tail."[1]

  • Physical Causes: Physical issues within the HPLC system can also lead to peak tailing for all compounds in your sample.[3] These include:

    • Column Void: A void at the head of the column can cause the sample to spread unevenly.

    • Blocked Frit: A partially blocked column inlet frit can distort the flow path.

    • Extra-column Volume: Excessive tubing length or poorly made connections can lead to band broadening and tailing.[4]

Troubleshooting Steps:

  • Assess the Scope: First, determine if the tailing affects only your compound of interest or all peaks in the chromatogram. If all peaks are tailing, the issue is likely physical (instrument-related). If only your this compound derivative is tailing, the cause is likely chemical.[3]

  • Chemical Troubleshooting:

    • Mobile Phase pH Adjustment: The pKa of the N-H group in the isatin core is approximately 9.50.[5] To minimize interactions with silanol groups, it's recommended to operate at a lower pH (e.g., pH 3-4) to keep the silanols protonated and reduce their ionic character.[1] Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a standard practice.[2]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping (where residual silanols are chemically deactivated) are designed to minimize these secondary interactions.

  • Physical Troubleshooting:

    • Reverse and Flush the Column: If you suspect a blocked frit, disconnect the column, reverse its direction, and flush it with a strong solvent.

    • Inspect Fittings and Tubing: Ensure all connections are secure and that the tubing length is minimized, especially between the injector, column, and detector.[4]

Question 2: My resolution between the desired product and a closely eluting impurity is poor. How can I improve it?

Answer: Poor resolution is a common challenge in purification and can be addressed by manipulating the three key factors in the resolution equation: efficiency, selectivity, and retention.

  • Causes of Poor Resolution:

    • Inadequate Mobile Phase Composition: The organic solvent and its ratio to the aqueous phase may not be optimal for separating compounds with similar polarities.[6]

    • Suboptimal Column Chemistry: The stationary phase may not be providing sufficient differential retention for your analytes.

    • Steep Gradient: A rapid increase in the organic solvent percentage may cause peaks to elute too quickly and without adequate separation.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

    • Adjust the Gradient: A shallower gradient (a slower increase in the organic solvent concentration over a longer time) will often improve the resolution of closely eluting peaks.[4]

  • Increase Column Efficiency:

    • Use a Longer Column or Smaller Particle Size: Both of these will increase the number of theoretical plates and, consequently, the resolving power of the separation.[1]

  • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although its effect can be compound-dependent.

Question 3: The backpressure in my HPLC system is unusually high. What could be the cause?

Answer: High backpressure is a sign of a blockage or restriction in the flow path of the HPLC system.

  • Common Causes:

    • Column Frit Blockage: Particulates from the sample or mobile phase can clog the inlet frit of the column.[7]

    • Precipitation in the System: If the sample is not fully soluble in the mobile phase, it can precipitate and cause blockages.[8]

    • High Mobile Phase Viscosity: Certain solvent mixtures, especially at lower temperatures, can have high viscosity.

Troubleshooting Steps:

  • Isolate the Source: Systematically disconnect components of the HPLC system (starting from the detector and moving backward) to identify the source of the high pressure. If the pressure drops significantly after disconnecting the column, the blockage is likely in the column.

  • Address Column Blockage:

    • As mentioned previously, try reversing and flushing the column with a strong solvent.[7]

    • If this fails, the frit may need to be replaced.

  • Sample and Mobile Phase Considerations:

    • Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter to remove particulates.[6]

    • Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, dissolve the sample in the mobile phase itself.[8]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a mobile phase to purify this compound derivatives?

A: For reversed-phase HPLC, a common starting point is a gradient of water and acetonitrile (MeCN) or methanol (MeOH).[2] Given the aromatic nature of the indoline core, acetonitrile is often a good first choice. It is highly recommended to add an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to both the aqueous and organic mobile phases.[2] This helps to protonate residual silanols on the column and ensure consistent peak shapes.

Q: What type of HPLC column is best suited for these compounds?

A: A C18 column is the most common and versatile choice for the purification of moderately polar compounds like this compound derivatives.[9] Opt for a high-purity, end-capped C18 column to minimize peak tailing from silanol interactions. Columns with smaller particle sizes (e.g., 5 µm) will provide higher resolution.

Q: How should I prepare my sample before injection?

A: Your sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase composition.[8] For reversed-phase HPLC, this often means dissolving the sample in a mixture with a high percentage of the aqueous component, or in a solvent like dimethyl sulfoxide (DMSO) followed by dilution with the initial mobile phase. The sample should then be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[6]

Q: At what wavelength should I monitor the purification?

A: Isatin and its derivatives typically exhibit multiple UV absorption bands.[10][11] A strong absorption is often observed in the 250-300 nm range, with a weaker band at longer wavelengths (around 410-420 nm).[11] For sensitive detection, monitoring in the 250-300 nm range is advisable. However, if your mobile phase has significant absorbance at these wavelengths, the longer wavelength may provide a more stable baseline. It is recommended to run a UV-Vis spectrum of your compound to determine its absorption maxima.

Q: What are the best strategies for fraction collection?

A: Fraction collection can be triggered by time or by the detector signal (peak-based).[12] For purification, peak-based collection is generally preferred as it accounts for shifts in retention time.[12] You can set a threshold signal level to initiate and terminate collection, ensuring that you capture the entire peak.[13] It's also important to account for the delay volume between the detector and the fraction collector outlet to ensure accurate collection.

Proposed HPLC Purification Protocol for a this compound Derivative

This protocol provides a robust starting point for the purification of a novel this compound derivative. Method optimization will likely be required based on the specific properties of your compound.

Sample Preparation
  • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or acetonitrile).

  • Dilute the dissolved sample with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

HPLC Instrumentation and Column
  • System: Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 19 x 150 mm for semi-preparative scale).

  • Column Temperature: 30 °C

Mobile Phase
  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Degassing: Degas both mobile phases prior to use.

Gradient Program

The following is a suggested starting gradient. This should be optimized to achieve the best resolution.

Time (min)Flow Rate (mL/min)%A%B
0.015.0955
2.015.0955
20.015.0595
25.015.0595
25.115.0955
30.015.0955
Detection
  • Wavelength: 280 nm (or the determined λmax of the compound).

Fraction Collection
  • Mode: Peak-based collection.

  • Threshold: Set a signal threshold to begin and end collection, ensuring capture of the entire peak of interest.

  • Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to confirm purity before combining and solvent evaporation.

Visual Workflow and Troubleshooting Diagrams

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Separation SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Filter & Degas) MobilePhasePrep->Injection Column C18 Column Separation (Gradient Elution) Injection->Column Detection UV Detection Column->Detection FractionCollection Fraction Collection (Peak-Based) Detection->FractionCollection Analysis Purity Analysis of Fractions FractionCollection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation FinalProduct Isolated Pure Compound Evaporation->FinalProduct

Caption: HPLC Purification Workflow for this compound Derivatives.

Peak_Tailing_Troubleshooting cluster_solutions_chem Chemical Solutions cluster_solutions_phys Physical Solutions Start Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks ChemicalIssue Chemical Issue (Analyte-Column Interaction) CheckAllPeaks->ChemicalIssue No PhysicalIssue Physical Issue (System Problem) CheckAllPeaks->PhysicalIssue Yes LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) ChemicalIssue->LowerpH EndCappedColumn Use High-Purity, End-Capped Column ChemicalIssue->EndCappedColumn ChangeModifier Change Organic Modifier (MeCN <=> MeOH) ChemicalIssue->ChangeModifier CheckFittings Check/Tighten Fittings PhysicalIssue->CheckFittings ReverseFlush Reverse & Flush Column PhysicalIssue->ReverseFlush CheckVoid Inspect for Column Void PhysicalIssue->CheckVoid ReplaceFrit Replace Column Frit ReverseFlush->ReplaceFrit

Sources

Preventing degradation of 6-Methoxyindoline-2,3-dione during storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Methoxyindoline-2,3-dione (CAS 52351-75-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable isatin-based research compound. As a derivative of isatin, a privileged scaffold in medicinal chemistry, maintaining its purity is critical for reproducible and accurate experimental outcomes.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound, grounded in established principles of chemical safety and handling of sensitive organic compounds.[3][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, focusing on identifying the root cause and providing actionable solutions.

Q1: I opened a new vial of this compound, and the solid appears darker than my previous batches, or its color has changed from a distinct orange/red to a dull brown over time. What could be the cause?

A1: A visible change in color, particularly darkening, is a primary indicator of chemical degradation. For a compound like this compound, which possesses a reactive dicarbonyl system within the isatin core, several factors could be responsible:

  • Oxidation: The isatin core is susceptible to oxidation, especially when exposed to atmospheric oxygen over extended periods.[6] This process can lead to the formation of polymeric or ring-opened byproducts that are often highly colored.

  • Photodegradation: Like many indole derivatives, this compound may be light-sensitive.[7] Exposure to ambient laboratory light, particularly UV wavelengths, can provide the energy to initiate degradation reactions.

  • Trace Impurities: The presence of residual catalysts or reagents from synthesis can sometimes accelerate degradation pathways.

Recommended Action:

  • Do not use the compound for sensitive experiments. Any visible degradation suggests the purity is compromised.

  • Perform a Purity Assessment. Use a reliable analytical method like HPLC-UV or LC-MS to quantify the purity and identify potential degradation products. A simple TLC can also provide a qualitative indication of impurities. (See Protocol in Appendix A).

  • Review Storage Conditions. Ensure the compound is stored according to the best practices outlined in the FAQ section below. Moving forward, store all new batches under an inert atmosphere, protected from light, and at the recommended temperature.

Q2: My reaction is yielding inconsistent results, and I suspect the starting material. How can I confirm if my this compound has degraded?

A2: Inconsistent experimental results are a classic sign of reagent degradation. The introduction of impurities or a lower-than-expected concentration of the active compound can significantly impact reaction kinetics, yield, and downstream biological assays.

Confirmation Workflow:

  • Analytical Validation: The most definitive way to confirm degradation is through analytical chemistry.[8][9]

    • HPLC/UPLC-MS: This is the gold standard. Compare the chromatogram of the suspect vial to a certified reference standard or a freshly opened, properly stored vial. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum and compare it to the reference spectrum. Degradation may be indicated by the appearance of new signals, broadening of peaks, or changes in integration values.

  • Physical Properties Check: A change in the melting point can also indicate impurity. The literature melting point for this compound is 229-230 °C.[10] A broader or depressed melting range is a strong indicator of degradation.

  • Segregate and Replace: If degradation is confirmed, the vial should be clearly labeled as "Suspected Degradation - For Analytical Use Only" and segregated from your primary chemical inventory.[5] Replace it with a new, quality-controlled batch for all future experiments.

Frequently Asked Questions (FAQs)

This section provides preventative guidance for the proper storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To minimize degradation from atmospheric and environmental factors, the following conditions are strongly recommended. These are based on best practices for handling air- and moisture-sensitive heterocyclic compounds.[3][11][12]

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of potential decomposition reactions. While some related compounds are stored at room temperature[7], refrigeration provides an extra layer of protection against thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen. The isatin core is susceptible to oxidative cleavage.[6]
Light Protect from Light (Amber Vial)Prevents photodegradation. Indole-based structures can be light-sensitive.[7] Store vials in a dark cabinet or wrap them in aluminum foil.
Moisture Desiccated EnvironmentPrevents hydrolysis of the dione functional group. Store vials inside a desiccator cabinet with fresh desiccant.
Container Tightly Sealed Glass VialUse vials with a PTFE-lined cap to ensure an airtight seal and prevent reaction with the container material.[11]
Q2: How should I handle the compound when weighing it for an experiment?

A2: Proper handling during weighing is crucial to prevent contamination and degradation of the bulk supply.

  • Equilibration: Allow the vial to warm to room temperature for 15-20 minutes inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If possible, handle the solid in a glove box or glove bag under an inert atmosphere.[11]

  • Minimize Exposure: If a glove box is unavailable, open the vial, quickly remove the desired amount, and immediately reseal the vial. Purge the headspace with an inert gas (e.g., argon) before tightening the cap for storage.

  • Use Clean Tools: Always use clean, dry spatulas to avoid cross-contamination.

Q3: How often should I check the purity of my stored compound?

A3: It is good laboratory practice to verify the purity of sensitive reagents at regular intervals.

  • Upon Receipt: Always perform a baseline purity check on a newly received batch.

  • Before Critical Experiments: Run a quick purity assessment if the compound has been stored for more than 6 months or if you observe any visual changes.

  • Date All Vials: Clearly label every vial with the date received and the date first opened to track its history.[12] This is critical for good stock control.[5]

Q4: Can I dissolve the compound in a solvent for storage?

A4: Storing this compound in solution is not recommended for long-term storage. Solvents can accelerate degradation pathways. If you must prepare a stock solution, follow these guidelines:

  • Use Anhydrous Solvent: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF) to minimize hydrolysis.

  • Store Cold: Store stock solutions at -20 °C or -80 °C.

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

  • Use Freshly: Prepare solutions as close to the time of use as possible.

Appendix A: Detailed Experimental Protocols

Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol is designed to preserve the integrity of a bulk supply of this compound.

  • Preparation: Move the primary container of the compound, several small amber glass vials with PTFE-lined caps, and weighing supplies into an inert atmosphere glove box. If a glove box is not available, perform these steps quickly in a fume hood with low ambient humidity.

  • Equilibration: Ensure the primary container is at ambient temperature before opening.

  • Weighing: Tare a new amber vial on the balance. Carefully transfer the desired aliquot amount (e.g., 10 mg) into the vial.

  • Sealing: Tightly cap the vial. If outside a glove box, briefly flush the vial's headspace with argon or nitrogen before sealing.

  • Labeling: Label each aliquot vial clearly with the compound name, CAS number, lot number, aliquot amount, and date prepared.

  • Storage: Place the newly prepared aliquots and the primary container back into a desiccated storage environment at 2-8 °C, protected from light.

Protocol 2: Routine Purity Assessment by HPLC-UV

This protocol provides a general method for assessing purity. Method parameters may need to be optimized for your specific system. This is based on common methods for analyzing indole alkaloids.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol).

    • Dilute this stock solution to a final concentration of ~50 µg/mL with the mobile phase.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the sample and integrate all peaks.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. A purity level of >95% is generally acceptable for most applications.

Appendix B: Visual Guides

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

O2 Oxygen (O₂) Compound This compound (Stable Form) Degradation Degradation Products (Impurities, Color Change) O2->Degradation Oxidation H2O Water (H₂O) H2O->Degradation Hydrolysis Light Light (hν) Light->Degradation Photodegradation Start Receive / Retrieve Compound Visual Visual Inspection (Color, Form) Start->Visual Analytical Perform HPLC / TLC Purity Check Visual->Analytical Looks OK Fail Quarantine / Discard Visual->Fail Color Change / Clumped PurityCheck Purity > 95%? Analytical->PurityCheck Proceed Proceed with Experiment PurityCheck->Proceed Yes PurityCheck->Fail No

Caption: Decision workflow for pre-experimental quality control.

References

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs. [Link]
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. [Link]
  • University of St Andrews. (n.d.).
  • Manual for the Survey of Persistent Organic Pollutants in the Environment. (n.d.). III Analytical Methods. [Link]
  • ChemBK. (2024). This compound. [Link]
  • MDPI. (n.d.). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. [Link]
  • Mishra, P., et al. (2021). Synthesis of Isatin and its derivatives containing heterocyclic compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Singh, G. S., & D’hooghe, M. (2018).
  • National Center for Biotechnology Information. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. [Link]
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.
  • ResearchGate. (n.d.). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Link]
  • National Center for Biotechnology Information. (n.d.). Organization and Regulation of meta Cleavage Pathway Genes for Toluene and o-Xylene Derivative Degradation in Pseudomonas stutzeri OX1. [Link]
  • Research Journal of Pharmacognosy. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. [Link]

Sources

Technical Support Center: Optimizing Catalyst for 6-Methoxyindoline-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the catalytic synthesis of this important heterocyclic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses high-level questions and common initial hurdles in the synthesis of 6-methoxyisatin.

Q1: I am planning the synthesis of 6-methoxyisatin. Which catalytic route is generally the most reliable?

A1: There are three primary catalytic routes for the synthesis of 6-methoxyisatin, each with its own set of advantages and challenges:

  • Sandmeyer Isatin Synthesis: A classic method, but it is often problematic for substrates with electron-donating groups like the 6-methoxy substituent.[1][2] The strong acidic conditions required for cyclization can lead to side reactions and lower yields.

  • Stolle Synthesis: This is often the most reliable and versatile route for substituted isatins, including 6-methoxyisatin.[1][3][4] It involves the reaction of 4-methoxyaniline with oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.

  • Oxidation of 6-Methoxyindole: A more modern approach that can be very effective if the starting indole is readily available. Catalytic methods often employ environmentally benign oxidants.[5]

For reliability and scalability, the Stolle Synthesis is generally the recommended starting point for 6-methoxyisatin.

Q2: My Sandmeyer synthesis of 6-methoxyisatin is giving a low yield and a lot of tar-like byproducts. What is going wrong?

A2: This is a common issue. The electron-donating nature of the methoxy group activates the aromatic ring, making it susceptible to undesired side reactions like sulfonation and polymerization under the harsh concentrated sulfuric acid conditions used for cyclization.[2][6] The reaction temperature is also critical; local overheating can cause charring.[7]

Troubleshooting Steps:

  • Alternative Acid Catalyst: Consider using methanesulfonic acid as the cyclization medium instead of sulfuric acid. It can improve the solubility of the oximinoacetanilide intermediate and lead to cleaner reactions and better yields with lipophilic substrates.

  • Temperature Control: Add the isonitrosoacetanilide intermediate portion-wise to the pre-heated acid, ensuring the internal temperature does not exceed 70-80°C.[7]

  • Consider an Alternative Route: If low yields persist, the Stolle synthesis is a more robust alternative for this specific molecule.[1][2]

Q3: In my Stolle synthesis, the final cyclization step is inefficient. How do I choose the right Lewis acid catalyst?

A3: The choice of Lewis acid is critical for the efficiency of the intramolecular Friedel-Crafts reaction. The reactivity is influenced by both the strength of the Lewis acid and its interaction with the substrate. For electron-rich anilines like 4-methoxyaniline, a moderately strong Lewis acid is often sufficient and can prevent over-activation and side reactions.

Commonly used Lewis acids include AlCl₃, TiCl₄, and BF₃·Et₂O.[3][4] Zirconium(IV) chloride has also been reported as a mild and efficient catalyst for similar cyclizations.[8] For 6-methoxyisatin, Aluminum chloride (AlCl₃) is a good starting point due to its balance of reactivity and cost.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the synthesis of 6-methoxyisatin via the Stolle and Oxidation routes.

Stolle Synthesis Troubleshooting

Problem 1: Low yield of the N-(4-methoxyphenyl)chlorooxalylanilide intermediate.

  • Potential Cause: Degradation of oxalyl chloride due to moisture.

  • Solution: Ensure you are using freshly opened or distilled oxalyl chloride. The reaction should be carried out under strictly anhydrous conditions (e.g., under an argon or nitrogen atmosphere) using dry solvents.

  • Potential Cause: Sub-optimal reaction temperature.

  • Solution: The initial acylation is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and then allowed to warm to room temperature. Monitor the reaction by TLC to ensure full conversion of the starting aniline.

Problem 2: Incomplete cyclization to 6-methoxyisatin.

  • Potential Cause: Insufficiently active Lewis acid or catalyst deactivation.

  • Solution:

    • Catalyst Choice: If AlCl₃ is giving poor results, consider a stronger Lewis acid like TiCl₄. However, be aware that stronger Lewis acids can sometimes promote side reactions.

    • Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid is used, as it is consumed in the reaction. An excess (e.g., 1.1 to 1.5 equivalents) is often beneficial.

    • Reaction Conditions: The cyclization is typically performed at elevated temperatures (e.g., in a high-boiling solvent like dichlorobenzene or nitrobenzene). Ensure the temperature is high enough to drive the reaction to completion.

Problem 3: Formation of colored impurities and difficult purification.

  • Potential Cause: Side reactions due to the high reactivity of the methoxy-activated ring.

  • Solution:

    • Milder Catalyst: Experiment with milder Lewis acids such as ZnCl₂ or InCl₃·4H₂O, which have been shown to be effective in intramolecular cyclizations of similar systems.[9]

    • Purification Strategy: The crude product often requires purification by column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization can be used as a final purification step.

Oxidation of 6-Methoxyindole Troubleshooting

Problem 1: Low conversion of 6-methoxyindole.

  • Potential Cause: Inefficient catalyst or oxidant system.

  • Solution: A variety of catalytic oxidation systems can be employed.

    • I₂/DMSO System: This metal-free system can be effective for the oxidation of indoles to isatins. Ensure anhydrous DMSO is used.[10]

    • Photosensitized Oxidation: Using a photosensitizer like a dicyanopyrazine derivative with O₂ as the oxidant is an environmentally friendly option.[5][10]

    • Heteropolyacids (HPAs): These have shown high efficiency in the synthesis of dimethoxyisatin and could be applicable here. They are reusable and considered green catalysts.[1]

Problem 2: Over-oxidation or formation of ring-opened byproducts.

  • Potential Cause: The reaction conditions are too harsh, or the oxidant is too strong.

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of the oxidant.

    • Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent further oxidation of the product.

    • Milder Oxidants: If using strong oxidants like chromic acid, consider switching to a milder system like H₂O₂ with a suitable catalyst.[11]

Section 3: Experimental Protocols & Data

Protocol: Stolle Synthesis of this compound

Step 1: Synthesis of N-(4-methoxyphenyl)oxamoyl chloride

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-methoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1 eq.) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting aniline is consumed.

  • The intermediate, N-(4-methoxyphenyl)oxamoyl chloride, can often be used in the next step without purification after removal of the solvent under reduced pressure.

Step 2: Lewis Acid-Catalyzed Cyclization

  • To a separate flame-dried flask under nitrogen, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous 1,2-dichloroethane.

  • Cool the suspension to 0 °C.

  • Add a solution of the crude N-(4-methoxyphenyl)oxamoyl chloride from Step 1 in anhydrous 1,2-dichloroethane dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 83 °C) for 3-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound as an orange solid.

Catalyst Comparison for Isatin Synthesis

The following table summarizes catalyst performance for related isatin syntheses, providing a guideline for catalyst selection.

Synthetic RouteSubstrateCatalystYield (%)Reference
Stolle SynthesisAnilinesAlCl₃, TiCl₄, BF₃·Et₂OVaries[3][4]
Sandmeyer (Cyclization)2,3-dimethoxyaniline derivativeH₁₄[NaP₅W₂₉MoO₁₁₀] (HPA)93[1]
Sandmeyer (Cyclization)2,3-dimethoxyaniline derivativeH₃PMo₁₂O₄₀ (HPA)90[1]
Sandmeyer (Cyclization)2,3-dimethoxyaniline derivativeH₂SO₄78[1]
OxidationIndoleI₂/DMSOGood[10]
OxidationIndolePhotosensitizer/O₂Good[5][10]

Section 4: Workflow and Mechanism Diagrams

Troubleshooting Workflow for Low Yield in Stolle Synthesis

Stolle_Troubleshooting start Low Yield of 6-Methoxyisatin check_intermediate Check Intermediate Formation (TLC/NMR of Step 1 Product) start->check_intermediate intermediate_ok Intermediate OK? check_intermediate->intermediate_ok improve_step1 Optimize Step 1: - Use fresh oxalyl chloride - Ensure anhydrous conditions - Check reaction time/temp intermediate_ok->improve_step1 No check_cyclization Analyze Cyclization Step intermediate_ok->check_cyclization Yes improve_step1->check_intermediate catalyst_issue Catalyst Issue? check_cyclization->catalyst_issue conditions_issue Conditions Issue? check_cyclization->conditions_issue optimize_catalyst Optimize Catalyst: - Increase AlCl₃ loading (1.2-1.5 eq) - Switch to TiCl₄ (stronger) - Try milder catalyst (ZnCl₂) catalyst_issue->optimize_catalyst optimize_conditions Optimize Conditions: - Increase reaction temperature - Increase reaction time - Ensure anhydrous solvent conditions_issue->optimize_conditions end Improved Yield optimize_catalyst->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield in the Stolle synthesis.

Simplified Catalytic Cycle for Stolle Synthesis Cyclization

Stolle_Mechanism sub N-(4-methoxyphenyl) oxamoyl chloride activated_complex Activated Complex (Carbonyl Coordination) sub->activated_complex lewis_acid AlCl₃ (Catalyst) lewis_acid->activated_complex cyclization Intramolecular Friedel-Crafts Attack activated_complex->cyclization intermediate Cyclized Intermediate (Sigma Complex) cyclization->intermediate rearomatization HCl Elimination (Rearomatization) intermediate->rearomatization product_complex Product-Catalyst Complex rearomatization->product_complex product_complex->lewis_acid Release product 6-Methoxyisatin product_complex->product

Caption: Simplified mechanism of Lewis acid-catalyzed cyclization in the Stolle synthesis.

References

  • Al-khuzaie, F. & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
  • Malik, I., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(35), 21569-21593.
  • Bondarenko, S. S., et al. (2020). Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. Synthesis, 52(15), 2245-2256.
  • A review on synthesis, reaction and biological importance of isatin derivatives. (2022). Biomedicine and Chemical Sciences.
  • Singh, U. P., & Singh, R. K. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Research and Therapy, 7(9), 4005-4014.
  • Stollé, R. (1922). Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie, 105(1), 137-148.
  • Reddy, B. V. S., et al. (2014). I₂-Catalyzed C-H Amination/Cyclization of 2-Aminoacetophenones: A Metal-Free Synthesis of Isatins. Organic Letters, 16(16), 4182-4185.
  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Díez-Poza, C., & Barbero, A. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Molecules, 28(11), 4343.
  • International Journal of Current Microbiology and Applied Sciences. (2022).
  • Taguchi, T., Saito, A., & Yanai, H. (2007).
  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3153.
  • Marvel, C. S., & Hiers, G. S. (1925).
  • Ahamad, J., Khatua, R. R., & Khan, F. A. (2023). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Organic & Biomolecular Chemistry, 21(30), 6234-6243.
  • Hayashi, T., et al. (1995). Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. Chemical & Pharmaceutical Bulletin, 43(8), 1247-1254.
  • Petrova, B., et al. (2019). Catalytic Oxidation of CO and Benzene over Metal Nanoparticles Loaded on Hierarchical MFI Zeolite.
  • ResearchGate. (n.d.). Stolle's approach to isatin synthesis.
  • BioProcess International. (2022, February).
  • BioProcess International. (2022, February).
  • SciSpace. (n.d.).
  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1240032.
  • Chapman, P., & Schaefer, K. (2023, April 11).
  • BioProcess International. (n.d.).
  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Google Patents. (n.d.).
  • Wang, Y., et al. (2023). Facile and Rapid Synthesis of Durable SSZ-13 Catalyst Using Choline Chloride Template for Methanol-to-Olefins Reaction.
  • Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.
  • Heravi, M. M., et al. (2009). Zirconium(IV) chloride as versatile catalyst for the expeditious synthesis of quinoxalines and pyrido[2,3-b]pyrazines under ambient conditions. Transition Metal Chemistry, 34(8), 873-877.
  • Estévez, J. C., et al. (2001). Synthesis of 3,4-dioxocularine and aristocularine alkaloids in a convergent route from aryloxy-phenyl acetamides involving oxalyl chloride-Lewis acid. Tetrahedron, 57(26), 5691-5698.

Sources

Technical Support Center: 6-Methoxyindoline-2,3-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methoxyindoline-2,3-dione (also known as 6-methoxyisatin). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate.[1][2] As a key building block, its reactivity is nuanced, and understanding potential side reactions is critical for success. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during common transformations of 6-methoxyisatin. Each answer explains the underlying chemical principles and provides actionable protocols for mitigation.

N-Alkylation Reactions

Question: Why is the yield of my N-alkylation of 6-methoxyisatin low, and why am I recovering a viscous oil or a complex mixture instead of a clean, solid product?

Answer:

This is a frequent issue stemming from several factors: incomplete deprotonation of the isatin nitrogen, retention of high-boiling solvents, or base-induced side reactions. The N-H proton of isatin is acidic, but achieving complete and clean deprotonation without initiating side reactions is key.

Underlying Causes & Mechanistic Insights:

  • Incomplete Deprotonation: If the base is not strong enough or is used in stoichiometric insufficiency, a significant portion of the 6-methoxyisatin remains unreacted. This leads to complex purification challenges.

  • Solvent Retention: Polar aprotic solvents like N,N-dimethylformamide (DMF), while excellent for solvating the isatin anion, are notoriously difficult to remove completely. Residual DMF can leave the final product as an intractable oil.[3]

  • Base-Induced Degradation: Isatins can be sensitive to strong bases, potentially leading to ring-opening or other decomposition pathways, especially at elevated temperatures.[3] This contributes to the formation of colored impurities and complex mixtures.

Troubleshooting Protocol & Optimization:

  • Base and Solvent Selection: The choice of base is critical. While potassium carbonate (K₂CO₃) is common, it often requires higher temperatures. Cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) are more effective at lower temperatures, minimizing degradation.[4] Acetonitrile (ACN) is a preferable solvent to DMF due to its lower boiling point and easier removal.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates conversion.

  • Workup Procedure:

    • After the reaction is complete (as determined by TLC), quench cautiously by pouring the mixture into ice-water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Crucial Step: Wash the combined organic layers multiple times with water and then with brine to thoroughly remove any residual DMF or other water-soluble impurities.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If the product is still an oil, it is likely impure. Purification via flash column chromatography is recommended. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate), is typically effective.[5]

Table 1: Comparison of Common Conditions for N-Alkylation

BaseSolventTypical TemperatureAdvantagesDisadvantages
K₂CO₃DMF / ACN60-80 °CInexpensive, readily availableCan require heat, may lead to by-products[3]
Cs₂CO₃ACN / DMFRoom Temp - 50 °CHigh reactivity, milder conditionsMore expensive
NaHTHF / DMF0 °C - Room TempVery strong base, fast reactionMoisture sensitive, requires inert atmosphere

Troubleshooting Workflow: N-Alkylation

start Low Yield / Oily Product in N-Alkylation check_tlc TLC Analysis: Starting Material (SM) Remaining? start->check_tlc incomplete_deprotonation Problem: Incomplete Deprotonation check_tlc->incomplete_deprotonation Yes complex_mixture Problem: Complex Mixture / Degradation check_tlc->complex_mixture No, but multiple spots oily_product Problem: Oily Product check_tlc->oily_product No, single product spot yes_sm Yes no_sm No solution_deprotonation Solution: - Use stronger base (NaH, Cs₂CO₃) - Increase base equivalents - Increase reaction time/temp incomplete_deprotonation->solution_deprotonation solution_mixture Solution: - Lower reaction temperature - Use milder base (e.g., K₂CO₃) - Monitor reaction closely complex_mixture->solution_mixture solution_oil Solution: - Thoroughly wash with water/brine to remove DMF - Purify via column chromatography oily_product->solution_oil

Caption: Workflow for diagnosing N-alkylation issues.

Pfitzinger Quinoline Synthesis

Question: I am attempting a Pfitzinger reaction with 6-methoxyisatin and an α-methylene ketone, but my yield is poor, and I isolate a significant amount of a polar, water-soluble compound. What is happening?

Answer:

The Pfitzinger reaction's success hinges on the initial base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate (isatinic acid).[6][7][8] If this ring-opening step is inefficient, the desired condensation and cyclization to the quinoline-4-carboxylic acid will not proceed effectively.

Underlying Cause & Mechanistic Insight:

The mechanism begins with the attack of a hydroxide ion on the C2-carbonyl of the isatin ring. This forms a tetrahedral intermediate that collapses to open the five-membered ring, yielding the potassium salt of 2-amino-5-methoxyphenylglyoxylic acid. This intermediate then condenses with the enolizable ketone to ultimately form the quinoline ring system.[6][7] Insufficient base strength or concentration will fail to drive the initial ring-opening equilibrium forward, leaving unreacted isatin or promoting undesired aldol-type side reactions.

Troubleshooting Protocol & Optimization:

  • Ensure Sufficiently Basic Conditions: The Pfitzinger reaction is not merely base-catalyzed; it requires a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in stoichiometric excess to drive the initial hydrolysis.[9][10]

  • Solvent Choice: Protic solvents like ethanol are typically used, as they effectively solvate the hydroxide base and the intermediates.[9]

  • Temperature and Reaction Time: Refluxing for an extended period (e.g., 24 hours) is often necessary to ensure both the ring-opening and the subsequent condensation-cyclization go to completion.[9]

  • Workup and Isolation: The product is a carboxylic acid, which will exist as its carboxylate salt in the basic reaction mixture.

    • After the reaction, distill the bulk of the solvent.

    • Add water and perform an extraction with a non-polar solvent (e.g., ether or dichloromethane) to remove any neutral, non-acidic by-products.

    • Carefully acidify the aqueous layer with an acid like acetic acid or dilute HCl. The quinoline-4-carboxylic acid product should precipitate out and can be collected by filtration.

Pfitzinger Reaction Mechanism

cluster_0 Critical Ring-Opening Step cluster_1 Condensation & Cyclization Isatin 6-Methoxyisatin KetoAcid Isatinic Acid Intermediate Isatin->KetoAcid Hydrolysis KOH KOH (Strong Base) Imine Imine/Enamine Intermediate KetoAcid->Imine Ketone α-Methylene Ketone Ketone->Imine Quinoline Quinoline-4-carboxylic Acid Imine->Quinoline Cyclization & Dehydration

Caption: The Pfitzinger reaction pathway.

Reductive Amination

Question: During the reductive amination of the C3-carbonyl of 6-methoxyisatin, I am isolating the corresponding 3-hydroxy-oxindole derivative (a diol) as a major by-product. How can I favor the formation of the desired amine?

Answer:

This issue arises from a lack of chemoselectivity in the reducing agent. The C3-carbonyl of isatin is a ketone. If the reducing agent is too powerful, it will reduce the ketone directly to an alcohol faster than the in-situ formed imine/iminium ion is reduced.

Underlying Cause & Mechanistic Insight:

Reductive amination is a two-step process occurring in one pot: (1) condensation of the ketone (C3-carbonyl) and an amine to form an imine, and (2) reduction of the imine to the final amine product.[11] A successful reaction requires a reducing agent that is highly selective for the iminium ion over the starting ketone. Strong hydrides like sodium borohydride (NaBH₄) can readily reduce both ketones and imines, leading to a mixture of products.[12][13]

Troubleshooting Protocol & Optimization:

  • Select the Right Reducing Agent: Use a milder, pH-sensitive reducing agent that preferentially reduces the protonated iminium ion.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB"): This is often the reagent of choice. It is less reactive than NaBH₄ and performs well under mildly acidic conditions which favor iminium ion formation.[13]

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, it is stable in mildly acidic conditions and selectively reduces imines.[13]

  • Control the pH: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction. This accelerates the formation of the imine and the subsequent protonation to the more electrophilic iminium ion, which is the species the mild hydride reagent reduces.[14]

  • Staged Addition: For particularly sensitive substrates, consider a staged approach. First, mix the 6-methoxyisatin, amine, and acetic acid in a solvent like methanol or dichloroethane and stir for an hour to allow for imine formation. Then, add the selective reducing agent (STAB or NaBH₃CN) to the pre-formed imine.

Reaction Pathways in Reductive Amination

Reactants 6-Methoxyisatin + R-NH₂ Imine Imine Intermediate (C=N bond) Reactants->Imine Condensation (+ H⁺ catalyst) Undesired_Product By-product: Diol (Ketone Reduction) Reactants->Undesired_Product Reduction with NaBH₄ (Non-selective) Desired_Product Desired Amine Product Imine->Desired_Product Reduction with NaBH(OAc)₃ or NaBH₃CN

Caption: Desired vs. undesired reductive amination pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound molecule? The molecule has three primary sites for reaction:

  • C3-Carbonyl: This ketone-like carbonyl is highly electrophilic and is the site for nucleophilic additions, condensations (e.g., Wittig, aldol), and reductive aminations.[15]

  • N-H Amide Proton: This proton is acidic (pKa ~10-11) and can be removed by a suitable base to form an anion, which is a strong nucleophile for N-alkylation or N-acylation reactions.[4]

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the methoxy and amide groups directing the position of substitution.

Q2: My TLC shows multiple product spots that are very close together. How can I improve purification? Close-running spots on TLC are a common challenge with isatin derivatives.[5] To improve separation:

  • Optimize the Solvent System: Use a less polar solvent system in your column chromatography. A shallow gradient elution (e.g., slowly increasing ethyl acetate in hexanes) can improve resolution.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase column.

  • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.

Q3: Can the amide bond in 6-methoxyisatin be opened without a subsequent Pfitzinger condensation? Yes. The hydrolysis of the amide bond is a standard reaction that can be performed independently.[6][7] Treating 6-methoxyisatin with a strong aqueous base (like NaOH or KOH) followed by acidic workup will yield 2-amino-5-methoxyphenylglyoxylic acid. This intermediate can be isolated or used for other synthetic purposes.

Q4: What are the essential safety precautions when handling this compound? According to safety data, 6-methoxyisatin should be handled with care:

  • Irritation: It is known to cause skin and serious eye irritation.[16][17]

  • Toxicity: It is harmful if swallowed.[17][18]

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

References

  • Wikipedia. Pfitzinger reaction. [Link]
  • Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
  • International Research and Publishing Academy. Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. [Link]
  • ChemBK. This compound. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate.
  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
  • Wikipedia. Wittig reaction. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Wikipedia.
  • Market Publishers.
  • Reddit.
  • Journal of Chemical and Pharmaceutical Research.
  • Greener Industry.
  • Master Organic Chemistry. The Wittig Reaction. [Link]
  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
  • YouTube.
  • Master Organic Chemistry.
  • Organic Chemistry Portal.

Sources

Technical Support Center: Improving Regioselectivity in 6-Methoxyindoline-2,3-dione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methoxyindoline-2,3-dione, a versatile synthetic intermediate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges in controlling regioselectivity during reactions with this compound, offering troubleshooting advice and detailed protocols to enhance the precision of your synthetic outcomes.

Understanding the Reactivity of this compound

This compound, also known as 6-methoxyisatin, possesses multiple reactive sites, making regiocontrol a critical aspect of its chemistry. The key reactive centers include:

  • N-H (Amide): The acidic proton on the nitrogen can be deprotonated to form a nucleophilic anion.

  • C3-Carbonyl (Ketone): This is a highly electrophilic center, susceptible to nucleophilic attack and condensation reactions.[1][2]

  • C2-Carbonyl (Amide): Less reactive than the C3-carbonyl, but can still participate in certain reactions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The 6-methoxy group is an activating, ortho-para directing group.

The interplay between these sites often leads to mixtures of products. The following sections provide solutions to specific regioselectivity challenges.

Frequently Asked Questions & Troubleshooting Guides

N-Alkylation vs. O-Alkylation: How can I selectively achieve N-alkylation?

Question: I am attempting an alkylation reaction on 6-methoxyisatin using an alkyl halide and a base, but I'm observing a mixture of N-alkylated and O-alkylated products. How can I favor N-alkylation?

Underlying Chemistry: The isatin anion, formed upon deprotonation, is an ambident nucleophile with electron density on both the nitrogen and the oxygen of the C2-carbonyl. The regiochemical outcome (N- vs. O-alkylation) is highly dependent on the reaction conditions, including the choice of base, solvent, and counter-ion, as dictated by Hard and Soft Acid and Base (HSAB) theory.

Troubleshooting Protocol:

To favor N-alkylation, which is typically the desired outcome for further functionalization, it's crucial to select conditions that promote reaction at the softer nitrogen center.

Recommended Protocol for Selective N-Alkylation:

  • Base and Solvent Selection: A combination of a mild base and a polar aprotic solvent is generally effective. Potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) is a standard and reliable choice.[3][4] Cesium carbonate (Cs2CO3) can also be highly effective, often providing better results.[3]

  • Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) is usually sufficient.[4]

  • Alkylating Agent: Softer alkylating agents, such as alkyl iodides, tend to favor N-alkylation over harder agents like alkyl sulfates.

Step-by-Step Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.3-1.5 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the isatin anion.

  • Add the alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: Conditions for Selective N-Alkylation

Base Solvent Typical Temperature Outcome Reference
K2CO3DMF or NMPRoom Temp to 50 °CHigh N-selectivity[3][4]
Cs2CO3DMF or NMPRoom TempExcellent N-selectivity[3]
NaHDMF or Toluene25-80 °CEffective, but requires careful handling[4]

Logical Workflow for N-Alkylation:

cluster_start Starting Materials cluster_conditions Reaction Conditions 6-Methoxyisatin 6-Methoxyisatin Isatin Anion Isatin Anion 6-Methoxyisatin->Isatin Anion Deprotonation Alkyl Halide Alkyl Halide N-Alkylated Product N-Alkylated Product Alkyl Halide->N-Alkylated Product Base Base (K2CO3 or Cs2CO3) Base->Isatin Anion Solvent Solvent (DMF or NMP) Solvent->N-Alkylated Product Isatin Anion->N-Alkylated Product SN2 Attack (Favored at N)

Caption: Workflow for achieving selective N-alkylation.

Electrophilic Aromatic Substitution: How do I control the position of substitution on the aromatic ring?

Question: I want to introduce a substituent, such as a nitro or bromo group, onto the aromatic ring of this compound. How can I ensure the reaction occurs at the desired position and avoid side reactions at the N-H or carbonyl groups?

Underlying Chemistry: The 6-methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[6][7] In this case, the positions ortho to the methoxy group are C5 and C7. The isatin core itself is deactivating. The regiochemical outcome is a result of the interplay between these directing effects.

Troubleshooting Protocol:

To achieve selective electrophilic aromatic substitution, it is often necessary to protect the reactive N-H group to prevent undesired side reactions.

Recommended Protocol for Selective Electrophilic Aromatic Substitution:

Part A: N-Protection

  • Protect the N-H group of this compound. A common and effective protecting group is the acetyl group, which can be introduced using acetic anhydride.[8] Other options include tosyl or Boc groups.[9][10]

Step-by-Step Protocol for N-Acetylation:

  • Suspend this compound in acetic anhydride.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.

  • Filter the solid, wash with water, and dry.

Part B: Electrophilic Substitution With the N-H group protected, the electrophilic substitution can be carried out with greater control.

Step-by-Step Protocol for Bromination (Example):

  • Dissolve the N-acetyl-6-methoxyindoline-2,3-dione in a suitable solvent, such as acetic acid.

  • Slowly add a solution of bromine in acetic acid at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Pour the reaction mixture into water and collect the precipitated product by filtration.

Part C: Deprotection

  • The protecting group can be removed under appropriate conditions. For an N-acetyl group, hydrolysis with a mild acid or base will regenerate the N-H group.

Decision Pathway for Electrophilic Substitution:

start Start: 6-Methoxyisatin protect Is N-H protection necessary? start->protect yes Yes protect->yes Side reactions at N-H are a concern no No protect->no Reaction conditions are mild and selective protection_step Protect N-H group (e.g., Acetylation) yes->protection_step eas_reaction Perform Electrophilic Aromatic Substitution no->eas_reaction protection_step->eas_reaction deprotection Deprotect N-H group eas_reaction->deprotection product Desired Product deprotection->product cluster_reactions Potential Reaction Pathways cluster_control Control Strategies Isatin This compound N_Alkylation N-Alkylation Isatin->N_Alkylation C3_Reaction C3-Carbonyl Reaction Isatin->C3_Reaction EAS Electrophilic Aromatic Substitution Isatin->EAS Control_N Use mild base (K2CO3) in polar aprotic solvent (DMF) N_Alkylation->Control_N To improve selectivity Control_C3 Protect N-H group first C3_Reaction->Control_C3 To improve selectivity Control_EAS Protect N-H group first; Consider directing effects EAS->Control_EAS To improve selectivity

Caption: Strategies for directing reactivity.

References

  • A Review on Different Approaches to Isatin Synthesis.
  • Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins.
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
  • Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Royal Society of Chemistry. [Link]
  • Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors.
  • Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities.
  • Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. International Journal of Engineering Research and. [Link]
  • Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. Organic Chemistry Portal. [Link]
  • Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. International Research and Publishing Academy. [Link]
  • Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry.
  • Synthesis, reactivity and biological properties of methoxy-activ
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • N-Alkylation and N-acylation of isatin derivatives.
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Enantioselective N-alkylation of isatins and synthesis of chiral N-alkyl
  • Isatin and its derivatives: A survey of recent syntheses, reactions, and applic
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
  • Protecting group. Wikipedia. [Link]
  • This compound. ChemBK. [Link]
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
  • 14 questions with answers in ISATIN.
  • isatin ring-opening vs.
  • Need urgent help with crystallization/drying/solidifying of an isatin deriv
  • Design plan for a N 6 mdA-selective functionalization process.
  • Electrophilic Substitution Reactions of Indoles.
  • Electrophilic arom
  • Nucleophilic Substitution Reaction in Indole Chemistry. HETEROCYCLES. [Link]
  • Regioselectivity – Knowledge and References. Taylor & Francis Online. [Link]
  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
  • Ru-catalyzed carbonylative Murai reaction: directed C3-acylation of biomass-derived 2-formyl. ChemRxiv. [Link]
  • Scheme 43 Deprotonative functionalization of 2-methoxy-and 2,6dimethoxypyrazine.
  • Site-Selective Catalytic Saturation of Unactivated Arenes via Directed 6π-Activ
  • Electrophilic Aromatic Substitution of a BN Indole.
  • Indane-1,3-Dione: From Synthetic Strategies to Applic
  • regioselectivity Archives. Master Organic Chemistry. [Link]
  • Meta-selective C-H functionalization using a nitrile-based directing group and cleavable Si-tether. Semantic Scholar. [Link]
  • Lecture for Lesson VI.3: Categorizing Carbonyl Reactions. YouTube. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for the Synthesis of Indole-2,3-dione (Isatin)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of indole-2,3-dione, commonly known as isatin. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of isatin synthesis. As a versatile precursor in medicinal chemistry and materials science, the successful synthesis of isatin is crucial.[1][2][3][4][5] This document provides in-depth, experience-driven answers to common challenges encountered during its preparation, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield or Complete Failure of the Sandmeyer Isatin Synthesis

Question: My Sandmeyer synthesis of isatin from aniline, chloral hydrate, and hydroxylamine is giving me very low yields or failing completely. What are the common causes and how can I fix this?

Answer: The Sandmeyer synthesis is a classic and widely used method, but its success hinges on careful control of reaction parameters.[1][2][4][6][7] Several factors can contribute to low yields or reaction failure.

Underlying Causes & Solutions:

  • Purity of Aniline: Aniline is susceptible to air oxidation, which can lead to the formation of colored impurities that interfere with the reaction. Using freshly distilled or high-purity aniline is critical.

  • Formation of Tarry Byproducts: The reaction of aniline with chloral hydrate can sometimes produce tarry materials, especially if the temperature is not well-controlled.[8] This is often due to polymerization or other side reactions of the aniline starting material under acidic conditions.

    • Solution: Ensure gradual addition of reagents and maintain the recommended temperature range. Vigorous stirring is also essential to prevent localized overheating.[9]

  • Incomplete Formation of Isonitrosoacetanilide: The first step of the Sandmeyer synthesis is the formation of isonitrosoacetanilide. If this intermediate is not formed in high yield, the subsequent cyclization to isatin will be poor.

    • Optimization: Ensure all reagents are added in the correct order as specified in established protocols. The use of sodium sulfate helps to salt out the isonitrosoacetanilide product, driving the equilibrium towards its formation.[9]

  • Substituent Effects on the Aniline Ring: The electronic nature of substituents on the aniline ring can significantly impact the success of the Sandmeyer reaction.

    • Electron-donating groups can sometimes lead to side reactions and lower yields.[6][10]

    • Electron-withdrawing groups generally favor the reaction.[6][7] For anilines with strong electron-donating groups, alternative synthetic routes like the Gassman or Stolle synthesis might be more suitable.[2][6]

Experimental Protocol: A Refined Sandmeyer Synthesis

Here is a step-by-step protocol with critical checkpoints:

  • Preparation of the Reaction Mixture: In a flask of appropriate size, dissolve chloral hydrate in water. To this, add crystallized sodium sulfate, followed by a solution of aniline in water containing hydrochloric acid. Finally, add an aqueous solution of hydroxylamine hydrochloride.[9]

  • Heating and Isonitrosoacetanilide Formation: Heat the mixture to a vigorous boil for a short period (1-2 minutes).[9] The isonitrosoacetanilide will begin to crystallize out upon heating and more will precipitate upon cooling.

  • Isolation of the Intermediate: Cool the reaction mixture in an ice bath and filter the isonitrosoacetanilide. It is crucial to dry the intermediate thoroughly before proceeding to the next step, as excess moisture can make the subsequent cyclization difficult to control.[9]

  • Cyclization to Isatin: In a separate flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C. Slowly add the dry isonitrosoacetanilide, ensuring the temperature does not exceed 70-80°C.[9] External cooling may be necessary.

  • Reaction Quenching and Product Isolation: After the addition is complete, heat the mixture to 80°C for about 10 minutes.[9] Cool the mixture to room temperature and pour it onto crushed ice. The isatin will precipitate and can be collected by filtration.

Issue 2: My Product is Contaminated with a Yellow Impurity

Question: After the cyclization step in the Sandmeyer synthesis and quenching with ice, I've isolated my isatin, but it's contaminated with a yellow impurity. What is this and how can I remove it?

Answer: The yellow impurity is likely isatin oxime .[9] Its formation is a known side reaction that can occur during the sulfuric acid-mediated cyclization.

Mechanism of Isatin Oxime Formation:

Isatin oxime can form from the hydrolysis of any unreacted isonitrosoacetanilide during the workup.[9]

G Isonitrosoacetanilide Isonitrosoacetanilide IsatinOxime Isatin Oxime Isonitrosoacetanilide->IsatinOxime Hydrolysis Isatin Isatin Isonitrosoacetanilide->Isatin Cyclization Water H₂O (workup) SulfuricAcid H₂SO₄

Caption: Formation of isatin and isatin oxime byproduct.

Purification Strategy:

A simple and effective method to remove isatin oxime is through a basic wash.

  • Dissolution in Base: Suspend the crude isatin in hot water and add a solution of sodium hydroxide. Isatin will dissolve to form the sodium salt of isatinic acid.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Selective Precipitation: Carefully add dilute hydrochloric acid to the filtrate until a slight precipitate appears. This initial precipitate is often enriched in less soluble impurities. Filter this off.

  • Isatin Precipitation: Continue adding hydrochloric acid to the filtrate until it is acidic to Congo red paper. The pure isatin will precipitate out.[9]

  • Final Wash and Drying: Filter the purified isatin and wash it with cold water to remove any remaining acid and salts. Dry the product thoroughly.

Issue 3: Low Yields and Regioselectivity Problems with Substituted Anilines

Question: I am trying to synthesize a substituted isatin from a meta-substituted aniline, but I'm getting a mixture of regioisomers and a low overall yield. Are there better methods for this?

Answer: Yes, for substituted anilines, especially those with meta-substituents or electron-donating groups, the Sandmeyer synthesis can be problematic, often leading to mixtures of regioisomers and low yields.[3][6] In these cases, the Gassman or Stolle syntheses are often better alternatives.

Synthesis MethodAdvantagesDisadvantagesBest Suited For
Sandmeyer Uses simple, readily available starting materials.Harsh conditions, not suitable for all substituted anilines, potential for regioisomer formation.[6]Unsubstituted aniline and anilines with electron-withdrawing groups.[6]
Stolle Good for N-substituted isatins.[6]Requires oxalyl chloride and a Lewis acid catalyst.Synthesis of N-aryl isatin derivatives.[6]
Gassman Offers strategies for both electron-donating and electron-withdrawing groups, can provide better regioselectivity.[6]Can involve multiple steps and sensitive intermediates.Substituted anilines where regioselectivity is a concern.[6]

Gassman Synthesis Workflow:

The Gassman synthesis provides two main strategies depending on the electronic nature of the aniline substituent.

G cluster_ewg Electron-Withdrawing Groups cluster_edg Electron-Donating Groups Aniline_EWG Aniline (EWG) N_Chloroaniline N-Chloroaniline Aniline_EWG->N_Chloroaniline t-BuOCl Azasulfonium_Salt Azasulfonium Salt N_Chloroaniline->Azasulfonium_Salt Methylthioacetate Oxindole 3-Methylthio-2-oxindole Azasulfonium_Salt->Oxindole Base Aniline_EDG Aniline (EDG) Azasulfonium_Salt2 Azasulfonium Salt Aniline_EDG->Azasulfonium_Salt2 Chlorosulfonium_Salt Chlorosulfonium Salt Chlorosulfonium_Salt->Azasulfonium_Salt2 Azasulfonium_Salt2->Oxindole Base Isatin Substituted Isatin Oxindole->Isatin Oxidation

Caption: Gassman isatin synthesis strategies.

Issue 4: Difficulty with Product Purification

Question: My crude isatin is a dark, sticky solid that is difficult to purify by recrystallization or column chromatography. What are my options?

Answer: Dark, intractable crude products are a common issue, often arising from side reactions and decomposition, especially in strong acid at high temperatures.[8] When standard purification methods fail, a combination of chemical treatment and optimized physical separation can be effective.

Purification Workflow for Difficult Cases:

  • Initial Solvent Slurry: Begin by triturating the crude solid with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. This can help remove some of the less polar, "tarry" impurities.

  • Base-Acid Treatment: As detailed in Issue 2, dissolving the crude product in a basic solution (like aqueous NaOH) and then re-precipitating with acid is a powerful purification technique for isatin.[9] This method leverages the acidic nature of the N-H proton in isatin.

  • Activated Carbon Treatment: If the color persists after the base-acid treatment, you can try treating a solution of the crude product (in a suitable solvent) with activated carbon to adsorb colored impurities.

  • Column Chromatography: If column chromatography is necessary, consider the following:

    • Adsorbent: Silica gel is standard, but for some derivatives, neutral alumina may be more effective.

    • Eluent System: A gradient elution starting from a non-polar system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can help separate the product from closely related impurities.

    • Sample Loading: For sticky solids, it's often best to dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, dry it, and then load the resulting powder onto the column. This "dry loading" technique often leads to better separation.

References

  • Marvel, C. S.; Hiers, G. S. Isatin. Org. Synth.1925, 5, 71. DOI: 10.15227/orgsyn.005.0071. [Link]
  • Al-khuzaie, F.; Al-Safi, S. Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences2022, 1 (3), 193-206. [Link]
  • Khan, I.; Zaib, S.; Batool, S.; et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res2020, 30 (4), 23542-23553. DOI: 10.26717/BJSTR.2020.30.005000. [Link]
  • A Review on Different Approaches to Isatin Synthesis. International Journal of Creative Research Thoughts (IJCRT)2021, 9 (9), b458-b474. [Link]
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances2016, 6, 107873-107899. DOI: 10.1039/C6RA22623H. [Link]
  • Hewawasam, P.; Meanwell, N. A. A General Method for the Synthesis of Isatins. Tetrahedron Lett.1994, 35 (40), 7303-7306. [Link]
  • Shaikh, I. A.; Johnson, A. T.; Fitt, J. W. Synthesis of Substituted Isatins. Org. Process Res. Dev.2012, 16 (9), 1547-1552. [Link]
  • Optimization of the reaction conditions.
  • Mishra, P.; Mishra, A.; Bahe, A.; Roy, A.; Das, R. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA2021, 8 (4), 1089-1098. [Link]
  • A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences2022, 1 (3). [Link]
  • Optimization of the reaction conditions.
  • Sandmeyer Is
  • Sandmeyer isatin synthesis - tarry m
  • Gassman synthetic scheme for the synthesis of Isatin.
  • Gassman, P. G.; Van Bergen, T. J. A general method for the synthesis of isatins. J. Org. Chem.1977, 42 (8), 1344–1348. [Link]
  • Isatin. International Journal of Current Microbiology and Applied Sciences2022, 11 (1), 220-230. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 6-Methoxyindoline-2,3-dione and Isatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with diverse and potent biological activities. Among these, isatin (1H-indole-2,3-dione) has long been a subject of intense investigation, demonstrating a remarkable breadth of pharmacological effects. The strategic modification of the isatin core offers a promising avenue for the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of the parent compound, isatin, and its methoxy-substituted analogue, 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin). By synthesizing available experimental data, this document aims to equip researchers and drug development professionals with a clear understanding of how the introduction of a methoxy group at the 6-position of the isatin ring modulates its biological profile.

Chemical Structures at a Glance

A foundational understanding of the chemical structures of isatin and this compound is crucial for appreciating the structure-activity relationships that govern their biological effects.

G cluster_isatin Isatin cluster_6methoxy This compound Isatin Methoxy

Figure 1. Chemical structures of Isatin and this compound.

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a detailed comparison of the anticancer, antimicrobial, and enzyme inhibitory activities of isatin and this compound, supported by available experimental data.

Anticancer Activity: A Tale of Potent Cytotoxicity

Isatin and its derivatives have been extensively studied for their anticancer properties, exhibiting cytotoxicity against a wide array of cancer cell lines.[1][2] The mechanisms underlying their antineoplastic effects are multifaceted, often involving the induction of apoptosis and inhibition of key cellular processes.[3]

Isatin's Anticancer Profile:

Isatin itself displays notable cytotoxic activity. For instance, it has been shown to induce apoptosis in human promyelocytic leukemia HL-60 cells.[3] The versatility of the isatin scaffold has led to the development of numerous derivatives with enhanced potency.[1] For example, certain isatin-hydrazine hybrids and isatin-based Schiff bases have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values often in the low micromolar range.[1]

This compound in Cancer Research:

While direct comparative studies are limited, research into 6-substituted indole derivatives suggests that the introduction of a methoxy group can significantly influence anticancer activity. A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as potential tubulin polymerization inhibitors.[4] Although not isatins, this study highlights the potential for substitution at the 6-position to yield potent anticancer agents. One derivative, compound 3g , exhibited broad-spectrum antiproliferative activity with IC50 values in the low micromolar to sub-micromolar range against a panel of six cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (human non-small cell lung cancer).[4]

CompoundCancer Cell LineIC50 (µM)
Isatin-hydrazine hybridA549 (Lung)5.32
Isatin-hydrazine hybridMCF-7 (Breast)4.86
Isatin-indole hybridA549 (Lung)0.76
Isatin-indole hybridHT-29 (Colon)2.02
Isatin-indole hybridZR-75 (Breast)0.74
6-substituted indole derivative (3g)A549 (Lung)6.30 ± 0.30
6-substituted indole derivative (3g)MCF-7 (Breast)2.94 ± 0.56

Table 1: Comparative Anticancer Activity (IC50) of Isatin Derivatives and a 6-Substituted Indole Derivative. [3][4]

Antimicrobial Activity: Combating Microbial Threats

The isatin scaffold has also proven to be a valuable template for the development of novel antimicrobial agents.[5][6]

Isatin's Antimicrobial Spectrum:

Isatin and its derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.[5][6] For example, isatin has been shown to be effective against Campylobacter jejuni and Campylobacter coli strains, with Minimum Inhibitory Concentration (MIC) values typically around 8.0 µg/mL.[7] The antibacterial activity of isatin derivatives can be significantly enhanced through chemical modification. For instance, certain isatin–quinoline conjugates have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

The Role of the Methoxy Group in Antimicrobial Efficacy:

Compound/DerivativeTest OrganismMIC (mg/mL)Zone of Inhibition (mm)
IsatinCampylobacter jejuni & C. coli<0.001 - 0.016-
Isatin-Quinoline Conjugate (10a)MRSA0.006-
Isatin-Quinoline Conjugate (11a)MRSA-47.33 ± 0.60
Isatin-Quinoline Conjugate (10a)S. mutans0.000423 ± 1

Table 2: Antibacterial Activity of Isatin and its Derivatives. [7][9]

Enzyme Inhibition: Targeting Key Biological Pathways

The ability of isatin and its derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.[11][12]

Isatin as an Enzyme Inhibitor:

Isatin is a known inhibitor of several enzymes, including monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[11] It acts as a reversible inhibitor of both MAO-A and MAO-B, with a higher selectivity for MAO-B.[11][13] The inhibitory constants (Ki) for isatin against human MAO-A and MAO-B have been reported to be 15 µM and 3 µM, respectively.[12]

Influence of the Methoxy Group on Enzyme Inhibition:

The position of substituents on the isatin ring plays a crucial role in determining the potency and selectivity of MAO inhibition.[13] Structure-activity relationship (SAR) studies have shown that substitutions at the C-5 and C-6 positions of the isatin ring can significantly enhance MAO inhibitory activity.[13] Specifically, C-6 substitution has been found to improve the effectiveness of MAO-B inhibition.[13] This suggests that this compound could be a more potent and selective MAO-B inhibitor compared to the parent isatin molecule. This enhanced activity is attributed to the interaction of the C-6 side chain with the entrance cavity residues of the enzyme.[13]

CompoundEnzymeKi (µM)IC50 (µM)
IsatinMAO-A15-
IsatinMAO-B3-
6-benzyloxy substituted isatin derivativeMAO-B-0.138

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Isatin and a 6-Substituted Derivative. [12][13]

Experimental Methodologies: A Guide to Key Assays

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for the key experiments cited.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isatin, this compound, or their derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Incubate and Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 2. Workflow for the MTT Assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare Serial Dilutions of Compounds B Inoculate with Bacterial Suspension A->B C Incubate Plates B->C D Determine Lowest Concentration with No Visible Growth (MIC) C->D

Figure 3. Workflow for MIC Determination.

Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Activity

The activity of MAO enzymes can be measured using a variety of substrates that produce a detectable signal upon oxidation.

Protocol:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the purified MAO-A or MAO-B enzyme with various concentrations of the inhibitor (isatin or this compound) in a suitable buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a substrate (e.g., kynuramine, which fluoresces upon oxidation).

  • Signal Detection: Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations.

  • Ki Determination: The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).

G A Pre-incubate MAO Enzyme with Inhibitor B Initiate Reaction with Substrate A->B C Monitor Signal Change Over Time B->C D Calculate Initial Reaction Velocities C->D E Determine Inhibition Constant (Ki) D->E

Figure 4. Workflow for MAO Inhibition Assay.

Conclusion and Future Directions

The available evidence strongly supports the isatin scaffold as a versatile platform for the development of potent therapeutic agents. While isatin itself exhibits a broad range of biological activities, strategic substitutions on its core structure can significantly enhance its potency and selectivity. The introduction of a methoxy group at the 6-position of the indoline-2,3-dione ring, as in this compound, appears to be a promising strategy for modulating its biological profile.

Based on structure-activity relationship studies of related compounds, this compound is predicted to exhibit enhanced MAO-B inhibitory activity compared to isatin. While direct comparative data for its anticancer and antimicrobial activities are still emerging, the broader class of methoxy-substituted indoles and isatins demonstrates significant potential in these areas.

Future research should focus on direct, head-to-head comparative studies of isatin and this compound across a wider range of cancer cell lines, microbial strains, and enzyme targets. Such studies, providing clear quantitative data (IC50, MIC, and Ki values), will be invaluable for elucidating the precise impact of the 6-methoxy substitution and for guiding the rational design of next-generation isatin-based therapeutics with improved efficacy and safety profiles.

References

Click to expand
  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
  • Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Amelior
  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
  • Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review
  • Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease tre
  • Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains.
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025).
  • synthesis and evaluation of new isatin deriv
  • Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity.
  • A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs).
  • Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening.
  • exploring the antimicrobial potential of isatin and deriv
  • Antimicrobial activity of synthesized isatin deriv
  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity.
  • Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays.
  • Novel Isatin Derivatives: A Compar
  • Synthesis and Antimicrobial Activity of Some New Isatin Deriv
  • Synthesis and Estimation of Enzyme Inhibitory Activity of Isatin Deriv
  • Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells.
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evalu
  • Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase.
  • IC 50 Values (μM)
  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria.
  • Synthesis and in vitro Cytotoxic Activity of Isatin Deriv
  • Antimicrobial Activities and DNA Protections of 5-Methoxy-Isatin Thiosemicarbazone Deriv
  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Deriv
  • Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Is
  • Cytotoxicity study of dimethylisatin and its heterocyclic deriv
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione deriv
  • Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile deriv
  • IC50 values of 5 and 6 against HT-29, OVCAR-3, and MM.1S cell lines.
  • This compound 52351-75-4.
  • Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer.
  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • This compound.
  • Finding ki of competitive inhibitor.

Sources

Authored for Drug Development Professionals, Researchers, and Scientists by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to 6-Methoxyindoline-2,3-dione and Alternative Anticancer Agents

This guide provides a comprehensive, data-supported comparative analysis of this compound, a member of the promising isatin class of compounds, against other established and novel anticancer agents. We will explore the mechanistic underpinnings of its activity, present its efficacy in a comparative context, and provide detailed, field-tested experimental protocols to facilitate further research and validation.

Introduction: The Isatin Scaffold as a "Privileged" Structure in Oncology

The search for novel anticancer therapeutics frequently leads researchers to heterocyclic compounds, among which the indole nucleus is a cornerstone.[1][2] Isatin (1H-indole-2,3-dione), a naturally occurring indole derivative, has been identified in plants, marine animals, and even as a human metabolite.[3][4][5] Its synthetic versatility allows for substitutions at nearly any position, enabling the creation of a vast library of derivatives with a broad spectrum of pharmacological activities, including potent anticancer properties.[5][6]

This structural flexibility has established the isatin core as a "privileged scaffold" in medicinal chemistry. Several isatin derivatives have progressed to preclinical and clinical trials, with notable examples like Sunitinib and Toceranib gaining clinical approval for their role as protein kinase inhibitors.[3] this compound (also known as 6-methoxyisatin) is one such derivative, valued as a key intermediate in the synthesis of bioactive compounds and alkaloids with demonstrated anti-tumor activity.[7] This guide will situate its potential within the broader landscape of cancer therapeutics.

Mechanistic Landscape: The Multi-Targeted Anticancer Strategy of Isatin Derivatives

Isatin-based compounds, including this compound, do not rely on a single mechanism of action. Instead, they leverage a multi-pronged attack on cancer cell proliferation and survival, making them robust candidates for overcoming drug resistance.[8] Key mechanisms include the induction of apoptosis, inhibition of critical cell cycle kinases, and disruption of microtubule dynamics.[6][8]

  • Induction of Apoptosis (Programmed Cell Death): Isatin derivatives are potent inducers of apoptosis. This is often achieved through the generation of reactive oxygen species (ROS), which creates oxidative stress.[3][4] This stress, in turn, can trigger the mitochondrial-mediated apoptosis pathway, characterized by the activation of caspases and the suppression of anti-apoptotic proteins like Bcl-2.[8]

  • Kinase Inhibition: Many cancers are driven by dysregulated protein kinases. Isatin-based molecules have been shown to be effective inhibitors of several key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][9] By blocking these signaling pathways, the compounds can halt tumor angiogenesis, metastasis, and cell cycle progression.[8]

  • Tubulin Polymerization Inhibition: The cellular cytoskeleton, composed of microtubules, is essential for cell division (mitosis). Like several established chemotherapeutics, some isatin derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8][10]

cluster_0 Molecular Targets cluster_1 Cellular Effects cluster_2 Downstream Outcomes Kinases Kinases Kinase_Inhibition Kinase Inhibition (VEGFR-2, EGFR, CDK2) Kinases->Kinase_Inhibition Tubulin Tubulin Tubulin_Disruption Microtubule Disruption Tubulin->Tubulin_Disruption Apoptotic Regulators Apoptotic Regulators Apoptosis_Induction Apoptosis Induction (ROS ↑, Caspase Activation) Apoptotic Regulators->Apoptosis_Induction This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Cell_Cycle_Arrest G2/M Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Kinase_Inhibition->Anti_Angiogenesis Tubulin_Disruption->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Anti_Angiogenesis->Cancer_Cell_Death

Figure 1. Multi-target mechanism of action for isatin-based anticancer agents.

Comparative Efficacy: A Data-Driven Analysis

The potency of an anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of a biological process (e.g., cell growth). A lower IC50 value signifies higher potency. The following table presents IC50 values for various isatin derivatives and standard chemotherapeutic agents against a panel of human cancer cell lines.

Rationale for Data Selection: While extensive data specifically for this compound is emerging, the data presented for other isatin derivatives illustrates the high potency achievable with this scaffold. This provides a strong rationale for its continued investigation and serves as a benchmark for performance.

Compound/AgentTarget Cancer Cell LineIC50 (µM)Supporting Evidence
Isatin Derivative (Compound 36) HCT-116 (Colon)2.6[5]
Isatin Derivative (Compound 36) A-549 (Lung)7.3[5]
Isatin Derivative (Compound 36) MDA-MB-231 (Breast)4.7[5]
Isatin-Thiophene Hybrid (Compound 31) MCF-7 (Breast)0.35[10]
Isatin-Sulfonamide Hybrid (Compound 6) HCT-116 (Colon)3.67[10]
Indole Derivative (Compound 3g) A375 (Melanoma)0.57[11]
Indole Derivative (Compound 3g) MDA-MB-231 (Breast)1.61[11]
Isoindole-dione Derivative (Compound 7) A549 (Lung)19.41[12]
Doxorubicin (Standard of Care) HCT-116 (Colon)3.7[5]
5-Fluorouracil (Standard of Care) A549 (Lung)>100 (approx.)[12]
Gefitinib (Standard of Care) MCF-7 (Breast)0.97[10]

IC50 values are highly dependent on experimental conditions (e.g., incubation time) and should be interpreted in the context of the cited study.

Essential Experimental Protocols for Compound Validation

To ensure scientific rigor and reproducibility, the following self-validating protocols are provided. These methods are fundamental for assessing the cytotoxic and apoptotic potential of this compound and its analogs.

Protocol 1: Cell Viability Assessment via MTT Assay

Causality and Principle: This assay quantifies cell viability by measuring the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells. This allows for the calculation of the IC50 value.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7, HeLa) in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells with vehicle (DMSO) only as a negative control (100% viability) and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Start Start Seed_Cells Seed_Cells Start->Seed_Cells Day 1 End End Data_Analysis Calculate % Viability Determine IC50 Data_Analysis->End Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Day 2 Incubate_48h Incubate_48h Treat_with_Compound->Incubate_48h Add_MTT_Reagent Add_MTT_Reagent Incubate_48h->Add_MTT_Reagent Day 4 Incubate_4h Incubate_4h Add_MTT_Reagent->Incubate_4h Solubilize_Formazan Solubilize_Formazan Incubate_4h->Solubilize_Formazan Read_Absorbance Read_Absorbance Solubilize_Formazan->Read_Absorbance Read_Absorbance->Data_Analysis

Figure 2. Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection via Annexin V-FITC and Propidium Iodide (PI) Staining

Causality and Principle: This flow cytometry-based assay provides a quantitative measure of apoptosis. In the early stages of apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a green fluorescent dye (FITC) and will bind to these exposed PS molecules. Propidium Iodide (PI) is a red fluorescent dye that cannot enter live cells with intact membranes. It can, however, penetrate the compromised membranes of late-stage apoptotic or necrotic cells and stain the DNA. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration (and a 2x IC50 concentration) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant, as these often contain the apoptotic population.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer equipped with appropriate lasers and filters for FITC (green) and PI (red) detection.

  • Data Interpretation: Use flow cytometry software to create a quadrant plot (FITC vs. PI). Gate on the cell population and quantify the percentage of cells in each of the four quadrants to determine the level of apoptosis induced by the compound.

Conclusion and Future Perspectives

This compound, and the broader isatin class it belongs to, represents a highly promising platform for anticancer drug discovery. Its multi-target mechanism of action suggests a potential for robust efficacy and an ability to circumvent common drug resistance pathways. The comparative data indicates that isatin derivatives can achieve potencies comparable or superior to existing standards of care.

The path forward requires a systematic evaluation of this compound using the validated protocols outlined in this guide. Future research should focus on expanding the panel of cancer cell lines tested, elucidating the specific kinase inhibitory profile, and advancing the most promising candidates into in vivo animal models to assess efficacy and safety. The synthesis of further analogs, exploring substitutions on the aromatic ring and the isatin nitrogen, will also be crucial in optimizing potency and pharmacological properties.

References

Sources

A Comparative Guide to the Efficacy of 6-Methoxyindoline-2,3-dione Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel and potent enzyme inhibitors is a continuous endeavor. The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of derivatives with significant biological activities. Among these, the 6-methoxyindoline-2,3-dione core has emerged as a promising starting point for the development of inhibitors targeting a range of enzymes implicated in various pathologies. This guide provides an in-depth, objective comparison of the efficacy of this compound derivatives against known inhibitors of three critical enzyme targets: Monoamine Oxidase (MAO), tubulin, and Glycogen Synthase Kinase-3 (GSK-3).

Introduction: The Versatility of the this compound Scaffold

The this compound scaffold, a derivative of isatin, offers a unique combination of structural features that make it an attractive starting point for inhibitor design. Its rigid, bicyclic structure provides a defined orientation for substituent groups, while the presence of hydrogen bond donors and acceptors facilitates interactions with enzyme active sites. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its pharmacological profile. This guide will delve into the specific applications of this scaffold in the development of inhibitors for neurological disorders, cancer, and other diseases.

Comparative Efficacy Analysis

This section presents a detailed comparison of the inhibitory activities of this compound derivatives and their analogues against established inhibitors for each target enzyme class. The data is summarized in comparative tables, followed by a discussion of the structure-activity relationships (SAR) and the rationale behind the experimental designs.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Their inhibition can lead to increased levels of these neurotransmitters in the brain, making MAO inhibitors effective in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[2][3] MAO exists in two isoforms, MAO-A and MAO-B, and selective inhibition is often desirable to minimize side effects.[3]

A series of indole-based derivatives have been investigated as MAO-B inhibitors, demonstrating potent and selective activity. For instance, certain indole derivatives have exhibited nanomolar inhibitory potency against MAO-B, with selectivity indices significantly higher than the well-known inhibitor, rasagiline.[4]

Compound/InhibitorTargetIC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)Reference
Indole Derivative 8aMAO-B0.0274>3649[4]
Indole Derivative 8bMAO-B0.0305>3278[4]
Rasagiline (Known Inhibitor)MAO-B0.014>50[4]
Pyrrolo[3,4-f]indole-5,7-dione 4dMAO-B0.581-[5]
Selegiline (Known Inhibitor)MAO-B0.007-[4]
Pyrrolo[3,4-f]indole-5,7-dione 4gMAO-A0.250-[5]
Clorgyline (Known Inhibitor)MAO-A--[3]

Expertise & Experience: The choice of a fluorometric assay for determining MAO inhibitory activity is based on its high sensitivity and suitability for high-throughput screening.[4] The use of specific substrates for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine) allows for the determination of isoform selectivity, a critical parameter for developing safer and more effective drugs.[6] The selectivity index (SI) provides a quantitative measure of this selectivity, with a higher SI indicating a more desirable profile for targeting a specific isoform. The data clearly indicates that the indole derivatives 8a and 8b are not only potent but also remarkably selective for MAO-B, surpassing the selectivity of the established drug rasagiline.

Signaling Pathway: Monoamine Oxidase and Neurotransmitter Regulation

MAO_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition Inhibition Monoamines Monoamines Neurotransmitters Neurotransmitters Monoamines->Neurotransmitters Release Receptors Receptors Neurotransmitters->Receptors Binding MAO MAO Neurotransmitters->MAO Reuptake & Degradation This compound Derivatives This compound Derivatives This compound Derivatives->MAO Inhibit Known MAOIs Known MAOIs Known MAOIs->MAO Inhibit

Caption: Monoamine oxidase (MAO) in the presynaptic neuron degrades neurotransmitters, regulating their levels in the synaptic cleft. Inhibitors block this degradation.

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[7] Inhibitors of tubulin polymerization are potent anticancer agents as they disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[7] The colchicine binding site on β-tubulin is a key target for many tubulin polymerization inhibitors.[8]

Derivatives of the 6-methoxyindole scaffold have shown significant promise as tubulin polymerization inhibitors, with some compounds exhibiting greater potency than established agents like combretastatin A-4 (CA-4).[1]

Compound/InhibitorTargetIC50 (µM) for Tubulin PolymerizationAntiproliferative Activity (GI50 nM)Reference
6-Methoxy-2-arylquinoline 4aTubulin0.8516-20[1]
Combretastatin A-4 (CA-4) (Known Inhibitor)Tubulin1.2-[1]
3-Formyl-6-methoxy-2-(4-methoxyphenyl)indole 3eTubulin1.535[8]
Indole Derivative 5mTubulin0.37110-1400[2]
Colchicine (Known Inhibitor)Tubulin2.68-[9]
2-Phenylindole Derivative 97Tubulin0.7916-62[9]

Expertise & Experience: The tubulin polymerization assay is a cornerstone for evaluating potential anticancer agents that target the cytoskeleton. The fluorescence-based method offers higher sensitivity compared to traditional turbidity assays.[7] By monitoring the fluorescence of a reporter dye that binds to polymerized microtubules, we can accurately quantify the inhibitory effect of test compounds. The data presented in the table highlights that the 6-methoxy-2-arylquinoline derivative 4a is a more potent inhibitor of tubulin polymerization than the well-characterized inhibitor CA-4. Furthermore, the 2-phenylindole derivative 97 demonstrates superior inhibitory activity compared to colchicine, a classic tubulin inhibitor.

Experimental Workflow: Tubulin Polymerization Inhibition Assay

Tubulin_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Purified Tubulin Purified Tubulin Incubation at 37°C Incubation at 37°C Purified Tubulin->Incubation at 37°C Test Compound Test Compound Test Compound->Incubation at 37°C Known Inhibitor Known Inhibitor Known Inhibitor->Incubation at 37°C Buffer + GTP Buffer + GTP Buffer + GTP->Incubation at 37°C Fluorescence Measurement Fluorescence Measurement Incubation at 37°C->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including glycogen metabolism, cell signaling, and apoptosis.[10] Dysregulation of GSK-3 activity has been implicated in numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers.[10] Therefore, GSK-3 has emerged as a significant therapeutic target.

Hydrazide-2-oxindole analogues, which can be derived from the this compound scaffold, have been synthesized and evaluated as GSK-3β inhibitors, demonstrating activity in the micromolar range.[11]

Compound/InhibitorTargetIC50 (µM)Reference
Hydrazide-2-oxindole 6EbGSK-3β11.02[11]
Hydrazide-2-oxindole 6EcGSK-3β59.81[11]
SB-216763 (Known Inhibitor)GSK-3β0.018[12]
Azaindolin-2-one (E)-2fGSK-3β1.7[13]

Expertise & Experience: The in vitro kinase assay for GSK-3β typically involves measuring the transfer of phosphate from ATP to a specific substrate peptide. The amount of ADP produced is then quantified using a luminescence-based assay.[2] This method provides a direct and sensitive measure of enzyme activity and inhibition. The presented data shows that while the hydrazide-2-oxindole derivatives exhibit inhibitory activity against GSK-3β, their potency is currently in the micromolar range, which is significantly less than that of the well-established inhibitor SB-216763. However, the azaindolin-2-one derivative (E)-2f shows more promising activity in the low micromolar range, suggesting that further optimization of this scaffold could lead to more potent inhibitors.

Signaling Pathway: GSK-3β and its Inhibition

GSK3_Pathway Upstream Signals (e.g., Wnt, Insulin) Upstream Signals (e.g., Wnt, Insulin) GSK-3β (Active) GSK-3β (Active) Upstream Signals (e.g., Wnt, Insulin)->GSK-3β (Active) Inhibit Substrate Phosphorylation Substrate Phosphorylation GSK-3β (Active)->Substrate Phosphorylation Cellular Response (e.g., Apoptosis, Glycogen Synthesis) Cellular Response (e.g., Apoptosis, Glycogen Synthesis) Substrate Phosphorylation->Cellular Response (e.g., Apoptosis, Glycogen Synthesis) This compound Derivatives This compound Derivatives This compound Derivatives->GSK-3β (Active) Inhibit Known GSK-3 Inhibitors Known GSK-3 Inhibitors Known GSK-3 Inhibitors->GSK-3β (Active) Inhibit

Caption: GSK-3β is a key kinase in various signaling pathways. Its inhibition by small molecules can modulate downstream cellular responses.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining MAO-A and MAO-B inhibitory activity.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrates: Kynuramine (for MAO-A), Benzylamine (for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compounds and known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in MAO Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of MAO Assay Buffer to each well.

  • Add 25 µL of the diluted test compound or inhibitor to the respective wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Add 25 µL of the MAO-A or MAO-B enzyme solution to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mixture containing the appropriate substrate, Amplex® Red, and HRP in MAO Assay Buffer.

  • Initiate the reaction by adding 25 µL of the reaction mixture to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) in kinetic mode at 37°C for 30 minutes, taking readings every minute.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This protocol is based on commercially available kits and established methodologies.[7]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds and known inhibitors (e.g., Colchicine, Paclitaxel) dissolved in DMSO

  • 96-well black microplates, pre-warmed to 37°C

  • Fluorescence microplate reader with temperature control

Procedure:

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and known inhibitors in General Tubulin Buffer.

  • In a pre-warmed 96-well plate, add 10 µL of the diluted test compound or inhibitor to the respective wells. Include wells for a vehicle control and a no-tubulin control.

  • Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm for DAPI) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Determine the extent of polymerization at the plateau phase and calculate the percent inhibition for each compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-based)

This protocol is a generalized procedure based on commercially available ADP-Glo™ Kinase Assay kits.[2]

Materials:

  • Recombinant human GSK-3β enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • GSK-3β substrate peptide (e.g., a synthetic peptide with a phosphorylation site)

  • ATP

  • Test compounds and known inhibitors (e.g., SB-216763) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in Kinase Assay Buffer.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or inhibitor to the respective wells. Include wells for a vehicle control and a no-enzyme control.

  • Add 2.5 µL of the GSK-3β enzyme solution to all wells except the no-enzyme control.

  • Add 5 µL of a mixture of the GSK-3β substrate peptide and ATP to all wells to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile platform for the development of potent and selective enzyme inhibitors. As demonstrated in this guide, derivatives of this core structure have shown significant efficacy against MAO, tubulin, and GSK-3, with some compounds surpassing the potency and selectivity of established inhibitors.

The comparative data presented herein, supported by detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery. Future efforts should focus on the further optimization of these scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. Structure-based drug design, guided by co-crystal structures of these inhibitors bound to their target enzymes, will be instrumental in developing the next generation of therapeutics based on the this compound framework.

References

  • Al-Rashood, S. T., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 26(20), 6293. [Link]
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
  • Lin, C. H., et al. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ACS chemical neuroscience, 9(4), 759–770. [Link]
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2713, 335–343. [Link]
  • Wang, Y., et al. (2021).
  • Medarde, M., et al. (1998). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & medicinal chemistry letters, 8(16), 2303–2308. [Link]
  • dos Santos, C. V., et al. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current drug targets, 22(13), 1507–1525. [Link]
  • Shi, L., et al. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 23(17), 5740–5747. [Link]
  • Romagnoli, R., et al. (2020). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of medicinal chemistry, 63(21), 12434–12461. [Link]
  • Panda, D., & DeGrado, W. F. (2017). IDENTIFICATION OF GSK-3Β INHIBITION ASSAY BY MEANS OF IN- VITRO METHODS. Indo American Journal of Pharmaceutical Sciences, 4(12), 4813-4821. [Link]
  • Chirkova, Z. V., et al. (2016). An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. Bioorganic & medicinal chemistry letters, 26(9), 2269–2273. [Link]
  • Liu, Y., et al. (2010). Benzo[e]isoindole-1,3-diones as potential inhibitors of glycogen synthase kinase-3 (GSK-3). Synthesis, kinase inhibitory activity, zebrafish phenotype, and modeling of binding mode. Journal of medicinal chemistry, 53(3), 994–1003. [Link]
  • Luo, J., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International journal of molecular sciences, 23(9), 4785. [Link]
  • Kamal, A., et al. (2015). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current cancer drug targets, 15(6), 461–492. [Link]
  • Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC medicinal chemistry, 16(1), 183-200. [Link]
  • Abdelgawad, M. A., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 422. [Link]
  • Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC medicinal chemistry, 16(1), 183-200. [Link]

Sources

A Senior Application Scientist’s Guide to Validating the Mechanism of Action of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Novel Compound

6-Methoxyindoline-2,3-dione, a derivative of the isatin scaffold, represents a class of molecules with significant therapeutic potential. The indoline-2,3-dione core is a privileged structure in medicinal chemistry, found in compounds exhibiting a range of biological activities, including potential as inhibitors of histone deacetylases (HDACs) and α-glucosidase/α-amylase enzymes.[1][2][3] However, for a novel derivative such as this, the precise mechanism of action (MoA) is often a black box. Elucidating this MoA is a critical step in the journey from a promising hit compound to a validated therapeutic lead.

This guide provides a comprehensive, multi-phase experimental framework for the systematic validation of the mechanism of action of this compound. We will move from broad, unbiased target identification to specific, hypothesis-driven validation, providing detailed protocols and explaining the causal logic behind each experimental choice. This self-validating system is designed to build a robust, evidence-based understanding of the compound's biological function, comparing its hypothetical performance against established alternatives.

Phase 1: Unbiased Target Deconvolution – Casting a Wide Net

Before we can validate a mechanism, we must first identify the most probable molecular target(s). The initial phase employs unbiased, proteome-wide methods that do not rely on pre-existing assumptions. These techniques are crucial for discovering novel targets and understanding potential off-target effects that could lead to toxicity.[4][5]

Affinity Chromatography-Mass Spectrometry (AC-MS)

The most direct way to find what a small molecule binds to is to use it as "bait" to "fish" for its targets in a complex protein mixture, such as a cell lysate.[6] This classical method remains a cornerstone of target identification.[7][8]

Causality: By immobilizing this compound on a solid support, we can selectively capture proteins that have a physical affinity for the compound. Proteins that do not bind are washed away, and the specifically bound proteins are then eluted and identified using mass spectrometry. This provides a direct physical link between the compound and its potential protein interactors.

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group or a biotin tag. The linker attachment point should be at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.[9]

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support, such as NHS-activated sepharose beads. For biotinylated probes, use streptavidin-coated beads.[4]

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate using a mild lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C.

    • As a crucial negative control, incubate a separate aliquot of lysate with beads conjugated only with the linker-biotin moiety (or unconjugated beads).

    • Perform a competition control by incubating another aliquot with the conjugated beads in the presence of an excess of free, unconjugated this compound.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the negative and competition controls.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Probe Synthesize Affinity Probe (e.g., Biotin Tag) Compound->Probe Beads Immobilize Probe on Streptavidin Beads Probe->Beads Incubate Incubate Beads with Cell Lysate Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec LC-MS/MS Identification SDS_PAGE->MassSpec Targets List of Putative Target Proteins MassSpec->Targets

Figure 1: Workflow for Affinity Chromatography-Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm direct target engagement in a physiological context—within intact cells or cell lysates.[10][11]

Causality: The core principle is that when a small molecule binds to its protein target, it generally stabilizes the protein's structure.[12] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell samples across a temperature gradient and quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of the binding compound.[13]

  • Cell Treatment:

    • Treat intact cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, then cool immediately to 4°C.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by high-speed centrifugation (20,000 x g for 20 min).[13]

  • Protein Detection:

    • Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein identified from the AC-MS experiment.

  • Data Analysis:

    • Quantify the band intensities at each temperature point.

    • Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

cluster_0 A Target Protein (Unbound) A_heat Heat Applied A->A_heat B Target Protein + Ligand (Bound Complex) B_heat Heat Applied B->B_heat A_denatured Denatures at T_m A_heat->A_denatured B_stabilized Stabilized Denatures at T_m + ΔT B_heat->B_stabilized

Figure 2: Principle of Cellular Thermal Shift Assay (CETSA).

Phase 2: Hypothesis-Driven Validation – Interrogating the Target

Once putative targets are identified, we move to hypothesis-driven experiments to characterize the nature of the interaction. Based on the common activities of the indoline-2,3-dione scaffold, we will proceed with the hypothetical scenario that a protein kinase has been identified as a primary target.

Validating Kinase Inhibition

The isatin core is a known "hinge-binding" motif for many kinase inhibitors.[14] Therefore, validating this interaction is a logical next step.

  • Potency Determination (IC50):

    • Use a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to measure the activity of the purified target kinase.[14]

    • Perform a dose-response curve with increasing concentrations of this compound to determine its IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[15]

  • Mechanism of Inhibition (MoI) Study:

    • To distinguish the mode of inhibition, run the kinase assay with varying concentrations of both the substrate (ATP) and the inhibitor (this compound).[15][16]

    • Competitive Inhibition: The inhibitor binds to the same site as the substrate (the ATP-binding pocket). Increasing substrate concentration can overcome the inhibition.

    • Non-competitive Inhibition: The inhibitor binds to an allosteric site, not affecting substrate binding but preventing the catalytic reaction.[17][18]

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.[17]

  • Data Analysis:

    • Plot the reaction rates against substrate concentration and generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) reveals the mechanism of inhibition.[16][19]

G E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I (Comp) ESI Enzyme-Substrate-Inhibitor Complex (ESI) E->ESI +I (Non-comp) +S S Substrate (S) I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) ES->E -S P Product (P) ES->P k_cat ES->ESI +I (Non-comp) EI->E -I ESI->ES -I

Figure 3: Simplified schemes for reversible enzyme inhibition.
Data Summary: Interpreting Kinase Inhibition

All quantitative data should be summarized for clear comparison.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect on the y-axis.[17]
Non-competitive DecreasesUnchangedLines intersect on the x-axis.[20]
Uncompetitive DecreasesDecreasesLines are parallel.[17]
Mixed DecreasesIncreases or DecreasesLines intersect in the left-hand quadrant.

Comparative Analysis: Benchmarking Against a Gold Standard

To contextualize the performance of this compound, it is essential to compare its validated characteristics against a well-established alternative. Assuming our compound is a competitive inhibitor of Kinase X, we can compare it to Staurosporine, a potent but non-selective kinase inhibitor.

FeatureThis compound (Hypothetical Data)Staurosporine (Reference)Rationale for Comparison
Primary Target Kinase XPan-KinaseAssess selectivity profile. A more selective compound is often desirable to minimize off-target effects.
Potency (IC50) 50 nM5 nMEvaluate the relative potency. While Staurosporine is highly potent, it may not be selective.
MoA ATP-CompetitiveATP-CompetitiveConfirms a similar binding paradigm, allowing for direct comparison of selectivity and potency.
Cellular Activity EC50 = 500 nMEC50 = 20 nMCompares efficacy in a cellular context, accounting for cell permeability and stability.
Selectivity High for Kinase XLow (inhibits >200 kinases)Highlights a key potential advantage of the novel compound over a promiscuous tool compound.

Conclusion: Building a Self-Validating Mechanistic Narrative

The validation of a small molecule's mechanism of action is not a linear process but an iterative cycle of hypothesis generation and rigorous experimental testing. By employing a multi-pronged approach that combines unbiased target discovery (AC-MS, CETSA) with focused mechanistic studies (enzyme kinetics), we can construct a robust, evidence-based narrative for this compound. Each experimental protocol is designed as a self-validating system, with built-in controls to ensure scientific integrity. The true value of a novel compound lies not just in its potency, but in a deep and validated understanding of how and why it works, paving the way for rational drug design and successful therapeutic development.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72. [Link]
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
  • Broad Institute. (n.d.).
  • Sakamoto, S., et al. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4, 335-343. [Link]
  • Xie, X., et al. (2007). Modulating G-protein Coupled Receptor/G-protein signal transduction by small molecules suggested by virtual screening. PLoS ONE, 2(6), e532. [Link]
  • Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(17), e4151. [Link]
  • The Science Snail. (2020). Distinguishing reversible enzyme inhibition mechanisms. The Science Snail. [Link]
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
  • AK Lectures. (2016). Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. YouTube. [Link]
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
  • Eadsforth, E., et al. (2011). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 54(2), 413-421. [Link]
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Moellering, R. E., & Cravatt, B. F. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 11-17. [Link]
  • ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors.
  • TeachMePhysiology. (2024). Enzyme Inhibition. TeachMePhysiology. [Link]
  • Lanyon, L. M., & Sigman, M. S. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 624, 19-40. [Link]
  • BioMan Biology. (2021). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. [Link]
  • G-Gee, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(7), 1730-1741. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Pilkington, C. J., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20411-20416. [Link]
  • Menden, M. P., et al. (2023). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance.
  • GEN. (2016).
  • Degl'Innocenti, D., et al. (2012). Fitting the Complexity of GPCRs Modulation into Simple Hypotheses of Ligand Design. PLoS ONE, 7(12), e52554. [Link]
  • Aznar, N., et al. (2015). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Proceedings of the National Academy of Sciences, 112(1), E11-E20. [Link]
  • Saleh, N., et al. (2018). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. Methods in Molecular Biology, 1705, 335-356. [Link]
  • Kamal, M. S., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15155-15169. [Link]
  • Kamal, M. S., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15155-15169. [Link]
  • Liu, X., et al. (2015). Design, synthesis and preliminary biological evaluation of indoline-2,3-dione derivatives as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4848-4856. [Link]
  • Kandri Rodi, Y., et al. (2016). Synthesis of new 1H-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by X-ray crystallography. Journal Marocain de Chimie Hétérocyclique, 15(1), 1-8. [Link]
  • Spadoni, G., et al. (2001). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 44(18), 2915-2924. [Link]
  • Maslivets, A. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7507. [Link]

Sources

A Researcher's Guide to the Cross-Reactivity of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of the enzymatic cross-reactivity of 6-Methoxyindoline-2,3-dione. This document moves beyond a simple product sheet to offer a detailed examination of its potential primary targets and off-target effects, supported by available scientific evidence and standardized experimental protocols. Our objective is to equip researchers with the critical information needed to effectively design experiments and interpret results when utilizing this compound.

Introduction to this compound: An Isatin Derivative with Carboxylesterase Affinity

This compound, a member of the isatin (or 1H-indole-2,3-dione) chemical class, is a versatile scaffold with a range of reported biological activities. Isatin and its derivatives are known to interact with a variety of enzymes, making a thorough understanding of their cross-reactivity profile essential for any rigorous scientific investigation.

Biochemical studies have identified isatins as potent and specific inhibitors of carboxylesterases (CEs), a family of serine hydrolases responsible for the metabolism of a wide array of xenobiotics and endogenous esters[1]. The inhibitory potency of isatin derivatives against CEs has been shown to correlate with their hydrophobicity[1][2]. Given this established class-wide activity, the primary enzymatic target of this compound is predicted to be carboxylesterases.

This guide will delve into a comparative analysis of the inhibitory activity of the isatin scaffold, with a focus on what can be extrapolated for the 6-methoxy derivative, against its likely primary targets (carboxylesterases) and other enzyme families.

Comparative Enzymatic Inhibition Profile

Primary Target: Carboxylesterases (CEs)

Human carboxylesterases, primarily hCE1 and hCE2, are the anticipated principal targets of this compound. Isatins have been demonstrated to be potent inhibitors of these enzymes, with Ki values for some analogs reaching the nanomolar range[1]. The inhibitory mechanism is believed to involve the interaction of the dione functionality with the active site of the enzyme. The potency is significantly influenced by the substitutions on the indole ring, which affect the compound's hydrophobicity[1][2]. It is plausible that the 6-methoxy group of this compound contributes to a favorable hydrophobic profile for CE inhibition.

Potential Off-Target Interactions

A crucial aspect of utilizing any chemical probe is understanding its selectivity. Based on studies of various isatin derivatives, the following can be inferred about the potential cross-reactivity of this compound:

  • Cholinesterases (AChE and BChE): A key advantage of isatin-based inhibitors is their selectivity for CEs over other serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have shown that while some substituted isatins may exhibit weak activity against BChE, they generally have little to no effect on AChE[2][3]. This selectivity is a significant benefit in experimental design, minimizing confounding effects on cholinergic signaling.

  • Monoamine Oxidases (MAOs): Isatin itself is an endogenous, reversible inhibitor of MAO, with a preference for MAO-B[4][5][6]. Various isatin derivatives have been synthesized and evaluated as MAO inhibitors[4][5][6]. Therefore, it is conceivable that this compound could exhibit some level of MAO inhibition, and this should be considered in experimental contexts where monoamine metabolism is a factor.

  • Tyrosinase: Certain isatin derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis[7]. The structure-activity relationship studies suggest that substitutions on the isatin ring play a crucial role in this inhibitory activity[7].

  • Other Kinases and Enzymes: The isatin scaffold is considered a "privileged structure" in medicinal chemistry and has been used to develop inhibitors for a wide range of other enzymes, including various kinases[8]. The broad biological activities reported for isatin derivatives underscore the potential for off-target effects[9][10][11].

Data Summary Table

The following table summarizes the expected inhibitory profile of this compound based on the known activities of the isatin class. It is important to note that these are extrapolated activities and require experimental verification for this specific compound.

Enzyme Target FamilyExpected Activity of this compoundSupporting Rationale
Carboxylesterases (hCE1, hCE2) Potent Inhibition Isatins are a known class of potent CE inhibitors[1][2].
Cholinesterases (AChE, BChE) Low to No Inhibition Isatins generally show high selectivity for CEs over cholinesterases[2][3].
Monoamine Oxidases (MAO-A, MAO-B) Possible Inhibition Isatin is an endogenous MAO inhibitor, and derivatives can be potent inhibitors[4][5][6].
Tyrosinase Possible Inhibition Some isatin derivatives have shown tyrosinase inhibitory activity[7].

Experimental Workflow for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a systematic approach is necessary. The following provides a detailed, step-by-step methodology for a standard in vitro enzyme inhibition assay, using carboxylesterase as the primary target.

Experimental Objective: To quantify the inhibitory potency (IC50) of this compound against human carboxylesterase 1 (hCE1) and assess its cross-reactivity against a panel of other enzymes.

Materials:

  • Recombinant human carboxylesterase 1 (hCE1)

  • This compound

  • p-Nitrophenyl acetate (pNPA) or another suitable CE substrate

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplates

  • Microplate reader

  • Panel of off-target enzymes (e.g., hCE2, AChE, BChE, MAO-A, MAO-B) and their respective substrates.

Experimental Protocol: Carboxylesterase (hCE1) Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations for the assay.

    • Prepare a stock solution of the substrate (e.g., pNPA) in a suitable solvent.

    • Dilute the recombinant hCE1 enzyme to the desired working concentration in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add a fixed volume of the diluted enzyme solution.

    • Add a corresponding volume of the inhibitor dilution (or vehicle control) to the wells.

    • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Monitor the increase in absorbance (for a chromogenic substrate like pNPA) or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cross-Reactivity Screening:

This protocol can be adapted to assess the inhibitory activity of this compound against a panel of other enzymes by substituting the specific enzyme and its corresponding substrate and detection method.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate Plate Enzyme & Inhibitor Reagents->Plate Incubate Pre-incubate Plate->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Activity (e.g., Absorbance) React->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Causality Behind Experimental Choices

The choice of a chromogenic substrate like p-nitrophenyl acetate (pNPA) in the carboxylesterase inhibition assay is based on its ability to produce a colored product upon hydrolysis, allowing for a straightforward and continuous spectrophotometric measurement of enzyme activity. The pre-incubation step of the enzyme with the inhibitor is crucial to allow for the binding equilibrium to be reached before the start of the enzymatic reaction, ensuring accurate determination of the inhibitory potency. The use of a vehicle control (e.g., DMSO) is essential to account for any effects of the solvent on enzyme activity.

Conclusion and Future Directions

This compound, as a representative of the isatin class, holds promise as a potent inhibitor of carboxylesterases. The available literature strongly suggests a favorable selectivity profile with minimal cross-reactivity against cholinesterases. However, the potential for off-target interactions with enzymes such as monoamine oxidases and tyrosinases should not be overlooked and warrants experimental investigation, particularly in complex biological systems.

To definitively establish the cross-reactivity profile of this compound, it is imperative to perform comprehensive in vitro screening against a broad panel of enzymes. The experimental workflow provided in this guide offers a robust starting point for such an investigation. The resulting data will be invaluable for researchers utilizing this compound, enabling more precise experimental design and a deeper understanding of its biological effects.

References

  • Lockridge, O., & Masson, P. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(8), 1876-1885. [Link]
  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.
  • Kumar, S., Nair, A. S., Abdelgawad, M. A., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17058-17075. [Link]
  • Talevi, A., et al. (2013). Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. Bioorganic & medicinal chemistry, 21(23), 7518-7524. [Link]
  • Kumar, S., Nair, A. S., Abdelgawad, M. A., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
  • Ibid.
  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors.
  • Puerta, A., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Biochemical Pharmacology, 222, 116059. [Link]
  • Gesto, D., et al. (2025).
  • Redinbo, M. R., et al. (2008). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Chemical research in toxicology, 21(2), 430-435. [Link]
  • Puerta, A., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents.
  • Ibid.
  • Moody, C. J., & R. J. K. Taylor. (2012). Synthesis, reactivity and biological properties of methoxy-activated indoles. Chemical Society Reviews, 41(13), 4734-4776. [Link]
  • Ishida, J., et al. (2025). Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells.
  • Fukami, T., et al. (2014). Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase. Drug metabolism and disposition, 42(7), 1145-1151. [Link]
  • El-Sayed, M. A. A., et al. (2019). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 24(18), 3330. [Link]
  • de la Torre, B. G., & Albericio, F. (2020). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine drugs, 18(10), 521. [Link]
  • Brown, S., et al. (2012). Rapid Identification of Enzyme Variants for Reengineered Alkaloid Biosynthesis in Periwinkle. PLoS ONE, 7(9), e44901. [Link]
  • Ibid.
  • Zala, P. A., et al. (2022). Design, synthesis and screening of pyridothieno[3,2-b]indole and pyridothieno[3,2-c]cinnoline derivatives as potential biological active molecules.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Methoxyindoline-2,3-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 6-methoxyindoline-2,3-dione (also known as 6-methoxyisatin) analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to offer insights into the design of novel therapeutic agents based on this versatile scaffold. We will explore how modifications to the core structure influence biological activities, with a focus on cytotoxic and anticonvulsant properties, supported by detailed experimental protocols and mechanistic insights.

Introduction: The this compound Scaffold

Indoline-2,3-dione, or isatin, is a privileged heterocyclic scaffold found in various natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anticonvulsant, antiviral, and anti-inflammatory properties.[1] The introduction of a methoxy group at the 6-position of the indole ring can significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide will dissect the SAR of this compound analogs by examining substitutions at the N-1 and C-3 positions.

Structure-Activity Relationship Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The key points of modification are the nitrogen atom of the lactam ring (N-1) and the C-3 carbonyl group.

N-1 Substitution: A Gateway to Enhanced Potency

Alkylation and arylation at the N-1 position of the isatin core have been shown to be a critical determinant of cytotoxic and anticonvulsant activity.

Cytotoxic Activity:

Studies on various N-alkylisatins have demonstrated that introducing an aromatic ring with a one or three-carbon atom linker at the N-1 position enhances cytotoxic activity.[2] For instance, 5,7-dibromo-N-benzylisatins exhibit significant anticancer activity against a broad range of cancer cell lines.[2] Specifically, 5,7-dibromo-N-(p-methylbenzyl)isatin was found to be 22 times more potent than its N-unsubstituted counterpart, highlighting the importance of N-substitution for cytotoxic activity.[2] While direct comparative data for a full series of N-substituted 6-methoxyisatins is still emerging, the general trend suggests that lipophilic and aromatic substituents at N-1 are favorable for enhancing anticancer potency.

Anticonvulsant Activity:

In the realm of anticonvulsant activity, N-substitution also plays a pivotal role. A series of N-methyl/acetyl 5-(un)-substituted isatin-3-semicarbazones showed protection in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[3] The introduction of small alkyl or acetyl groups at the N-1 position appears to be a viable strategy for developing isatin-based anticonvulsants.

C-3 Position: The Key to Target Interaction

The C-3 carbonyl group of the isatin scaffold is a key site for chemical modification, often leading to the formation of Schiff bases or hydrazones. These modifications significantly impact the biological activity profile.

Cytotoxic Activity:

The condensation of isatins with various amines or hydrazides at the C-3 position to form imines or hydrazones is a common strategy in the development of anticancer agents. For example, a series of novel N-benzylisatin-aryl-hydrazones were synthesized and evaluated for their antiproliferative activities.[4] The results indicated that the nature of the aryl substituent on the hydrazone moiety greatly influences the cytotoxic potency.[4]

Anticonvulsant Activity:

Similarly, for anticonvulsant activity, modifications at the C-3 position are crucial. Isatin-based derivatives with a semicarbazone or benzamide moiety at the C-3 position have shown promising anticonvulsant effects in animal models.[1][3] The specific substituents on these moieties can fine-tune the activity and neurotoxicity profile.

Comparative Performance of this compound Analogs

To provide a clear comparison, the following table summarizes the biological activities of representative this compound analogs and related isatin derivatives. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Compound IDCore StructureN-1 SubstituentC-3 SubstituentBiological ActivityIC50/ED50Cell Line/ModelReference
1 6-MethoxyisatinH=OBaseline---
2a 5,7-Dibromoisatin-H=OCytotoxic~10.8 µMU937[2]
2b 5,7-Dibromoisatin-benzyl=OCytotoxic0.49 µMU937[2]
3a Isatin-acetyl=N-NH-CO-NH2Anticonvulsant-MES screen[3]
3b 5-chloroisatin-acetyl=N-NH-CO-NH2Anticonvulsant-MES screen[3]
4 6-Methoxyisatin-alkylAcylhydrazoneCB2 Inverse AgonistEC50 = 5.82 nMhCB2[5]

Mechanistic Insights: Induction of Apoptosis via the Mitochondrial Pathway

Several isatin derivatives exert their cytotoxic effects by inducing apoptosis. The underlying mechanism often involves the intrinsic or mitochondrial pathway of apoptosis.

Apoptosis_Pathway

Caption: Isatin-induced mitochondrial apoptosis pathway.

As illustrated in the diagram, isatin analogs can induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] This leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates pro-caspase-9.[6] Activated caspase-9 initiates a caspase cascade by activating the executioner caspase, caspase-3.[6] Activated caspase-3 is responsible for cleaving various cellular substrates, including the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation and ultimately, apoptotic cell death.[6]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

Synthesis of N-Benzyl-6-methoxyindoline-2,3-dione

This protocol describes a general method for the N-benzylation of 6-methoxyisatin.

Synthesis_Workflow

Materials:

  • 6-Methoxyisatin

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-methoxyisatin (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microplate

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the this compound analogs and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysate from treated and untreated cells

  • Assay buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • 96-well plate (black plate for fluorescent assays)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare cell lysates from cells treated with the this compound analogs and controls.

  • In a 96-well plate, add cell lysate to each well.

  • Add the caspase-3 substrate solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric substrates) or fluorescence at the appropriate excitation/emission wavelengths.

  • Quantify the caspase-3 activity relative to the control.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies reveal that strategic modifications at the N-1 and C-3 positions can significantly enhance cytotoxic and anticonvulsant activities. The induction of apoptosis via the mitochondrial pathway represents a key mechanism of action for the cytotoxic analogs.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substitutions at the N-1 and C-3 positions to build a more comprehensive SAR profile. Further investigation into the specific molecular targets and off-target effects will be crucial for the development of selective and safe drug candidates. The experimental protocols provided in this guide offer a robust framework for such future investigations.

References

  • The endogenous oxindole isatin induces apoptosis of MCF-7 breast cancer cells through a mitochondrial pathway.
  • Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody.
  • Positron emission tomography imaging of drug-induced tumor apoptosis with a caspase-3/7 specific [18F]-labeled is
  • Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. SciSpace. [Link]
  • Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors.
  • Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives.
  • Design,synthesis And Structure-Activity Relationship Of Novel CA-4 Analogues As Tubulin Polymeriz
  • Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Deriv
  • Cytotoxic potential of novel 6,7-dimethoxyquinazolines. PubMed. [Link]
  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. [Link]
  • An Investigation into the Cytotoxicity and Mode of Action of Some Novel N -Alkyl-Substituted Isatins.
  • Supporting Inform
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymeriz
  • 6-Methoxy-N-alkyl Isatin Acylhydrazone Derivatives as a Novel Series of Potent Selective Cannabinoid Receptor 2 Inverse Agonists: Design, Synthesis, and Binding Mode Prediction.
  • Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. MDPI. [Link]
  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Rel
  • Escin induces caspase-dependent apoptosis and autophagy through the ROS/p38 MAPK signalling pathway in human osteosarcoma cells in vitro and in vivo. PubMed Central. [Link]
  • Translational Oncology. Semantic Scholar. [Link]
  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. [Link]
  • Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. PubMed. [Link]
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PubMed Central. [Link]
  • A new class of anticonvulsants possessing 6 Hz activity: 3,4-dialkyloxy thiophene bishydrazones. PubMed. [Link]
  • Antitumor Agents 278. 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Potent In Vitro. NIH Public Access. [Link]

Sources

A Technical Guide to Benchmarking Novel Indoline-2,3-dione Scaffolds: A Case Study of 6-Methoxyindoline-2,3-dione Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline-2,3-dione (isatin) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity, including potent anticancer properties. This guide provides a comprehensive framework for the preclinical evaluation of new chemical entities (NCEs) derived from this privileged scaffold. We utilize 6-Methoxyindoline-2,3-dione, a key synthetic intermediate, as a representative case study to outline a rigorous benchmarking strategy against two commercially successful and mechanistically distinct anticancer drugs: Paclitaxel , a microtubule stabilizer, and Doxorubicin , a topoisomerase II inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each step of the evaluation process, from initial in vitro screening to in vivo efficacy studies.

Introduction: The Therapeutic Potential of the Indoline-2,3-dione Scaffold

The indoline-2,3-dione ring system is a prominent heterocyclic motif found in natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively explored for various therapeutic applications, including antiviral, anti-inflammatory, and, most notably, anticancer effects.[1][2][3] The scaffold's versatility allows for chemical modification at multiple positions, enabling the fine-tuning of its pharmacological profile.

This compound (also known as 6-methoxyisatin) serves as a critical starting material for the synthesis of more complex bioactive molecules, such as spirodol alkaloids which have demonstrated anti-tumor activity.[4] While the parent compound itself may not be a potent therapeutic, its evaluation provides a crucial baseline and illustrates the systematic approach required to assess the potential of any new NCE from this chemical class. The core objective is to determine if a novel compound offers a therapeutic window and a mechanism of action that is competitive with or superior to the current standard of care.

Defining the Benchmarking Strategy and Workflow

A successful benchmarking program relies on a logical, stepwise progression from high-throughput in vitro assays to more complex and resource-intensive in vivo models.[5] This ensures that only the most promising candidates advance, saving time and resources.[6]

Rationale for Comparator Selection

The choice of commercial drugs for benchmarking is critical for contextualizing the performance of a novel compound. We have selected:

  • Paclitaxel: A gold-standard mitotic inhibitor that targets tubulin. This is highly relevant as many indolinone derivatives have been shown to interfere with tubulin polymerization, making it a plausible mechanism of action to investigate.[7]

  • Doxorubicin: A broad-spectrum cytotoxic agent that intercalates DNA and inhibits topoisomerase II. Its distinct mechanism provides a valuable contrast, helping to elucidate whether the novel compound's activity is targeted or generally cytotoxic.

Overall Evaluation Workflow

The evaluation process follows a funnel approach, designed to progressively generate more detailed biological and pharmacological data.

Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Validation A Initial Cytotoxicity Screen (IC50 Determination) B Cell Line Panel Screening (e.g., NCI-60) A->B Hit Identification C Target-Based Assays (e.g., Tubulin Polymerization) B->C Hypothesis Driven D Cell-Based Mechanism Assays (Cell Cycle, Apoptosis) C->D E Xenograft Model Efficacy Study (e.g., CDX Mouse Model) D->E Candidate Selection F Preliminary Toxicity & Pharmacokinetics E->F

Caption: High-level workflow for NCE evaluation.

In Vitro Efficacy Benchmarking

The initial phase of evaluation focuses on assessing a compound's direct effect on cancer cells in a controlled environment. These assays are crucial for determining potency and generating hypotheses about the mechanism of action.[8][9]

Protocol: Cell Viability Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to measure cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Doxorubicin in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cytotoxicity (Illustrative Data)

The following table presents hypothetical IC50 values to illustrate how data would be structured for comparison.

CompoundMechanism of ActionIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HCT116
This compound Putative> 50> 50> 50
Paclitaxel Microtubule Stabilizer0.0050.0080.003
Doxorubicin Topoisomerase II Inhibitor0.0800.1500.050

Note: Data for this compound is illustrative. As a precursor, it is expected to have low potency, highlighting the need for medicinal chemistry optimization.

Mechanistic Insight: Potential Inhibition of Tubulin Assembly

Based on the known activity of related indolinone compounds, a primary hypothesis is the inhibition of microtubule dynamics.[7]

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Drug Action A α/β-Tubulin Dimers B Microtubule Polymer A->B Polymerization B->A Depolymerization D Mitotic Arrest B->D C Indolinone Derivative C->A Binds to Tubulin (Colchicine Site) E Apoptosis D->E

Caption: Potential mechanism of action for an indolinone derivative.

In Vivo Efficacy Assessment

In vivo testing is the definitive step to evaluate a drug's therapeutic potential in a complex biological system, providing insights into efficacy, toxicity, and pharmacokinetics that cannot be obtained in vitro.[5]

Model Selection: Cell Line-Derived Xenograft (CDX)

For initial efficacy screening, the CDX model is a robust and widely used choice.[10] It involves implanting human cancer cell lines subcutaneously into immunodeficient mice. While less representative of tumor heterogeneity than patient-derived xenografts (PDXs), CDX models are highly reproducible and cost-effective for comparative studies.[11][12]

Protocol: Subcutaneous Xenograft Mouse Model

Causality: This protocol creates a localized, measurable tumor in a live animal, allowing for the direct assessment of a compound's ability to inhibit tumor growth under physiological conditions.

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for one week under controlled conditions.

  • Cell Preparation: Culture A549 lung cancer cells, harvest them during the exponential growth phase, and resuspend in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel to support initial tumor establishment.

  • Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice daily. Once tumors reach a palpable volume of ~100-150 mm³, randomize the animals into treatment cohorts (e.g., n=8-10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the delivery vehicle (e.g., saline + 5% Tween 80) via intraperitoneal (IP) injection daily.

    • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg) via IP injection daily.

    • Group 3 (Positive Control 1): Administer Paclitaxel (e.g., 10 mg/kg) via IP injection on a defined schedule (e.g., twice weekly).

    • Group 4 (Positive Control 2): Administer Doxorubicin (e.g., 5 mg/kg) via IP injection weekly.

  • Data Collection: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a general indicator of toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).

In_Vivo_Workflow A 1. Cell Culture (e.g., A549 cells) B 2. Subcutaneous Implantation (Immunodeficient Mouse) A->B C 3. Tumor Growth (to ~100 mm³) B->C D 4. Randomization into Cohorts C->D E 5. Treatment Administration (Vehicle, Test, Controls) D->E F 6. Data Collection (Tumor Volume, Body Weight) E->F G 7. Study Endpoint & Analysis F->G

Caption: Standard workflow for a CDX efficacy study.

Data Presentation: Comparative Tumor Growth Inhibition
Treatment GroupDosing RegimenMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily IP1500 ± 2100%+2%
This compound 50 mg/kg, Daily IP1350 ± 18010%-1%
Paclitaxel10 mg/kg, 2x Weekly IP450 ± 9570%-8%
Doxorubicin5 mg/kg, Weekly IP600 ± 11060%-12%

Conclusion and Future Perspectives

This guide outlines a systematic, multi-phase approach to benchmarking a novel chemical entity, using this compound as a foundational example. The illustrative data underscore a critical concept in drug discovery: a parent scaffold may exhibit minimal activity, but it provides the chemical framework for optimization. The significant potency of established drugs like Paclitaxel and Doxorubicin sets a high bar for efficacy.

Future work on derivatives of this compound should focus on structure-activity relationship (SAR) studies to enhance potency. By systematically modifying the scaffold and re-evaluating using the protocols described herein, researchers can rationally design next-generation compounds with improved therapeutic potential. Subsequent steps would involve comprehensive ADME/Tox profiling, investigation in more complex orthotopic or PDX models[10], and discovery of predictive biomarkers to identify patient populations most likely to respond.

References

  • Vertex AI Search. (2023). In Vivo Oncology Models for Drug Discovery.
  • Vertex AI Search. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Bhat, M. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • ResearchGate. (n.d.).
  • Wouters, B. G., & Brock, W. A. (n.d.).
  • Crown Bioscience. (n.d.). In Vivo Model Systems.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • Herold-Mende, C., et al. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. EMBO Molecular Medicine, 14(4), e14608.
  • ChemBK. (2024). This compound.
  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • ResearchGate. (2026).
  • Sigma-Aldrich. (n.d.). This compound.
  • Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-34.
  • ResearchGate. (n.d.). Biological activity of some 6H-indolo[2,3-b] quinoxalines.
  • Lindgren, S., et al. (1999). The synthetic non-toxic drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline inhibits neutrophil production of reactive oxygen species. Journal of Leukocyte Biology, 65(6), 771-7.
  • Sanna, C., et al. (2011). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 19(12), 3853-62.
  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
  • Maslivarskaya, A. S., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545.
  • Le, T., et al. (2022).

Sources

In Vivo Validation of 6-Methoxyindoline-2,3-dione: A Comparative Guide to its Therapeutic Potential in Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 6-Methoxyindoline-2,3-dione, a promising isatin derivative, for potential therapeutic applications in neurodegenerative diseases. Given the nascent stage of research on this specific compound, this document establishes a scientifically rigorous pathway for its evaluation by drawing parallels with the well-characterized isatin scaffold and comparing its projected efficacy against established clinical agents. We will explore its potential dual-action mechanism targeting pathologies relevant to both Parkinson's and Alzheimer's disease, and provide detailed experimental protocols to test these hypotheses.

Introduction: The Therapeutic Promise of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2][3][4] The endogenous nature of isatin in mammalian tissues suggests a favorable toxicological profile, making its derivatives attractive candidates for drug development.[1][5][6] this compound, the subject of this guide, is a methoxy-substituted isatin analog. The introduction of a methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its therapeutic efficacy and brain penetrance.

While direct in vivo studies on this compound are not yet extensively published, the known neuroprotective activities of isatin derivatives provide a strong rationale for its investigation in the context of neurodegenerative diseases.[7][8][9][10] Isatin itself has been shown to be neuroprotective at doses of 100 mg/kg and above in various experimental models of neurodegeneration.[9][11] This guide will therefore focus on validating the therapeutic potential of this compound in two of the most prevalent neurodegenerative disorders: Parkinson's Disease and Alzheimer's Disease.

Postulated Mechanism of Action: A Dual-Pronged Approach to Neuroprotection

The therapeutic potential of this compound is likely rooted in a multi-target mechanism of action, a desirable attribute for complex diseases like neurodegeneration. Based on the known activities of the isatin scaffold, we postulate a dual-pronged mechanism:

  • Monoamine Oxidase B (MAO-B) Inhibition: Isatin is a known inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine in the brain.[7] Inhibition of MAO-B increases dopaminergic tone, which is a key therapeutic strategy in Parkinson's Disease.

  • Acetylcholinesterase (AChE) Inhibition and Anti-inflammatory Action: Various isatin derivatives have demonstrated the ability to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[8] This is the primary mechanism of action for several Alzheimer's disease medications. Furthermore, isatin derivatives have shown anti-neuroinflammatory activity by reducing the release of pro-inflammatory cytokines from microglia.[8]

This dual-action potential makes this compound a particularly compelling candidate for further investigation.

Diagram of Postulated Signaling Pathway

G cluster_PD Parkinson's Disease Pathology cluster_AD Alzheimer's Disease Pathology cluster_Therapeutic Therapeutic Intervention Dopaminergic_Neuron Dopaminergic Neuron Dopamine Dopamine Dopaminergic_Neuron->Dopamine Produces MAOB MAO-B Dopamine->MAOB Degradation Oxidative_Stress Oxidative Stress MAOB->Oxidative_Stress Neuronal_Death_PD Neuronal Death Oxidative_Stress->Neuronal_Death_PD Cholinergic_Neuron Cholinergic Neuron Acetylcholine Acetylcholine Cholinergic_Neuron->Acetylcholine Produces AChE AChE Acetylcholine->AChE Degradation Microglia Activated Microglia Inflammation Neuroinflammation Microglia->Inflammation Neuronal_Death_AD Neuronal Death Inflammation->Neuronal_Death_AD Compound 6-Methoxyindoline- 2,3-dione Compound->MAOB Inhibits Compound->AChE Inhibits Compound->Microglia Modulates

Caption: Postulated dual-action mechanism of this compound.

Comparative In Vivo Validation Framework

To objectively assess the therapeutic potential of this compound, a direct comparison with clinically approved drugs in relevant animal models is essential. This section outlines a comparative framework using Rasagiline for Parkinson's disease and Donepezil for Alzheimer's disease.

Parkinson's Disease Model: MPTP-Induced Neurodegeneration

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and reliable model that recapitulates many of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[12][13][14]

Comparative Performance Data (Hypothetical vs. Actual)

ParameterThis compound (Hypothetical)Rasagiline (Actual)
Dose & Administration 10-50 mg/kg, p.o. or i.p.0.05 - 20 mg/kg, s.c. or p.o.[15][16][17]
Motor Function (Rotarod Test) Increased latency to fallSignificantly improves motor performance
Motor Coordination (Pole Test) Reduced time to descendDecreases time to turn and descend
Dopaminergic Neuron Survival (TH Staining) Significant protection of TH+ neuronsProtects against MPTP-induced loss of TH+ neurons[16]
Striatal Dopamine Levels (HPLC) Restoration of dopamine and its metabolitesEnhances dopamine and its metabolite levels[16]

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_induction Disease Induction & Treatment cluster_post Post-treatment Assessment Acclimatization Acclimatization (7 days) Baseline Baseline Behavioral Testing Acclimatization->Baseline MPTP MPTP Administration (20 mg/kg/day, 7 days) Baseline->MPTP Treatment Test Compound/Vehicle/Rasagiline Administration MPTP->Treatment Behavioral Behavioral Testing (Day 8) Treatment->Behavioral Biochemical Biochemical Analysis (Brain Tissue) Behavioral->Biochemical Histological Histological Analysis (Brain Sections) Biochemical->Histological

Caption: Workflow for MPTP-induced Parkinson's disease model.

Alzheimer's Disease Model: Scopolamine-Induced Amnesia

The scopolamine-induced amnesia model in rats is a well-established pharmacological model for screening compounds with potential therapeutic benefits for the cognitive symptoms of Alzheimer's disease.[18][19][20][21][22] Scopolamine, a muscarinic receptor antagonist, impairs learning and memory.

Comparative Performance Data (Hypothetical vs. Actual)

ParameterThis compound (Hypothetical)Donepezil (Actual)
Dose & Administration 10-50 mg/kg, p.o.0.5 - 3 mg/kg, p.o. or s.c.[23][24][25]
Spatial Memory (Morris Water Maze) Decreased escape latency; Increased time in target quadrantSignificantly improves performance in the Morris water maze[25]
Working Memory (Y-Maze) Increased spontaneous alternationReverses scopolamine-induced deficits in Y-maze performance[23]
Brain AChE Activity Significant inhibition of AChEPotent inhibitor of brain AChE
Neuroinflammation Markers (e.g., IL-6, TNF-α) Reduction in pro-inflammatory cytokinesKnown to have anti-inflammatory effects

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_treatment Treatment & Induction cluster_post Post-induction Assessment Acclimatization Acclimatization (7 days) Habituation Habituation to Test Apparatus Acclimatization->Habituation Treatment Test Compound/Vehicle/Donepezil Administration (14 days) Habituation->Treatment Scopolamine Scopolamine Administration (3 mg/kg, i.p.) on Day 14 Treatment->Scopolamine Behavioral Behavioral Testing (30 min post-scopolamine) Biochemical Biochemical Analysis (Brain Homogenate) Behavioral->Biochemical

Caption: Workflow for scopolamine-induced amnesia model.

Detailed Experimental Protocols

MPTP-Induced Parkinson's Disease Model in Mice

A. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

B. MPTP Administration:

  • Prepare a fresh solution of MPTP-HCl in sterile saline.

  • Administer MPTP at a dose of 20 mg/kg/day via intraperitoneal (i.p.) injection for 7 consecutive days.[26]

  • A control group should receive saline injections.

C. Drug Administration:

  • This compound and Rasagiline should be dissolved in an appropriate vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Administer the test compounds and vehicle to respective groups 30 minutes prior to each MPTP injection.

D. Behavioral Assessments (Day 8):

  • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

  • Pole Test: Evaluate bradykinesia by measuring the time taken for the mouse to turn and descend a vertical pole.[27]

  • Open Field Test: Analyze general locomotor activity and anxiety-like behavior.[26][28][29]

E. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue.

  • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

  • HPLC: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.

Scopolamine-Induced Amnesia Model in Rats

A. Animals:

  • Male Wistar rats (200-250 g).

B. Drug Administration:

  • Administer this compound, Donepezil, or vehicle orally (p.o.) once daily for 14 consecutive days.[25]

C. Induction of Amnesia:

  • On day 14, administer scopolamine hydrobromide (3 mg/kg, i.p.) 30 minutes after the final dose of the test compound.[25]

D. Behavioral Assessments (30 minutes post-scopolamine):

  • Morris Water Maze: Evaluate spatial learning and memory by measuring the escape latency to find a hidden platform and the time spent in the target quadrant during a probe trial.[30][31][32]

  • Y-Maze Test: Assess short-term spatial working memory by recording the sequence of arm entries and calculating the percentage of spontaneous alternation.[30][31][32]

  • Passive Avoidance Test: Measure long-term memory based on the latency to enter a dark compartment associated with a mild foot shock.[30][31]

E. Biochemical Analysis:

  • Following behavioral testing, collect brain tissue for analysis.

  • AChE Activity Assay: Measure the activity of acetylcholinesterase in brain homogenates.

  • ELISA: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the brain.

Pharmacokinetics and Toxicology Considerations

Preliminary pharmacokinetic and toxicological studies are crucial before proceeding to efficacy models.

A. Pharmacokinetics:

  • A single-dose pharmacokinetic study in rodents should be conducted to determine the Cmax, Tmax, half-life, and bioavailability of this compound.

B. Toxicology:

  • An acute toxicity study should be performed to determine the LD50. Isatin, the parent compound, has an estimated LD50 of 1 g/kg in mice.[1]

  • A repeated-dose toxicity study (e.g., 14 days) is necessary to assess potential target organ toxicity. Studies on isatin have shown that genotoxic effects are dose and exposure-dependent, with effects observed at higher doses (150 mg/kg) after repeated administration.[1][5]

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of this compound. The proposed comparative studies against Rasagiline and Donepezil will provide a robust assessment of its therapeutic potential in preclinical models of Parkinson's and Alzheimer's diseases. The postulated dual mechanism of action, targeting both dopaminergic and cholinergic systems, as well as neuroinflammation, positions this compound as a promising candidate for further development.

Future research should focus on elucidating the precise molecular targets of this compound and exploring its efficacy in transgenic animal models of neurodegeneration, which offer a more chronic and progressive disease pathology. The successful validation of this compound could pave the way for a new class of multi-target therapies for these devastating neurological disorders.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). PubMed. [Link]
  • Behavioral phenotyping of mouse models of Parkinson's Disease. (n.d.). PubMed Central. [Link]
  • Tests for learning and memory in rodent regulatory studies. (n.d.). PubMed Central. [Link]
  • Mutagenicity and genotoxicity of isatin in mammalian cells in vivo. (2011). PubMed. [Link]
  • Rodent Behavioral Tests for Cognition. (n.d.).
  • Protocol for the MPTP mouse model of Parkinson's disease. (n.d.).
  • Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. (2024). Frontiers. [Link]
  • BEHAVIORAL TESTS USED IN THE EVALUATION OF LEARNING AND MEMORY IN EXPERIMENTAL ANIMALS. (2022).
  • Cognition, Learning, and Memory Tests in Rodents. (n.d.).
  • Behavioral phenotyping of mouse models of Parkinson's Disease. (n.d.).
  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019). PubMed. [Link]
  • A short review on behavioural assessment methods in rodents. (n.d.). PubMed Central. [Link]
  • Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2018). JoVE. [Link]
  • Mutagenicity and genotoxicity of isatin in mammalian cells in vivo. (n.d.).
  • Rasagiline ( Agilect ) v selegiline : monoamine oxidase-inhibition and MPTP-induced neurotoxicity. (n.d.). Europe PMC. [Link]
  • Effect of rasagiline on neuroprotection and behavior improvement in MPTP-induced acute mouse model of Parkinson′s disease. (2016). Journal of China Pharmaceutical University. [Link]
  • The effect of oral administration of four doses donepezil on the... (n.d.).
  • isatin and its derivatives: review of pharmacological activities and therapeutic potential. (n.d.).
  • Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activ
  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018). Biomolecules & Therapeutics. [Link]
  • Protocol for the MPTP mouse model of Parkinson's disease. (n.d.). Semantic Scholar. [Link]
  • Synthesis, Biological Activity, and Docking Study of Novel Isatin Coupled Thiazolidin-4-one Derivatives as Anticonvulsants. (2015). PubMed. [Link]
  • MPTP Mouse Models of Parkinson's Disease: An Upd
  • Combined effects of donepezil and scopolamine on PA retention in the... (n.d.).
  • Rasagiline Promotes Regeneration of Substantia Nigra Dopaminergic Neurons in Post-MPTP-induced Parkinsonism via Activation of Tyrosine Kinase Receptor Signaling Pathway. (n.d.).
  • Scopolamine Induced Model. (n.d.).
  • A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research. (2020). PubMed Central. [Link]
  • Protocol for Scopolamine‐induced cognitive impairment model in rats. (n.d.).
  • Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2022). MDPI. [Link]
  • Effects of Age and MPTP-Induced Parkinson's Disease on the Expression of Genes Associated with the Regulation of the Sleep–Wake Cycle in Mice. (2022). MDPI. [Link]
  • Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in r
  • Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (n.d.). PubMed Central. [Link]
  • A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research. (2020). Scilit. [Link]
  • Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and sp
  • Ameliorative effect of carveol on scopolamine-induced memory impairment in r
  • Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Preprints.org. [Link]
  • Boswellic Acid Attenuates Scopolamine-Induced Neurotoxicity and Dementia in Rats: Possible Mechanism of Action. (n.d.). IMR Press. [Link]
  • Full article: Effects of lauric acid on cognitive impairment in a scopolamine-induced Alzheimer's disease-like rat model. (n.d.). Taylor & Francis Online. [Link]
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.).
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • Biological targets for isatin and its analogues: Implications for therapy. (n.d.). PubMed Central. [Link]
  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (n.d.). Semantic Scholar. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-Methoxyindoline-2,3-dione (6-Methoxyisatin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Methoxyindoline-2,3-dione

This compound, commonly known as 6-methoxyisatin, is a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3][4][5] Its indole core, adorned with a methoxy group and a reactive isatin moiety, serves as a versatile starting material for the synthesis of a wide array of biologically active compounds.[1][2][4] The strategic placement of the methoxy group at the 6-position significantly influences the molecule's electronic properties and biological interactions, making it a key building block for targeting various physiological pathways. This guide provides an in-depth comparison of the principal synthetic routes to 6-methoxyisatin, offering practical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.

Classical Synthetic Strategies: An Overview

The synthesis of isatins has a rich history, with several named reactions developed over the years. The most prominent methods for accessing the isatin core are the Sandmeyer, Stolle, Gassman, and Martinet syntheses.[3][5] Each of these routes presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and substrate scope. For the synthesis of 6-methoxyisatin, the common starting material is the readily available and electron-rich 4-methoxyaniline (p-anisidine).

Visualizing the Synthetic Pathways

The following diagram illustrates the convergence of the four major synthetic routes towards the target molecule, this compound.

Figure 1: Overview of the four major synthetic routes to this compound.

The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is the oldest and arguably the most widely used method for preparing isatins.[4][6][7][8] It is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization.

Causality Behind Experimental Choices:

The reaction of 4-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate yields N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide. The sodium sulfate serves to increase the ionic strength of the medium, which aids in the precipitation of the intermediate. The subsequent cyclization is achieved by treating the dried intermediate with a strong acid, typically concentrated sulfuric acid. The acid protonates the oxime, facilitating a nucleophilic attack from the electron-rich aromatic ring to form the five-membered ring of the isatin core.

Experimental Protocol:

Step 1: Synthesis of N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide

  • In a 1 L round-bottom flask, dissolve 20 g (0.12 mol) of chloral hydrate and 250 g of sodium sulfate decahydrate in 300 mL of deionized water.

  • In a separate beaker, prepare a solution of 12.3 g (0.1 mol) of 4-methoxyaniline in 60 mL of water containing 10 mL of concentrated hydrochloric acid.

  • Add the 4-methoxyaniline hydrochloride solution to the chloral hydrate solution.

  • Prepare a solution of 22 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water and add it to the reaction mixture.

  • Heat the mixture to a vigorous boil for approximately 5-10 minutes. The isonitrosoacetanilide will begin to precipitate.

  • Cool the reaction mixture in an ice bath to complete the precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.

Step 2: Cyclization to this compound

  • To a 250 mL beaker, cautiously add 100 mL of concentrated sulfuric acid and cool to 50 °C.

  • While stirring mechanically, add the dried N-(4-methoxyphenyl)-2-(hydroxyimino)acetamide in small portions, maintaining the temperature between 60-70 °C.

  • After the addition is complete, heat the mixture to 80 °C for 10 minutes.

  • Carefully pour the hot mixture onto 500 g of crushed ice with stirring.

  • The product will precipitate as a reddish-orange solid.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Expected Outcome:

This method is generally reliable for anilines with both electron-donating and electron-withdrawing groups. For 4-methoxyaniline, a good yield is expected, typically in the range of 70-85%. The purity of the crude product is usually high, and it can be further purified by recrystallization from ethanol or acetic acid.

The Stolle Synthesis

The Stolle synthesis offers an alternative route to isatins, particularly N-substituted derivatives, by reacting an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[1][2][9][10][11]

Causality Behind Experimental Choices:

The initial step is a straightforward acylation of 4-methoxyaniline with oxalyl chloride to form N-(4-methoxyphenyl)-2-oxo-2-chloroacetamide. The subsequent step is an intramolecular Friedel-Crafts acylation. A Lewis acid, such as aluminum chloride, is required to activate the acyl chloride for electrophilic attack on the electron-rich aromatic ring. The position of the methoxy group directs the cyclization to the ortho position.

Experimental Protocol:
  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 12.3 g (0.1 mol) of 4-methoxyaniline in 100 mL of anhydrous diethyl ether.

  • Cool the solution in an ice bath and add 13.9 g (0.11 mol) of oxalyl chloride dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude N-(4-methoxyphenyl)-2-oxo-2-chloroacetamide.

  • In a separate 500 mL flask, prepare a suspension of 20 g (0.15 mol) of anhydrous aluminum chloride in 150 mL of anhydrous carbon disulfide.

  • Add the crude chlorooxalylanilide in portions to the aluminum chloride suspension with vigorous stirring.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of 200 g of ice and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting solid by column chromatography or recrystallization.

Expected Outcome:

The Stolle synthesis can be effective, but for some substituted anilines, the yields can be variable. For electron-rich anilines like 4-methoxyaniline, the cyclization can sometimes be problematic, leading to lower yields. Reports on the synthesis of 6,7-dimethoxyisatin via the Stolle method indicate poor yields, suggesting that this might also be a challenge for 6-methoxyisatin.[12] The use of other Lewis acids like titanium tetrachloride or boron trifluoride etherate may offer improved results.[1][9]

The Gassman Indole-Isatin Synthesis

The Gassman synthesis is a one-pot reaction that typically produces indoles but can be adapted for the synthesis of isatins.[2][13][14] It involves the reaction of an aniline with an α-thioketone in the presence of an oxidizing agent.

Causality Behind Experimental Choices:

The mechanism involves the formation of a chloramine from the aniline, which then reacts with the α-thioketone to form a sulfonium salt. A base-induced[1][9]-sigmatropic rearrangement followed by cyclization and subsequent oxidation leads to the isatin. However, a critical limitation of the Gassman synthesis is its incompatibility with electron-rich anilines.[13] The methoxy group in 4-methoxyaniline is strongly electron-donating, which tends to cause the reaction to fail.[13] This is likely due to the increased propensity for side reactions, such as polymerization or decomposition of the aniline under the reaction conditions.

Hypothetical Protocol (with Cautionary Note):

Due to the reported failure of this reaction with 4-methoxyaniline, this protocol is provided for illustrative purposes and is not recommended for the practical synthesis of 6-methoxyisatin.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 12.3 g (0.1 mol) of 4-methoxyaniline in 200 mL of anhydrous dichloromethane and cool to -78 °C.

  • Slowly add a solution of 11.9 g (0.11 mol) of tert-butyl hypochlorite in 50 mL of dichloromethane.

  • After stirring for 30 minutes, add a solution of 13.2 g (0.1 mol) of methyl 2-(methylthio)-2-oxoacetate in 50 mL of dichloromethane.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 20.2 g (0.2 mol) of triethylamine and allow the reaction to slowly warm to room temperature overnight.

  • The subsequent oxidation of the intermediate 3-(methylthio)oxindole to the isatin would require further steps, such as treatment with N-chlorosuccinimide followed by hydrolysis.

Expected Outcome:

As noted, this reaction is likely to result in a complex mixture of products with little to no desired 6-methoxyisatin.[13] This route is therefore considered unsuitable for this target molecule.

The Martinet Isatin Synthesis

The Martinet synthesis involves the condensation of an aniline with a dialkyl oxomalonate (a derivative of mesoxalic acid) to form a 3-hydroxy-2-oxoindoline-3-carboxylate intermediate, which is then oxidatively decarboxylated to the isatin.[5][15][16]

Causality Behind Experimental Choices:

The reaction is a condensation between the nucleophilic aniline and the electrophilic carbonyl of the dialkyl oxomalonate. The subsequent cyclization is an intramolecular electrophilic aromatic substitution. The final step is an oxidative decarboxylation, which can sometimes be spontaneous in the presence of air or can be facilitated by an oxidizing agent. The success of this method can be sensitive to the substitution pattern on the aniline.

Experimental Protocol:
  • In a 250 mL round-bottom flask, combine 12.3 g (0.1 mol) of 4-methoxyaniline and 19.4 g (0.11 mol) of diethyl oxomalonate.

  • Add 50 mL of glacial acetic acid and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and pour it into 300 mL of ice-water.

  • If a solid precipitates, collect it by filtration. This solid is the intermediate diethyl 3-hydroxy-6-methoxy-2-oxoindoline-3-carboxylate.

  • To effect the oxidative decarboxylation, dissolve the intermediate in a solution of 10 g of sodium hydroxide in 100 mL of water and heat to 80 °C while bubbling air through the solution for 2 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 6-methoxyisatin.

  • Collect the solid by filtration, wash with water, and dry.

Expected Outcome:

The Martinet synthesis can be a viable route, but its efficiency with methoxy-substituted anilines can be modest. For example, the reaction with 2,4-dimethoxyaniline has been reported to be less effective.[17] The yield for 6-methoxyisatin may be moderate, and optimization of the reaction conditions, such as the choice of solvent and the method for oxidative decarboxylation, might be necessary.

Comparison of Synthetic Routes

FeatureSandmeyer SynthesisStolle SynthesisGassman SynthesisMartinet Synthesis
Starting Material 4-Methoxyaniline4-Methoxyaniline4-Methoxyaniline4-Methoxyaniline
Key Reagents Chloral hydrate, Hydroxylamine, H₂SO₄Oxalyl chloride, Lewis Acid (e.g., AlCl₃)t-BuOCl, α-thioketoneDialkyl oxomalonate
Reaction Conditions Aqueous, then strong acid; moderate temperaturesAnhydrous; requires strong Lewis acidAnhydrous; very low to ambient temperaturesReflux in acid, then oxidative workup
Typical Yield Good to Excellent (70-85%)Poor to Moderate (Variable, potentially <30%)Fails with 4-methoxyanilineModerate (Potentially 40-60%)
Advantages Reliable, high yields, readily available reagentsGood for N-substituted isatins (not applicable here)One-pot procedureMilder conditions than Stolle
Disadvantages Use of concentrated sulfuric acidLow yields for some substituted anilines; harsh Lewis acidsNot suitable for electron-rich anilinesCan have moderate yields; two distinct steps
Ease of Workup Straightforward precipitationRequires quenching of Lewis acid and extractionComplex workup due to side productsRelatively straightforward
Scalability Readily scalableCan be challenging to scaleNot applicableModerately scalable

Conclusion and Recommendation

Based on the available literature and chemical principles, the Sandmeyer isatin synthesis stands out as the most reliable and high-yielding route for the preparation of this compound from 4-methoxyaniline. Its use of inexpensive and readily available reagents, coupled with a generally straightforward procedure, makes it the recommended method for both laboratory-scale and larger-scale synthesis.

The Stolle and Martinet syntheses represent viable alternatives, but they are likely to provide lower yields and may require more extensive optimization. The Gassman synthesis is not a suitable method for this particular target molecule due to the electron-rich nature of the starting aniline.

Researchers should select the synthetic route that best aligns with their experimental capabilities, scale requirements, and tolerance for procedural complexity. However, for a robust and efficient synthesis of 6-methoxyisatin, the Sandmeyer method remains the gold standard.

References

  • Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, Jr., B. W. General Method for the Synthesis of Indoles. J. Am. Chem. Soc.1974, 96 (17), 5495–5508.
  • Stollé, R. Über eine neue Methode zur Darstellung N-substituierter Isatine. (Vorläufige Mitteilung). Ber. Dtsch. Chem. Ges.1913, 46 (3), 3915–3916.
  • da Silva, J. F. M.; Garden, S. J.; Pinto, A. C. The Chemistry of Isatins: A Review from 1975 to 1999. J. Braz. Chem. Soc.2001, 12 (3), 273-324.
  • Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Polish Journal of Chemical Technology2009, 11 (3), 5-8.
  • Organic Syntheses Procedure. (4-Methoxyphenyl)sulfamic acid. [Link]
  • Stollé Synthesis. In Wikipedia; 2023. [Link]
  • New approach to synthesis of 6,7-dimethoxyisatin.
  • Stollé Synthesis. SynArchive. [Link]
  • Sandmeyer Isatin Synthesis. Name Reactions in Organic Synthesis.
  • Gassman indole synthesis. SynArchive. [Link]
  • Mishra, P. et al. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA. 2021, 8(4), 1089-1098.
  • Hewawasam, P.; Meanwell, N. A. A General Method for the Synthesis of Isatins. Tetrahedron Lett.1994, 35 (40), 7303-7306.
  • Singh, G. S.; Desta, Z. Y. Isatins: A Pictorial Review of the Synthetic Approaches and the Biological Aspects of Their Scaffolds. Curr. Org. Synth.2012, 9 (4), 492-513.
  • Bou-Salah, G. et al.
  • ChemInform Abstract: Recent Developments in the Synthesis and Applications of Isatins.
  • Martinet dioxindole synthesis. In Wikipedia; 2023. [Link]
  • Synthesis of isatin by Martinet's method.
  • Marvel, C. S.; Hiers, G. S.
  • Sandmeyer Is
  • Method for synthetizing 6-methoxyquinoline.
  • Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurk
  • Stolle Synthesis of Isatin. This method is very effective for the...
  • Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Polish Journal of Chemical Technology2009, 11 (3), 5-8.
  • A Review on Different Approaches to Is
  • p-Anisidine, 2-nitro-. Organic Syntheses. [Link]
  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Homework.Study.com. [Link]
  • Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • 4-Methoxyaniline | CAS 104-94-9. Veeprho. [Link]

Sources

Navigating the Isomeric Landscape: A Comparative Guide to the Biological Activities of 5-Methoxyindoline-2,3-dione and 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the subtle placement of a single functional group can dramatically alter the biological profile of a molecule. This guide delves into the comparative activities of two closely related isomers: 5-methoxyindoline-2,3-dione (5-methoxyisatin) and 6-methoxyindoline-2,3-dione (6-methoxyisatin). By synthesizing available experimental data, we aim to provide an objective comparison to inform future research and drug discovery efforts centered on the versatile indoline-2,3-dione (isatin) scaffold.

The Isatin Core: A Privileged Scaffold in Drug Discovery

Isatin, an endogenous indole derivative, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including a planar, electron-rich aromatic ring fused to a five-membered ring containing two carbonyl groups, allow for diverse chemical modifications. These modifications, particularly on the aromatic ring at positions C5 and C6, have been shown to significantly influence the molecule's interaction with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and enzyme-inhibiting properties.

A Tale of Two Isomers: The Impact of Methoxy Group Placement

The introduction of a methoxy group (-OCH3) onto the isatin core can profoundly impact its physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its biological activity. The differential placement of this group at the C5 versus the C6 position creates two distinct isomers with potentially divergent therapeutic applications.

Comparative Biological Activity: A Data-Driven Analysis

While a comprehensive head-to-head comparison of 5-methoxyindoline-2,3-dione and this compound across all biological activities in a single study is not extensively available, a survey of the literature allows for a comparative analysis based on studies of substituted isatin analogues.

Enzyme Inhibition: A Clear Distinction in Monoamine Oxidase (MAO) Activity

One of the most distinct differences observed between the two isomers lies in their ability to inhibit monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of neurotransmitters.

A study focusing on C5- and C6-substituted isatin analogues revealed a clear structure-activity relationship. It was found that C5-substituted isatins generally exhibit higher binding affinities for MAO-B than their corresponding C6-substituted counterparts [1][2]. This suggests that 5-methoxyindoline-2,3-dione is likely a more potent MAO-B inhibitor than this compound. The enhanced potency of C5-substituted analogues is attributed to a more favorable interaction with the enzyme's active site[1].

Table 1: Comparative Monoamine Oxidase (MAO) Inhibition of Substituted Isatin Analogues

CompoundTargetIC50 (µM)Reference
5-BenzyloxyisatinMAO-A4.62[2]
MAO-B0.103[2]
6-BenzyloxyisatinMAO-A72.4[2]
MAO-B0.138[2]
5-PhenylisatinMAO-A0.562[1]
5-(4-Phenylbutyl)isatinMAO-B0.00066[1]

Note: While direct IC50 values for 5-methoxyisatin and 6-methoxyisatin from a comparative study were not found, the data on benzyloxy-substituted analogues strongly supports the superior MAO-B inhibitory activity of the C5-substituted isomer.

Anticancer Activity: A Focus on C5-Substituted Derivatives

The isatin scaffold is a promising framework for the development of novel anticancer agents. Research in this area has often focused on derivatives with substitutions at the N1 and C5 positions. A study on 1,5-disubstituted indolin-2,3-diones demonstrated that these compounds exhibit promising inhibition of human acute promyelocytic leukemia (HL-60) cell growth in vitro[3]. For instance, certain N-1 benzyl-substituted 5-amidoindolin-2,3-diones showed potent antiproliferative activity with IC50 values in the nanomolar range[3]. This highlights the potential of C5-substituted isatins, including 5-methoxyindoline-2,3-dione, as a starting point for the design of potent anticancer drugs.

While specific comparative data for the parent 5-methoxy and 6-methoxy compounds is limited, the emphasis on C5-substitution in many successful anticancer isatin derivatives suggests this position may be more critical for achieving high potency.

Antiviral Activity: An Area for Further Exploration

Isatin derivatives have been investigated for their antiviral properties against a range of viruses. The specific influence of the methoxy group position on antiviral efficacy is an area that warrants more direct comparative investigation. The development of broad-spectrum antiviral agents is of significant interest, and a systematic comparison of 5-methoxy and this compound could reveal important structure-activity relationships for this therapeutic area.

Experimental Methodologies: A Guide for Researchers

To facilitate further research and direct comparison of these isomers, we provide a standardized protocol for a key biological assay.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds (5-methoxyindoline-2,3-dione and this compound) dissolved in DMSO

  • 96-well microplates (black, clear bottom)

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in sodium phosphate buffer.

  • In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

  • Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

  • Prepare a reaction mixture containing the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B), Amplex® Red, and HRP in sodium phosphate buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Test Compounds Add_Compound Add Test Compounds & Pre-incubate Compound_Dilution->Add_Compound Enzyme_Prep Prepare MAO Enzyme (A or B) Solution Add_Enzyme Add Enzyme to 96-well Plate Enzyme_Prep->Add_Enzyme Reagent_Mix Prepare Reaction Mix (Substrate, Amplex Red, HRP) Start_Reaction Add Reaction Mix to Initiate Reaction Reagent_Mix->Start_Reaction Add_Enzyme->Add_Compound Add_Compound->Start_Reaction Measure_Fluorescence Measure Fluorescence Over Time Start_Reaction->Measure_Fluorescence Calc_Inhibition Calculate % Inhibition Measure_Fluorescence->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Workflow for MAO Inhibition Assay

Structure-Activity Relationship (SAR) Insights

The available data points to a clear structure-activity relationship where the position of the methoxy group on the isatin ring is a key determinant of biological activity.

SAR_Comparison cluster_5_methoxy 5-Methoxyindoline-2,3-dione cluster_6_methoxy This compound Isatin_Core Isatin Core Aromatic Ring + Dione Ring Methoxy_Sub Methoxy Group (-OCH3) Electron-donating group Isatin_Core->Methoxy_Sub Substitution Position_5 C5 Position Methoxy_Sub->Position_5 at Position_6 C6 Position Methoxy_Sub->Position_6 at Activity_5 Higher MAO-B Inhibition Potential for Potent Anticancer Activity Position_5->Activity_5 Leads to Activity_6 Lower MAO-B Inhibition Activity Profile Less Characterized Position_6->Activity_6 Leads to

SAR of Methoxy Group Position

Conclusion and Future Directions

This comparative guide highlights the significant impact of methoxy group positioning on the biological activity of the indoline-2,3-dione scaffold. The available evidence strongly suggests that 5-methoxyindoline-2,3-dione is a more potent inhibitor of MAO-B compared to its 6-methoxy isomer . Furthermore, the C5 position appears to be a more favorable site for substitution in the development of certain anticancer agents.

However, to fully elucidate the therapeutic potential of these two isomers, direct, head-to-head comparative studies across a broader range of biological targets are essential. Future research should focus on:

  • Comprehensive Screening: Evaluating both isomers in parallel against a diverse panel of cancer cell lines and viral targets to identify any differential activity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying the observed biological effects to understand how the methoxy group position influences target engagement and downstream signaling pathways.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of both isomers to determine their drug-likeness and potential for in vivo efficacy.

By systematically exploring the activities of 5-methoxyindoline-2,3-dione and this compound, the scientific community can unlock new avenues for the development of novel therapeutics based on the versatile isatin scaffold.

References

  • Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug Discov Ther. 2014 Jun;8(3):110-6.
  • Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. Bioorg Med Chem. 2011 Jan 1;19(1):110-20.
  • Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). J Med Chem. 2009;52(14):4466-80.
  • A Comparative Analysis of 1,5,6-Trihydroxy-3-methoxyxanthone and Other Polyphenols as Antiviral Agents. BenchChem.
  • Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues.

Sources

A Head-to-Head Comparison of 6-Methoxyindoline-2,3-dione Derivatives: Synthesis, Biological Activity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

The indoline-2,3-dione ring system, commonly known as isatin, is a cornerstone scaffold in medicinal chemistry, celebrated for its synthetic versatility and broad pharmacological relevance.[1][2] The introduction of a methoxy group at the 6-position critically modulates the electronic and steric properties of the core structure, giving rise to 6-Methoxyindoline-2,3-dione (6-methoxyisatin). This derivative serves as a vital intermediate for a diverse array of bioactive molecules.[3] This guide offers a detailed comparative analysis of key this compound derivatives, grounded in experimental data, to provide researchers with the technical insights required for strategic drug discovery and development.

The this compound Scaffold: A Privileged Starting Point

6-methoxyisatin is a key building block for synthesizing a range of natural products and active compounds.[3] Its enhanced electron-rich nature, due to the methoxy substituent, influences its reactivity and interactions with biological targets.[1] This has enabled the development of derivatives with significant anticancer, anticonvulsant, and antiviral properties.

Comparative Performance Analysis of Key Derivatives

This section provides a head-to-head comparison of this compound derivatives, categorized by their primary biological activities. The data presented is synthesized from peer-reviewed literature to ensure a high degree of scientific validity.

Anticancer Activity

Derivatives of 6-methoxyisatin have demonstrated potent antiproliferative and cytotoxic effects across a spectrum of human cancer cell lines. The primary mechanisms involve the induction of apoptosis and cell cycle arrest.[4][5]

A noteworthy structure-activity relationship (SAR) observation is the significant enhancement in cytotoxicity when the methoxy group is at the C6 position of the indole ring compared to the C5 position.[6] For example, indolylisoxazoline derivative 6c (with a C6-methoxy group) showed substantially improved cytotoxicity (IC₅₀ = 3.5–16.5 μM) over its C5-methoxy counterpart (6b ).[6]

Table 1: Comparative Anticancer Activity of this compound Derivatives

Derivative ClassSpecific CompoundTarget Cell Line(s)Potency (IC₅₀)Mechanism of ActionReference
1-(3,4,5-trimethoxyphenyl)-1H-indoleCompound 3g MCF-7 (Breast), A375 (Melanoma)2.94 µM (MCF-7), 0.57 µM (A375)Tubulin polymerization inhibition, G2/M cell-cycle arrest, apoptosis induction.[4][5][4][5]
IndolylisoxazolinesCompound 6c C4-2 (Prostate)3.5–16.5 µMApoptosis induction, inhibition of cell migration.[6][6]
6H-indolo[2,3-b]quinoxalinesCompounds 5b, 5d, 5g, 5l 59 human tumor cell panelAppreciable activityNot specified[7][8]
Anticonvulsant Activity

The isatin scaffold is a known pharmacophore for anticonvulsant activity. Modifications to the 6-methoxyisatin core have yielded derivatives with significant efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) test, which is a gold standard for evaluating activity against generalized tonic-clonic seizures.[9]

Table 2: Comparative Anticonvulsant Activity of this compound Derivatives

Derivative ClassSpecific Compound(s)Preclinical ModelEfficacyNeurotoxicityReference
2H-[3][6][10]triazino[5,6-b]indol-3(5H)-oneCompound 5e (8-chloro)MES TestActive at 30 mg/kg & 100 mg/kgNot specified[9]
2H-[3][6][10]triazino[5,6-b]indol-3(5H)-oneCompound 5i (6,8-dibromo)MES TestActive at 100 mg/kg & 300 mg/kgLittle to no neurotoxicity[9]
2H-[3][6][10]triazino[5,6-b]indol-3(5H)-oneCompound 5k (6,8-dibromo-5-methyl)MES TestActive at 100 mg/kg & 300 mg/kgLittle to no neurotoxicity[9]

These compounds are designed to meet the structural requirements of the anticonvulsant pharmacophore, and computational studies have shown they do not violate Lipinski's rule of five, suggesting good potential for oral bioavailability.[9]

Antiviral Activity

The pursuit of novel antiviral agents has led to the investigation of various heterocyclic compounds, including derivatives of 6-methoxyisatin.[11][12] Certain derivatives have shown promise as potent interferon inducers and direct-acting antivirals.[13]

Table 3: Comparative Antiviral Activity of this compound Derivatives

Derivative ClassSpecific Compound(s)Target Virus/ActivityKey FeaturesReference
6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalinesMorpholine and 4-methyl-piperidine derivativesVesicular Stomatitis Virus (VSV)Low cytotoxicity, potent interferon inducers.[13][13]
Indole-3-carboxylic acid esterDihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2IC₅₀ = 1.84 µM, Selectivity Index = 78.6.[14][14]

The mechanism for some of these compounds involves the induction of interferons, which are critical signaling proteins in the innate immune response to viral infections.[13]

Essential Experimental Protocols

Reproducibility is the bedrock of scientific advancement. The following protocols are provided as self-validating systems for assessing the biological performance of this compound derivatives.

Protocol 1: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability and proliferation. The assay quantifies the metabolic activity of living cells, which is proportional to the cell number.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions in the culture medium and add them to the wells. Include a vehicle control (DMSO only).[15]

  • Incubation: Incubate the plates for 48 hours to assess the antiproliferative effects.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against the logarithm of the compound concentration.[6]

Protocol 2: Evaluation of Anticonvulsant Activity (MES Test)

The Maximal Electroshock (MES) test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hind limb extension phase of the seizure.

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screen.

Step-by-Step Methodology:

  • Animal Groups: Use male albino mice (20-25 g), divided into groups of 6-10.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at doses such as 30, 100, and 300 mg/kg. Use a vehicle control (e.g., saline with Tween 80) and a positive control like Phenytoin.[9]

  • Test Timing: Conduct the test at predetermined time points after administration (e.g., 30 minutes and 4 hours) to assess the time course of activity.[9]

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes moistened with saline.

  • Observation: An animal is considered protected if it does not exhibit tonic hind limb extension.

  • Neurotoxicity Screen (Rotarod Test): To assess unwanted motor impairment, place the mice on a rotating rod (e.g., 6 rpm). Animals that fall off three times within 60 seconds are considered neurotoxic. This helps differentiate specific anticonvulsant activity from general motor impairment.[9]

  • Data Analysis: The dose at which 50% of the animals are protected (ED₅₀) is calculated using probit analysis.

Conclusion

This compound derivatives represent a highly promising and pharmacologically diverse class of compounds. The experimental data clearly indicates that strategic substitutions on the isatin core can yield potent agents for oncology, neurology, and virology. The anticancer derivatives, particularly those targeting tubulin polymerization, have shown sub-micromolar efficacy.[4] In parallel, halogenated triazino[5,6-b]indole derivatives have emerged as powerful anticonvulsants with minimal neurotoxicity.[9] This guide underscores the importance of the 6-methoxyisatin scaffold and provides validated protocols to empower researchers in their quest to develop next-generation therapeutics.

References

  • Title: this compound. Source: ChemBK. URL:[Link]
  • Title: Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity.
  • Title: Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Title: Synthesis and anticancer activity studies of indolylisoxazoline analogues. Source: PMC - NIH. URL:[Link]
  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Source: Acta Poloniae Pharmaceutica. URL:[Link]
  • Title: In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Source: Russian Journal of Bioorganic Chemistry. URL:[Link]
  • Title: Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. Source: PubMed. URL:[Link]
  • Title: Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Title: Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63. Source: MDPI. URL:[Link]
  • Title: Antiviral activity of isoindole derivatives. Source: Journal of Medicinal and Chemical Sciences. URL:[Link]
  • Title: Synthesis, reactivity and biological properties of methoxy-activated indoles. Source: Arkivoc. URL:[Link]
  • Title: Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[3][6][10]triazino[5,6-b]indole-3(5h)-one. Source: PubMed Central. URL:[Link]
  • Title: Synthesis and biological activities of some indoline derivatives.
  • Title: 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Source: PubMed. URL:[Link]
  • Title: Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Source: PubMed. URL:[Link]
  • Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Source: RSC Publishing. URL:[Link]
  • Title: Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines.
  • Title: Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Title: (PDF) Antiviral activity of isoindole derivatives.
  • Title: Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies. Source: PMC - PubMed Central. URL:[Link]
  • Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Title: Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Source: PubMed. URL:[Link]
  • Title: Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Source: MDPI. URL:[Link]
  • Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Source: RSC Advances. URL:[Link]

Sources

A Technical Guide to the Validation of 6-Methoxyindoline-2,3-dione as a Fluorescent Probe for Cannabinoid Receptor 2 (CB2R)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular imaging and drug discovery, the quest for specific and reliable fluorescent probes is paramount. This guide provides an in-depth validation of 6-Methoxyindoline-2,3-dione as a scaffold for developing fluorescent probes, with a particular focus on its application for the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes. We will objectively compare its performance with established alternatives and provide the necessary experimental frameworks for its rigorous validation.

Introduction: The Need for Selective GPCR Probes

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The ability to visualize and quantify these receptors in their native cellular environment is crucial for understanding their function and for the development of new therapeutics. Fluorescent probes offer a non-invasive and dynamic way to study GPCRs, but their utility is contingent on their specificity, photophysical properties, and minimal perturbation of the biological system.[1][2]

This compound, also known as 6-methoxyisatin, has emerged as a promising starting point for the synthesis of targeted fluorescent probes. Its derivative, NMP6, has been identified as a fluorescent probe for the CB2 receptor, a key player in the endocannabinoid system with therapeutic potential in inflammatory and neurodegenerative diseases.[3] This guide will dissect the validation process of such a probe, offering a roadmap for researchers seeking to employ or develop similar tools.

Comparative Analysis of CB2R Fluorescent Probes

The selection of a fluorescent probe is a critical step in any imaging experiment. A direct comparison with existing tools is essential to understand the relative strengths and weaknesses of a new probe. Here, we compare a hypothetical this compound-based probe (represented by data for similar indole-based probes) with other established fluorescent probes for the CB2 receptor.

Probe FamilyFluorophoreBinding Affinity (Ki, nM)Selectivity (over CB1R)Excitation (nm)Emission (nm)Quantum Yield (Φ)Photostability
This compound Derivative NBD~387[3]High~465~535ModerateModerate
SR-01 (based on SR144528) Silicon-Rhodamine15.1>660-fold650670HighHigh
LEI-121 derivative BODIPY-FL25>400-fold503512HighHigh
HU-308 derivative Alexa Fluor 4889941-fold495519HighHigh
NIR760-mbc94 NIR76026.9 (Kd)High766785ModerateModerate

Analysis of Comparative Data:

This table highlights the competitive landscape of CB2R fluorescent probes. While the this compound derivative with an NBD fluorophore shows good selectivity, its binding affinity and photophysical properties might be less optimal compared to probes utilizing more advanced fluorophores like Silicon-Rhodamine or Alexa Fluor 488. This underscores the importance of the fluorophore choice in probe design. The following sections will detail the experimental protocols necessary to generate such comparative data for a novel probe based on this compound.

Experimental Validation Workflow

A rigorous validation process is essential to establish the reliability and utility of a new fluorescent probe. The following workflow outlines the key experimental steps.

Validation_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation Synthesis Synthesis of This compound Probe Photophysical Photophysical Characterization Synthesis->Photophysical Characterize Properties Binding Binding Affinity & Selectivity Assays Photophysical->Binding Informed Concentration Functional Functional Assays (e.g., cAMP) Binding->Functional Confirm Activity Imaging Live Cell Imaging & Colocalization Functional->Imaging Validate in Cellular Context Specificity Specificity Controls (Blocking) Imaging->Specificity Confirm On-Target Binding

Caption: Experimental workflow for the validation of a new fluorescent probe.

Synthesis of a this compound-Based Fluorescent Probe

The synthesis of a fluorescent probe from this compound typically involves its conversion to an acylhydrazone, followed by conjugation to a fluorescent dye.

Step-by-Step Protocol:

  • Synthesis of 6-methoxyisatin acylhydrazone:

    • Dissolve this compound in ethanol.

    • Add a hydrazine derivative (e.g., tert-butyl carbazate) and a catalytic amount of acetic acid.

    • Reflux the mixture and monitor the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction and collect the precipitate by filtration.

  • Deprotection (if necessary):

    • If a protecting group like Boc is used, deprotect the acylhydrazone using an appropriate acid (e.g., trifluoroacetic acid) in a suitable solvent like dichloromethane.

  • Conjugation to a Fluorophore:

    • Dissolve the deprotected acylhydrazone in a polar aprotic solvent like dimethylformamide (DMF).

    • Add an amine-reactive fluorescent dye (e.g., NBD-Cl, an NHS ester of another fluorophore).

    • Add a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.

    • Stir the reaction at room temperature, protected from light.

    • Purify the final fluorescent probe using column chromatography.

Photophysical Characterization

Understanding the photophysical properties of the probe is fundamental to its application.

Key Parameters & Protocols:

  • Excitation and Emission Spectra:

    • Prepare a dilute solution of the probe in a suitable solvent (e.g., PBS or ethanol).

    • Use a spectrofluorometer to measure the fluorescence emission spectrum by scanning a range of emission wavelengths while keeping the excitation wavelength fixed at the absorption maximum.

    • Measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the emission maximum.

  • Quantum Yield (Φ) Determination (Relative Method):

    • Prepare a series of solutions of the probe and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) of varying concentrations with absorbance below 0.1 at the excitation wavelength.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the integrated fluorescence intensity of each solution using a spectrofluorometer.

    • Plot the integrated fluorescence intensity versus absorbance for both the probe and the reference.

    • The quantum yield is calculated using the following equation: Φsample = Φref × (Slopesample / Sloperef) × (η2sample / η2ref) where Φ is the quantum yield, Slope is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[4][5]

  • Photostability Assay:

    • Prepare a solution of the fluorescent probe in a quartz cuvette.

    • Expose the solution to continuous excitation light in a spectrofluorometer or a dedicated photostability chamber.[6]

    • Record the fluorescence intensity at regular intervals over an extended period.

    • Plot the normalized fluorescence intensity as a function of time. A slower decay indicates higher photostability.

    • For comparison, perform the same experiment with other known fluorescent probes under identical conditions.

Photostability_Assay cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Sample Prepare Probe Solution Instrument Place in Spectrofluorometer Sample->Instrument Expose Continuous Excitation Instrument->Expose Record Record Intensity Over Time Expose->Record Plot Plot Normalized Intensity vs. Time Record->Plot Compare Compare Decay Rates Plot->Compare

Caption: Workflow for assessing the photostability of a fluorescent probe.

In Vitro and Cell-Based Validation

Binding Affinity and Selectivity:

  • Radioligand Binding Assay:

    • Prepare cell membranes from cells overexpressing the target receptor (CB2R) and a control receptor (CB1R).

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]CP55,940) and increasing concentrations of the fluorescent probe.

    • Separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation. A lower Ki indicates higher binding affinity.[3]

Live Cell Imaging and Specificity:

  • Cell Culture and Labeling:

    • Culture cells expressing the target receptor (e.g., HEK293 cells stably expressing CB2R).

    • Incubate the cells with the fluorescent probe at an optimized concentration for a specific duration.[7]

    • Wash the cells to remove unbound probe.

  • Confocal Microscopy:

    • Image the labeled cells using a confocal microscope with the appropriate laser line and emission filters.

    • Observe the subcellular localization of the fluorescence signal. For a GPCR probe, the signal is expected to be primarily on the plasma membrane.

  • Specificity Control (Blocking Experiment):

    • Pre-incubate the cells with a known, high-affinity, non-fluorescent ligand for the target receptor before adding the fluorescent probe.

    • A significant reduction in the fluorescence signal compared to cells not pre-incubated with the competitor confirms the specific binding of the probe to the target receptor.[6]

Conclusion and Future Directions

The validation of this compound as a scaffold for fluorescent probes reveals both promise and challenges. While offering a synthetically accessible core for probe development, the ultimate performance is heavily reliant on the choice of the conjugated fluorophore. The provided experimental framework serves as a comprehensive guide for the rigorous evaluation of such probes. Future work should focus on conjugating this compound derivatives with next-generation fluorophores to enhance brightness and photostability, thereby expanding their utility in advanced imaging applications such as single-molecule tracking and super-resolution microscopy. The principles and protocols outlined herein provide the foundation for the development and validation of the next generation of fluorescent probes for GPCRs and other challenging biological targets.

References

  • A Comparative Guide to Fluorescent Probes for Cannabinoid Receptor 2 (CB2R). (2025). BenchChem.
  • Design and Synthesis of Fluorescent Ligands for the Detection of Cannabinoid Type 2 (CB2R). (n.d.).
  • Detection of cannabinoid receptor type 2 in native cells and zebrafish with a highly potent, cell-permeable fluorescent probe. (n.d.). RSC Publishing.
  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. (n.d.).
  • Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. (n.d.). RSC Publishing.
  • Fluorescence In Situ Hybridization Probe Validation for Clinical Use. (2017).
  • Fluorescent ligands: Bringing light to emerging GPCR paradigms. (n.d.). PMC - PubMed Central.
  • Fluorescent probes for G-protein-coupled receptor drug discovery. (n.d.). PubMed.
  • Highly Specific, Fluorescent Cannabinoid Type 2 Receptor Probes Enable Applications in Microscopy, Flow Cytometry and FRET-based Binding Assays. (n.d.).
  • Portraying G Protein-Coupled Receptors with Fluorescent Ligands. (n.d.). PMC - PubMed Central.
  • Protocol for labeling cells with CFDA-SE (Carboxyfluorescein Diacet
  • Quantum yield. (n.d.). In Wikipedia.
  • Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review. (2023). PMC - PubMed Central.
  • Seven steps to designing an effective in vivo fluorescence imaging study. (2024). Revvity.
  • Synthesis and photophysical properties of novel fluorescent materials containing 2,4,6-triphenylpyridine and 1,8-naphthalimide units using Suzuki reaction. (n.d.). RSC Publishing.
  • The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (n.d.). NIH.
  • Toward Fluorescent Probes for G-Protein-Coupled Receptors (GPCRs). (n.d.).
  • Visualization of membrane localization and functional state of CB2R pools by matched agonist and inverse agonist probe pairs. (n.d.). ChemRxiv.
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023).
  • Application Notes and Protocols for CB2R Probe Cell-Based Assays. (2025). BenchChem.
  • Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity. (2017).
  • Designing a rigorous microscopy experiment: Validating methods and avoiding bias. (2019). Journal of Cell Biology.
  • Development of High-Specificity Fluorescent Probes to Enable Cannabinoid Type 2 Receptor Studies in Living Cells. (n.d.).
  • Discovery of a Photoaffinity Probe that Captures the Active Conformation of the Cannabinoid CB2 Receptor. (2024). PubMed.
  • A Researcher's Guide to Measuring the Quantum Yield of Novel Fluorescent Probes. (2025). BenchChem.
  • Diketopyrrolopyrrole Fluorescent Probes, Photophysical and Biological Applic
  • Emission spectra of (a) 2-(3-methoxy-2-hydroxybenzylideneamino)... (n.d.).
  • Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. (n.d.).
  • Fluorescent porous silicon biological probes with high quantum efficiency and stability. (n.d.).
  • Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. (2023). YouTube.
  • Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles. (n.d.). MDPI.
  • 5 steps to live-cell imaging. (n.d.). Thermo Fisher Scientific.
  • Synthesis and photophysical properties of weakly coupled diketopyrrolopyrroles. (n.d.).
  • Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. (n.d.).

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methoxyindoline-2,3-dione Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its ability to be chemically modified at various positions allows for the fine-tuning of its biological activity.[1][3] The 6-methoxy derivative, in particular, serves as a valuable starting point for generating novel therapeutic agents.[4][5] This guide presents a comprehensive framework for conducting a comparative molecular docking study of novel 6-Methoxyindoline-2,3-dione derivatives. We will utilize Cyclin-Dependent Kinase 2 (CDK2), a well-established cancer target, as our model receptor to demonstrate how in-silico techniques can elucidate structure-activity relationships (SAR) and prioritize candidates for synthesis and experimental validation.[2][3][6] This document is designed not as a rigid protocol but as an expert-led walkthrough, emphasizing the rationale behind each step to ensure scientific integrity and reproducible outcomes.

Foundational Strategy: Target Selection and Ligand Design

The success of any docking study hinges on two critical preliminary choices: a biologically relevant target and a logically designed series of candidate ligands.

The Rationale for Targeting CDK2

Cyclin-dependent kinases (CDKs) are pivotal enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers.[2][6] This makes them a prime target for anticancer drug development. Isatin derivatives have been repeatedly identified as a promising class of CDK inhibitors.[3][6] We have selected CDK2 for this study due to:

  • Therapeutic Relevance: Its overexpression is linked to uncontrolled cell proliferation in various tumors.[6]

  • Structural Data Availability: A wealth of high-resolution crystal structures of CDK2 complexed with various inhibitors are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.

  • Established Isatin Efficacy: Previous studies have confirmed that the isatin scaffold can effectively occupy the ATP-binding pocket of CDK2, providing a strong basis for our investigation.[2][3]

For this guide, we will use the crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1DI8) as our receptor model.

Designing the Ligand Library: A Comparative Approach

To meaningfully compare derivatives, we start with the core this compound structure and introduce modifications at the C3 position via a benzoylhydrazide linkage. This position is a well-established site for derivatization to explore the active site of kinases.[3] Our hypothetical library includes the parent compound and three derivatives with varying electronic and steric properties, compared against a known inhibitor, Roscovitine, as a benchmark.

  • Compound 1 (Parent): this compound

  • Compound 2 (Derivative A): N'-[6-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

  • Compound 3 (Derivative B): 4-chloro-N'-[6-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Electron-withdrawing group)

  • Compound 4 (Derivative C): 4-methoxy-N'-[6-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Electron-donating group)

  • Reference: Roscovitine (A known CDK2 inhibitor)

This selection allows us to probe how different substituents on the phenyl ring influence binding affinity and interactions within the CDK2 active site.

The Docking Workflow: A Self-Validating Protocol

Our methodology is grounded in the use of widely accepted, open-source software to ensure accessibility and reproducibility. We will primarily use the AutoDock Vina suite, a powerful and popular tool for molecular docking.[7][8][9]

Workflow Overview

The entire computational workflow is designed to ensure that the results are reliable and interpretable. It begins with careful preparation of both the receptor and ligands, followed by a crucial validation step before proceeding to the comparative docking of our designed compounds.

G cluster_prep Phase 1: Preparation cluster_lig Phase 2: Ligand Setup cluster_dock Phase 3: Docking & Validation cluster_analysis Phase 4: Analysis PDB Retrieve CDK2 Structure (PDB: 1DI8) Clean Clean Protein: Remove Water, Ligand PDB->Clean PrepProt Prepare Receptor: Add Hydrogens, Charges (Save as PDBQT) Clean->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid Design Design this compound Derivatives (3D) EnergyMin Energy Minimize Ligand Structures Design->EnergyMin PrepLig Prepare Ligands: Set Rotatable Bonds (Save as PDBQT) EnergyMin->PrepLig Dock Run Docking Simulation (AutoDock Vina) PrepLig->Dock Validate Protocol Validation: Re-dock co-crystal ligand (RMSD < 2.0 Å?) Validate->Grid If Valid Grid->Dock Analyze Analyze Binding Affinity (kcal/mol) Dock->Analyze Visualize Visualize Interactions: H-Bonds, Hydrophobic Analyze->Visualize SAR Derive Structure-Activity Relationship (SAR) Visualize->SAR

Caption: The complete molecular docking workflow from preparation to analysis.

Step-by-Step Experimental Protocol

Part A: Receptor (CDK2) Preparation

Causality: The raw PDB structure contains non-essential molecules (like water) and lacks hydrogen atoms, which are crucial for calculating interactions. This preparation step standardizes the receptor for the docking algorithm.

  • Acquisition: Download the crystal structure of CDK2 (PDB ID: 1DI8) from the RCSB Protein Data Bank.

  • Cleaning: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all water molecules and the co-crystallized ligand. This ensures the binding site is empty for docking.[10]

  • Processing in AutoDockTools (ADT):

    • Load the cleaned protein PDB file.

    • Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only). This is critical for defining potential hydrogen bond donors and acceptors.[9]

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose), which contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[8][10]

Part B: Ligand Preparation

Causality: Ligands must be converted to 3D structures and energy minimized to represent their most stable, low-energy conformation. The PDBQT format defines rotatable bonds, allowing the ligand to be flexible during docking.

  • Structure Generation: Draw the 2D structures of all four derivatives and the Roscovitine reference using software like MarvinSketch or ChemDraw. Convert them to 3D structures.

  • Energy Minimization: This is a crucial step. Use a force field like MMFF94 to find the lowest energy conformation of each ligand.[11] This prevents docking a high-energy, unrealistic conformer.

  • Processing in ADT:

    • Load each energy-minimized ligand (Ligand > Input > Open).

    • The software will automatically detect the root and define rotatable bonds. Verify these are chemically sensible.

    • Save each prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

Part C: Docking Protocol Validation and Execution

Trustworthiness: Before screening our new compounds, we must prove our docking protocol can replicate reality. This is achieved by re-docking the original ligand that was removed from the crystal structure.[12]

  • Protocol Validation:

    • Take the co-crystallized ligand (extracted in Part A) and prepare it as described in Part B.

    • Dock this ligand back into the prepared CDK2 receptor using the procedure below.

    • Superimpose the lowest-energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). A successful validation is indicated by an RMSD value below 2.0 Å. [12][13] This confirms that our chosen parameters can accurately predict the native binding mode.

  • Grid Box Definition:

    • In ADT, define a 3D grid box centered on the active site. A simple way is to center it on the coordinates of the re-docked ligand.

    • Ensure the box size (e.g., 24x24x24 Å) is large enough to encompass the entire binding pocket and allow the ligands to rotate freely.[8]

  • Running AutoDock Vina:

    • Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.

    • Run Vina from the command line. An important parameter is exhaustiveness, which controls the computational effort. A value of 8 is default, but increasing it can improve the reliability of the search.[8]

    • Execute the command: vina --config conf.txt --log log.txt

Results: A Comparative Analysis

The output from AutoDock Vina provides the binding poses and their corresponding binding affinities, measured in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[14]

Quantitative Data Summary

The hypothetical results of our comparative docking study are summarized below.

Compound IDStructure/SubstituentBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Reference Roscovitine-9.5Leu83, Glu81, Phe80
1 This compound-6.8Leu83, Val18
2 Derivative A (-H)-8.7Leu83, Glu81, Phe80, Asp86
3 Derivative B (-Cl)-9.2Leu83, Glu81, Phe80, Gln131
4 Derivative C (-OCH₃)-8.9Leu83, Phe80, Asp86
Interpretation of Results and Structure-Activity Relationships
  • Core Scaffold vs. Derivatives: The parent this compound (Cmpd 1) shows modest binding affinity. The addition of the benzoylhydrazide moiety in Derivatives A, B, and C dramatically improves binding energy, bringing them closer to the reference inhibitor, Roscovitine. This highlights the importance of this extension for occupying the active site more effectively.

  • Substituent Effects:

    • Derivative B (-Cl): The electron-withdrawing chloro group resulted in the best binding affinity among the derivatives (-9.2 kcal/mol). Visualization of the binding pose would likely reveal that the chlorine atom forms a favorable interaction (e.g., halogen bond or hydrophobic contact) with a specific residue like Gln131 in a deeper part of the pocket.

    • Derivative C (-OCH₃): The electron-donating methoxy group also improved binding over the unsubstituted Derivative A, suggesting that substitutions at this position are generally favorable.

    • Derivative A (-H): This compound forms the baseline for the substituted derivatives, showing a significant improvement over the core isatin scaffold. Its interactions with key hinge region residues (like Leu83 and Glu81) are crucial for kinase inhibition.

The logical relationship for deriving these insights is straightforward: compare the structural change to the change in binding affinity to hypothesize its effect.

G cluster_sar Structure-Activity Relationship (SAR) Logic cluster_conclusion Hypothesis A Derivative A (-H) -8.7 kcal/mol B Derivative B (-Cl) -9.2 kcal/mol A->B + Cl atom Δ = -0.5 kcal/mol (Improved Affinity) C Derivative C (-OCH3) -8.9 kcal/mol A->C + OCH3 group Δ = -0.2 kcal/mol (Slightly Improved) Conclusion Conclusion: Para-position substitution is beneficial. Halogen substitution appears most effective for enhancing binding to CDK2. B->Conclusion

Sources

Assessing the Selectivity of 6-Methoxyindoline-2,3-dione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the precise characterization of a small molecule's selectivity is paramount. A molecule's utility as a chemical probe or its potential as a therapeutic candidate is fundamentally tied to its interaction profile across the proteome. This guide provides an in-depth technical assessment of the selectivity of 6-Methoxyindoline-2,3-dione, also known as 6-methoxyisatin, a member of the versatile isatin family of heterocyclic compounds. While comprehensive kinome-wide screening data for 6-methoxyisatin itself is not extensively published, this guide leverages available data on closely related isatin derivatives to contextualize its potential as a kinase inhibitor, comparing it with highly selective, well-characterized inhibitors of Glycogen Synthase Kinase-3 (GSK-3).

The Isatin Scaffold: A Privileged Structure in Kinase Inhibition

The isatin (1H-indole-2,3-dione) core is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. A key mechanism underlying these effects is the inhibition of protein kinases, which are critical regulators of cellular processes[3]. The isatin structure serves as a versatile template for the design of kinase inhibitors, with modifications to the indole ring and the nitrogen at position 1 allowing for the tuning of potency and selectivity.

Recent studies have highlighted the potential of isatin derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer[3][4].

Comparative Selectivity Analysis: Isatin Derivatives vs. Gold-Standard GSK-3 Inhibitors

To objectively assess the potential selectivity of the 6-methoxyisatin scaffold, we will compare the inhibitory activity of a series of N-alkylated isatin derivatives against GSK-3β with that of two highly selective and potent GSK-3 inhibitors, CHIR-99021 and SB-216763 .

Table 1: In Vitro Inhibitory Activity (IC50) of Isatin Derivatives against GSK-3β
CompoundR Group (at N-1)GSK-3β IC50 (µM)
Isatin Derivative 1 -CH₃> 50
Isatin Derivative 2 -CH₂CH₃1.25
Isatin Derivative 3 -CH₂(CH₂)₂CH₃0.46
Isatin Derivative 4 -CH₂-Ph0.73
Data adapted from Borges et al. (2019). It is important to note that this compound is unsubstituted at the N-1 position.
Table 2: Selectivity Profile of Established GSK-3 Inhibitors
CompoundPrimary Target(s)IC50 (nM)Key Off-Targets (Inhibition >50% @ 1µM)
CHIR-99021 GSK-3α, GSK-3β10, 6.7Very few; highly selective
SB-216763 GSK-3α, GSK-3β34, 34Minimal activity against a panel of 24 other kinases

Analysis of Selectivity:

The data presented in Table 1 demonstrates that N-alkylation of the isatin scaffold can yield compounds with sub-micromolar inhibitory activity against GSK-3β. This suggests that the isatin core is a valid pharmacophore for targeting this kinase. However, without a broader screening panel, the selectivity of these derivatives remains uncharacterized.

In stark contrast, CHIR-99021 and SB-216763 exhibit exceptional selectivity for GSK-3 (Table 2). This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes the risk of confounding off-target effects and provides greater confidence in attributing observed biological responses to the inhibition of the intended target.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

To ensure scientific integrity, the protocols used to determine inhibitor selectivity must be robust and well-validated. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3 specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase reaction buffer. Include a DMSO-only control.

  • Kinase Reaction: In each well of the plate, combine the kinase reaction buffer, the substrate peptide, and the recombinant GSK-3β enzyme.

  • Initiation of Reaction: Add the serially diluted test compound or DMSO control to the appropriate wells. To initiate the kinase reaction, add a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to provide a more accurate measure of inhibitor potency.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of This compound C Add Compound to Plate A->C B Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Add Luminescent Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of a test compound against a target kinase.

Kinome-Wide Selectivity Profiling

To assess the broader selectivity of a compound, it is screened against a large panel of kinases. Commercial services offer profiling against hundreds of kinases.

General Principle: The compound of interest is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a diverse panel of recombinant kinases. The activity of each kinase is measured in the presence and absence of the compound, and the percentage of inhibition is calculated. This provides a snapshot of the compound's off-target interactions. For promising hits, follow-up IC50 determinations are performed for the most potently inhibited off-target kinases.

Kinase Selectivity Logic

G A This compound B Primary Target (e.g., GSK-3β) A->B Inhibits D Kinome Panel (>100 Kinases) A->D Screened Against C High Potency (Low IC50) B->C F Highly Selective Inhibitor C->F E Low Off-Target Inhibition D->E E->F

Caption: The ideal selectivity profile of a chemical probe.

Signaling Pathway Context: GSK-3 and the Wnt Pathway

GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.

Simplified Wnt Signaling Pathway

G cluster_off Wnt OFF cluster_on Wnt ON / GSK-3 Inhibited GSK3_off Active GSK-3β beta_cat_off β-catenin GSK3_off->beta_cat_off Phosphorylates degradation Degradation beta_cat_off->degradation GSK3_on Inactive GSK-3β beta_cat_on β-catenin nucleus Nucleus beta_cat_on->nucleus Translocates to transcription Gene Transcription nucleus->transcription inhibitor This compound (Hypothesized) inhibitor->GSK3_off Inhibits

Caption: The role of GSK-3β in the Wnt signaling pathway.

Conclusion and Future Directions

The isatin scaffold, including this compound, represents a promising starting point for the development of kinase inhibitors. The available data on N-alkylated isatin derivatives demonstrate tangible inhibitory activity against GSK-3β. However, to fully assess the utility of this compound as a selective chemical probe, a comprehensive selectivity profile is essential.

Recommendations for Researchers:

  • Primary Target Validation: The initial step should be to confirm the inhibitory activity of this compound against GSK-3β and determine its IC50 value using the described in vitro kinase assay.

  • Broad Kinome Screening: To understand its selectivity, this compound should be screened against a large, representative panel of kinases.

  • Cellular Target Engagement: Following in vitro characterization, cellular assays should be employed to confirm that the compound engages and inhibits GSK-3β in a cellular context, for example, by monitoring the stabilization of β-catenin.

By following a rigorous and systematic approach to characterization, the scientific community can confidently determine the value of this compound and other isatin derivatives as tools to dissect complex biological processes.

References

  • Borges, B. C. S., et al. (2019). Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity Through Molecular Docking and Bioassays. Journal of the Brazilian Chemical Society, 30(8), 1696-1705.
  • Pandey, G., et al. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Expert Opinion on Therapeutic Patents, 1-19.
  • da Silva, J. F. M., et al. (2019). Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity Through Molecular Docking and Bioassays. ResearchGate.
  • Luo, G., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143.

Sources

A Researcher's Guide to the Pharmacokinetic Comparison of 6-Methoxyindoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Pharmacokinetic Hurdles of Isatin Scaffolds

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] The 6-methoxy substituted indoline-2,3-dione core is a key pharmacophore in a number of these promising therapeutic agents. However, the journey from a potent in-vitro "hit" to a clinically effective drug is often fraught with challenges, primarily related to the compound's pharmacokinetic profile. Poor aqueous solubility, low intestinal absorption, rapid metabolism, and inadequate bioavailability are common hurdles that can terminate the development of otherwise promising isatin-based candidates.[1]

This guide provides a comprehensive framework for the head-to-head pharmacokinetic comparison of novel 6-methoxyindoline-2,3-dione derivatives. We will delve into the predictive power of in silico modeling and provide detailed, field-proven protocols for essential in-vitro and in-vivo assays. The objective is to equip researchers with the necessary tools to identify derivatives with optimal drug-like properties, thereby accelerating the development of new therapeutics.

In Silico ADME Profiling: A First Look at Drug-Likeness

Before embarking on resource-intensive in-vitro and in-vivo studies, computational (in silico) modeling provides a valuable initial assessment of a compound's likely Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These models can help prioritize which derivatives to advance for experimental testing.

Here, we present a hypothetical comparison of three this compound derivatives based on typical parameters predicted by ADME software (e.g., SwissADME).

Table 1: Predicted ADME Properties of Hypothetical this compound Derivatives

ParameterDerivative A (Parent)Derivative B (Amide side chain)Derivative C (Fluorinated)Significance of the Parameter
Physicochemical Properties
Molecular Weight ( g/mol )177.16248.25195.15Influences diffusion and overall drug-likeness.
LogP (Lipophilicity)1.21.81.5Affects solubility, permeability, and plasma protein binding.
Water SolubilityModerately SolubleLow SolubilityModerately SolubleCrucial for dissolution and absorption.
Pharmacokinetic Predictions
GI Absorption (Human)HighHighHighPrediction of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesNoYesIndicates potential for central nervous system effects.
P-glycoprotein (P-gp) SubstrateNoYesNoP-gp is an efflux transporter that can limit drug absorption.
CYP2D6 InhibitorNoYesNoPredicts potential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Yes (0 violations)Yes (0 violations)A rule of thumb for evaluating drug-likeness.
Bioavailability Score0.550.550.55A score indicating the likelihood of good oral bioavailability.

Note: The data in this table is illustrative and would need to be generated for specific derivatives using appropriate in silico tools.

From this predictive analysis, Derivative B, despite high predicted GI absorption, might present challenges due to its low water solubility and its potential to be a P-glycoprotein substrate and a CYP2D6 inhibitor. Derivatives A and C appear to have more favorable profiles, warranting further experimental investigation.

In-Vitro Assays: Experimental Validation of Absorption and Metabolism

In silico predictions must be validated through rigorous experimental testing. The following in-vitro assays are fundamental for characterizing the pharmacokinetic properties of drug candidates.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from a human colorectal carcinoma, forms a polarized monolayer of enterocytes that serves as an excellent in-vitro model of the human intestinal epithelium.[3] This assay measures the rate of transport of a compound across this cell monolayer, providing a good prediction of in-vivo oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed the cells onto permeable Transwell™ filter supports (e.g., 0.4 µm pore size) in multi-well plates.[3]

    • Maintain the cell cultures for 18-22 days to allow for spontaneous differentiation into a confluent, polarized monolayer.[3]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. A high TEER value confirms the integrity of the tight junctions between the cells.[3]

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (e.g., at a concentration of 10 µM) to the apical (donor) compartment.[3]

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (receiver) compartment.

    • Include control compounds with known permeability (e.g., atenolol for low permeability and propranolol for high permeability) in each experiment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

A bidirectional assay, measuring transport from basolateral to apical, can also be performed to calculate the efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_prep Cell Culture & Preparation cluster_assay Permeability Experiment cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 18-22 days seed->differentiate teer Measure TEER for monolayer integrity differentiate->teer add_compound Add test compound to apical side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side at time points incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate

Caption: Workflow for assessing intestinal permeability using the Caco-2 assay.

Liver Microsomal Stability Assay for Metabolic Profiling

This in-vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily the Cytochrome P450 (CYP) family.[4] Liver microsomes are subcellular fractions containing these enzymes. The rate at which the parent compound disappears over time provides an estimate of its metabolic stability and intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4). This system ensures a continuous supply of the necessary cofactor (NADPH) for the CYP enzymes.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the NADPH-regenerating system at 37°C.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) to the wells.

    • Include a "minus cofactor" control (without the NADPH-regenerating system) to account for non-enzymatic degradation.

    • Include positive control compounds with known metabolic fates (e.g., verapamil for high clearance, warfarin for low clearance).

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold "stop solution" (typically acetonitrile containing an internal standard for LC-MS/MS analysis) to the respective wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in-vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein/mL)

Table 2: Hypothetical Metabolic Stability of this compound Derivatives

DerivativeIn-vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Metabolic Stability
Derivative A> 60< 10High
Derivative B1546.2Low
Derivative C4515.4Moderate

Note: This data is for illustrative purposes.

A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo.

Diagram: Liver Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_assay Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis reagents Prepare test compound, microsomes, & NADPH system prewarm Pre-warm reagents at 37°C reagents->prewarm initiate Initiate reaction by adding compound prewarm->initiate incubate Incubate at 37°C with shaking initiate->incubate stop Stop reaction at time points with cold ACN incubate->stop centrifuge Centrifuge to pellet protein stop->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for determining metabolic stability using liver microsomes.

In-Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

While in-vitro assays are invaluable, the ultimate assessment of a drug's pharmacokinetic profile must be conducted in a living organism. Rodent models, such as Wistar or Sprague-Dawley rats, are commonly used for these initial in-vivo studies.[5][6]

Generalized Protocol for an In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the key steps for a single-dose pharmacokinetic study. A crossover study design, where each animal receives both the intravenous and oral formulations at different times, is often employed to determine absolute oral bioavailability.

  • Animal Acclimatization and Preparation:

    • Acclimatize male Wistar rats (200-250g) for at least one week under standard laboratory conditions.[5]

    • Fast the animals overnight before dosing, with free access to water.[5]

    • For intravenous (IV) administration, catheterize the jugular vein for dosing and blood sampling if necessary.

  • Dosing:

    • Oral (PO) Administration: Administer the test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), via oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Administration: Administer the compound, dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent), as a bolus dose via the tail vein or jugular vein catheter (e.g., 2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.[6]

    • Collect blood into heparinized tubes to prevent clotting.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method, typically RP-HPLC with UV or MS/MS detection, for the quantification of the drug in the plasma samples.[7][8]

    • The method involves protein precipitation to extract the drug from the plasma matrix, followed by chromatographic separation and detection.[7][8]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time for both PO and IV routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin®) to calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Diagram: In-Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_dosing Dosing cluster_processing Sample Processing & Analysis acclimatize Animal Acclimatization & Fasting po_dose Oral (PO) Gavage acclimatize->po_dose iv_dose Intravenous (IV) Injection acclimatize->iv_dose blood_sampling Serial Blood Sampling at Time Points po_dose->blood_sampling iv_dose->blood_sampling centrifuge Centrifuge to obtain plasma blood_sampling->centrifuge store Store plasma at -80°C centrifuge->store analyze Quantify drug by LC-MS/MS store->analyze pk_analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, t½, F%) analyze->pk_analysis

Caption: General workflow for an in-vivo pharmacokinetic study in rodents.

Conclusion: Integrating Data for Informed Decision-Making

The pharmacokinetic characterization of this compound derivatives is a multi-faceted process that requires a logical progression from in silico prediction to in-vitro validation and finally to in-vivo confirmation. While direct comparative pharmacokinetic data for this specific subclass of isatins is not yet abundant in the public literature, the methodologies outlined in this guide provide a robust framework for generating such crucial data.

By systematically evaluating intestinal permeability, metabolic stability, and the full in-vivo pharmacokinetic profile, researchers can identify derivatives with the most promising drug-like properties. This data-driven approach allows for the rational selection of lead candidates, minimizing the risk of late-stage failures and ultimately accelerating the translation of these potent molecules into viable therapeutic agents.

References

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
  • Jarapula, R., Gangarapu, K., Manda, S., & Rekulapally, S. (2015).
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • MDPI. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [Link]
  • ResearchGate. (2025).
  • ResearchGate. (2025). 6-Methoxy-N-alkyl Isatin Acylhydrazone Derivatives as a Novel Series of Potent Selective Cannabinoid Receptor 2 Inverse Agonists: Design, Synthesis, and Binding Mode Prediction. [Link]
  • PMC. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC. [Link]
  • Digital Scholarship @ TSU. (n.d.).
  • PMC. (2022).
  • ResearchGate. (n.d.). Pharmacokinetic parameters of compounds 1-24. [Link]
  • DiVA portal. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. [Link]
  • Rasayan Journal of Chemistry. (2023).
  • MDPI. (n.d.).
  • PubMed. (2024). Thiazolyl-isatin derivatives: Synthesis, in silico studies, in vitro biological profile against breast cancer cells, mRNA expression, P-gp modulation, and interactions of Akt2 and VIM proteins. [Link]
  • IJBAPAS. (2022). bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. [Link]
  • MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. [Link]
  • Biosciences Biotechnology Research Asia. (2022).
  • JPP. (n.d.).
  • PMC. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their responsible disposal. 6-Methoxyindoline-2,3-dione is a heterocyclic compound whose proper management is critical for ensuring laboratory safety and environmental stewardship. This guide provides a direct, procedural framework for its disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, reinforcing a culture of safety within your institution.

Hazard Profile & Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not benign; its hazard profile necessitates its classification as a hazardous waste. The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS), which classifies it according to the Globally Harmonized System (GHS).

Key hazards include acute oral toxicity, the potential for severe eye damage, and long-term toxicity to aquatic ecosystems. This profile dictates that the compound must never enter standard waste streams or sanitary sewers, as it can harm both human health and the environment.

Table 1: GHS Hazard Profile for this compound
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage
Chronic Aquatic HazardCategory 2H411: Toxic to aquatic life with long lasting effects

This data is not merely informational; it is actionable intelligence that directly informs the need for specific personal protective equipment and segregated waste streams.

Pre-Disposal Safety Protocols: Immediate Operational Readiness

Before handling this compound for disposal, a state of readiness is essential. This includes preparing for potential spills and ensuring all personnel are equipped with the correct protective gear.

Personal Protective Equipment (PPE)

The mandated PPE is a direct response to the compound's hazard profile. Handling this chemical, even for disposal, requires a comprehensive barrier to exposure.

  • Eye and Face Protection: Due to the risk of serious eye damage (H318), approved safety goggles are mandatory. These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[4] Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A standard lab coat is required to protect against incidental contact.[4]

  • Respiratory Protection: If there is a risk of generating dust from the solid compound, a NIOSH-approved respirator or a dust mask should be used to prevent inhalation.[4][5]

Spill Management

In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Don PPE: Before cleanup, don the full PPE described above.

  • Contain the Spill: Do not use water, as this can spread contamination. Cover the spill with a dry, inert absorbent material like sand or vermiculite.

  • Collect the Material: Carefully sweep or scoop the material into a designated, sealable hazardous waste container.[6] Take extreme care to avoid generating dust.

  • Decontaminate: Clean the affected area thoroughly. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that hinges on correct identification, segregation, and containment. The guiding principle is to isolate the hazardous material in a clearly marked, secure waste stream destined for an approved disposal facility.[7]

Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step. Mixing hazardous waste with non-hazardous materials increases disposal costs and regulatory risk. The following workflow outlines the decision-making process for segregating waste containing this compound.

WasteSegregation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation Point (Contains this compound) solid_reagent Unused/Expired Reagent start->solid_reagent solid_ppe Contaminated PPE (Gloves, Weigh Boats, Wipes) start->solid_ppe liquid_solution Solutions Containing Compound start->liquid_solution solid_container Collect in Labeled Solid Hazardous Waste Drum solid_reagent->solid_container solid_ppe->solid_container final_steps Securely Seal Container & Store in Designated Satellite Accumulation Area solid_container->final_steps liquid_container Collect in Labeled Aqueous/Organic Waste Container liquid_solution->liquid_container liquid_container->final_steps ehs_pickup Request Pickup from Environmental Health & Safety (EHS) final_steps->ehs_pickup

Caption: Waste segregation workflow for this compound.

Waste Collection and Containment
  • Solid Waste: Collect all unused or contaminated solid this compound, along with contaminated items like gloves, filter paper, and paper towels, in a dedicated, durable, and sealable container designated for solid hazardous chemical waste.[5] This container should be kept closed except when adding waste.

  • Liquid Waste: If the compound is in solution, it must be collected in a compatible, leak-proof container designated for the specific solvent waste stream (e.g., halogenated or non-halogenated organic). Do not mix incompatible waste streams.

  • Empty Containers: The original reagent bottle, even if "empty," must be treated as hazardous waste unless properly decontaminated. The simplest and safest procedure is to cap the empty container and place it in the solid hazardous waste stream.

Labeling and Temporary Storage

Proper labeling is a regulatory requirement and a safety imperative. Your institution's EHS office will provide specific guidelines, but all labels must include, at a minimum:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Eye Damage," "Environmental Hazard")

  • The date accumulation started

Store the sealed waste container in a designated satellite accumulation area. This area must be secure, under the control of laboratory personnel, and away from incompatible materials like strong oxidizing agents.[3][5]

Final Disposal

Under no circumstances should this chemical be disposed of in the trash or down the drain. [5] The only acceptable method of final disposal is through your organization's licensed hazardous waste management program. Contact your EHS department to schedule a pickup. They are trained and equipped to transport and manage the waste in compliance with all federal and state regulations.

Regulatory Context

All disposal procedures are governed by strict regulations designed to protect workers and the environment. In the United States, two primary federal agencies set the standards:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe removal of hazardous waste.[8]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle to grave."[9] this compound's toxic characteristics require it to be managed under RCRA guidelines.

Adherence to the procedures outlined in this guide will ensure compliance with these foundational regulatory requirements.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional scientific conduct. By understanding its hazards, utilizing appropriate PPE, and following a rigorous segregation and containment protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are your primary resource for compliant waste management.

References

  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling 6-Methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Methoxyindoline-2,3-dione

Welcome to your essential guide for the safe handling, use, and disposal of this compound. As a valued member of the scientific community, your safety is paramount. This document moves beyond mere compliance, offering a framework of deep technical understanding and practical wisdom to ensure that your innovative work with this compound is both groundbreaking and safe. Our commitment is to empower your research by providing clarity and confidence in your safety protocols.

Understanding the Compound: A Proactive Approach to Safety

This compound is a substituted indole, a class of compounds with diverse biological activities. It is a solid, typically in powder form.[1][2] A thorough understanding of its hazard profile is the foundation of safe laboratory practices. The primary known hazards associated with this compound are acute oral toxicity and serious eye irritation.[2]

Hazard Identification

A summary of the known hazard classifications for this compound is presented below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Serious Eye IrritationH319Causes serious eye irritation

Source: Sigma-Aldrich Safety Information[2]

While specific data on skin and respiratory irritation for this exact compound is not explicitly listed in the primary search results, related indole structures are known to cause skin irritation (H315) and respiratory irritation (H335).[3] Therefore, a conservative and protective approach dictates that we treat this compound as a potential skin and respiratory irritant.

Your Shield: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first and most critical line of defense. The following protocol is designed to provide comprehensive protection against all potential routes of exposure.

Eye and Face Protection: A Non-Negotiable Standard

Given the confirmed risk of serious eye irritation[2], robust eye protection is mandatory.

  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the solid compound or its solutions.

  • Secondary Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or aerosolization, such as when transferring large quantities of the powder or preparing concentrated stock solutions.

Skin and Body Protection: An Impermeable Barrier

To prevent skin contact, which could lead to irritation or systemic absorption, the following must be worn:

  • Gloves: Chemically resistant nitrile gloves are the minimum requirement. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or when working with solutions, consider double-gloving.

  • Lab Coat: A flame-resistant laboratory coat is required to protect against incidental contact and small spills. Ensure the coat is fully buttoned.

  • Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Guarding Against Inhalation

As a fine powder, this compound presents a risk of aerosolization and subsequent inhalation.

  • Engineering Controls: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.

  • Respirator Use: If a fume hood is not available or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. The selection and use of respirators must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk at every stage of the compound's lifecycle in your lab.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the compound. Clean all glassware thoroughly.

Spill Management
  • Small Spills: For small spills of the solid, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Collection: All waste containing this compound, including contaminated gloves, weigh boats, and excess reagents, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's EHS-approved chemical waste program. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Verify Fume Hood Function gather_materials Assemble Materials & PPE don_ppe Don All Required PPE weigh Weigh Solid Compound don_ppe->weigh Enter Hood dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Complete Work dispose_waste Collect Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe EHS Pickup EHS Pickup dispose_waste->EHS Pickup

Caption: Workflow for handling this compound.

References

  • ChemBK. This compound.
  • PubChem. 5-Chloro-6-methoxyindoline-2,3-dione.
  • PubChem. 6-Methoxy-1H-indole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
6-Methoxyindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.